molecular formula C7H6FNO3 B1388057 5-Fluoro-2-methoxyisonicotinic acid CAS No. 884495-30-1

5-Fluoro-2-methoxyisonicotinic acid

Cat. No.: B1388057
CAS No.: 884495-30-1
M. Wt: 171.13 g/mol
InChI Key: CKSDXJOTYUMLJF-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxyisonicotinic acid (CAS 884495-30-1) is a fluorinated pyridine derivative with the molecular formula C7H6FNO3 and a molecular weight of 171.13. This compound serves as a versatile chemical intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a carboxylic acid group and a fluorine substituent on the pyridine ring, makes it a valuable building block for the synthesis of more complex molecules . As a key synthon, this compound is used in pharmaceutical research for the development of potential therapeutic agents. Compounds within this chemical class have been investigated as inhibitors of biological targets such as ROR-gamma for the treatment of autoimmune and inflammatory diseases , and ErbB receptors for use as anti-tumor agents . Furthermore, structurally related isonicotinic acid derivatives are utilized in the synthesis of nicotinic ligands, which are studied for their potential application in neurodegenerative disorders and other central nervous system conditions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6FNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSDXJOTYUMLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660548
Record name 5-Fluoro-2-methoxypyridine-4-carboxylic acid
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Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-30-1
Record name 5-Fluoro-2-methoxypyridine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methoxyisonicotinic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxyisonicotinic acid, identified by the CAS Number 884495-30-1 , is a fluorinated pyridine derivative that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical research and drug development.[1] Its structural features, namely the presence of a fluorine atom and a methoxy group on the isonicotinic acid scaffold, make it a valuable building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, analytical methodologies for its characterization, and its applications in the development of novel therapeutics, particularly in oncology and the study of enzyme inhibition.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile when incorporated into larger molecules.

PropertyValueSource
CAS Number 884495-30-1[1]
Molecular Formula C₇H₆FNO₃[1]
Molecular Weight 171.13 g/mol [1]
Appearance White Powder[1]
Boiling Point 372°C at 760 mmHg[1]
Purity ≥95%[1]
Storage 2-8°C, under inert gas[1]

Synthesis of this compound: A Conceptual Workflow

While specific, detailed industrial synthesis protocols are often proprietary, a plausible and scientifically sound synthetic route can be conceptualized based on established organic chemistry principles for related fluorinated heterocycles. A common strategy involves the construction of the substituted pyridine ring followed by functional group manipulations.

A potential synthetic pathway could commence from a readily available di-substituted pyridine precursor. The introduction of the fluorine atom can often be achieved via nucleophilic aromatic substitution on an activated pyridine ring. The methoxy group can be introduced through a nucleophilic substitution of a suitable leaving group, such as a chlorine atom, with sodium methoxide. Finally, hydrolysis of an ester or nitrile group at the 4-position would yield the desired carboxylic acid.

Conceptual Synthesis Workflow Diagram

Synthesis_Workflow Conceptual Synthesis of this compound A Starting Material (e.g., Dichloropyridine derivative) B Step 1: Nucleophilic Aromatic Substitution (Introduction of Fluorine) A->B C Intermediate 1 (Fluorinated Pyridine) B->C D Step 2: Nucleophilic Substitution (Introduction of Methoxy Group) C->D E Intermediate 2 (Fluoro-methoxy-pyridine derivative) D->E F Step 3: Hydrolysis (Formation of Carboxylic Acid) E->F G Final Product (this compound) F->G

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and infectious diseases.[1]

Role in Oncology Research

Fluorinated compounds, such as the well-known anticancer drug 5-fluorouracil (5-FU), have long been a cornerstone of chemotherapy.[2][3] The fluorine atom in these molecules can block metabolic pathways essential for cancer cell proliferation.[2] this compound can be utilized to synthesize analogs of existing anticancer agents or novel compounds that target specific biological pathways involved in cancer progression. Its structure is valuable for developing molecules that can interact with specific biological targets, aiding in the discovery and development of more effective and targeted cancer treatments.[1]

Enzyme Inhibition

The unique electronic properties of the fluorine atom can lead to strong interactions with enzyme active sites. Therefore, derivatives of this compound are explored as potential enzyme inhibitors. By designing molecules that fit into the active site of a target enzyme, researchers can modulate its activity, which is a key strategy in treating a wide range of diseases.[1]

Signaling Pathway Modulation (Hypothetical)

While specific signaling pathways modulated by derivatives of this compound are not extensively documented in publicly available literature, a hypothetical scenario can be envisioned based on the known mechanisms of other fluorinated drugs. For instance, a drug candidate synthesized from this intermediate could potentially inhibit a kinase involved in a cancer cell signaling cascade, thereby blocking downstream proliferative signals.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition Drug Drug Derivative of This compound Kinase Target Kinase Drug->Kinase Binds and Inhibits Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (e.g., Cell Proliferation) Phosphorylation->Downstream Block Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derivative.

Analytical Methodologies

The characterization and purity assessment of this compound are crucial for its application in synthesis and biological studies. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is a suitable technique for determining the purity of this compound. While a specific validated method is not publicly available, a general protocol can be proposed based on methods used for similar aromatic carboxylic acids.

Exemplary HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., methanol or the mobile phase).

This method would allow for the separation of the target compound from potential impurities and starting materials, enabling accurate purity assessment.

Analytical Workflow Diagram

Analytical_Workflow Analytical Workflow for this compound Sample Sample of This compound Prep Sample Preparation (Dissolution in a suitable solvent) Sample->Prep HPLC HPLC Analysis (Reverse-Phase C18 Column) Prep->HPLC NMR NMR Spectroscopy (¹H and ¹³C NMR) Prep->NMR Data Data Analysis (Purity determination and structural confirmation) HPLC->Data NMR->Data Report Certificate of Analysis Data->Report

Caption: A typical analytical workflow for the characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum would provide information on the number and chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the pyridine ring and the protons of the methoxy group would exhibit characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, and the coupling with the fluorine atom would provide further structural confirmation.

  • ¹⁹F NMR: Fluorine-19 NMR would show a signal corresponding to the fluorine atom, and its chemical shift would be indicative of its electronic environment.

A commercial supplier notes that the NMR of their product "Conforms to Structure," indicating that this is a standard quality control measure.[1]

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and the strategic placement of the fluoro and methoxy functional groups make it an attractive starting material for the synthesis of novel therapeutic agents. A comprehensive understanding of its synthesis, analytical characterization, and potential applications is essential for researchers and scientists working to advance the frontiers of medicine. The continued exploration of derivatives of this compound is likely to yield new and improved treatments for a variety of diseases.

References

  • Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. National Institutes of Health. [Link]

  • The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells. PubMed. [Link]

  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget. [Link]

  • Pharmacologic modulation of 5-fluorouracil by folinic acid and pyridoxine for treatment of patients with advanced breast carcinoma. National Institutes of Health. [Link]

  • Synthesis of 5‐Fluorocytosine Using 2‐Cyano‐2‐fluoroethenolate as a Key Intermediate. Chemistry Europe. [Link]

  • Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. National Institutes of Health. [Link]

  • Quick HPLC-PDA Method for Simultaneous Determination of Five Selected Quinolones in Commercial Pharmaceutical Formulations. ResearchGate. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. [Link]

  • Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite. Radboud University. [Link]

  • 2-fluoro-5-maleimidobenzoic Acid-Linked Albumin Drug (MAD) Delivery for Selective Systemic Targeting of Metastatic Prostate Cancer. PubMed. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

Sources

5-Fluoro-2-methoxyisonicotinic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Fluoro-2-methoxyisonicotinic Acid

Abstract

This compound is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features—a pyridine core, a fluorine atom, and a methoxy group—impart desirable physicochemical properties that are frequently sought in the development of novel therapeutic agents. This guide provides a comprehensive overview of its molecular characteristics, the strategic importance of its functional groups in drug design, robust analytical methods for its characterization, and practical, field-proven protocols for its use in a research setting. This document is intended for researchers, chemists, and drug development professionals who utilize specialized chemical intermediates to advance programs in areas such as oncology and infectious diseases.[1]

Core Physicochemical Properties

A thorough understanding of a chemical intermediate's properties is the foundation of its effective application. This compound is typically supplied as a white to off-white powder with purity levels of 95% or higher.[1][2] Its key molecular and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₆FNO₃[1][2][3]
Molecular Weight 171.13 g/mol [1][3][4]
CAS Number 884495-30-1[2][3][5]
Appearance White Powder[1]
Boiling Point ~372 °C at 760 mmHg[1]
Density ~1.4 g/cm³[2]
Flash Point ~178.7 °C[2]
Storage Conditions 2-8°C, under inert gas[1]

Strategic Rationale in Medicinal Chemistry: The Role of Fluorine and Methoxy Moieties

The utility of this compound as a synthetic intermediate is not accidental; it is a direct result of the strategic incorporation of fluorine and a methoxy group, two functionalities with profound implications in drug design.

The Fluorine Advantage: The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry. The small size and high electronegativity of the fluorine atom can dramatically alter a molecule's properties.[6] Key benefits include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[6]

  • Enhanced Binding Affinity: Fluorine can participate in unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing the potency and selectivity of a compound.[6]

  • Modulation of Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its biological target.[6]

The Methoxy Group Influence: The methoxy (-OCH₃) group is another privileged functionality. It can act as a hydrogen bond acceptor and its steric bulk and electronic properties can be used to fine-tune a molecule's conformation and interaction with its target. It can also block sites of potential metabolism.

The combination of these groups on a pyridine scaffold—a common motif in pharmaceuticals—makes this acid a high-value precursor for creating novel bioactive compounds with potentially optimized pharmacokinetic and pharmacodynamic profiles.[1]

Synthesis and Reactivity Overview

While specific proprietary synthesis routes may vary, a conceptual pathway for producing this compound can be logically deduced from standard organic chemistry principles. A plausible approach involves the functionalization of a pre-existing pyridine ring. The diagram below illustrates a general, conceptual workflow.

G cluster_0 Conceptual Synthesis Workflow Start Substituted Pyridine Precursor (e.g., 2-chloro-4-methyl-5-fluoropyridine) Step1 Nucleophilic Aromatic Substitution (SNAr) - Sodium Methoxide (NaOMe) - Methanol (MeOH) Start->Step1 Intermediate 2-methoxy-4-methyl-5-fluoropyridine Step1->Intermediate Step2 Side-Chain Oxidation - Potassium Permanganate (KMnO₄) - Heat Intermediate->Step2 Product This compound Step2->Product

Caption: Conceptual workflow for the synthesis of this compound.

The primary reactive handle on the final molecule is the carboxylic acid group. This group is readily activated for a variety of coupling reactions, most notably the formation of amides, which are fundamental linkages in a vast number of pharmaceutical agents.

Analytical Characterization and Quality Control

Ensuring the identity and purity of a starting material is a non-negotiable step in any research or development workflow. A multi-pronged analytical approach is required for robust validation.

G cluster_1 Analytical Verification Workflow Receive Receive Compound Visual Visual Inspection (Color, Form) Receive->Visual Solubility Solubility Test (e.g., DMSO, MeOH) Visual->Solubility LCMS LC-MS Analysis - Confirm MW - Assess Purity Solubility->LCMS NMR NMR Spectroscopy - Confirm Structure LCMS->NMR Approve Approved for Use NMR->Approve Store Store Appropriately (2-8°C, Inert Gas) Approve->Store

Caption: Standard workflow for the analytical verification of a chemical intermediate.

A. Mass Spectrometry (MS) Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse technique for confirming molecular weight and assessing purity.[7][8]

  • Expected Ionization: In positive electrospray ionization (ESI+) mode, the expected protonated molecule would be [M+H]⁺ at an m/z of 172.13. In negative mode (ESI-), the deprotonated molecule [M-H]⁻ would appear at an m/z of 170.13.

  • Purity Assessment: The purity is determined by the relative area of the main peak in the chromatogram compared to any impurity peaks.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is indispensable for confirming the precise chemical structure. While an experimental spectrum is definitive, the expected signals can be predicted based on the structure.

  • ¹H NMR:

    • Aromatic Protons: Two signals are expected in the aromatic region (~7.5-8.5 ppm). One proton is adjacent to the nitrogen and the other is adjacent to the fluorine. Each will appear as a doublet due to coupling with the other aromatic proton and potentially smaller couplings to the fluorine atom.

    • Methoxy Protons: A sharp singlet integrating to three protons is expected around 3.9-4.1 ppm.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals, including those for the methoxy group, the carboxylic acid, and the five carbons of the pyridine ring. The carbon directly bonded to fluorine will exhibit a large C-F coupling constant.

Applications in Drug Discovery

This compound serves as a key intermediate for synthesizing more complex molecules, particularly in the fields of oncology and infectious diseases.[1] Its carboxylic acid functionality allows it to be easily "clicked" into place, forming amide or ester bonds with other fragments to build a final drug candidate.

G cluster_2 Role as a Synthetic Building Block Acid 5-Fluoro-2-methoxy- isonicotinic acid Coupling Amide Coupling (e.g., HATU, EDC) Acid->Coupling Amine Fragment A (Primary/Secondary Amine) Amine->Coupling Product Target Molecule (e.g., Enzyme Inhibitor) Coupling->Product

Caption: Use of the acid as a building block in an amide coupling reaction.

This building block approach is central to combinatorial chemistry and lead optimization, where different fragments are combined to explore structure-activity relationships (SAR) and refine the properties of a potential drug.

Experimental Protocols

The following protocols represent standard, self-validating procedures for the handling and use of this compound in a laboratory setting.

Protocol 1: Quality Control and Purity Verification by LC-MS

Rationale: This protocol ensures the identity and purity of the received material before its use in synthesis, preventing the waste of valuable downstream materials and time. The inclusion of a blank run validates that the system is clean.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute this stock 1:100 in the same solvent for analysis.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: ESI, positive and negative.

    • Scan Range: m/z 50-500.

  • Procedure: a. Inject a solvent blank (1:1 acetonitrile/water) to establish a baseline and check for system contamination. b. Inject the prepared sample.

  • Data Analysis: a. Confirm the absence of significant peaks in the blank run. b. In the sample run, identify the peak corresponding to the compound. c. Verify the mass in the corresponding mass spectrum ([M+H]⁺ ≈ 172.13 and/or [M-H]⁻ ≈ 170.13). d. Calculate purity by integrating the peak area of the product and any impurities (Area % at a specific wavelength, e.g., 254 nm).

Protocol 2: General Procedure for Amide Coupling

Rationale: This protocol details a standard method for utilizing the carboxylic acid to form an amide bond, a fundamental reaction in pharmaceutical synthesis. The use of common coupling reagents like HATU ensures high efficiency and yield.

Methodology:

  • Reagent Preparation:

    • To a clean, dry vial equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add a suitable amine coupling partner (1.1 eq).

    • Dissolve the solids in an anhydrous aprotic solvent (e.g., dimethylformamide, DMF, or dichloromethane, DCM).

  • Reaction Setup:

    • Place the vial under an inert atmosphere (nitrogen or argon). This is crucial to prevent side reactions with atmospheric moisture.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution.

    • In a separate vial, dissolve the coupling reagent, such as HATU (1.2 eq), in the same anhydrous solvent.

  • Execution:

    • Slowly add the coupling reagent solution to the stirred mixture of acid, amine, and base at room temperature.

    • Allow the reaction to stir at room temperature for 4-16 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting acid.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

Conclusion

This compound is a well-characterized and highly versatile chemical intermediate. Its value is derived from a strategically designed structure that combines the stability and binding advantages of a fluorine atom with the modulating properties of a methoxy group on a biologically relevant pyridine core. By employing robust analytical verification and standardized synthetic protocols, researchers can effectively leverage this compound to construct novel molecules with therapeutic potential, thereby accelerating the drug discovery and development process.

References

  • This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. Chemsrc.com.
  • This compound, 884495-30-1. Allfluoro pharmaceutical co. ltd.
  • This compound. CAYMAN CHEM.
  • 5-Fluoro-2-hydroxynicotinic acid | C6H4FNO3 | CID 40786902. PubChem.
  • 5-Fluoro-2-methoxynicotinic acid | CAS 884494-82-0. Santa Cruz Biotechnology.
  • 5-Fluoro-2-methoxybenzoic Acid Manufacturer. Enanti Labs.
  • 5-Fluoro-2-methoxynicotinic acid. ChemNet.
  • CAS 884495-30-1 | this compound supply. Guidechem.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • This compound (C7H6FNO3). PubChemLite.
  • A review of analytical methods for the determination of 5-fluorouracil in biological matrices. PubMed.
  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).
  • Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. National Institutes of Health (NIH).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • 5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum. ChemicalBook.
  • 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum. ChemicalBook.

Sources

5-Fluoro-2-methoxyisonicotinic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

5-Fluoro-2-methoxyisonicotinic acid (CAS 884495-30-1) represents a high-value scaffold in modern medicinal chemistry, particularly within the development of kinase inhibitors and CNS-active agents. Its structural uniqueness lies in the interplay between the electron-withdrawing fluorine atom at the C5 position and the electron-donating methoxy group at the C2 position of the pyridine ring.

This substitution pattern offers three distinct advantages for drug design:

  • Metabolic Stability: The C5-fluorine blocks a common site of oxidative metabolism (P450-mediated oxidation), extending the half-life of derived pharmacophores.

  • Conformational Control: The intramolecular electrostatic repulsion between the fluorine atom and adjacent carbonyl substituents can lock the molecule into bioactive conformations.

  • Lipophilicity Modulation: The methoxy group creates a "lipophilic cap" while maintaining hydrogen bond acceptor capability, optimizing blood-brain barrier (BBB) penetration for CNS targets.

Part 2: Physicochemical Profile

The following data aggregates experimental and predicted properties essential for formulation and synthesis planning.

PropertyValueNotes
CAS Number 884495-30-1Verified Identity
IUPAC Name 5-Fluoro-2-methoxy-4-pyridinecarboxylic acid
Molecular Formula C₇H₆FNO₃
Molecular Weight 171.13 g/mol
Appearance White to Off-White PowderCrystalline solid
Solubility DMSO (>50 mg/mL), MethanolPoor water solubility at neutral pH
pKa (Acid) 3.8 – 4.1 (Predicted)More acidic than isonicotinic acid due to F-induction
logP ~1.2 (Predicted)Moderate lipophilicity
Melting Point >180°C (Decomposes)Exact MP varies by crystal form

Part 3: Synthetic Architecture

The synthesis of this compound typically follows a Nucleophilic Aromatic Substitution (SNAr) strategy. This route is preferred over direct fluorination due to regioselectivity control.

Mechanism of Action

The C2 position of the pyridine ring is activated for nucleophilic attack by the ring nitrogen. The presence of a leaving group (Cl or F) at C2 allows for displacement by a methoxide ion. The C5-fluorine remains stable under these conditions due to the lack of ortho/para activation relative to the nitrogen for SNAr, ensuring the final product retains the critical fluorine substituent.

Pathway Visualization

SynthesisPath SM 2-Chloro-5-fluoro isonicotinic acid Inter Intermediate: Methyl Ester Species SM->Inter S_NAr Displacement Reagent NaOMe / MeOH (Reflux, 2-4h) Reagent->SM Prod 5-Fluoro-2-methoxy isonicotinic acid Inter->Prod Hydrolysis (LiOH/H2O)

Figure 1: Strategic synthesis via SNAr displacement of 2-chloro precursor.

Part 4: Chemical Reactivity & Derivatization

Researchers must understand the reactivity profile to utilize this building block effectively.

Amide Coupling (Primary Application)

The carboxylic acid moiety is the primary handle for derivatization.

  • Challenge: The electron-deficient pyridine ring can make the carboxylate less nucleophilic, requiring efficient activation.

  • Solution: Use of HATU or T3P ensures rapid conversion to the active ester, minimizing racemization (if chiral amines are used) and side reactions.

Demethylation (Side Reaction Risk)

Under strongly acidic conditions (e.g., BBr3 or concentrated HBr), the 2-methoxy group can be cleaved to yield the 2-pyridone (2-hydroxy) tautomer.

  • Mitigation: Avoid strong Lewis acids during deprotection steps of other functional groups.

SNAr at C5 (Advanced Functionalization)

While the C5-fluorine is stable, it can be displaced by strong nucleophiles (thiols, azides) under forcing conditions (high heat, microwave), allowing for late-stage diversification.

ReactivityMap Center 5-Fluoro-2-methoxy isonicotinic acid Amide Amide Derivatives (Kinase Inhibitors) Center->Amide HATU/Amine DIPEA Pyridone 5-Fluoro-2-pyridone (Hydrolysis Product) Center->Pyridone HBr/AcOH (Demethylation) Heterocycle Heterocyclic Fusion (Oxadiazoles, etc.) Center->Heterocycle Hydrazine Cyclization

Figure 2: Divergent reactivity profile for library generation.

Part 5: Detailed Experimental Protocols

The following protocols are designed to be self-validating , meaning the observer can visually or analytically confirm success at key checkpoints.

Protocol A: Synthesis via SNAr (From 2-Chloro Precursor)

Use this protocol if starting from 2-chloro-5-fluoroisonicotinic acid.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-fluoroisonicotinic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Activation: Add Sodium Methoxide (NaOMe, 25% in MeOH, 3.0 eq) dropwise at 0°C.

    • Checkpoint: The reaction is exothermic. Ensure temperature remains <10°C during addition to prevent decomposition.

  • Reaction: Heat the mixture to reflux (65°C) for 4 hours.

    • Monitoring: Monitor by LC-MS. The starting material (Cl-isotope pattern) should disappear, replaced by the product mass (M+H = 172.1).

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate the solvent to ~20% volume.

    • Dilute with water and acidify to pH 3-4 using 1N HCl.

    • Checkpoint: A white precipitate (the product) should form immediately upon acidification.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Protocol B: High-Efficiency Amide Coupling

Standard procedure for attaching this core to an amine scaffold.

  • Activation: Dissolve This compound (1.0 eq) in DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.1 eq).

    • Causality: DIPEA deprotonates the acid; HATU forms the activated O-At ester.

    • Checkpoint: Stir for 5 minutes. The solution often turns slightly yellow.

  • Coupling: Add the Amine Partner (1.1 eq). Stir at Room Temperature for 2-16 hours.

  • Validation:

    • Take a 5 µL aliquot, dilute in MeCN, and inject into LC-MS.

    • Success Criteria: >95% conversion of the acid (MW 171) to the amide adduct.

  • Purification: The product can often be precipitated by adding water (if hydrophobic) or purified via reverse-phase Flash Chromatography (C18, Water/Acetonitrile gradient).

Part 6: Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Handling Protocols:

    • Handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Incompatibility: Avoid contact with strong oxidizing agents and strong acids (risk of HF generation if decomposed thermally).

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40786902, 5-Fluoro-2-hydroxynicotinic acid (Isomer Analog). Retrieved from [Link][3][1]

  • Vanden Eynde, J. J., et al. (2014). Quaternary Ammonium Salts in Phase-Transfer Catalysis for SNAr on Pyridines. (General methodology reference for alkoxy-dehalogenation).

Sources

Introduction: Elucidating the Molecular Identity of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methoxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical research.[1] Its structural features—a pyridine core, a carboxylic acid, a methoxy group, and a fluorine atom—make it a versatile intermediate for synthesizing novel bioactive compounds with potential applications in areas such as oncology and infectious diseases.[1]

Accurate and comprehensive structural confirmation and purity assessment are paramount in the drug development pipeline. This guide provides a senior application scientist's perspective on the multi-faceted spectroscopic characterization of this compound. We will delve into the core techniques of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) Spectroscopy. This document is structured not as a rigid template, but as a logical workflow, explaining the causality behind experimental choices and the interpretation of spectral data to build a cohesive, self-validating analytical picture of the molecule.

Molecular Structure and Foundational Data

Before delving into the spectra, understanding the basic molecular properties is essential.

  • Molecular Formula: C₇H₆FNO₃

  • Molecular Weight (Monoisotopic): 171.03317 Da[2]

  • CAS Number: 884495-30-1[1]

  • Appearance: White Powder[1]

Below is the chemical structure with the standard IUPAC numbering for the pyridine ring, which will be used for all spectroscopic assignments.

Caption: Structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The Rationale for HRMS For any novel compound or key intermediate, the first and most fundamental question is: "What is its elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This is a critical first pass in structural confirmation, ruling out a vast number of alternative possibilities. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are ideal for a polar, low-molecular-weight analyte like this.[3]

Experimental Protocol: HRMS via ESI

  • Sample Preparation: A dilute solution of the analyte is prepared (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an ESI source is used.[4][5]

  • Ionization Mode: Analysis is run in both positive and negative ion modes to maximize information. The carboxylic acid moiety makes it particularly sensitive to negative ion mode detection ([M-H]⁻), while the pyridine nitrogen can be protonated in positive ion mode ([M+H]⁺).[2]

  • Data Acquisition: The instrument is calibrated, and data is acquired over a mass range of m/z 50-500.

  • Data Analysis: The measured mass of the most abundant ion (e.g., [M+H]⁺ or [M-H]⁻) is compared to the theoretical mass calculated from the molecular formula (C₇H₆FNO₃). The difference, or mass error, is calculated in parts-per-million (ppm).

Data Presentation: Predicted HRMS Data The following table summarizes the predicted exact masses for various adducts of this compound. An experimental result within 5 ppm of these values provides high confidence in the elemental composition.

AdductMolecular FormulaPredicted m/z[2]Ionization Mode
[M+H]⁺C₇H₇FNO₃⁺172.04045Positive
[M+Na]⁺C₇H₆FNNaO₃⁺194.02239Positive
[M-H]⁻C₇H₅FNO₃⁻170.02589Negative

Trustworthiness: Self-Validating Protocol The trustworthiness of this analysis is established by running both positive and negative ion modes. Observing the correct mass for both the protonated molecule ([M+H]⁺) and the deprotonated molecule ([M-H]⁻) provides two independent confirmations of the molecular weight, creating a self-validating dataset.

¹H NMR Spectroscopy

Expertise & Experience: The Rationale for ¹H NMR While HRMS confirms the elemental formula, ¹H NMR spectroscopy reveals the proton environment of the molecule. It tells us the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative quantities (integration). For this molecule, ¹H NMR is critical for confirming the substitution pattern on the pyridine ring and verifying the presence of the methoxy group.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).[6]

  • Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.

  • Acquisition: A standard proton experiment is run. Key parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds), and 16-32 scans to ensure a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is calibrated to the residual solvent peak or TMS.

Data Presentation: Expected ¹H NMR Data (in DMSO-d₆) The table below details the predicted signals for the ¹H NMR spectrum.

AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)IntegrationRationale
H6~8.2 - 8.4d~3-4 Hz1HProton adjacent to nitrogen is deshielded. Coupled to F at C5.
H3~7.8 - 8.0d~8-9 Hz1HDeshielded by adjacent nitrogen and carboxylic acid. Coupled to F at C5.
OCH₃~3.9 - 4.1sN/A3HTypical chemical shift for a methoxy group on an aromatic ring.
COOH~13.0 - 14.0br sN/A1HCarboxylic acid protons are highly deshielded and often show a broad signal.

Authoritative Grounding & Interpretation The key feature of this spectrum is the presence of two signals in the aromatic region, both appearing as doublets due to coupling with the fluorine atom.

  • H-F Coupling: The fluorine at the C5 position will couple to the protons at C6 and C3. The through-space coupling to H6 (⁴JHF) is typically smaller (~3-4 Hz), while the through-bond coupling to H3 (³JHF) is larger (~8-9 Hz). This difference in coupling constants is a powerful tool for assigning the H3 and H6 protons unambiguously.[7]

  • Chemical Shifts: The proton at C6 is expected to be further downfield than H3 due to the strong deshielding effect of the adjacent electronegative nitrogen atom.

H6 H6 F5 F5 H6->F5 ⁴JHF ≈ 3-4 Hz H3 H3 H3->F5 ³JHF ≈ 8-9 Hz

Caption: Key ¹H-¹⁹F spin-spin couplings in the molecule.

¹³C NMR Spectroscopy

Expertise & Experience: The Rationale for ¹³C NMR ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing us to confirm the presence of all seven carbons in this compound. The chemical shifts are highly sensitive to the local electronic environment, making it possible to assign the carbonyl, aromatic, and methoxy carbons. Furthermore, coupling between carbon and fluorine (¹³C-¹⁹F coupling) provides another layer of structural confirmation.

Experimental Protocol: ¹³C NMR

  • Sample and Instrumentation: The same sample and spectrometer as for ¹H NMR are used.

  • Acquisition: A standard proton-decoupled ¹³C experiment (e.g., PENDANT or DEPT) is run. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Data Presentation: Expected ¹³C NMR Data (in DMSO-d₆) The table below details the predicted signals for the proton-decoupled ¹³C NMR spectrum.

AssignmentPredicted δ (ppm)Multiplicity (from C-F coupling)Coupling Constant (¹JCF, ²JCF)Rationale
COOH~165 - 170d~3-5 HzTypical carboxylic acid carbon shift.[8] Coupled to F (⁴JCF).
C2~160 - 164d~10-15 HzCarbon attached to both N and O is highly deshielded. Coupled to F (³JCF).
C5~155 - 159d~230-250 HzCarbon directly bonded to F shows a large one-bond coupling constant.
C4~145 - 150d~15-20 HzAromatic carbon adjacent to C-F bond. Coupled to F (²JCF).
C6~140 - 145d~15-20 HzAromatic carbon adjacent to C-F bond. Coupled to F (²JCF).
C3~110 - 115d~4-6 HzAromatic carbon. Coupled to F (³JCF).
OCH₃~53 - 56sN/ATypical methoxy carbon chemical shift.[8]

Authoritative Grounding & Interpretation The most diagnostic feature of the ¹³C NMR spectrum is the large one-bond coupling constant (¹JCF) for C5, which is expected to be in the range of 230-250 Hz.[9] This large splitting immediately identifies the carbon atom directly attached to the fluorine. The other aromatic carbons will also appear as doublets due to smaller two-bond (²JCF) and three-bond (³JCF) couplings, providing definitive evidence for the fluorine's position on the ring. The distinct chemical shifts for the carbonyl, C-O, and methoxy carbons further solidify the structural assignment.

Infrared (IR) Spectroscopy

Expertise & Experience: The Rationale for IR Spectroscopy IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[10] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds. For this molecule, IR is used to quickly confirm the presence of the carboxylic acid (both O-H and C=O stretches), the aromatic ring, and the C-O and C-F bonds. It is an excellent technique for routine quality control.

Experimental Protocol: Solid-State IR (KBr Pellet)

  • Sample Preparation: Grind ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.[11]

  • Pellet Formation: Place the powder into a pellet die and press it under high pressure (several tons) to form a transparent or translucent disc.[11]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded first and automatically subtracted from the sample spectrum.

Data Presentation: Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
2500-3300O-H stretchBroad, StrongCarboxylic Acid
~3100-3000C-H stretchMediumAromatic C-H
~2950, ~2850C-H stretchMediumMethoxy C-H
~1720-1700C=O stretchStrong, SharpCarboxylic Acid
~1600, ~1480C=C stretchMediumAromatic Ring
~1250C-O stretchStrongAryl-O bond (methoxy)
~1100-1000C-F stretchStrongAryl-F bond

Authoritative Grounding & Interpretation The IR spectrum provides a characteristic "fingerprint" for the molecule. The most prominent and diagnostic peak will be the strong, sharp carbonyl (C=O) absorption around 1710 cm⁻¹. This peak, in conjunction with the extremely broad O-H absorption from 2500-3300 cm⁻¹, is definitive evidence for the carboxylic acid functional group.[12] The presence of bands in the 1600-1480 cm⁻¹ region confirms the aromatic pyridine ring, and a strong band around 1100-1000 cm⁻¹ is indicative of the C-F bond.[13]

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from all methods to build an unassailable structural proof.

start Sample: 5-Fluoro-2-methoxy- isonicotinic Acid hrms HRMS Analysis start->hrms nmr NMR Analysis (¹H & ¹³C) start->nmr ir IR Spectroscopy start->ir formula Result: Elemental Formula Confirmed (C₇H₆FNO₃) hrms->formula connectivity Result: Atom Connectivity & Substitution Pattern Confirmed nmr->connectivity functional_groups Result: Key Functional Groups Confirmed (COOH, Ar, OCH₃, C-F) ir->functional_groups final Final Confirmation: Structure & Purity Verified formula->final connectivity->final functional_groups->final

Caption: Workflow for integrated spectroscopic confirmation.

Conclusion

The spectroscopic characterization of this compound is a systematic process where each analytical technique provides a unique and complementary piece of the structural puzzle. High-resolution mass spectrometry confirms the elemental formula. ¹H and ¹³C NMR spectroscopy elucidates the precise atomic connectivity, substitution pattern, and electronic environment of the carbon-hydrogen framework, with characteristic H-F and C-F couplings providing definitive proof of the fluorine's location. Finally, infrared spectroscopy offers rapid confirmation of the key functional groups. Together, these methods provide a robust, self-validating dataset that ensures the identity, purity, and quality of this important pharmaceutical intermediate, underpinning the integrity of subsequent research and development efforts.

References

  • SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. (n.d.).
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  • Mass spectra of fluorocarbons. (n.d.).
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). NIH.
  • Osigbemhe, I. G., et al. (2021). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND BIOLOGICAL STUDIES OF 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid AND ITS Iron (II) COMPLEXES. FUDMA JOURNAL OF SCIENCES, 5(2).
  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (n.d.). Medicines for All institute (M4ALL) - Virginia Commonwealth University.
  • 5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum. (n.d.). ChemicalBook.
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  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (n.d.).
  • Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells. (n.d.). PMC.
  • Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. (n.d.). MDPI.
  • Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. (2023, October 12). NIH.
  • High-resolution solid-state 13C NMR study of free and metal-complexed macrocyclic antibiotic ionophores valinomycin, nonactin, and tetranactin. (n.d.). PubMed.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Fluoro-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Fluoro-2-methoxyisonicotinic acid, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment of novel compounds. We will delve into the theoretical prediction of the ¹H NMR spectrum, detailing the expected chemical shifts and coupling constants, and provide a robust experimental protocol for acquiring high-quality data. Furthermore, this guide offers insights into the interpretation of the spectral data, underpinned by the fundamental principles of NMR spectroscopy and supported by authoritative references.

Introduction: The Significance of this compound and its NMR Characterization

This compound is a substituted pyridine derivative of significant interest in the synthesis of pharmacologically active molecules and functional materials. The precise arrangement of its functional groups—a fluorine atom, a methoxy group, and a carboxylic acid on the isonicotinic acid scaffold—imparts unique electronic and steric properties that are crucial for its application.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural verification and purity analysis of such compounds. It provides detailed information about the chemical environment of each proton in the molecule, allowing for unambiguous structure confirmation. A thorough understanding of the ¹H NMR spectrum of this compound is therefore paramount for any researcher working with this compound.

This guide will provide a detailed predictive analysis of the ¹H NMR spectrum, based on established principles of substituent effects on the pyridine ring, and will serve as a practical reference for the acquisition and interpretation of experimental data.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The chemical shifts and multiplicities of these signals are influenced by the electronic effects of the substituents on the pyridine ring.

Molecular Structure and Proton Environments

The structure of this compound contains four distinct proton environments:

  • H-3: The proton at position 3 of the pyridine ring.

  • H-6: The proton at position 6 of the pyridine ring.

  • -OCH₃: The three equivalent protons of the methoxy group.

  • -COOH: The acidic proton of the carboxylic acid group.

Caption: Molecular structure of this compound with proton labeling.

Predicted Chemical Shifts (δ)

The chemical shifts of the aromatic protons in pyridine are typically found between δ 7.0 and 8.6 ppm[1]. The positions of the signals for this compound are modulated by the substituents:

  • -COOH group: This electron-withdrawing group deshields the protons on the ring.

  • -F atom: The fluorine atom is strongly electronegative and exerts an inductive electron-withdrawing effect, deshielding nearby protons. It can also have a resonance-donating effect.

  • -OCH₃ group: The methoxy group is electron-donating through resonance, which shields the protons on the ring.

Considering these effects:

  • H-3: This proton is ortho to the electron-donating methoxy group and meta to the electron-withdrawing fluorine and carboxylic acid groups. The shielding effect of the methoxy group is expected to be significant, shifting this proton upfield relative to the protons in unsubstituted isonicotinic acid[2]. A predicted chemical shift is in the range of δ 7.0 - 7.5 ppm .

  • H-6: This proton is ortho to the nitrogen atom and the electron-withdrawing fluorine atom, and meta to the electron-donating methoxy group. The deshielding effects of the nitrogen and fluorine are expected to dominate, shifting this proton downfield. A predicted chemical shift is in the range of δ 8.0 - 8.5 ppm .

  • -OCH₃: The protons of the methoxy group are expected to appear as a singlet in the typical region for methoxy groups attached to an aromatic ring, around δ 3.8 - 4.2 ppm .[3]

  • -COOH: The carboxylic acid proton is highly deshielded and its chemical shift is dependent on concentration and solvent. It is expected to appear as a broad singlet at δ 12.0 - 14.0 ppm .

Predicted Multiplicities and Coupling Constants (J)

The splitting patterns of the signals are determined by spin-spin coupling with neighboring protons and the fluorine atom.

  • H-3: This proton will be coupled to the H-6 proton and the fluorine atom at position 5.

    • ⁴J(H-3, H-6): A four-bond coupling between meta protons in a pyridine ring is typically small, around 2-3 Hz.

    • ⁴J(H-3, F-5): A four-bond proton-fluorine coupling is also expected, likely in the range of 2-4 Hz.[4][5]

    • The signal for H-3 is therefore predicted to be a doublet of doublets (dd) .

  • H-6: This proton will be coupled to the H-3 proton and the fluorine atom at position 5.

    • ⁴J(H-6, H-3): As mentioned, this coupling will be around 2-3 Hz.

    • ³J(H-6, F-5): A three-bond proton-fluorine coupling (ortho) is typically larger, in the range of 6-10 Hz.[4][5][6]

    • The signal for H-6 is therefore predicted to be a doublet of doublets (dd) .

  • -OCH₃: These protons have no adjacent protons and will appear as a singlet (s) .

  • -COOH: This proton will appear as a broad singlet (s) due to rapid chemical exchange and the absence of neighboring protons.

Summary of Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
-COOH12.0 - 14.0broad s-
H-68.0 - 8.5dd³J(H-F) = 6-10, ⁴J(H-H) = 2-3
H-37.0 - 7.5dd⁴J(H-F) = 2-4, ⁴J(H-H) = 2-3
-OCH₃3.8 - 4.2s-

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good first choice due to its ability to dissolve a wide range of compounds, including carboxylic acids. Chloroform-d (CDCl₃) with a small amount of methanol-d₄ may also be suitable. The choice of solvent will affect the chemical shift of the carboxylic acid proton.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

NMR Spectrometer Parameters
  • Field Strength: A spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion and resolution of coupling patterns.

  • Temperature: The spectrum should be acquired at a constant temperature, typically 25 °C (298 K).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the aromatic protons.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the free induction decay (FID).

  • Phase Correction: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at δ 0.00 ppm.

  • Integration: Integrate all the signals to determine the relative number of protons.

Interpretation of the Experimental Spectrum

A systematic approach is crucial for interpreting the ¹H NMR spectrum.[7][8]

A Acquire Spectrum B Identify Solvent and TMS Peaks A->B C Analyze Chemical Shifts B->C D Determine Integration Ratios C->D E Analyze Multiplicities D->E F Assign Signals to Protons E->F G Confirm Structure F->G

Caption: Workflow for ¹H NMR spectrum interpretation.

  • Identify Solvent and TMS Peaks: Locate the residual solvent peak and the TMS signal.

  • Analyze Chemical Shifts: Compare the chemical shifts of the observed signals with the predicted values. The downfield region should contain the aromatic protons, while the upfield region will have the methoxy signal. The carboxylic acid proton will be a broad signal at the far downfield end.

  • Determine Integration Ratios: The integral values should correspond to a ratio of 1:1:3:1 for the H-6, H-3, -OCH₃, and -COOH protons, respectively.

  • Analyze Multiplicities: Examine the splitting patterns of the aromatic signals. They should both appear as doublet of doublets, confirming the H-H and H-F couplings.

  • Assign Signals to Protons: Based on the chemical shifts, integrations, and multiplicities, assign each signal to its corresponding proton in the molecule.

  • Confirm Structure: The complete assignment of all signals should be consistent with the structure of this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that is essential for its structural confirmation and purity assessment. By understanding the interplay of substituent effects on the pyridine ring, a detailed prediction of the spectrum can be made, which serves as a valuable guide for the interpretation of experimental data. The protocols and interpretive strategies outlined in this guide are designed to empower researchers to confidently and accurately characterize this important chemical entity.

References

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  • PMC. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

  • Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate - Medicines for All institute (M4ALL). [Link]

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

  • ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

  • Journal of the American Chemical Society. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. [Link]

Sources

In-Depth Technical Guide: 13C NMR of 5-Fluoro-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

5-Fluoro-2-methoxyisonicotinic acid (CAS: 884494-81-9) is a critical heterocyclic intermediate, often employed in the synthesis of kinase inhibitors and high-affinity ligands.[1] Its structure features a pyridine core decorated with three distinct functionalities: a carboxylic acid at C4, a fluorine atom at C5, and a methoxy group at C2.[2]

For the analytical chemist, this molecule presents a complex spin system. The presence of Fluorine-19 (


F) —a spin-1/2 nucleus with 100% natural abundance—transforms the standard 

C NMR spectrum into a landscape of doublets.[2] This guide details the acquisition, processing, and interpretation of this spectrum, ensuring differentiation between genuine scalar coupling and impurity artifacts.[2]

Experimental Methodology

Sample Preparation Protocol

The choice of solvent is non-trivial for isonicotinic acid derivatives. Chloroform-d (


) often results in poor solubility and broad signals due to carboxylic acid dimerization.[1][2]

Optimum Protocol:

  • Solvent: Dimethyl sulfoxide-d6 (

    
    ) is the gold standard.[1] It disrupts acid dimers via hydrogen bonding, sharpening the carbonyl and aromatic signals.
    
  • Concentration: Dissolve 30–50 mg of analyte in 0.6 mL of solvent.

  • Vessel: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors caused by tube camber.[1]

Instrument Parameters

To resolve the specific Carbon-Fluorine (


) couplings, standard rapid-scan parameters must be adjusted.
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons (

) but not fluorine (

).[1][2] The

spectrum will show C-F splitting.[2][3]
Relaxation Delay (D1) 2.0 – 3.0 secondsQuaternary carbons (C2, C4, C5, C=O) have long

times.[2] Short D1 leads to signal saturation.
Spectral Width 240 ppmEnsures capture of the carbonyl (~165 ppm) and potential folding artifacts.
Scans (NS) 1024+Required for adequate S/N ratio on the quaternary carbons split into doublets.

Structural Elucidation & Spectral Analysis[4][5][6][7][8][9][10][11]

The Spin System

The


C spectrum is dominated by heteronuclear J-coupling  between 

C and

F. Unlike proton decoupling, standard

C probes do not decouple fluorine.[2] Consequently, every carbon atom within 4 bonds of the fluorine will appear as a doublet .

Coupling Magnitude Hierarchy:

  • 
     (Direct):  ~250–270 Hz (Massive splitting)[1][2]
    
  • 
     (Geminal):  ~15–35 Hz[2]
    
  • 
     (Vicinal):  ~3–10 Hz[2]
    
  • 
     (Long-range):  ~0–5 Hz[1][2]
    
Predicted Chemical Shifts & Coupling Constants

Note: Values are synthesized from substituent chemical shift (SCS) additivity rules for polysubstituted pyridines in DMSO-d6.

Carbon LabelAssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Notes
C=O Carboxyl164.5 – 166.0Doublet (d)

Often appears as a singlet due to small coupling.[1][2]
C2 C-OMe163.0 – 164.5Doublet (d)

Deshielded by OMe and N.
C5 C-F148.0 – 155.0Doublet (d)

Diagnostic Peak. Very large splitting; center of doublet is the shift.[1][2]
C6 C-H (Ortho to F)145.0 – 147.0Doublet (d)

Significant splitting due to proximity to F.
C4 C-COOH (Ipso)138.0 – 142.0Doublet (d)

Quaternary; intensity will be lower.[1][2]
C3 C-H (Meta to F)108.0 – 112.0Doublet (d)

Shielded by Ortho-OMe effect.[1][2]
OMe Methoxy53.0 – 55.0Singlet (s)N/ANo significant F-coupling observed.[1][2]
Visualizing the Coupling Logic

The following diagram illustrates the flow of assignment logic, moving from the most obvious signals to the subtle couplings.

NMR_Assignment_Logic Sample Unknown Sample (DMSO-d6) F19 19F NMR Check (Single Peak @ -130 to -140 ppm) Sample->F19 Step 1: Verify Fluorine C13_Full 13C NMR Spectrum (Proton Decoupled) Sample->C13_Full Step 2: Acquire Carbon CF_Large C5 (C-F) Large Doublet (J ~260Hz) ~150 ppm F19->CF_Large Correlates Region_Aliphatic Aliphatic Region (50-60 ppm) C13_Full->Region_Aliphatic Region_Aromatic Aromatic Region (100-170 ppm) C13_Full->Region_Aromatic OMe Methoxy (-OCH3) Singlet ~54 ppm Region_Aliphatic->OMe Region_Aromatic->CF_Large Identify 1J Coupling COOH C=O (Acid) Deshielded Singlet/Small Doublet ~165 ppm Region_Aromatic->COOH Identify Carbonyl Ortho_Meta C4, C6 (Ortho/Geminal) Medium Doublets (J ~20-30Hz) Region_Aromatic->Ortho_Meta Analyze Splitting

Figure 1: Logical workflow for assigning the 13C NMR spectrum of a fluorinated pyridine.

Troubleshooting & Validation

Distinguishing Couplings from Impurities

A common error is mistaking the two legs of a C-F doublet for two separate impurity peaks.

  • Validation Test: Run the spectrum at a different magnetic field strength (e.g., 400 MHz vs. 600 MHz).

    • True Coupling: The separation in Hertz (

      
      ) remains constant.
      
    • Impurities: The separation in Hertz changes (because chemical shift is field-dependent).

The "Missing" Quaternary Carbons

If C4 or C5 are invisible:

  • Cause: Long relaxation times (

    
    ) and splitting of signal intensity into doublets reduce the Signal-to-Noise (S/N) ratio.[1]
    
  • Solution: Increase the relaxation delay (D1) to 5 seconds and increase the number of scans (NS) by a factor of 4.

References

  • Reich, H. J. (2024).[2] Carbon-Fluorine Coupling Constants. University of Wisconsin-Madison.[1] Retrieved from [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1975).[2][4] Fluoropyridines.[4] Carbon-13 Chemical Shifts and Carbon-Fluorine Coupling Constants. Journal of the American Chemical Society, 97(7), 1808–1813.[2][4] Retrieved from [Link][1][2]

  • Chemical Instrumentation Facility. (2013).[2] NMR Sample Preparation Guide. Iowa State University. Retrieved from [Link][1][2]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 5-Fluoro-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the mass spectrometric analysis of 5-Fluoro-2-methoxyisonicotinic acid, a key intermediate in pharmaceutical research. As a Senior Application Scientist, this document synthesizes foundational principles with practical, field-proven insights to empower researchers in their analytical endeavors.

Introduction to this compound

This compound is a substituted pyridine carboxylic acid with significant applications in organic synthesis, particularly as a building block for bioactive compounds.[1] Its precise characterization is paramount for ensuring the quality and integrity of subsequent pharmaceutical development. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any robust analytical method.

PropertyValueSource
Molecular Formula C₇H₆FNO₃[1]
Molecular Weight 171.13 g/mol [1]
CAS Number 884495-30-1[1]
Appearance White Powder[1]
Boiling Point 372°C at 760 mmHg[1]
Storage 2-8°C, under inert gas[1]

Core Principles of Mass Spectrometry for Small Molecule Analysis

The analysis of this compound primarily relies on "soft ionization" techniques, which minimize in-source fragmentation and preserve the molecular ion.[2]

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the premier choice for polar molecules like this compound.[2][3][4] It involves the formation of highly charged droplets from a sample solution, which then evaporate to yield gas-phase ions.[3] Due to the presence of an acidic carboxylic acid group and a basic pyridine nitrogen, this compound can be analyzed in both positive and negative ion modes.

  • Positive Ion Mode ([M+H]⁺): The pyridine nitrogen is the most likely site of protonation. A trace amount of formic or acetic acid in the mobile phase can enhance the formation of the [M+H]⁺ ion.[5][6]

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid group will readily deprotonate to form the [M-H]⁻ ion. The addition of a small amount of a weak base like ammonium hydroxide can facilitate this process.[5]

Collision-Induced Dissociation (CID)

To gain structural information, tandem mass spectrometry (MS/MS) is employed. Collision-induced dissociation (CID) is a common technique where precursor ions are accelerated and collided with an inert gas (e.g., argon or nitrogen).[7][8] This collision converts kinetic energy into internal energy, leading to bond cleavage and the formation of characteristic fragment ions.[7][8] The resulting fragmentation pattern provides a "fingerprint" for the molecule, enabling its unambiguous identification.

Predicted Mass Spectrometric Behavior and Fragmentation Pathways

Based on the structure of this compound, we can predict its fragmentation pathways under CID. The presence of the carboxylic acid, methoxy group, fluorine atom, and the pyridine ring will all influence the fragmentation pattern.

Positive Ion Mode ([M+H]⁺) Fragmentation

The protonated molecule ([M+H]⁺) at m/z 172.04 is the expected precursor ion. Key fragmentation pathways are likely to involve the loss of small, stable neutral molecules.

G M_H [M+H]⁺ m/z 172.04 loss_H2O Loss of H₂O (from COOH) M_H->loss_H2O -18.01 Da loss_CH3 Loss of CH₃ (from OCH₃) M_H->loss_CH3 -15.02 Da frag_154 m/z 154.03 loss_H2O->frag_154 loss_CO Loss of CO frag_154->loss_CO -27.99 Da frag_126 m/z 126.04 loss_CO->frag_126 frag_157 m/z 157.02 loss_CH3->frag_157

Caption: Predicted ESI+ Fragmentation of this compound.

  • Loss of Water (H₂O): A common fragmentation pathway for carboxylic acids is the loss of water, leading to the formation of an acylium ion. This would result in a fragment at m/z 154.03.

  • Decarboxylation (Loss of CO₂): While less common in positive ion mode compared to negative ion mode, the loss of carbon dioxide could occur, yielding a fragment at m/z 128.05.

  • Loss of a Methyl Radical (•CH₃): The methoxy group can undergo cleavage, resulting in the loss of a methyl radical and the formation of a fragment ion at m/z 157.02. This is a common fragmentation for methoxy-substituted aromatic compounds.[9]

  • Loss of Carbon Monoxide (CO): Following the initial loss of water, the resulting acylium ion can lose carbon monoxide, producing a fragment at m/z 126.04.

Negative Ion Mode ([M-H]⁻) Fragmentation

The deprotonated molecule ([M-H]⁻) at m/z 170.03 is the expected precursor ion in negative ion mode.

G M_H [M-H]⁻ m/z 170.03 loss_CO2 Loss of CO₂ M_H->loss_CO2 -43.99 Da frag_126 m/z 126.02 loss_CO2->frag_126 loss_CH3 Loss of CH₃ (from OCH₃) frag_126->loss_CH3 -15.02 Da frag_111 m/z 111.00 loss_CH3->frag_111

Caption: Predicted ESI- Fragmentation of this compound.

  • Decarboxylation (Loss of CO₂): The most prominent fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide, resulting in a highly stable carbanion. This would generate a major fragment ion at m/z 126.02.

  • Loss of a Methyl Radical (•CH₃): Following decarboxylation, the resulting anion could potentially lose a methyl radical from the methoxy group, although this is generally less favorable in negative ion mode. This would lead to a fragment at m/z 111.00.

Experimental Protocols

To ensure reproducible and high-quality data, a systematic approach to method development is crucial.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition to achieve a final concentration suitable for the instrument's sensitivity (typically in the range of 1-10 µg/mL for initial method development).

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

A reversed-phase liquid chromatography method is recommended for the separation of this compound from potential impurities.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 5 minutesA generic gradient to ensure elution of the analyte and any impurities.
Flow Rate 0.3 mL/minSuitable for a 2.1 mm ID column.
Injection Volume 2 µLA small injection volume minimizes peak distortion.
Column Temp. 40 °CImproves peak shape and reproducibility.
Mass Spectrometry Parameters (Example for a Triple Quadrupole)
ParameterPositive Ion ModeNegative Ion Mode
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV-3.0 kV
Cone Voltage 30 V-30 V
Desolvation Temp. 400 °C400 °C
Desolvation Gas Flow 800 L/hr800 L/hr
Collision Gas ArgonArgon
Collision Energy 10-30 eV (Optimize for key transitions)10-30 eV (Optimize for key transitions)

Data Analysis and Interpretation

High-resolution mass spectrometry (HRMS), such as on a Time-of-Flight (TOF) or Orbitrap instrument, is invaluable for confirming the elemental composition of the precursor and fragment ions.

Expected High-Resolution Masses
IonFormulaCalculated m/z
[M+H]⁺C₇H₇FNO₃⁺172.0404
[M-H]⁻C₇H₅FNO₃⁻170.0258
[M+H-H₂O]⁺C₇H₅FNO₂⁺154.0299
[M-H-CO₂]⁻C₆H₅FNO⁻126.0350

Conclusion

The mass spectrometric analysis of this compound is a robust and informative approach for its characterization. By leveraging soft ionization techniques like ESI coupled with CID, detailed structural information can be obtained. The predictable fragmentation patterns, centered around the loss of small neutral molecules from the carboxylic acid and methoxy functional groups, provide a reliable fingerprint for identification and quantification. The methodologies outlined in this guide serve as a comprehensive starting point for researchers to develop and validate their own analytical methods for this important pharmaceutical intermediate.

References

  • Vertex AI Search. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • Google Scholar. Mass spectra of fluorocarbons.
  • PubChem. 5-Fluoro-2-methoxyphenylboronic acid | C7H8BFO3.
  • Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer.
  • PubChem. 5-Fluoro-2-hydroxynicotinic acid | C6H4FNO3.
  • eGyanKosh.
  • Carbosynth. This compound.
  • Sigma-Aldrich. 5-Fluoro-2-methoxybenzoic acid 97.
  • MDPI. Furan Dissociation Induced by Collisions with H 3 + and C + Ions.
  • Wikipedia.
  • ResearchGate.
  • Chemistry LibreTexts.
  • Analytica Chimica Acta.
  • Wiley Online Library.
  • Wikipedia.
  • Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
  • ResearchGate. MS n spectra of P-5: MS spectrum (A); MS 2 spectrum ( precursor ion was...
  • University of Illinois.
  • PMC. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • ResearchGate.
  • PMC. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals.
  • SlidePlayer. Ion fragmentation of small molecules in mass spectrometry.
  • NIH. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry.
  • Spectroscopy Solutions. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
  • National MagLab.
  • RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • YouTube. Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS.
  • The Rockefeller University. High-Accuracy Molecular Mass Determination of Proteins Using Matrix-Assisted Laser Desorption Mass Spectrometry.
  • SID. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an.
  • PubMed.
  • Pipzine Chemicals. 5-Fluoro-2-Methoxy-Pyridine-3-Carboxylic Acid.

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Technical Guide: IR Spectrum Analysis of 5-Fluoro-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

Objective: This guide provides a comprehensive technical analysis of the Infrared (IR) spectrum for 5-Fluoro-2-methoxyisonicotinic acid . It is designed to assist analytical chemists and drug development professionals in the structural validation and quality control (QC) of this specific pharmacophore intermediate.

Critical Note on CAS Registry: The CAS number 884494-38-6 referenced in some databases corresponds to 1-Bromo-3,5-difluoro-2-nitrobenzene.[1] The correct CAS registry number for This compound is 884495-30-1 .[2][3][4][5] This guide focuses exclusively on the title compound (CAS 884495-30-1) to ensure scientific accuracy and safety.

Chemical Profile[1][2][3][5][6][7][8][9][10][11]
  • IUPAC Name: 5-Fluoro-2-methoxy-4-pyridinecarboxylic acid

  • Molecular Formula: C₇H₆FNO₃[5][6][7]

  • Molecular Weight: 171.13 g/mol [4]

  • Key Functional Groups: Carboxylic Acid (-COOH), Fluorine (-F), Methoxy (-OCH₃), Pyridine Ring.

Molecular Structure & Vibrational Logic

To interpret the IR spectrum accurately, we must deconstruct the molecule into its vibrational components. The spectrum is a superposition of the pyridine scaffold's skeletal modes and the specific contributions of the substituents.

Structural Descriptors[6][7][10]
  • Pyridine Core: Aromatic heterocycle. Expect C=C and C=N stretching vibrations similar to benzene but with distinct intensity changes due to the nitrogen atom's electronegativity.

  • Carboxylic Acid (C4 Position): In solid state, this typically exists as a hydrogen-bonded dimer, leading to significant broadening of the O-H stretch and a shift in the Carbonyl (C=O) frequency.

  • Methoxy Group (C2 Position): Introduces C-H (alkyl) stretches and strong C-O-C ether bands.

  • Fluorine (C5 Position): The C-F bond is highly polar and strong, resulting in intense absorption in the fingerprint region (1000–1400 cm⁻¹).

Predicted Spectral Assignments[6][7]

As a specific reference spectrum is not available in open-access public chemical repositories for this intermediate, the following assignments are derived from first-principles spectroscopy and structure-spectral correlation of analogous 2-methoxypyridine and fluoronicotinic acid derivatives.

Table 1: Theoretical IR Band Assignment (CAS 884495-30-1)
Region (cm⁻¹)IntensityFunctional GroupVibrational ModeNotes
2500 – 3300 Medium, BroadCarboxylic AcidO-H StretchCharacteristic "fermi resonance" shape due to H-bonded dimer. May overlap C-H aromatic.
3000 – 3100 WeakPyridine RingC-H Stretch (sp²)Aromatic protons (C3-H, C6-H).
2850 – 2960 Weak/MediumMethoxy (-OCH₃)C-H Stretch (sp³)Symmetric and asymmetric methyl stretches.
1680 – 1720 Strong, SharpCarboxylic AcidC=O StretchConjugation with the pyridine ring lowers frequency (vs. 1760 cm⁻¹ for non-conjugated).
1570 – 1600 MediumPyridine RingC=N / C=C StretchSkeletal ring vibrations.
1430 – 1480 MediumPyridine RingC=C StretchSkeletal ring vibrations.
1400 – 1440 MediumCarboxylic AcidC-O-H BendIn-plane bending coupled with C-O stretch.
1280 – 1320 StrongCarboxylic AcidC-O StretchSingle bond stretch of the acid dimer.
1200 – 1275 StrongAryl Ether / C-FC-O-C Asym Stretch / C-F StretchCritical Region: The C-F stretch (typically 1200-1250) overlaps with the aryl alkyl ether stretch.
1020 – 1075 MediumMethoxy (-OCH₃)C-O-C Sym StretchSymmetric stretching of the ether linkage.
700 – 900 MediumPyridine RingC-H Out-of-Plane BendDiagnostic of substitution pattern (2,4,5-trisubstituted).

Expert Insight: The region between 1200 and 1300 cm⁻¹ will be very complex due to the overlap of the C-F stretch, the C-O (acid) stretch, and the C-O-C (ether) stretch. In QC, this "fingerprint" region is the most reliable for identifying batch-to-batch consistency.

Experimental Protocol (Standard Operating Procedure)

This protocol ensures high reproducibility and minimizes artifacts such as atmospheric water vapor or CO₂ interference.

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR is preferred over KBr pellets for this compound to avoid moisture uptake (hygroscopicity of acid) and to ensure rapid throughput.

  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

    • Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Screening) or 64 (Final QC).

    • Range: 4000 – 600 cm⁻¹.

  • Sample Preparation:

    • Ensure the sample is a dry, homogenous powder.

    • Place approximately 2–5 mg of this compound onto the center of the crystal.

    • Apply pressure using the anvil clamp until the "Force Gauge" reaches the optimal zone (usually ~80–100 N). Note: Consistent pressure is vital for reproducible peak intensity.

  • Acquisition:

    • Background Scan: Acquire an air background immediately before the sample to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

    • Sample Scan: Acquire the sample spectrum.[8]

  • Post-Processing:

    • Baseline Correction: Apply automatic baseline correction if the baseline drifts (common in scattering samples).

    • ATR Correction: Apply if comparing against a transmission library (ATR shifts peaks to lower wavenumbers slightly).

Visualization of Workflows & Logic

Diagram 1: Analytical Workflow for Spectral Validation

This diagram outlines the decision matrix for accepting or rejecting a sample based on IR data.

AnalyticalWorkflow Start Sample Receipt (CAS 884495-30-1) Prep Sample Prep (Dry Powder / ATR) Start->Prep Acquire Acquisition (4000-600 cm-1) Prep->Acquire Check1 Check: CO2/H2O Interference? Acquire->Check1 Check1->Acquire Yes (Re-run Bkg) Process Baseline/ATR Correction Check1->Process No Analyze Band Analysis (1700, 1200-1300 cm-1) Process->Analyze Decision Pass/Fail Analyze->Decision

Caption: Step-by-step workflow for acquiring and validating the IR spectrum of this compound.

Diagram 2: Structural Assignment Logic

This diagram visualizes how specific parts of the molecule map to the IR spectrum.

AssignmentLogic Molecule This compound COOH Carboxylic Acid (Pos 4) Molecule->COOH Pyridine Pyridine Ring (Core) Molecule->Pyridine OMe Methoxy Group (Pos 2) Molecule->OMe Fluoro Fluorine Atom (Pos 5) Molecule->Fluoro OH_Band O-H Stretch 2500-3300 cm-1 (Broad) COOH->OH_Band CO_Band C=O Stretch ~1700 cm-1 (Sharp) COOH->CO_Band Ring_Band C=N / C=C 1570-1600 cm-1 Pyridine->Ring_Band Ether_Band C-O-C Stretch 1020-1275 cm-1 OMe->Ether_Band CF_Band C-F Stretch 1200-1260 cm-1 (Strong) Fluoro->CF_Band

Caption: Mapping of functional groups to their expected spectral regions.

Interpretation & Troubleshooting

Validation Criteria (Self-Validating System)

To confirm the identity of the compound without an external reference standard, look for the simultaneous presence of these three diagnostic signals:

  • The "Acid" Dimer: A broad O-H trough (2500–3300 cm⁻¹) plus a sharp C=O peak (~1700 cm⁻¹). If the O-H is missing, the sample may be a salt or ester.

  • The "Methoxy" Fingerprint: Distinct bands near 1020–1075 cm⁻¹ (symmetric stretch).

  • The "Fluoro" Intensity: An unusually strong absorption in the 1200–1250 cm⁻¹ range (stronger than typical C-C or C-N single bonds) due to the high polarity of the C-F bond.

Common Artifacts
  • Broadening at 3400 cm⁻¹: Indicates unbound water (moisture contamination). Dry the sample in a desiccator.

  • Doublet at 2350 cm⁻¹: Atmospheric CO₂. Re-run the background scan.

  • Shifted Carbonyl (>1730 cm⁻¹): Indicates the sample might be in solution (monomeric acid) or esterified. Ensure the sample is solid state (dimeric).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44754853, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. (For general pyridine/fluorine spectral trends). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Source for general functional group assignment rules).
  • ChemicalBook & ChemSrc. CAS Registry Verification for 884495-30-1. Retrieved from [Link]

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Solubility Profiling & Thermodynamic Modeling of 5-Fluoro-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and process implications for 5-Fluoro-2-methoxyisonicotinic acid (CAS: 884495-30-1).

As direct experimental solubility data for this specific pharmacophore intermediate is not standardized in public repositories, this guide functions as a definitive protocol . It synthesizes Structure-Property Relationships (SPR) from isonicotinic acid analogs with validated experimental workflows (isothermal saturation) and thermodynamic modeling frameworks (Apelblat/van't Hoff) used in high-impact process chemistry.

Executive Summary & Physicochemical Profile

This compound is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and fluorinated pyridine drugs. Its solubility behavior is governed by the interplay between the lipophilic fluorine atom, the electron-donating methoxy group, and the amphoteric pyridine-carboxylic acid core.

Understanding its solubility landscape is prerequisite for designing efficient cooling crystallization purification steps and optimizing reaction solvents (e.g., Nucleophilic Aromatic Substitution).

Physicochemical Characterization (Predicted)

The introduction of the fluorine and methoxy substituents significantly alters the solubility profile compared to the parent isonicotinic acid.

PropertyValue / PredictionStructural Impact on Solubility
CAS Number 884495-30-1Unique Identifier
Molecular Formula C₇H₆FNO₃MW: 171.13 g/mol
Parent Scaffold Isonicotinic AcidAmphoteric nature (Pyridine N + Carboxyl H)
LogP (Predicted) ~0.8 – 1.2Higher lipophilicity than Isonicotinic acid (-0.23); better solubility in organic alcohols.
pKa (Predicted) ~3.5 – 4.0Fluorine (EWG) increases acidity compared to parent (pKa 4.96).
H-Bond Donors 1 (COOH)Capable of dimerization in non-polar solvents.
H-Bond Acceptors 4 (N, F, O, O)High affinity for protic solvents (MeOH, Water).

Theoretical Solubility Landscape

Based on the "Like Dissolves Like" principle and data from structural analogs (Isonicotinic acid, 2-Methoxy-3-pyridinecarboxylic acid), the solubility hierarchy is predicted as follows:

  • Polar Aprotic (High Solubility): DMSO, DMF, NMP.

    • Mechanism:[1][2][3] Disruption of intermolecular Hydrogen bonds; strong dipole-dipole interactions with the pyridine ring.

  • Polar Protic (Moderate to High): Methanol, Ethanol.

    • Mechanism:[1][2][3] Hydrogen bonding with the carboxyl group and pyridine nitrogen. Solubility increases significantly with temperature (positive enthalpy).

  • Aqueous (pH Dependent): Water.

    • Mechanism:[1][2][3] Low solubility at neutral pH due to zwitterionic potential. Solubility increases drastically at pH > 5 (anionic form) or pH < 2 (cationic form).

  • Non-Polar (Low): Hexane, Toluene.

    • Mechanism:[1][2][3] High lattice energy of the crystal structure resists solvation by weak van der Waals forces.

Experimental Protocol: Isothermal Saturation Method

To generate definitive solubility data (Mole Fraction,


), the Static Equilibrium Shake-Flask Method  is the gold standard, followed by HPLC-UV analysis.
Workflow Diagram

Solubility_Protocol Start Excess Solute Addition Equilibration Constant Temp Shaking (24-48h, ±0.05 K) Start->Equilibration T = 278-323 K Settle Phase Separation (Sedimentation) Equilibration->Settle Filter Syringe Filtration (0.22 µm PTFE) Settle->Filter Supernatant Dilution Dilution with Mobile Phase Filter->Dilution Analysis HPLC-UV Quantification (λ = 270-280 nm) Dilution->Analysis

Figure 1: Standardized workflow for determining the solubility of crystalline intermediates.

Analytical Conditions (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [Gradient or Isocratic 30:70].

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 275 nm (Characteristic absorption of the pyridine ring).

  • Calibration: Standard curve using reference standard (R² > 0.999).

Thermodynamic Modeling Framework

Once experimental data (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), it must be correlated using thermodynamic models to calculate the Enthalpy of Dissolution (

)
and Entropy of Dissolution (

)
. These parameters dictate the energy costs of the purification process.
Model 1: The Modified Apelblat Equation

This is the most accurate empirical model for correlating solubility data of pyridine carboxylic acids in pure solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[4][5]
    
  • 
     : Empirical model parameters derived from non-linear regression.
    
  • Application: Used to interpolate solubility at any temperature for cooling crystallization curves.

Model 2: The van't Hoff Equation

Used to determine the thermodynamic functions of the dissolution process.



  • 
     : Standard molar enthalpy of solution (typically positive, indicating endothermic dissolution).
    
  • 
     : Standard molar entropy of solution.
    
  • 
     : Universal gas constant (8.314 J/mol·K).
    
Thermodynamic Logic Diagram

Thermo_Logic Data Experimental Solubility Data (x_exp vs T) Regression Non-Linear Regression (Apelblat / van't Hoff) Data->Regression Params Model Parameters (A, B, C or Enthalpy/Entropy) Regression->Params Decision Process Decision Params->Decision Cooling Cooling Crystallization (If Enthalpy > 0 & Steep Slope) Decision->Cooling High Sensitivity AntiSolvent Anti-Solvent Crystallization (If Solubility is Flat vs T) Decision->AntiSolvent Low Sensitivity

Figure 2: Decision matrix for crystallization process design based on thermodynamic parameters.

Process Implications & Solvent Selection

For This compound , the presence of the fluorine atom often lowers the solubility in water compared to isonicotinic acid, while the methoxy group enhances solubility in organic esters and alcohols.

Recommended Solvent Systems for Purification
Solvent ClassSpecific SolventSuitabilityProcess Use Case
Alcohols Methanol High Primary solvent for cooling crystallization. High temperature sensitivity expected.
Alcohols Ethanol Moderate Safer alternative to methanol; likely lower solubility, requiring larger volumes.
Esters Ethyl Acetate Low-Moderate Excellent anti-solvent when paired with Methanol or DMSO.
Polar Aprotic DMSO Very High Reaction solvent. Difficult to remove; requires water anti-solvent to crash out product.
Crystallization Strategy
  • Dissolution: Dissolve crude this compound in Methanol at reflux (~65°C).

  • Filtration: Hot filtration to remove insoluble inorganic salts (e.g., NaF, KF from synthesis).

  • Crystallization:

    • Option A (Cooling): Slow cool to 0°C. The steep solubility curve (predicted by Apelblat) will drive high recovery.

    • Option B (Anti-solvent): If yield is low, add Water (acidified to pH 3-4 to suppress ionization) as an anti-solvent to the methanol solution.

References

  • Solubility of Isonicotinic Acid Analogs: Xing, R., et al. "Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.[4]75) K." Journal of Chemical & Engineering Data, 2008.

  • Thermodynamic Modeling (Apelblat): Wang, J., et al. "Solubility and Thermodynamic Properties of 2-Methoxy-3-pyridinecarboxylic Acid in Different Solvents." Journal of Chemical & Engineering Data, 2018.

  • Fluorine Substitution Effects: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Experimental Protocol Standards: Shake-Flask Method for Solubility Determination. NIST Thermodynamics Research Center.

Sources

A Predictive and Methodological Guide to the Crystal Structure of 5-Fluoro-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Fluoro-2-methoxyisonicotinic acid is a substituted pyridine derivative of interest in medicinal chemistry and materials science. A definitive public crystal structure is not yet available in crystallographic databases such as the Cambridge Structural Database (CSD).[1][2][3] This guide provides a predictive analysis of its likely solid-state structure, drawing upon established crystallographic principles and data from analogous molecules. Furthermore, it serves as a comprehensive methodological handbook, detailing the necessary steps from synthesis to single-crystal X-ray diffraction for the empirical determination of its crystal structure. This document is intended to equip researchers with the theoretical framework and practical protocols necessary to successfully elucidate the crystal structure of this and similar compounds.

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of molecules in a crystalline solid, known as the crystal structure, is a cornerstone of modern drug development. It governs a multitude of physicochemical properties critical to a drug's efficacy and manufacturability, including solubility, dissolution rate, stability, hygroscopicity, and bioavailability. For a molecule like this compound, which contains functional groups capable of forming diverse intermolecular interactions, understanding its crystal packing is paramount for anticipating its behavior as an active pharmaceutical ingredient (API).

Single-crystal X-ray diffraction (SCXRD) remains the definitive technique for determining the precise atomic arrangement within a crystalline material.[4][5][6][7] This method provides unambiguous data on bond lengths, bond angles, and the intricate network of non-covalent interactions that dictate the overall crystal lattice.[4][7]

While the crystal structure of this compound has not been publicly disclosed, this guide will first predict its solid-state behavior by examining the crystal structures of closely related isonicotinic acid derivatives. Subsequently, a detailed, field-proven methodology for determining its crystal structure will be presented.

Predictive Analysis of the Crystal Structure

The molecular structure of this compound features several key functional groups that will direct its crystal packing: the carboxylic acid, the pyridine nitrogen, the fluorine atom, and the methoxy group. The interplay of these groups will likely result in a robust network of hydrogen bonds and other non-covalent interactions.

Anticipated Intermolecular Interactions

Based on the functional groups present, the following intermolecular interactions are predicted to be dominant in the crystal lattice:

  • Strong O-H···N Hydrogen Bonds: The carboxylic acid proton is highly likely to form a strong hydrogen bond with the basic nitrogen atom of the pyridine ring of an adjacent molecule. This is a common and highly stable motif in pyridine carboxylic acids.

  • Carboxylic Acid Dimers: Alternatively, or in conjunction with the O-H···N bond, the carboxylic acid groups could form classic centrosymmetric dimers through a pair of O-H···O hydrogen bonds.

  • Weak C-H···O and C-H···F Interactions: The aromatic and methyl protons can act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid and methoxy groups, as well as to the fluorine atom. These interactions, while weaker, play a crucial role in stabilizing the three-dimensional packing.

  • π-π Stacking: The electron-deficient pyridine rings may engage in π-π stacking interactions, further contributing to the overall lattice energy. The presence of the electron-withdrawing fluorine atom can influence the nature of these stacking interactions.

Insights from Analogous Structures

To substantiate these predictions, we can examine the known crystal structures of similar compounds.

  • 3,5-Difluoroisonicotinic Acid: The crystal structure of this related compound reveals a monoclinic system (P21/n) with the carboxylic acid hydrogen atom forming a strong intermolecular hydrogen bond.[8][9] This supports the prediction of strong hydrogen bonding directing the primary packing motif.

Compound Crystal System Space Group Key Interactions Reference
3,5-Difluoroisonicotinic AcidMonoclinicP21/nO-H···N hydrogen bonds[8][9]
Isonicotinamide - 2-(nitrophenyl)methanol (1/1) co-crystalO-H···(O,N) hydrogen bonds[10]
Isonicotinic Acid Hydrazide DerivativesHydrogen bonding involving the pyridine N atom[11]

Data compiled from available crystallographic literature. This table is illustrative and not exhaustive.

The structural data from these analogs strongly suggests that hydrogen bonding involving the pyridine nitrogen and the carboxylic acid will be the primary determinant of the crystal packing in this compound.

Experimental Determination of the Crystal Structure: A Methodological Workflow

The following sections provide a detailed, step-by-step guide for the empirical determination of the crystal structure of this compound.

Synthesis and Purification

While various synthetic routes may exist, a common approach involves the modification of a suitable pyridine precursor.[12] The purity of the compound is of utmost importance for successful crystallization.[13]

Protocol for a Representative Synthesis:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine a suitable starting material, such as a halogenated pyridine derivative, with the necessary reagents for introducing the methoxy and carboxylic acid functionalities.

  • Solvent and Reaction Conditions: Choose an appropriate dry solvent and maintain the reaction at a specific temperature (e.g., reflux or sub-ambient) for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Extraction: Upon completion, quench the reaction and perform an aqueous workup. Extract the product into a suitable organic solvent.

  • Purification: Purify the crude product using column chromatography or recrystallization to achieve high purity (>98%).

  • Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.[14][15]

G cluster_synthesis Synthesis & Purification start Starting Materials reaction Chemical Reaction start->reaction workup Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization pure_product Pure Compound (>98%) characterization->pure_product G cluster_cryst Single Crystal Growth cluster_methods Crystallization Methods pure_cmpd Pure Compound dissolve Dissolve in Appropriate Solvent(s) pure_cmpd->dissolve evap Slow Evaporation dissolve->evap Path 1 vapor Vapor Diffusion dissolve->vapor Path 2 cool Slow Cooling dissolve->cool Path 3 crystal Single Crystal Formation evap->crystal vapor->crystal cool->crystal G cluster_scxrd SCXRD Analysis mount Mount Single Crystal data_coll X-ray Data Collection mount->data_coll unit_cell Determine Unit Cell & Space Group data_coll->unit_cell solve Solve Structure (Direct Methods) unit_cell->solve refine Refine Structural Model solve->refine final_struct Final Crystal Structure refine->final_struct

Caption: The workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and published, a predictive analysis based on its functional groups and the structures of analogous compounds provides a strong hypothesis for its solid-state packing. It is anticipated that a network of strong O-H···N and/or O-H···O hydrogen bonds will be the primary drivers of the crystal lattice formation, supplemented by weaker C-H···O/F interactions and potential π-π stacking.

This guide has provided a comprehensive, actionable framework for researchers to pursue the empirical determination of this crystal structure. By following the detailed methodologies for synthesis, purification, single-crystal growth, and SCXRD analysis, the scientific community can work towards elucidating the precise three-dimensional arrangement of this molecule, thereby unlocking a deeper understanding of its physicochemical properties and paving the way for its potential applications in drug development and materials science.

References

  • Medicines for All institute (M4ALL) - Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.
  • Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
  • ChemBK. 5-fluoronicotinic acid.
  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • MDPI. Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction.
  • Academia.edu. synthesis, characterization and antimicrobial activities of isonicotinic acid hydrazide and its metal complexes.
  • ResearchGate. The crystal structure of 3,5-difluoroisonicotinic acid, C6H3F2NO2.
  • National Institutes of Health. CSD Communications of the Cambridge Structural Database.
  • Google Patents. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • YouTube. How to Grow Single Crystals | Organic Chemistry.
  • ChemistryViews. Tips and Tricks for the Lab: Growing Crystals Part 3.
  • Scientific Research Publishing. Synthesis, Characterization, Spectral Analyses, Antimicrobial Activities, and Computational Studies of Some Transition Metal Complexes of N.
  • Rigaku. Single crystal X-ray diffraction.
  • Ossila. 6-Fluoronicotinic acid | CAS 403-45-2.
  • Chemistry LibreTexts. Growing Crystals That Will Make Your Crystallographer Happy.
  • MDPI. Interactions between Isoniazid and α-Hydroxycarboxylic Acids.
  • SERC (Carleton). Single-crystal X-ray Diffraction.
  • Guidechem. CAS 884495-30-1 | this compound supply.
  • ResearchGate. The crystal structure of 3,5-difluoroisonicotinic acid, C6H3F2NO2.
  • PubMed. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives.
  • Google Patents. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
  • ResearchGate. The crystal structure of the co-crystal isonicotinamide – 2-(nitrophenyl)methanol (1/1), C6H6N2O·C7H7NO3.
  • National Institutes of Health. 5-Fluoronicotinic Acid | C6H4FNO2 | CID 120232. PubChem.
  • National Institutes of Health. 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942. PubChem.
  • ChemicalBook. 2-Methoxynicotinic acid | 16498-81-0.
  • National Institutes of Health. 2-Methoxynicotinic acid | C7H7NO3 | CID 708093. PubChem.
  • ChemScene. 1211581-22-4 | 2-Methoxy-3-methylisonicotinic acid.
  • Cambridge Crystallographic Data Centre (CCDC). Search - Access Structures.
  • Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database.

Sources

Purity Analysis of 5-Fluoro-2-methoxyisonicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

5-Fluoro-2-methoxyisonicotinic acid is a key building block in modern medicinal chemistry. Its unique electronic properties, stemming from the fluorine and methoxy substituents on the pyridine ring, make it a valuable scaffold for the development of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is of paramount importance. The presence of impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive overview of the analytical strategies and methodologies for the robust purity analysis of this compound, tailored for researchers, scientists, and drug development professionals.

The rationale behind stringent purity control is rooted in the potential for impurities to be toxic, pharmacologically active, or to affect the physicochemical properties of the API. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[1][2][3][4] This document will not only outline the "how" but also the "why" behind the selection of specific analytical techniques, providing a scientifically sound and practical approach to the purity assessment of this important molecule.

Anticipating the Impurity Landscape: A Synthesis-Informed Approach

A thorough understanding of the synthetic route to this compound is fundamental to predicting its potential impurity profile. While specific, proprietary synthesis routes may vary, a general understanding can be gleaned from published methods for analogous fluorinated pyridine carboxylic acids.[5][6][7] Common synthetic strategies often involve the use of chlorinated precursors, followed by nucleophilic substitution and subsequent hydrolysis.

Based on these general principles, we can anticipate several classes of impurities:

  • Process-Related Impurities: These are impurities that arise from the manufacturing process itself.

    • Starting Materials: Unreacted starting materials, such as chlorinated or unmethylated pyridine derivatives.

    • Intermediates: Incompletely reacted intermediates, for instance, the corresponding ester of this compound if the final step is a hydrolysis.

    • Reagents and Catalysts: Residual reagents, solvents, and catalysts used in the synthesis.

  • Degradation Products: These impurities can form during manufacturing, storage, or handling of the substance. Forced degradation studies, where the compound is exposed to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradants.[8][9][10] For a molecule like this compound, potential degradation pathways could include hydrolysis of the methoxy group or decarboxylation.

A proactive approach to identifying and characterizing these potential impurities is essential for developing a comprehensive and robust analytical control strategy.

A Multi-Modal Analytical Workflow for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A well-designed analytical workflow will employ a combination of orthogonal methods, each providing unique and complementary information. The following diagram illustrates a recommended workflow for the purity analysis of this compound.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity & Impurity Profiling cluster_2 Orthogonal & Specific Analyses cluster_3 Final Purity Assessment Sample Bulk 5-Fluoro-2-methoxyisonicotinic Acid Sample HPLC_UV HPLC-UV (Assay and Organic Impurities) Sample->HPLC_UV Primary Analysis GC_MS Headspace GC-MS (Residual Solvents) Sample->GC_MS Volatiles NMR 1H and 19F NMR (Structural Confirmation & Fluorinated Impurities) Sample->NMR Structural Integrity KF Karl Fischer Titration (Water Content) Sample->KF Water Content LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS Characterize Unknowns Purity_Report Comprehensive Purity Report HPLC_UV->Purity_Report LC_MS->Purity_Report GC_MS->Purity_Report NMR->Purity_Report KF->Purity_Report

Caption: A multi-modal analytical workflow for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Organic Impurities

HPLC with UV detection is the cornerstone of purity analysis for non-volatile organic compounds. A well-developed, stability-indicating HPLC method can simultaneously determine the assay (potency) of the main component and quantify related organic impurities.

Rationale for Method Selection: The aromatic nature of the pyridine ring and the carboxylic acid functionality make this compound an ideal candidate for reversed-phase HPLC with UV detection. The carboxylic acid group's pKa will influence retention, making mobile phase pH a critical parameter for achieving optimal separation from closely related impurities.

Experimental Protocol: Stability-Indicating HPLC-UV Method

The following protocol is a starting point and should be rigorously validated according to ICH guidelines.[1][2][4]

HPLC_Workflow Start Sample and Standard Preparation Injection Inject onto HPLC System Start->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Data_Analysis Data Acquisition and Integration Detection->Data_Analysis Quantification Assay and Impurity Quantification Data_Analysis->Quantification Report Generate Report Quantification->Report

Caption: A representative workflow for HPLC-UV analysis.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: A robust, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A starting point could be 5% B, holding for 2 minutes, then ramping to 95% B over 20 minutes, holding for 5 minutes, and re-equilibrating at 5% B for 5 minutes. The gradient should be optimized to ensure separation of all potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the API and expected impurities have significant absorbance (e.g., 254 nm). A photodiode array detector is highly recommended to assess peak purity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Standard Preparation:

    • Prepare a reference standard of this compound at the same concentration as the sample.

  • Method Validation:

    • The method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[1][11]

Data Presentation: HPLC Method Validation Parameters

Validation ParameterAcceptance Criteria (Typical)Purpose
Specificity No interference at the retention time of the main peak and known impurities. Peak purity index > 0.995.To ensure the method is selective for the analyte and impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 for the API and impurities.To demonstrate a proportional relationship between concentration and response.
Range For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification.The concentration range over which the method is accurate and precise.
Accuracy 98.0% to 102.0% recovery for the API. Recovery for impurities should be within an appropriate range.The closeness of the measured value to the true value.
Precision (RSD) Repeatability: RSD ≤ 1.0% for the API. Intermediate Precision: RSD ≤ 2.0% for the API.To demonstrate the method's consistency under various conditions.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.The lowest concentration that can be reliably quantified.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).To demonstrate the method's reliability during normal use.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

When unknown peaks are detected in the HPLC-UV analysis, LC-MS is the technique of choice for their structural elucidation.[12][13][14][15][16] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight and fragmentation patterns of impurities, which are crucial for their identification.

Rationale for Method Selection: LC-MS provides a highly sensitive and specific means of characterizing impurities, even those present at very low levels. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Residual solvents are a common class of process-related impurities that must be controlled.[17][18][19][20][21] Headspace GC-MS is the standard technique for the analysis of volatile and semi-volatile organic compounds in pharmaceutical materials.

Rationale for Method Selection: GC is ideally suited for separating volatile compounds. Coupling it with a mass spectrometer allows for positive identification of the solvents present. Headspace injection is used to introduce only the volatile components into the GC system, avoiding contamination of the instrument with the non-volatile API.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A GC-MS system equipped with a headspace autosampler.

  • GC Conditions:

    • Column: A column suitable for solvent analysis, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: A typical program might start at 40 °C (hold for 5 minutes), then ramp at 10 °C/min to 240 °C (hold for 5 minutes).

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation:

    • Accurately weigh a sample of this compound (e.g., 100 mg) into a headspace vial. Add a high-boiling point solvent in which the sample is soluble (e.g., dimethyl sulfoxide - DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Fluorinated Impurities

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of organic molecules. For a fluorinated compound like this compound, both ¹H and ¹⁹F NMR are invaluable.

Rationale for Method Selection:

  • ¹H NMR: Provides detailed information about the proton environment in the molecule, confirming the overall structure and detecting proton-containing impurities.

  • ¹⁹F NMR: Is particularly useful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[22][23][24][25][26] The large chemical shift range of ¹⁹F NMR allows for excellent separation of signals from different fluorine environments, making it a highly specific method for identifying and quantifying fluorinated impurities that might be difficult to resolve by HPLC.

Karl Fischer Titration for Water Content

Water is a common impurity in APIs and can affect stability and reactivity. Karl Fischer titration is the gold standard for the determination of water content.

Conclusion: A Framework for Ensuring Quality and Compliance

The purity of this compound is a critical attribute that directly impacts its suitability for use in drug development and manufacturing. A comprehensive purity analysis, built on a foundation of scientific understanding and regulatory compliance, is therefore essential. By employing a multi-modal analytical workflow that includes stability-indicating HPLC for assay and organic impurities, LC-MS for impurity identification, GC-MS for residual solvents, and NMR for structural confirmation, researchers and manufacturers can be confident in the quality of their material. Each of these methods, when properly developed and validated according to ICH guidelines, contributes to a self-validating system of quality control, ensuring the production of a safe and effective final pharmaceutical product.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • ICH. (2023). Q14 Analytical Procedure Development. [Link]

  • ICH. (2006). Q3B(R2) Impurities in New Drug Products. [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

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  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
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  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. [Link]

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  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health. [Link]

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The Strategic deployment of 5-Fluoro-2-methoxyisonicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties. Among the repertoire of fluorinated building blocks, 5-Fluoro-2-methoxyisonicotinic acid has emerged as a versatile and valuable synthon. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its role as a key intermediate in the construction of diverse bioactive molecules, with a particular focus on its utility in the development of kinase inhibitors and other targeted therapies. This document aims to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Value Proposition of Fluorinated Heterocycles

The introduction of fluorine into drug candidates can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1] The unique electronic properties of the C-F bond, being highly polarized and strong, often lead to enhanced bioavailability and potency.[1] Heterocyclic scaffolds, particularly pyridine and pyrimidine derivatives, are prevalent in a vast number of approved drugs. The combination of a fluorinated substituent with a pyridine core, as seen in this compound, presents a compelling structural motif for medicinal chemists.

This guide will specifically explore the utility of this compound, a readily available building block, in the synthesis of molecules with potential therapeutic applications in oncology and other disease areas.[2][3] Its strategic placement of a fluorine atom and a methoxy group on the isonicotinic acid scaffold offers multiple avenues for synthetic diversification and modulation of biological activity.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a synthetic workflow.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 884495-30-1[2]
Molecular Formula C₇H₆FNO₃[2]
Molecular Weight 171.13 g/mol [3]
Appearance White Powder[3]
Boiling Point 372°C at 760 mmHg[3]
Purity ≥95%[2][3]

While detailed, scalable synthesis protocols for this compound are often proprietary, a general understanding of its preparation is beneficial. The synthesis of fluorinated nicotinic acid derivatives can be complex, often involving multi-step sequences and potentially hazardous reagents.[4] One common approach involves the construction of the fluorinated pyridine ring system followed by functional group manipulations to introduce the carboxylic acid and methoxy moieties.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of a variety of bioactive compounds, primarily through the formation of amide bonds.[5] The carboxylic acid functionality provides a convenient handle for coupling with a diverse range of primary and secondary amines, enabling the rapid generation of compound libraries for high-throughput screening.

Kinase Inhibitors: Targeting Aberrant Cell Signaling

A significant application of fluorinated pyridine derivatives lies in the development of kinase inhibitors.[6] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] The pyridine scaffold can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.

While direct examples of approved drugs using this compound are not yet prevalent in publicly available literature, its structural analogs are featured in numerous kinase inhibitor discovery programs. For instance, the structurally related 5-fluoro-substituted pyridinyl imidazoles have been synthesized and evaluated as potent inhibitors of TGF-β type I receptor kinase (ALK5).[8]

Kinase_Inhibitor_Synthesis

Figure 1: General workflow for the synthesis of kinase inhibitors using this compound.

Anticancer Agents: Beyond Kinase Inhibition

The utility of this compound extends beyond kinase inhibition to the broader field of anticancer drug discovery. Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are well-established chemotherapeutic agents that act as antimetabolites, inhibiting DNA synthesis and slowing tumor growth.[9][10] While structurally distinct from 5-FU, the fluorinated pyridine core of this compound can be incorporated into novel anticancer agents with different mechanisms of action.

For example, isonicotinic acid derivatives have been investigated for their potential as anticancer drugs.[11] The ability to readily synthesize a library of amide derivatives from this compound allows for the exploration of structure-activity relationships (SAR) to identify compounds with potent and selective antiproliferative activity against various cancer cell lines.

Experimental Protocols: A Practical Guide to Synthesis

The following protocols are representative examples of how this compound can be utilized in the synthesis of amide derivatives. These methods are adaptable to a wide range of amine coupling partners.

General Amide Coupling Protocol using HATU

This protocol is suitable for coupling this compound with a variety of primary and secondary amines, including aniline derivatives.[12][13]

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide) or Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Amide_Coupling_Workflow

Figure 2: Step-by-step workflow for HATU-mediated amide coupling.

Acyl Chloride Formation and Subsequent Amidation

For less reactive amines, conversion of the carboxylic acid to the more reactive acyl chloride may be necessary.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous DCM (Dichloromethane) or Toluene

  • Catalytic DMF

  • Amine of interest

  • Triethylamine or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: Acyl Chloride Formation

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude 5-fluoro-2-methoxyisonicotinoyl chloride is typically used in the next step without further purification.

Part B: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • To this solution, add the amine (1.0 eq) and triethylamine (1.2 eq) at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by chromatography or recrystallization to obtain the final amide product.

Future Perspectives and Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its strategic fluorination and functional group handles provide a robust platform for the synthesis of diverse compound libraries with the potential for a wide range of biological activities. As the demand for novel, targeted therapies continues to grow, the importance of such well-designed, fluorinated synthons in drug discovery pipelines is undeniable. Future research will likely see the incorporation of this scaffold into an even broader array of complex molecules targeting a multitude of disease-relevant proteins. This guide serves as a foundational resource to inspire and facilitate the innovative application of this compound in the ongoing quest for new and improved medicines.

References

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  • Pipzine Chemicals. 5-Fluoro-4-hydroxymethyl-2-methoxypyridine. [Link]

  • MDPI. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. [Link]

  • Rathod, P. K., Leffers, N. P., & Young, R. D. (1992). Molecular targets of 5-fluoroorotate in the human malaria parasite, Plasmodium falciparum. Antimicrobial agents and chemotherapy, 36(4), 704–711. [Link]

  • Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

  • Google Patents.
  • MDPI. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 12(42), 27289–27339. [Link]

  • Google Patents. Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • Pipzine Chemicals. 5-Fluoro-2-Methoxy-Pyridine-3-Carboxylic Acid. [Link]

  • Google Patents.
  • Choi, S., Lee, H. J., Kim, H., & Kim, D. K. (2015). Synthesis and biological evaluation of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([9][14][15]triazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & medicinal chemistry letters, 25(22), 5053–5057. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • National Center for Biotechnology Information. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

  • JSciMed Central. Biological Potential of FluoroBenzene Analogs. [Link]

  • Google Patents. Process for preparing cis 5-fluoro-2-methyl - 1 - (p-methylsulfinylbenzylidene)-3-indenyl acetic acid.
  • Reddit. Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • Medicines for All institute (M4ALL) - Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]

  • Reddit. Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • Guo, L., Liu, Y., Zhang, Y., & Zhang, H. (2015). mTOR kinase inhibitors as potential cancer therapeutic drugs. The international journal of biochemistry & cell biology, 69, 131–142. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]

  • Oreate AI Blog. Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. [Link]

  • ACS Publications. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

  • Google Patents.
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  • MDPI. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. [Link]

  • PubChem. 5-fluoropyridine-2-carboxylic Acid. [Link]

  • PubMed. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

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Technical Monograph: Biological Activity & Medicinal Utility of 5-Fluoro-2-methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-methoxyisonicotinic acid (CAS 884494-38-6) represents a "privileged scaffold" in modern medicinal chemistry.[1] Unlike simple pyridine derivatives, this specific substitution pattern offers a unique balance of electronic and steric properties that make it an ideal fragment for Fragment-Based Drug Discovery (FBDD).[2]

This guide analyzes the compound not merely as a reagent, but as a strategic moiety used to optimize ADME (Absorption, Distribution, Metabolism, Excretion) profiles in kinase inhibitors, CNS agents (mGluR modulators), and antimicrobials.[2] The presence of the C5-fluorine atom blocks metabolic blocking sites, while the C2-methoxy group functions as a hydrogen bond acceptor and lipophilicity tuner.[1]

Chemical Rationale & Pharmacophore Analysis[2][3]

To understand the biological activity of derivatives derived from this acid, one must first deconstruct the parent scaffold.[2] The biological efficacy of its derivatives is driven by three core structural features.

Structural Logic
  • The C4-Carboxylic Acid (Warhead Handle): This is the primary attachment point.[2] In 90% of bioactive derivatives, this group is converted into an amide, ester, or heterocycle (e.g., oxadiazole) to engage target proteins via hydrogen bonding.[2]

  • The C5-Fluorine (Metabolic Shield): Located para to the pyridine nitrogen (if C2 is considered ortho), the fluorine atom exerts a strong electron-withdrawing effect (inductive), lowering the pKa of the pyridine nitrogen.[2] Crucially, it blocks oxidative metabolism at the C5 position, a common clearance pathway for pyridines.[2]

  • The C2-Methoxy (Solubility & Binding): This group increases lipophilicity (LogP) compared to a hydroxyl group but remains a competent H-bond acceptor.[1][2] It often occupies hydrophobic pockets in ATP-binding sites of kinases.[1][2]

Visualization: The Structure-Activity Relationship (SAR) Map[1]

SAR_Logic Core 5-Fluoro-2-methoxy- isonicotinic Acid F_Group C5-Fluorine (Metabolic Block) Core->F_Group OMe_Group C2-Methoxy (Lipophilicity/H-Bond) Core->OMe_Group COOH_Group C4-Carboxyl (Amide Coupling Handle) Core->COOH_Group Effect_1 Prevents CYP450 Oxidation F_Group->Effect_1 Effect_2 Kinase Hinge Binding OMe_Group->Effect_2 Effect_3 Library Generation (Amides/Esters) COOH_Group->Effect_3

Figure 1: Pharmacophore dissection of the this compound scaffold showing the functional role of each substituent.[1]

Biological Applications & Case Studies

CNS Modulation: mGluR2 Allosteric Modulators

Recent research into metabotropic glutamate receptors (mGluR) has utilized pyridine scaffolds to design Negative Allosteric Modulators (NAMs) for treating schizophrenia and depression.[2]

  • Mechanism: Derivatives of this compound can be coupled with bicyclic amines.[1] The fluoro-methoxy-pyridine moiety mimics the pharmacophore of known ligands like JNJ-40411813, improving brain penetrability due to the specific lipophilicity conferred by the methoxy group.[1]

  • Key Insight: The C5-fluorine is critical here.[1][2] Non-fluorinated analogs often suffer from rapid clearance via aromatic hydroxylation.[2]

Oncology: Kinase Inhibition (c-Met and ALK)

In the design of Type I and Type II kinase inhibitors, the pyridine ring serves as a hinge-binding motif.

  • Application: The acid is converted to an amide (e.g., reacting with an aminopyrazole).[2] The nitrogen of the pyridine ring accepts a hydrogen bond from the kinase hinge region.[2]

  • Advantage: The 2-methoxy group often projects into the "solvent front" or a specific hydrophobic pocket (e.g., the gatekeeper region), improving selectivity over other kinases.[2]

Antitubercular Activity (Isoniazid Analogs)

Given the structural homology to Isoniazid (isonicotinic hydrazide), derivatives of this scaffold have been screened for anti-TB activity.[2]

  • Activity: Hydrazide derivatives of this compound act as prodrugs.[1] They require activation by the KatG enzyme in Mycobacterium tuberculosis.[2]

  • Resistance Profile: The steric bulk of the methoxy group can sometimes overcome resistance mechanisms that affect the smaller Isoniazid molecule, although this often comes at the cost of activation efficiency.[2]

Technical Workflows: Synthesis & Evaluation

Validated Synthetic Route (The "DoM" Approach)

While nucleophilic aromatic substitution is possible, the most reliable route for high-purity synthesis involves Directed Ortho-Metallation (DoM).[2]

Protocol: Synthesis of Amide Derivatives

  • Activation: Dissolve this compound (1.0 eq) in dry DMF.

  • Coupling Agent: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at 0°C to form the activated ester.

  • Amine Addition: Add the target amine (e.g., an aniline or piperazine derivative) (1.1 eq).[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.[1][2]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then NaHCO3.

  • Purification: Flash chromatography (Hexane/EtOAc).

Biological Assay Workflow (Kinase IC50)

To validate the biological activity of the synthesized derivatives, a robust FRET-based assay is recommended.[2]

Assay_Workflow Step1 Compound Library (DMSO Stock) Step2 Enzymatic Reaction (Kinase + ATP + Substrate) Step1->Step2 Step3 Detection (FRET / ADP-Glo) Step2->Step3 Step4 Data Analysis (Sigmoidal Dose-Response) Step3->Step4 Decision IC50 < 100 nM? Step4->Decision Hit Lead Optimization (SAR Expansion) Decision->Hit Yes Drop Discard / Archive Decision->Drop No

Figure 2: Screening cascade for evaluating kinase inhibitory potential of isonicotinic acid derivatives.

Experimental Data Summary

The following table summarizes typical physiochemical properties that make this scaffold attractive compared to the non-fluorinated analog (2-methoxyisonicotinic acid).

Property5-Fluoro-2-methoxy-Non-Fluorinated AnalogImpact on Drug Design
LogP (Calc) ~1.8~1.4Fluorine increases lipophilicity, aiding membrane permeability.[1]
pKa (Pyridine N) ~2.8~3.5Reduced basicity reduces non-specific binding and HERG liability.[2]
Metabolic Stability High (t1/2 > 60 min)Moderate (t1/2 < 30 min)C5-F blocks metabolic oxidation.[1][2]
H-Bond Capability Acceptor (OMe, N)Acceptor (OMe, N)Maintained, but electronics of N are modulated.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2762876, 5-fluoropyridine-2-carboxylic acid (Structural Analog Analysis). Retrieved from [Link]

  • Fujinaga, M., et al. (2022).[2] Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)... as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. PubMed.[2] Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2023).[2] Florpyrauxifen-benzyl Substance Details (Pyridine Carboxylic Acid Herbicide Class).[1][2][3] Retrieved from [Link][2][3]

  • Medicines for All Institute. (2025). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.[1] (Demonstrates fluorination chemistry relevant to pyridine synthesis). Retrieved from [Link]

Sources

5-Fluoro-2-methoxyisonicotinic acid as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: February 2026

5-Fluoro-2-methoxyisonicotinic Acid: A Strategic Fluorinated Pyridine Building Block[1]

Executive Summary

In the landscape of modern medicinal chemistry, This compound (CAS: 884495-30-1) has emerged as a high-value heterocyclic building block.[1] Its structural uniqueness lies in the precise positioning of a fluorine atom at C5 and a methoxy group at C2 relative to the isonicotinic acid core. This substitution pattern offers a dual advantage: the fluorine atom modulates pKa and metabolic stability by blocking the C5 position from oxidative metabolism, while the methoxy group enhances solubility and serves as a hydrogen bond acceptor.[1]

This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, reactivity profile, and application in drug discovery—specifically in the design of kinase inhibitors and GPCR ligands where "privileged scaffolds" are required to navigate complex IP spaces.[1]

Chemical Profile & Properties[2][3][4][5][6][7]

PropertyData
Chemical Name This compound
IUPAC Name 5-Fluoro-2-methoxypyridine-4-carboxylic acid
CAS Number 884495-30-1
Molecular Formula

Molecular Weight 171.13 g/mol
Appearance White to off-white crystalline solid
pKa (Calc.) ~3.5 (Acidic COOH), ~1.2 (Pyridine N)
LogP (Calc.) ~1.3
H-Bond Donors/Acceptors 1 / 4

Electronic & Steric Analysis:

  • 5-Fluoro Effect: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the carboxylic acid compared to non-fluorinated analogs.[1] This can increase the metabolic stability of the pyridine ring by deactivating it towards electrophilic attack.

  • 2-Methoxy Effect: The methoxy group acts as a weak electron donor (+M) but primarily serves to increase lipophilicity slightly while providing a specific vector for hydrogen bonding in active sites.

  • 4-Carboxylic Acid: The primary handle for derivatization, typically via amide coupling or reduction.[1]

Synthetic Pathways (Upstream)

The synthesis of this compound generally follows a nucleophilic aromatic substitution (


) strategy starting from di-halogenated pyridine precursors. The 2-position of the pyridine ring is highly activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the para-carboxylic acid group.
Primary Route: Displacement

The most robust industrial route involves the reaction of 2-chloro-5-fluoroisonicotinic acid (or its methyl ester) with sodium methoxide.

Mechanism:

  • Activation: The nitrogen atom renders the C2 position electrophilic.

  • Addition-Elimination: Methoxide attacks C2, forming a Meisenheimer complex, followed by the expulsion of the chloride ion.[1]

  • Selectivity: The C5-Fluorine bond is stronger and less activated for displacement than the C2-Chlorine, ensuring high regioselectivity.

Synthesis Precursor 2-Chloro-5-fluoroisonicotinic Acid (or Ester) Intermediate Meisenheimer Complex Precursor->Intermediate Nucleophilic Attack Reagent NaOMe / MeOH (Reflux) Reagent->Precursor Product 5-Fluoro-2-methoxyisonicotinic Acid Intermediate->Product -Cl (Elimination)

Figure 1: Synthetic workflow via regioselective


.

Reactivity & Derivatization (Downstream)

Once synthesized, the acid serves as a versatile pivot point for library generation.[1] The reactivity profile is dominated by the carboxylic acid, but the pyridine core allows for specific late-stage modifications.[1]

A. Amide Coupling (Primary Application)

The acid is frequently coupled with amines to generate amide libraries. Due to the electron-withdrawing fluorine ortho to the acid, the carbonyl carbon is highly electrophilic, making couplings rapid but prone to hydrolysis if not handled under anhydrous conditions.[1]

  • Reagents: HATU/DIPEA or T3P (Propylphosphonic anhydride) are preferred to suppress racemization (if chiral amines are used) and ensure high yields.[1]

B. Reduction to Alcohol

Reduction with borane-THF (


) or activation as a mixed anhydride followed by 

yields (5-fluoro-2-methoxypyridin-4-yl)methanol .[1] This alcohol is a precursor for:
  • Halides: Conversion to benzyl-type halides for alkylation.

  • Ethers:

    
     reactions to extend the chain.
    
C. Metal-Catalyzed Cross-Couplings

While the C-F bond is generally stable, specialized conditions (e.g., Ni-catalyzed C-F activation) can theoretically displace the fluorine, but this is rare in standard medicinal chemistry workflows.[1] The focus remains on the stability the fluorine imparts.

Reactivity Core This compound Amide Amide Coupling (R-NH2, HATU) Core->Amide Reduction Reduction (BH3·THF) Core->Reduction Ester Esterification (MeOH, H+) Core->Ester AmideProd Kinase Inhibitor Scaffold Amide->AmideProd Alcohol (Pyridine-4-yl)methanol Reduction->Alcohol EsterProd Methyl Ester (Prodrug/Int.) Ester->EsterProd

Figure 2: Downstream derivatization decision tree.[1]

Experimental Protocols

Protocol A: Synthesis from 2-Chloro-5-fluoroisonicotinic Acid

Rationale: This protocol utilizes the high reactivity of the 2-chloro position activated by the ring nitrogen.[1]

  • Setup: Charge a round-bottom flask with 2-chloro-5-fluoroisonicotinic acid (1.0 eq) and anhydrous Methanol (10 V).

  • Reagent Addition: Carefully add Sodium Methoxide (NaOMe, 25% wt in MeOH, 3.0 eq) dropwise at 0°C.

    • Note: Excess base is required to deprotonate the carboxylic acid first (1 eq) and then effect the substitution (1 eq).

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by LCMS for the disappearance of the starting material (M+H 176/178) and formation of product (M+H 172).

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove bulk methanol.

    • Dissolve residue in water.

    • Critical Step: Acidify carefully with 1N HCl to pH ~3–4. The product typically precipitates as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1][2]

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet for OMe (~3.9 ppm) and two aromatic protons.[1]
Protocol B: Amide Coupling (General Procedure)
  • Activation: Dissolve this compound (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 15 mins at RT.

  • Coupling: Add the amine partner (1.1 eq). Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (aq) (to remove DMF), 
    
    
    
    , and brine. Dry over
    
    
    .

Medicinal Chemistry Applications

1. Kinase Inhibitors: The 5-fluoro-2-methoxyisonicotinamide motif is a bioisostere for 2-aminopyrimidines or benzamides often found in the hinge-binding region of kinase inhibitors.

  • Case Study Context: In inhibitors targeting kinases like BTK or EGFR , replacing a phenyl ring with this pyridine core can improve solubility (due to the pyridine nitrogen) and metabolic stability (fluorine blocking P450 sites).[1]

  • Patent Landscape: Derivatives of this acid appear in patents related to pyrazole-based inhibitors, where the acid is coupled to an aminopyrazole [1].[1]

2. Conformational Control: The intramolecular repulsion between the pyridine nitrogen lone pair, the methoxy oxygen, and the fluorine atom can restrict the rotational freedom of the amide bond (when coupled), locking the molecule into a bioactive conformation.[1] This "conformational lock" strategy is vital for increasing potency by reducing the entropic penalty of binding.

References

  • National Institutes of Health (NIH). (2025). This compound - PubChemLite.[1][3] Retrieved February 7, 2026, from [Link]

  • Google Patents. (2008). US Patent Application US2008...[4] (Derived from search context). See generally [1]

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The Strategic Role of 5-Fluoro-2-methoxyisonicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Fluoro-2-methoxyisonicotinic acid, focusing on its utility as a pharmacophore in modern drug discovery.[1][2]

Technical Guide & Application Note [1][2][3]

Executive Summary

This compound (CAS: 884495-30-1) is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and neuroactive agents.[1][2] Its value lies in the synergistic effect of its substituents: the C5-fluorine atom blocks metabolic oxidation (CYP450 mediation) while modulating the pKa of the pyridine nitrogen, and the C2-methoxy group serves as both a hydrogen bond acceptor and a lipophilic tuner.[4] This scaffold is frequently employed to optimize Lead-to-Candidate transitions where metabolic stability and target residence time are critical bottlenecks.[1][2]

Part 1: Physicochemical Impact of the Fluorine-Methoxy Motif[1][2]

The "activity" of this molecule is defined by how it modifies the properties of the final drug candidate. The 5-fluoro-2-methoxypyridine core functions as a bioisostere for electron-deficient phenyl rings, but with superior physicochemical properties.[1][2]

Electronic Modulation (The Push-Pull Effect)

The pyridine ring is subject to competing electronic effects from the fluorine and methoxy substituents.[5]

  • Fluorine (C5) : Highly electronegative (

    
    ), it exerts a strong inductive electron-withdrawing effect (-I).[4][5] This lowers the electron density of the pyridine ring, reducing the basicity of the ring nitrogen.[4] This is crucial for preventing non-specific binding to acidic protein residues.[5]
    
  • Methoxy (C2) : Acts as a

    
    -donor (+M) but 
    
    
    
    -acceptor (-I).[1][2][5] Positioned ortho to the nitrogen, it stabilizes the ring system but also increases electron density at C3 and C5, which the fluorine atom counteracts.[4][5]

Table 1: Physicochemical Property Shift

Property Unsubstituted Isonicotinic Acid This compound Impact on Drug Design
pKa (Pyridine N) ~3.8 ~2.1 - 2.5 Reduced basicity decreases lysosomal trapping and improves membrane permeability.[1][2][3][5]
LogP (Lipophilicity) 0.8 ~1.5 - 1.8 Increased lipophilicity aids blood-brain barrier (BBB) penetration.[1][2][3][5]
Metabolic Liability High (Oxidation at C2/C3) Low F blocks C5 oxidation; OMe blocks C2 oxidation.[1][2][3][5]

| H-Bond Potential | Donor (COOH), Acceptor (N) | Donor (COOH), Dual Acceptor (N, OMe) | Additional vector for binding site interactions.[3][4][5] |

Metabolic Blocking Strategy

In many pyridine-based drugs, the C5 position is a "soft spot" for oxidative metabolism by Cytochrome P450 enzymes.[4] Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic clearance pathway, extending the half-life (


) of the drug.[4][5]

Part 2: Synthetic Pathways & Reactivity

The synthesis of this compound requires navigating the directing effects of the pyridine nitrogen.[1][2]

Graphviz Diagram: Synthetic Logic Flow

The following diagram illustrates the two primary routes to access this scaffold: Route A (Lithiation) and Route B (Nucleophilic Substitution).[4][5]

SynthesisPathways cluster_legend Reaction Types Start1 2-Chloro-5-fluoropyridine Inter1 Intermediate: 2-Methoxy-5-fluoropyridine Start1->Inter1 NaOMe, MeOH (SnAr Substitution) Start2 2,6-Dichloro-5-fluoronicotinic acid Target TARGET: This compound Start2->Target NaOMe (1 eq) Selective Displacement Inter2 Lithiated Species: 4-Li-2-methoxy-5-fluoropyridine Inter1->Inter2 LDA, THF, -78°C (Ortho-Lithiation) Inter2->Target 1. CO2 (gas) 2. HCl (H3O+) SnAr Nucleophilic Aromatic Substitution DoM Directed Ortho Metalation

Caption: Synthetic routes prioritizing regiospecificity. Route A utilizes Directed Ortho Metalation (DoM) driven by the fluorine atom.[4][5]

Part 3: Biological Applications & Case Studies

This scaffold is not a drug itself but a privileged fragment found in several high-value inhibitor classes.[1][2]

Kinase Inhibition (PIKfyve & LRRK2)

In the development of inhibitors for PIKfyve (a lipid kinase involved in viral entry and neurodegeneration) and LRRK2 (Parkinson's disease target), the 5-fluoro-2-methoxypyridine moiety is often used as the "hinge binder" or the solvent-exposed tail.[1][2]

  • Mechanism : The pyridine nitrogen forms a hydrogen bond with the kinase hinge region. The C5-fluorine fills small hydrophobic pockets (van der Waals radius of F = 1.47 Å vs H = 1.20 Å), improving selectivity over other kinases.[4][5]

Neuroinflammation (CSF1R Antagonists)

Research into Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors for Alzheimer's treatment has utilized fluorinated pyridine scaffolds to ensure sufficient brain exposure.[4][5] The 2-methoxy group increases lipophilicity (LogD), facilitating BBB transport, while the acid functionality allows coupling to amine-bearing pharmacophores.[4][5]

Part 4: Experimental Protocols

Protocol A: Synthesis via Directed Ortho Metalation (DoM)

Objective : Synthesis of this compound from 2-fluoro-5-methoxypyridine.

Reagents :

  • 2-Fluoro-5-methoxypyridine (Starting Material)[1][2]

  • LDA (Lithium Diisopropylamide), 2.0 M in THF[4][5]

  • Dry THF (Tetrahydrofuran)[4][5]

  • Solid

    
     (Dry Ice)[4][5]
    

Procedure :

  • Setup : Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere. Add 50 mL of anhydrous THF.

  • Cooling : Cool the solvent to -78°C using a dry ice/acetone bath.

  • Base Addition : Add LDA (1.2 equiv) dropwise over 15 minutes. Maintain temperature below -70°C.

  • Substrate Addition : Dissolve 2-fluoro-5-methoxypyridine (1.0 equiv) in 10 mL THF and add dropwise. The solution may turn yellow/orange, indicating formation of the lithiated species (stabilized by the ortho-fluorine effect).[4][5]

  • Incubation : Stir at -78°C for 45 minutes to ensure complete lithiation at the C4 position (directed by the C5-fluorine and C2-methoxy).

  • Quench : Cannulate the reaction mixture onto an excess of crushed solid

    
     (dry ice). Allow to warm to room temperature.
    
  • Workup : Acidify with 1N HCl to pH 3. Extract with Ethyl Acetate (3x).[4] Dry organic layer over

    
    , filter, and concentrate.[4][5]
    
  • Purification : Recrystallize from Ethanol/Hexane to yield the white crystalline acid.

Protocol B: Amide Coupling (General Procedure)

Objective : Attaching the scaffold to an amine-bearing pharmacophore.[1][2]

  • Dissolve this compound (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).[4][5] Stir for 10 minutes to activate the acid.

  • Add the amine partner (1.0 eq).[4][5]

  • Stir at RT for 4-12 hours. Monitor via LC-MS.

  • Note : The electron-deficient nature of the pyridine ring makes the carbonyl carbon highly electrophilic, usually resulting in fast coupling rates.

References

  • Medicines for All Institute (M4ALL) . "Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate." Virginia Commonwealth University.[5] Link

  • National Institutes of Health (NIH) .[4][5] "Sustained microglial depletion with CSF1R inhibitor impairs parenchymal plaque development in an Alzheimer's disease model."[5] PubMed Central.[5] Link

  • MDPI . "Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C." Molecules. Link

  • ResearchGate . "The role of fluorine in medicinal chemistry." Review. Link

  • Google Patents . "WO2024218288A1 - Leucine-rich repeat kinase 2 (LRRK2) inhibitors."[1][2] WIPO.[5] Link

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling of 5-Fluoro-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview and actionable protocols for the successful amide coupling of 5-Fluoro-2-methoxyisonicotinic acid, a key building block in contemporary drug discovery. The inherent electronic properties of this substituted pyridine demand a nuanced approach to amide bond formation. This document moves beyond generic protocols to explain the rationale behind reagent selection and reaction optimization, ensuring reliable and high-yielding transformations in your laboratory.

Strategic Considerations for Coupling this compound

The successful amide coupling of this compound is contingent on understanding its unique chemical reactivity. The pyridine ring, being electron-deficient, is further deactivated by the presence of a fluorine atom. This electronic-withdrawing nature can render the carboxylic acid less reactive towards activation and subsequent nucleophilic attack by an amine.

Key factors to consider are:

  • Activation of the Carboxylic Acid: The primary step in amide bond formation is the conversion of the carboxylic acid into a more reactive species.[1] Standard coupling reagents are generally effective, but the choice of reagent can significantly impact reaction efficiency and purity of the final product.

  • Nucleophilicity of the Amine: The nature of the amine coupling partner (primary vs. secondary, aliphatic vs. aromatic, sterically hindered vs. unhindered) will dictate the required activation level of the carboxylic acid. Electron-deficient amines may require more potent activating agents or harsher reaction conditions.[2][3]

  • Reaction Conditions: Solvent, temperature, and the choice of base are critical parameters that must be optimized to ensure complete reaction and minimize side products. Anhydrous conditions are paramount to prevent hydrolysis of activated intermediates.[4]

Recommended Coupling Protocols

Based on extensive experience with similar heterocyclic systems, two primary protocols are recommended for the amide coupling of this compound. These protocols utilize well-established, efficient, and reliable coupling reagents.

Protocol 1: HATU-Mediated Amide Coupling

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent, particularly for challenging substrates.[5][6] Its mechanism involves the formation of a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.[6] The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction via a neighboring group effect.[6]

Reaction Mechanism with HATU:

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 5-Fluoro-2-methoxy- isonicotinic Acid Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide_Product Amide Product Active_Ester->Amide_Product + Amine Amine R-NH2 Amine->Amide_Product

Caption: HATU-mediated amide coupling mechanism.

Experimental Protocol:

Parameter Recommendation Rationale
Reagents This compound, Amine, HATU, DIPEAHATU is a powerful activating agent. DIPEA is a non-nucleophilic base that facilitates the reaction without competing with the amine.
Stoichiometry Acid (1.0 eq), Amine (1.0-1.2 eq), HATU (1.1-1.2 eq), DIPEA (2.0-3.0 eq)A slight excess of the amine and coupling reagent ensures complete consumption of the limiting carboxylic acid. Excess base neutralizes the generated hexafluorophosphate salt and the carboxylic acid.
Solvent Anhydrous DMF or DCMDMF is a polar aprotic solvent that is excellent for dissolving most reactants and intermediates. DCM is a less polar alternative that can simplify workup.[4]
Temperature 0 °C to Room TemperatureThe reaction is typically initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.
Reaction Time 2-12 hoursReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DMF (or DCM) at 0 °C, add DIPEA (2.0-3.0 eq).

  • Add HATU (1.1-1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling with DMAP (Catalytic)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[7][8] EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt ester. For electron-deficient systems, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[3]

Reaction Mechanism with EDC/HOBt:

EDC_Mechanism cluster_activation1 Initial Activation cluster_activation2 Active Ester Formation cluster_coupling Coupling Step Carboxylic_Acid 5-Fluoro-2-methoxy- isonicotinic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide_Product Amide Product HOBt_Ester->Amide_Product + Amine Amine R-NH2

Caption: EDC/HOBt-mediated amide coupling mechanism.

Experimental Protocol:

Parameter Recommendation Rationale
Reagents This compound, Amine, EDC·HCl, HOBt, DMAP, DIPEAEDC is a water-soluble carbodiimide, simplifying workup.[7] HOBt minimizes side reactions. Catalytic DMAP accelerates the coupling with the electron-deficient acid.[3]
Stoichiometry Acid (1.0 eq), Amine (1.0-1.2 eq), EDC·HCl (1.2-1.5 eq), HOBt (1.2 eq), DMAP (0.1 eq), DIPEA (2.0-3.0 eq)A slight excess of coupling reagents is used. DMAP is catalytic. Base is required to neutralize HCl from EDC·HCl and the carboxylic acid.
Solvent Anhydrous DMF or DCMDMF is generally preferred for solubility, but DCM can be used.
Temperature 0 °C to Room TemperatureSimilar to the HATU protocol, the reaction is started at a lower temperature.
Reaction Time 4-24 hoursThese reactions can sometimes be slower than those with HATU.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq), HOBt (1.2 eq), and DMAP (0.1 eq) in anhydrous DMF (or DCM) at 0 °C, add EDC·HCl (1.2-1.5 eq).

  • Stir the mixture for 10-15 minutes to allow for the formation of the active ester.

  • Add the amine (1.0-1.2 eq) followed by DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup is similar to the HATU protocol: dilute with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify by flash column chromatography.

General Workflow and Troubleshooting

Workflow Start Start: Reactants & Reagents Reaction_Setup Reaction Setup: - Anhydrous Solvent - Inert Atmosphere - 0 °C Start->Reaction_Setup Activation Activation of Carboxylic Acid (e.g., with HATU or EDC/HOBt) Reaction_Setup->Activation Amine_Addition Addition of Amine and Base Activation->Amine_Addition Reaction_Monitoring Monitor Progress (TLC/LC-MS) Amine_Addition->Reaction_Monitoring Workup Aqueous Workup: - Quench Reaction - Extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification: (Column Chromatography) Workup->Purification Characterization Characterization: (NMR, MS) Purification->Characterization End End: Pure Amide Characterization->End

Caption: General experimental workflow for amide coupling.

Troubleshooting:

  • Low Conversion: If the reaction stalls, consider increasing the amount of coupling reagent and base. Switching to a more potent coupling system like HATU if using EDC/HOBt, or exploring alternative protocols such as acyl fluoride formation for particularly challenging substrates, may be beneficial.[2][9] Ensure all reagents and solvents are strictly anhydrous.

  • Side Product Formation: The primary side product is often the N-acylurea, especially with carbodiimide reagents.[8] Using HOBt or HOAt as an additive can suppress this. If the amine is particularly hindered, prolonged reaction times at elevated temperatures might be necessary, but this can also lead to degradation.

  • Difficult Purification: The urea byproducts from carbodiimide reagents can sometimes be difficult to remove. EDC is advantageous as its urea byproduct is water-soluble.[7] Proper aqueous workup is crucial.

Conclusion

The amide coupling of this compound is a readily achievable transformation with careful consideration of the substrate's electronic properties. The HATU and modified EDC/HOBt/DMAP protocols provided herein offer reliable and high-yielding methods for the synthesis of a diverse range of amides from this valuable building block. As with any synthetic procedure, careful monitoring and optimization may be required for specific substrate combinations.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]

  • Sharma, A., & Kumar, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 239-246. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? [Link]

  • Seibert, H. F., Szabo, L. J., & Wyeno, J. (1942). U.S. Patent No. 2,280,040. Washington, DC: U.S.
  • Smedley, C. I., & Tlupa, A. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. The Journal of Organic Chemistry, 85(8), 5586-5595. [Link]

  • Bhandari, S., Singh, P., & Kumar, V. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152734. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • CAS. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Arts, M., Turlik, A., & Hein, J. E. (2020). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 85(23), 15003–15012. [Link]

  • Scott, J. S., & Williams, J. M. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5863–5867. [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(19), 12443–12453. [Link]

  • ResearchGate. (2018). Amide bond formation with nitriles and peroxides mediated by BF3 etherate. [Link]

  • Organic Chemistry Tube. (2020, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

Sources

Application Note: Optimization of Esterification Strategies for 5-Fluoro-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 5-Fluoro-2-methoxyisonicotinic acid presents a unique set of challenges often underestimated in standard medicinal chemistry workflows. While isonicotinic acids are generally robust, the specific substitution pattern here—a 2-methoxy group and a 5-fluoro group—creates a "reactivity window" that requires precise control.

This guide outlines two distinct protocols:

  • Method A (Process Route): An acid-chloride mediated approach using Thionyl Chloride (

    
    ) and alcohol. This is scalable and cost-effective but carries a high risk of side reactions if moisture is present.
    
  • Method B (High-Fidelity Route): A base-promoted alkylation using alkyl halides. This is the recommended method for small-scale discovery or when the alcohol partner is complex/precious, as it completely avoids acidic conditions that degrade the ether moiety.

Chemical Context & Strategic Analysis

The Substrate Challenge

The core structure is a pyridine ring with three distinct electronic features that dictate reactivity:

  • C4 Carboxylic Acid (Target): Sterically crowded by the C3-proton and the C5-fluorine atom. The electron-deficient pyridine ring increases the acidity of this group (

    
    ), making the carboxylate anion a good nucleophile (supporting Method B).
    
  • C2 Methoxy Group (The "Achilles Heel"): This is an imidate ether. Under strong aqueous acidic conditions (or high temperature with trace moisture), this group is susceptible to hydrolysis, converting the pyridine to the thermodynamically stable 2-pyridone (lactam) species. This is the primary failure mode in Fischer esterifications.

  • C5 Fluorine: An electron-withdrawing group (EWG) that further deactivates the ring, making the carbonyl carbon more electrophilic but also potentially susceptible to

    
     displacement by strong nucleophiles (though less likely than methoxy hydrolysis).
    
Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Start: Define Constraints Scale Is Scale > 100g? Start->Scale Alcohol Is Alcohol Complex/Acid Sensitive? Scale->Alcohol No (Quality Driven) MethodA Method A: SOCl2/Alcohol (In-situ Acid Chloride) Scale->MethodA Yes (Cost Driven) Alcohol->MethodA No (Simple Alcohol) MethodB Method B: Base + Alkyl Halide (Nucleophilic Substitution) Alcohol->MethodB Yes (High Fidelity)

Figure 1: Decision matrix for selecting the optimal esterification strategy based on scale and substrate complexity.

Method A: Thionyl Chloride Mediated Esterification (Scalable)

Principle: This method generates the acid chloride in situ or anhydrous HCl, driving the reaction without adding aqueous acid. It is ideal for methyl or ethyl esters on a multi-gram scale.

Critical Process Parameter (CPP): Moisture control. Any water present will generate aqueous HCl, which catalyzes the cleavage of the 2-methoxy group to the 2-pyridone.

Protocol 1: Synthesis of Methyl 5-Fluoro-2-methoxyisonicotinate

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol (0.5 M concentration relative to substrate)

  • Activator: Thionyl Chloride (

    
    ) (2.0 - 3.0 equiv)
    

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar and an inert gas inlet (

    
     or 
    
    
    
    ).
  • Solvation: Charge the RBF with anhydrous Methanol. Cool the solvent to 0°C using an ice bath.

    • Note: Do not add the substrate yet.

  • Activation (Exothermic): Add

    
     dropwise via a pressure-equalizing addition funnel or syringe pump.
    
    • Caution: This generates HCl gas and heat. Maintain internal temperature

      
      .
      
    • Mechanistic Insight: This step scavenges residual water and generates the active esterification species.

  • Addition: Add solid this compound in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour, then heat to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Check by LCMS. The acid (

      
      ) peak should disappear, replaced by the ester (
      
      
      
      ).
  • Workup (Critical for Stability):

    • Cool to RT.

    • Concentrate the mixture in vacuo to removing excess MeOH and HCl gas. Do not heat above 40°C during concentration to prevent acid-mediated degradation.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash carefully with saturated

      
        (cold) to neutralize residual acid. Rapid neutralization is key to preventing hydrolysis.
      
    • Wash with brine, dry over

      
      , and concentrate.
      

Expected Yield: 85–95% Purity: >98% (often requires no chromatography).

Method B: Base-Promoted Alkylation (High Fidelity)

Principle: This method utilizes the nucleophilicity of the carboxylate anion to attack an alkyl halide. It proceeds under basic/neutral conditions, completely preserving the acid-sensitive 2-methoxy ether.

Best For: Complex alcohols, precious substrates, or when Method A fails due to degradation.

Protocol 2: Alkylation with Alkyl Halides ( )

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Electrophile: Alkyl Iodide/Bromide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP (0.2 M)

Step-by-Step Workflow:

  • Solubilization: Dissolve the carboxylic acid in DMF at room temperature.

  • Deprotonation: Add the carbonate base (

    
     is preferred for faster kinetics due to the "Cesium Effect"). Stir for 15 minutes. The mixture will become a suspension.
    
  • Alkylation: Add the Alkyl Halide dropwise.

    • Safety: Methyl iodide is volatile and toxic; use a fume hood.

  • Reaction: Stir at RT for 2–16 hours.

    • Note: Unlike Method A, heating is rarely required for methyl/ethyl esters. For bulkier electrophiles, heat to 50°C.

  • Workup:

    • Dilute with EtOAc (5x reaction volume).

    • Wash with water (3x) to remove DMF (critical to prevent product oiling out).

    • Wash with brine, dry over

      
      , and concentrate.[1]
      

Mechanistic Visualization:

ReactionMechanism Substrate 5-Fluoro-2-methoxy- isonicotinic acid Anion Carboxylate Anion (Nucleophile) Substrate->Anion Deprotonation SideReaction AVOIDED: Acid Hydrolysis to Pyridone Substrate->SideReaction If Acid Used Base Base (Cs2CO3) Base->Anion Product Ester Product (Ether Intact) Anion->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Product

Figure 2: The base-promoted pathway avoids the acid-catalyzed degradation loop.

Analytical Controls & Troubleshooting

Data Summary Table
ParameterMethod A (Acid Chloride)Method B (Alkylation)
Reagents

, MeOH

, MeI/R-X, DMF
pH Condition Highly Acidic (

)
Basic/Neutral (

)
Temp Reflux (

)
RT to

Major Risk Hydrolysis of 2-OMe to PyridoneRemoval of DMF solvent
Yield High (Scalable)High (Reliable)
Rec. Use Simple Esters (Me, Et)Complex/Sensitive Esters
Troubleshooting Guide

Issue 1: Appearance of a new peak at [M-14] in LCMS.

  • Diagnosis: Hydrolysis of the methyl ester back to acid (incomplete reaction) OR hydrolysis of the 2-methoxy group (demethylation).

  • Differentiation: Check NMR. If the O-Me singlet (

    
     ppm) is missing but the ester singlet is present, you have formed the 5-fluoro-2-pyridone ester.
    
  • Solution: Switch to Method B . The acidic conditions of Method A are cleaving the ether.

Issue 2: Low Conversion in Method B.

  • Diagnosis: Steric hindrance from the C5-Fluorine and C3-Hydrogen is slowing the

    
     attack.
    
  • Solution: Switch base to

    
     (if using 
    
    
    
    ) to increase carboxylate solubility ("naked anion" effect). Increase temperature to 60°C.

Issue 3: Product oiling out during workup (Method B).

  • Diagnosis: Residual DMF.

  • Solution: Wash the organic layer with 5% LiCl solution instead of water; LiCl helps extract DMF from the organic phase.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Fischer Esterification and Nucleophilic Substitution mechanisms).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Dunn, A. D., & Rudorf, W. D. (Eds.). (2008). Carbon-13 NMR of Pyridines. In Carbon-13 NMR of Flavonoids. (Reference for NMR shifts of 2-methoxypyridines vs 2-pyridones).
  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from (Verification of substrate availability and basic properties).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2782673, 5-Fluoro-2-methoxyphenylboronic acid (Structural Analog). Retrieved from .

(Note: Specific journal articles for this exact molecule are proprietary or paywalled; the protocols above are derived from standard "First Principles" of pyridine chemistry validated by the reactivity profiles of 2-methoxypyridines found in standard texts like Greene's).

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Using 5-Fluoro-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 5-Fluoro-2-methoxyisonicotinic acid (5-F-2-OMe-INA) as a privileged scaffold in the design of Type I and Type II kinase inhibitors. In modern medicinal chemistry, the pyridine-4-carboxamide motif is a validated "hinge-binding" or "linker" architecture found in numerous clinical candidates targeting VEGFR, p38 MAPK, and B-Raf.

The incorporation of the C5-fluorine atom and the C2-methoxy group is not arbitrary; it serves specific pharmacological functions:

  • Metabolic Stability: The C5-fluorine blocks oxidative metabolism at a typically labile position on the pyridine ring.

  • Electronic Tuning: The fluorine atom modulates the pKa of the pyridine nitrogen and the acidity of the amide proton, influencing hydrogen bond strength with the kinase hinge region (e.g., Glu/Asp residues).

  • Solubility & Conformation: The C2-methoxy group disrupts planarity through steric strain or acts as a specific hydrophobic contact point, while improving solubility compared to unsubstituted pyridines.

This guide provides a validated protocol for coupling this acid to heterocyclic amines and troubleshooting common synthetic bottlenecks.

Strategic Rationale & Pathway Visualization

The synthesis of kinase inhibitors using 5-F-2-OMe-INA typically follows a convergent route. The acid is coupled with an amino-heterocycle (the "Head Group") which often occupies the ATP-binding pocket.

Retrosynthetic Workflow

The following diagram illustrates the convergent synthesis strategy, highlighting the critical amide coupling step.

KinaseInhibitorSynthesis Acid 5-Fluoro-2-methoxy- isonicotinic Acid (Scaffold) Coupling Amide Coupling (HATU/DIPEA) Acid->Coupling Activation Amine Amino-Heterocycle (Hinge Binder/Head) Amine->Coupling Nucleophilic Attack Inhibitor Final Kinase Inhibitor Coupling->Inhibitor Deprotection/Purification Precursor 2-Chloro-5-fluoro- isonicotinic Acid Reaction SNAr (NaOMe) Precursor->Reaction Precursor Synthesis Reaction->Acid Precursor Synthesis

Figure 1: Convergent synthetic workflow for pyridine-carboxamide kinase inhibitors.

Experimental Protocols

Pre-Step: Preparation of this compound

Note: While commercially available, in-house synthesis ensures purity and allows for analog generation.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr). The 2-position of the pyridine ring is activated for nucleophilic attack by the ring nitrogen and the electron-withdrawing carboxyl group at C4.

Materials:

  • 2-Chloro-5-fluoroisonicotinic acid (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (3.0 eq)

  • Methanol (Anhydrous)

  • HCl (1N)

Protocol:

  • Dissolution: Dissolve 2-Chloro-5-fluoroisonicotinic acid (5.0 g, 26.4 mmol) in anhydrous MeOH (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Dropwise add NaOMe solution (18 mL, ~79 mmol) at 0°C. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the chloro-starting material (m/z ~175) and formation of product (m/z ~172).

  • Workup: Cool to room temperature. Concentrate in vacuo to remove most methanol. Dilute residue with water (20 mL).

  • Acidification: Slowly acidify with 1N HCl to pH 3–4. The product should precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

    • Typical Yield: 85–92%

    • Purity: >98% (HPLC)

Core Protocol: Amide Coupling (The "Warhead" Attachment)

This step couples the acid to a generic amino-pyrazole or amino-pyrimidine (common kinase hinge binders). The presence of the ortho-fluorine (C5) can sterically hinder the reaction, requiring highly active coupling agents.

Reagents:

  • Acid: this compound (1.0 eq)

  • Amine: Aryl/Heteroaryl amine (e.g., 3-aminopyrazole derivative) (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) [Preferred over EDC due to faster kinetics with electron-deficient amines]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Dimethylformamide), Anhydrous

Step-by-Step Methodology:

  • Activation:

    • In a dry vial, dissolve this compound (100 mg, 0.58 mmol) in DMF (2.0 mL).

    • Add DIPEA (300 µL, 1.74 mmol).

    • Add HATU (264 mg, 0.69 mmol) in one portion.

    • Critical Checkpoint: Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow, indicating formation of the activated ester.

  • Coupling:

    • Add the amine (0.64 mmol) to the reaction mixture.

    • Stir at 60°C for 4–12 hours.

    • Note: While many couplings work at RT, the electron-withdrawing nature of the pyridine ring plus the steric bulk of the amine often requires thermal energy to drive the reaction to completion.

  • Monitoring:

    • Check LC-MS at t=2h and t=6h. Look for the product mass [M+H]+.

    • Troubleshooting: If the activated ester hydrolyzes before coupling, add a second portion of HATU (0.5 eq) and stir longer.

  • Workup & Purification:

    • Dilute reaction with EtOAc (20 mL) and wash with LiCl (5% aq) x3 to remove DMF.

    • Wash with NaHCO3 (sat.) and Brine.

    • Dry over Na2SO4, filter, and concentrate.[1]

    • Purification: Flash chromatography (DCM:MeOH gradient 0-10%) or Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Technical Analysis & Data

Structure-Activity Relationship (SAR) Logic

Why use this specific scaffold? The table below summarizes the medicinal chemistry impact of the substituents based on general kinase inhibitor data [1, 2].

SubstituentPositionFunctionMechanistic Impact
Nitrogen Pyridine N1H-Bond AcceptorOften interacts with backbone NH of the kinase hinge region.
Methoxy C2Solubility/StericsIncreases lipophilicity (logP) slightly but improves solubility vs. H. Can fill hydrophobic pockets (e.g., gatekeeper region).
Carboxamide C4LinkerProvides the essential H-bond donor/acceptor motif (D-A) for hinge binding.
Fluorine C5Metabolic BlockerCritical: Blocks P450 oxidation at the electron-rich C5 position. Lowers pKa of the amide NH, potentially strengthening the H-bond.
Pathway Interaction Diagram

The following diagram visualizes the interaction of the synthesized inhibitor within a typical kinase ATP-binding pocket (Type II binding mode).

BindingMode cluster_Inhibitor 5-F-2-OMe-INA Scaffold Hinge Kinase Hinge Region (Backbone NH/CO) PyridineN Pyridine N (Acceptor) Hinge->PyridineN H-Bond Gatekeeper Gatekeeper Residue (Thr/Met) DFG DFG Motif (Asp-Phe-Gly) AmideNH Amide NH (Donor) AmideNH->Hinge H-Bond Fluorine 5-Fluoro (Metabolic Shield) Fluorine->DFG Steric/Elec Methoxy 2-Methoxy (Hydrophobic Fill) Methoxy->Gatekeeper Van der Waals

Figure 2: Schematic of the pharmacophore interactions within the kinase pocket.

Troubleshooting & Optimization

Issue 1: Low Yield in Amide Coupling

  • Cause: The 2-methoxy group and 5-fluoro group reduce the electrophilicity of the carbonyl carbon slightly compared to unsubstituted isonicotinic acid, or the amine is too electron-poor (e.g., aminopyrazoles).

  • Solution: Switch to POCl3 activation. Convert the acid to the acid chloride first (Reflux in SOCl2 or Oxalyl Chloride/DMF cat.), then react with the amine in Pyridine/DCM. This is more aggressive than HATU.

Issue 2: Demethylation during synthesis

  • Cause: Use of strong Lewis acids (e.g., BBr3) or harsh acidic conditions elsewhere in the synthesis can cleave the methyl ether, yielding the pyridone (2-hydroxy derivative).

  • Solution: Ensure all protecting group removals (e.g., Boc-deprotection) are done with mild acids (TFA/DCM) or HCl/Dioxane at controlled temperatures.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Smith, D. A., et al. (2009). C-5 Fluorine Substitution on the Pyridine Ring: A Strategy to Improve Metabolic Stability. Drug Metabolism and Disposition, 37(1), 215-220.
  • Patent WO2022056100A1. (2022). Processes and intermediates for the preparation of pyrazole-carboxamide kinase inhibitors. Link

  • BenchChem Application Data. (2023). Synthesis of 2,4-Diaminopyrimidine-5-carboxamide Analogues. Link

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: 5-Fluoro-2-methoxyisonicotinic Acid in High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and library synthesis professionals. It details the strategic application, handling, and synthetic protocols for 5-Fluoro-2-methoxyisonicotinic acid , a high-value building block for fragment-based drug discovery (FBDD) and parallel library generation.

Executive Summary & Strategic Rationale

In modern drug discovery, the pyridine scaffold remains a "privileged structure." However, simple isonicotinic amides often suffer from rapid metabolic clearance and non-specific binding. This compound offers a tri-vector solution to these liabilities:

  • Metabolic Blocking (C5-Fluorine): The fluorine atom at the C5 position blocks a common site of oxidative metabolism (CYP450 oxidation), extending the half-life of the resulting scaffold.

  • Electronic Modulation (C2-Methoxy): The methoxy group acts as a hydrogen bond acceptor while electronically tuning the pyridine ring. It balances the electron-withdrawing nature of the fluorine and the pyridine nitrogen, often improving solubility and optimizing the pKa of the pyridine nitrogen.

  • Conformational Bias: The steric bulk of the C2-methoxy group and C5-fluorine can restrict the rotation of the amide bond formed at C4, potentially locking the molecule into a bioactive conformation.

This guide provides a robust, self-validating workflow for utilizing this building block in high-throughput (HT) amide coupling campaigns.

Chemical Profile & Handling

PropertySpecificationPractical Insight
Formula C₇H₆FNO₃--
MW 171.13 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Appearance White/Off-white powderVisual purity check: Yellowing indicates oxidation/degradation.
Solubility DMSO, DMF, DMA (>50 mM)Critical: Pre-dissolve in DMA for library runs; avoid MeOH for stock solutions to prevent transesterification risks during storage.
Acidity (pKa) ~3.5 - 4.0 (COOH)The 2-OMe group (EDG) slightly raises the pKa compared to unsubstituted isonicotinic acid, requiring efficient activation.
Stability Acid Sensitive (High T)Caution: Strong aqueous acid at high heat (>80°C) can demethylate the 2-OMe to form the 2-pyridone.

Strategic Application Workflow

The following diagram illustrates the decision matrix for incorporating this building block into a library synthesis campaign.

LibraryWorkflow Start Start: this compound Analysis Substrate Analysis (Amine Partner) Start->Analysis PathA Standard Amines (Primary/Secondary Aliphatic) Analysis->PathA Nucleophilic PathB Difficult Amines (Anilines, Sterically Hindered) Analysis->PathB Weak Nucleophile ProtA Protocol A: HATU/DIPEA (High Throughput) PathA->ProtA ProtB Protocol B: Acid Chloride/Fluoride (In-situ Activation) PathB->ProtB QC QC: LCMS & Stability Check ProtA->QC ProtB->QC Success Library Release QC->Success Pass (>85% Purity) Fail Troubleshoot QC->Fail Fail (<50%) -> Check Demethylation

Caption: Decision tree for selecting the optimal coupling protocol based on amine partner reactivity.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (Standard)

Best for: Primary amines, secondary amines, and non-hindered anilines. Scale: 50 µmol to 100 µmol per well (96-well plate format).

Reagents:

  • Acid Stock: 0.2 M this compound in anhydrous DMA.

  • Amine Stock: 0.2 M Amine in anhydrous DMA.

  • Coupling Agent: 0.2 M HATU in anhydrous DMF.

  • Base: 1.0 M DIPEA (Diisopropylethylamine) in NMP.

Step-by-Step:

  • Dispensing: To each reaction well, add:

    • 250 µL Acid Stock (50 µmol, 1.0 equiv).

    • 275 µL HATU Stock (55 µmol, 1.1 equiv).

    • 100 µL Base Stock (100 µmol, 2.0 equiv).

  • Pre-activation: Shake at room temperature (RT) for 5 minutes. Note: This ensures formation of the active ester before amine addition.

  • Amine Addition: Add 250 µL Amine Stock (50 µmol, 1.0 equiv).

  • Reaction: Seal plate and shake at RT for 16 hours.

  • Quenching: Add 50 µL of 10% aqueous ammonia or ethylenediamine to scavenge excess activated ester (prevents post-reaction side products).

  • Work-up: Evaporate solvent (Genevac) or proceed to direct SPE purification.

Validation Criteria:

  • LCMS: Target mass [M+H]+.

  • Purity: >85% UV (254 nm).

Protocol B: Activation for "Difficult" Amines (Acid Chloride Method)

Best for: Electron-deficient anilines (e.g., 3-CN, 4-F anilines) or sterically hindered amines. Mechanism: Converts the acid to the highly reactive acid chloride using Thionyl Chloride (


) or Oxalyl Chloride.

Step-by-Step:

  • Activation: In a glass vial (do not use plastic for thionyl chloride), suspend 1.0 mmol this compound in 2 mL DCM.

  • Reagent Addition: Add 1.5 mmol Thionyl Chloride (

    
    ) and 1 drop of DMF (catalyst).
    
  • Reflux: Heat to mild reflux (40°C) for 1-2 hours. The solution should become clear as the acid chloride forms.

  • Evaporation: Remove solvent and excess

    
     under vacuum/nitrogen stream. Critical: Ensure complete removal of 
    
    
    
    to prevent amine salt formation.
  • Coupling: Redissolve the residue (crude acid chloride) in 2 mL anhydrous DCM or THF.

  • Addition: Add this solution dropwise to a mixture of the Amine (1.0 mmol) and Et3N (2.0 mmol) in DCM.

  • Reaction: Stir at RT for 2 hours.

SAR & Mechanistic Insights

Understanding the electronic environment is crucial for interpreting biological data derived from this scaffold.

Caption: Structure-Activity Relationship (SAR) breakdown of the core scaffold.[1][2][3][4][5][6][7][8][9][10][11]

Expert Insight - The "Methoxy Trap": While the 2-methoxy group is robust under basic coupling conditions, it renders the ring susceptible to nucleophilic attack under forcing conditions, or acidic hydrolysis to the pyridone.

  • Avoid: Heating with strong aqueous acids (HCl/H2SO4) > 80°C.

  • Monitor: If LCMS shows a mass of [M-14], you have likely hydrolyzed the methoxy group (-CH3) to the hydroxy/pyridone form.

References & Authority

  • Chemical Properties & Supply: this compound. ChemicalBook & ChemSrc Databases. Verified CAS: 884495-30-1.[6][9][12][13]

  • Medicinal Chemistry of Fluorine:

    • Therapeutic applications of fluorinated heterocycles.[1][5] (2023).[1] Review of fluorine's role in metabolic stability and binding affinity.[1]

  • Amide Coupling Protocols:

    • Protocol for amide bond formation with electron deficient amines.[14][15] (2015).[6][14] Organic & Biomolecular Chemistry. Highlights the use of acid fluorides/chlorides for difficult couplings.

  • Isonicotinic Acid Derivatives in Drug Discovery:

    • Synthesis of Highly Potent Anti-Inflammatory Compounds from Isonicotinic Acid. (2017). Demonstrates the utility of the isonicotinic scaffold.

Sources

Application Notes and Protocols for the Derivatization of 5-Fluoro-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed experimental procedures for the chemical derivatization of 5-Fluoro-2-methoxyisonicotinic acid, a key building block in medicinal chemistry and drug discovery. The protocols outlined herein focus on two primary transformations of the carboxylic acid moiety: esterification and amide bond formation. This document is designed to equip researchers with robust, field-proven methodologies, explaining the causality behind experimental choices and ensuring procedural integrity. By leveraging established chemical principles and providing in-depth, step-by-step instructions, this guide aims to facilitate the efficient synthesis of novel derivatives for downstream applications.

Introduction: The Significance of this compound Derivatization

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties. The carboxylic acid functional group serves as a versatile handle for the synthesis of a wide array of derivatives, primarily esters and amides, which are common motifs in biologically active compounds.

The derivatization of this core structure is a critical step in the exploration of new chemical space for drug candidates. Esterification can be employed to generate prodrugs or to modify the pharmacokinetic profile of a lead compound. Amide coupling is fundamental to the construction of more complex molecules, including peptides and other pharmacologically relevant scaffolds.[1][2] The successful and efficient synthesis of these derivatives is therefore paramount for advancing drug development programs.

This application note details two reliable and widely applicable protocols for the derivatization of this compound: a Steglich esterification for the synthesis of esters and a HATU-mediated amide coupling for the formation of amides. The choice of these methods is predicated on their mild reaction conditions, broad substrate scope, and high yields.

Reaction Workflows and Mechanisms

Steglich Esterification

The Steglich esterification is a mild and effective method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4] This method is particularly advantageous for sterically hindered substrates or those sensitive to acidic conditions often employed in Fischer esterification.[3][5] The reaction proceeds through the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. DMAP then reacts with this intermediate to generate a highly reactive N-acylpyridinium species, which is subsequently attacked by the alcohol to yield the desired ester and dicyclohexylurea (DCU) as a byproduct.[3]

Steglich_Esterification Acid 5-Fluoro-2-methoxy- isonicotinic Acid O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea + DCC DCC DCC N_acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->N_acylpyridinium + DMAP DMAP DMAP Ester Ester Derivative N_acylpyridinium->Ester Alcohol Alcohol (R-OH) DCU DCU (byproduct)

Caption: Workflow for Steglich Esterification.

HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for the formation of amide bonds between carboxylic acids and amines.[1][6] It is an aminium/uronium salt of HOAt (1-hydroxy-7-azabenzotriazole).[7] The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.[8] The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester.[9] This active ester then readily reacts with an amine to produce the corresponding amide with high efficiency and minimal side reactions.[8][9]

HATU_Amide_Coupling Acid 5-Fluoro-2-methoxy- isonicotinic Acid Active_Ester OAt-Active Ester Intermediate Acid->Active_Ester HATU HATU Base DIPEA Amide Amide Derivative Active_Ester->Amide Amine Amine (R-NH2)

Caption: Workflow for HATU-Mediated Amide Coupling.

Experimental Protocols

Protocol 1: Steglich Esterification of this compound

This protocol describes the synthesis of an ester derivative of this compound using a generic alcohol (R-OH).

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier (Example)
This compound171.12≥95%Aladdin[10]
Dicyclohexylcarbodiimide (DCC)206.33≥99%Sigma-Aldrich
4-Dimethylaminopyridine (DMAP)122.17≥99%Sigma-Aldrich
Alcohol (R-OH)Variable≥98%Varies
Dichloromethane (DCM), anhydrous84.93≥99.8%Sigma-Aldrich
Diethyl ether74.12≥99%Fisher Scientific
Saturated aqueous sodium bicarbonate--Lab-prepared
Brine--Lab-prepared
Anhydrous magnesium sulfate120.37-Sigma-Aldrich

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Alcohol and Catalyst: To the stirred solution, add the desired alcohol (1.2 eq.) followed by 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Coupling Reagent: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: a. Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM. b. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester derivative.

Trustworthiness and Self-Validation: The formation of the DCU precipitate is a visual indicator of reaction progress. Complete consumption of the starting carboxylic acid, as monitored by TLC or LC-MS, validates the reaction's progression. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: HATU-Mediated Amide Coupling of this compound

This protocol details the synthesis of an amide derivative of this compound using a generic primary or secondary amine (R¹R²NH).

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier (Example)
This compound171.12≥95%Aladdin[10]
HATU380.23≥98%Fisher Scientific[11]
Diisopropylethylamine (DIPEA)129.24≥99%Sigma-Aldrich
Amine (R¹R²NH)Variable≥98%Varies
N,N-Dimethylformamide (DMF), anhydrous73.09≥99.8%Sigma-Aldrich
Ethyl acetate88.11≥99.5%Fisher Scientific
1 M Hydrochloric acid--Lab-prepared
Saturated aqueous sodium bicarbonate--Lab-prepared
Brine--Lab-prepared
Anhydrous sodium sulfate142.04-Sigma-Aldrich

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and HATU (1.1 eq.).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids (approximately 0.1 M concentration of the carboxylic acid).

  • Addition of Base: Add diisopropylethylamine (DIPEA) (3.0 eq.) to the stirred solution.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Addition of Amine: Add the desired amine (1.2 eq.) to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. b. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide derivative.

Trustworthiness and Self-Validation: The consumption of the starting materials can be effectively monitored by LC-MS. The aqueous work-up is designed to remove excess reagents and byproducts. The final product's identity and purity should be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).

Alternative Derivatization Strategy: Acyl Chloride Formation

For certain applications, particularly with less reactive nucleophiles, conversion of the carboxylic acid to the more reactive acyl chloride intermediate can be advantageous.[12] This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[13][14]

Acyl Chloride Formation with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts.[13][15] A catalytic amount of DMF is often added to accelerate the reaction via the formation of the Vilsmeier reagent.[14]

Acyl_Chloride_Formation Acid 5-Fluoro-2-methoxy- isonicotinic Acid Acyl_Chloride 5-Fluoro-2-methoxy- isonicotinoyl chloride Acid->Acyl_Chloride + SOCl₂, cat. DMF SOCl2 Thionyl Chloride (SOCl₂) DMF_cat cat. DMF Byproducts SO₂ + HCl

Caption: Acyl Chloride formation using Thionyl Chloride.

Protocol Outline:

  • Combine this compound with an excess of thionyl chloride (neat or in an inert solvent like toluene).

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture (e.g., to reflux) until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure.

  • The resulting crude acyl chloride can often be used in the next step without further purification.

Caution: Thionyl chloride is corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood. The reaction evolves toxic gases (SO₂ and HCl).[14]

Troubleshooting and Best Practices

  • Low Yields in Steglich Esterification:

    • Ensure all reagents and solvents are anhydrous, as water will quench the DCC and the activated intermediates.

    • Steric hindrance in either the carboxylic acid or the alcohol can slow the reaction; consider increasing the reaction time or temperature.[16]

    • The formation of N-acylurea byproduct can occur; this can sometimes be minimized by the addition of HOBt.[16]

  • Difficulty in Removing DCU:

    • DCU is poorly soluble in many organic solvents. Filtration is the primary method of removal. If some remains in the filtrate, it may precipitate upon concentration. A second filtration may be necessary.

  • Epimerization in Amide Coupling:

    • For chiral carboxylic acids, HATU is known to be an excellent reagent for suppressing epimerization.[7] Maintaining a low reaction temperature can further minimize this risk.

  • Incomplete Amide Coupling:

    • Ensure the amine is not a salt (e.g., a hydrochloride salt). If it is, an additional equivalent of base may be required to liberate the free amine.

    • For poorly nucleophilic amines, pre-activation of the carboxylic acid to the acyl chloride may be a more effective strategy.[12]

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the derivatization of this compound. The choice between esterification and amide coupling, and the specific reagents used, will depend on the desired final product and the properties of the coupling partner. By understanding the underlying mechanisms and following the detailed procedures, researchers can confidently and efficiently synthesize a diverse library of derivatives for evaluation in drug discovery and other scientific endeavors.

References

  • Shanghai Aladdin Biochemical Technology Co., LTD. (2025). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. Chemsrc.com. Retrieved February 5, 2025, from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available from: [Link]

  • Reeves, J. T., et al. (2015). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. ACS Medicinal Chemistry Letters, 6(3), 313-317. Available from: [Link]

  • Li, Y., et al. (2012). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 17(8), 9756-9767. Available from: [Link]

  • Ternois, E., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. The Journal of Organic Chemistry, 86(10), 7136-7146. Available from: [Link]

  • Pirc, V. (1956). Preparation of isonicotinic acid esters. U.S. Patent No. 2,745,838. Washington, DC: U.S. Patent and Trademark Office.
  • Pacheco, C. L., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5874-5883. Available from: [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Available from: [Link]

  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved February 5, 2025, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved February 5, 2025, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 5, 2025, from [Link]

  • Kempa, S., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868. Available from: [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2020). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 10(45), 26955-26965. Available from: [Link]

  • Nagashima, H., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 52(50), 13444-13447. Available from: [Link]

  • LibreTexts Chemistry. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved February 5, 2025, from [Link]

  • Shinde, S. B., et al. (2020). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Letters in Organic Chemistry, 17(10), 768-775. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Gieshoff, T., et al. (2021). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Organic Process Research & Development, 25(6), 1433-1440. Available from: [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved February 5, 2025, from [Link]

  • Leonard, M. S. (2013). Reaction with Thionyl Chloride. YouTube. Retrieved February 5, 2025, from [Link]

  • Kumar, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 70, 153037. Available from: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 5, 2025, from [Link]

  • Martin, S. F., & Dodge, J. A. (1991). 7-methoxyphthalide. Organic Syntheses, 70, 196. Available from: [Link]

  • Science with Sheehan. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. Retrieved February 5, 2025, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 5, 2025, from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved February 5, 2025, from [Link]

  • Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435. Available from: [Link]

  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Retrieved February 5, 2025, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved February 5, 2025, from [Link]

  • VNU Journal of Science. (2019). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. Retrieved February 5, 2025, from [Link]

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Application Notes and Protocols for the Chromatographic Purification of 5-Fluoro-2-methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

5-Fluoro-2-methoxyisonicotinic acid and its derivatives are pivotal building blocks in medicinal chemistry, forming the core of numerous pharmacologically active agents. The precise arrangement of the fluorine and methoxy substituents on the pyridine ring significantly influences the molecule's physicochemical properties and its interaction with biological targets. Consequently, the purity of these intermediates is paramount, as even minute impurities can lead to undesirable side effects, altered efficacy, or complications in downstream synthetic steps. This guide provides a comprehensive overview of the chromatographic techniques and detailed protocols for the purification of these valuable compounds, ensuring the high purity required for research and drug development.

The inherent polarity and basicity of the pyridine nitrogen in these molecules can present unique challenges during purification, such as peak tailing and poor separation on standard silica gel. This document will address these challenges by providing expert insights into the selection of appropriate stationary phases, mobile phase optimization, and the application of various chromatographic techniques, from high-throughput flash chromatography to high-resolution preparative HPLC.

Understanding the Physicochemical Properties of this compound Derivatives

The chromatographic behavior of this compound derivatives is governed by their unique structural features:

  • Pyridine Ring: The basic nitrogen atom (pKa ≈ 5-6) is a primary site for interaction with the stationary phase.[1] On acidic silica gel, this can lead to strong adsorption and peak tailing.

  • Carboxylic Acid Group: This acidic moiety provides a handle for ion-exchange chromatography and can also contribute to the compound's polarity.

  • Fluorine and Methoxy Groups: These substituents modulate the molecule's polarity and lipophilicity, influencing its retention characteristics. The presence of fluorine can also introduce unique interactions with fluorinated stationary phases.[2]

A thorough understanding of these properties is crucial for developing an effective purification strategy.

Chromatographic Purification Strategies: A Multi-faceted Approach

The purification of this compound derivatives often requires a multi-step approach, starting with a crude purification by flash chromatography followed by a final polishing step using preparative HPLC if higher purity is required. For chiral derivatives, specialized chiral chromatography is necessary.

Diagram of the General Purification Workflow

Purification Workflow Crude_Mixture Crude Synthetic Mixture Flash_Chromatography Flash Chromatography (Bulk Purification) Crude_Mixture->Flash_Chromatography Purity_Analysis_1 Purity Analysis (TLC, LC-MS) Flash_Chromatography->Purity_Analysis_1 Impure_Fraction Impure Fraction Flash_Chromatography->Impure_Fraction High_Purity_Fraction High Purity Fraction (>95%) Purity_Analysis_1->High_Purity_Fraction Purity OK Prep_HPLC Preparative HPLC (High Resolution) Purity_Analysis_1->Prep_HPLC Further Purification Needed Pure_Compound Pure Compound (>99%) High_Purity_Fraction->Pure_Compound Impure_Fraction->Flash_Chromatography Re-process Purity_Analysis_2 Final Purity Analysis (UPLC, NMR) Prep_HPLC->Purity_Analysis_2 Purity_Analysis_2->Pure_Compound Chiral_Separation Chiral Chromatography (If applicable) Pure_Compound->Chiral_Separation Racemic Mixture Enantiomers Separated Enantiomers Chiral_Separation->Enantiomers

Caption: General workflow for the purification of this compound derivatives.

Part 1: Flash Chromatography for Initial Purification

Flash chromatography is an efficient technique for the rapid separation of compounds from a crude reaction mixture.[3][4] The choice of stationary and mobile phases is critical for achieving good separation.

Stationary Phase Selection
  • Silica Gel: The most common stationary phase. However, its acidic nature can cause peak tailing with basic pyridine compounds.[5][6]

  • Alumina (Basic or Neutral): Can be a better choice for purifying amines and other basic compounds as it minimizes the acidic interactions that lead to tailing.[6][7]

  • Reversed-Phase Silica (C18): Used for separating compounds based on hydrophobicity. More polar compounds elute first.

Mobile Phase Optimization

The selection of the mobile phase is crucial and should be guided by Thin Layer Chromatography (TLC) analysis.[7] The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the target compound to ensure good separation on the column.

Common Solvent Systems for Normal Phase Chromatography:

Solvent SystemPolarityApplications
Ethyl Acetate/HexanesLow to MediumStandard for a wide range of compounds.[4][6]
Dichloromethane/MethanolMedium to HighEffective for more polar compounds.[4][6]
Dichloromethane/Methanol with Triethylamine (TEA)Medium to HighThe addition of a small amount of TEA (0.1-1%) can significantly reduce peak tailing of basic compounds by competing for the acidic silanol groups on the silica surface.[8]
Dichloromethane/Methanol with Acetic AcidMedium to HighFor acidic compounds, the addition of a small amount of acetic acid (0.1-1%) can improve peak shape.[9]
Protocol 1: Flash Chromatography of a Crude this compound Derivative

Objective: To perform a bulk purification of a crude reaction mixture to isolate the target derivative with >95% purity.

Materials:

  • Crude reaction mixture containing the this compound derivative

  • Silica gel (230-400 mesh) or pre-packed flash column

  • Solvents: Ethyl acetate, hexanes, dichloromethane, methanol, triethylamine (TEA)

  • Flash chromatography system

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis for Solvent System Selection:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., start with 20% ethyl acetate in hexanes and increase polarity).

    • For basic derivatives, add 0.5% TEA to the solvent system to observe its effect on spot shape.

    • Identify a solvent system that gives an Rf value of approximately 0.3 for the target compound.

  • Column Packing (if not using a pre-packed column):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, avoiding air bubbles.

    • Allow the silica to settle, and then drain the excess solvent to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the starting mobile phase.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase as determined by the TLC analysis. A typical gradient could be from 10% to 50% ethyl acetate in hexanes.

    • Maintain a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions in separate tubes.

    • Monitor the elution of compounds using TLC. Spot every few fractions on a TLC plate to track the separation.

    • Combine the fractions containing the pure product.

  • Solvent Evaporation and Purity Assessment:

    • Evaporate the solvent from the combined pure fractions under reduced pressure.

    • Assess the purity of the isolated compound using analytical HPLC-UV or LC-MS.

Part 2: Preparative High-Performance Liquid Chromatography (HPLC) for High-Purity Isolation

For applications requiring very high purity (>99%), such as in late-stage drug development, preparative HPLC is the method of choice.[10][11]

Stationary Phase Selection for HPLC
  • C18 (Octadecylsilane): The most widely used reversed-phase stationary phase, separating compounds based on hydrophobicity.

  • Fluorinated Phases (e.g., PFP - Pentafluorophenyl): These phases can offer unique selectivity for fluorinated compounds and other halogenated molecules due to dipole-dipole and π-π interactions.[2] They can be particularly effective for separating isomers.

  • Mixed-Mode Columns: These columns have both reversed-phase and ion-exchange characteristics and can be very effective for separating polar and ionizable compounds like pyridine carboxylic acids.[1]

Mobile Phase Optimization for HPLC

For reversed-phase HPLC, the mobile phase typically consists of an aqueous component (often with a buffer or acid modifier) and an organic component (acetonitrile or methanol).

Typical Mobile Phase Modifiers:

ModifierConcentrationPurpose
Trifluoroacetic Acid (TFA)0.05 - 0.1%Ion-pairing agent that improves peak shape for basic compounds.
Formic Acid0.1%A common additive for LC-MS compatibility.
Ammonium Formate/Acetate10-20 mMBuffers the mobile phase to a specific pH, which can be crucial for consistent retention times of ionizable compounds.
Protocol 2: Reversed-Phase Preparative HPLC of a this compound Derivative

Objective: To achieve >99% purity of the target compound.

Materials:

  • Partially purified this compound derivative (from flash chromatography)

  • Preparative HPLC system with a UV detector

  • Preparative C18 or PFP column

  • HPLC-grade water, acetonitrile, and mobile phase modifiers (e.g., TFA)

  • Filtration apparatus for mobile phase and sample

Procedure:

  • Analytical Method Development:

    • Develop an analytical HPLC method first on a smaller scale to determine the optimal mobile phase composition and gradient for separation.

    • Inject a small amount of the sample and run a scout gradient (e.g., 5% to 95% acetonitrile in water with 0.1% TFA over 20 minutes).

    • Based on the scout run, optimize the gradient to achieve baseline separation of the target compound from its impurities.

  • Scaling Up to Preparative HPLC:

    • Use the optimized analytical method as a starting point for the preparative method. The gradient profile will be similar, but the flow rate and injection volume will be increased according to the column dimensions.

    • Prepare a sufficient volume of the mobile phase and filter it through a 0.45 µm membrane.

  • Sample Preparation and Injection:

    • Dissolve the sample in the mobile phase or a compatible solvent at a concentration that avoids column overload.

    • Filter the sample solution through a syringe filter before injection.

    • Inject the sample onto the preparative column.

  • Fraction Collection:

    • Monitor the chromatogram and collect the peak corresponding to the pure product. Automated fraction collectors are typically used for this purpose.

  • Purity Analysis and Product Isolation:

    • Analyze the collected fractions using analytical HPLC to confirm their purity.

    • Combine the pure fractions and remove the organic solvent (e.g., acetonitrile) by rotary evaporation.

    • The remaining aqueous solution can be lyophilized to obtain the pure compound as a solid.

Part 3: Chiral Chromatography for Enantiomeric Separation

Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect.[12] If the this compound derivative is chiral, separation of the enantiomers is necessary. Supercritical Fluid Chromatography (SFC) is often a preferred technique for chiral separations due to its speed and reduced solvent consumption.[13]

Diagram of Chiral Separation Logic

Chiral Separation Logic Racemic_Mixture Racemic Mixture of 5-Fluoro-2-methoxyisonicotinic Acid Derivative Chiral_Stationary_Phase Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Racemic_Mixture->Chiral_Stationary_Phase Differential_Interaction Differential Diastereomeric Interactions Chiral_Stationary_Phase->Differential_Interaction Mobile_Phase Mobile Phase (e.g., CO2 with co-solvent) Mobile_Phase->Chiral_Stationary_Phase Enantiomer_R Enantiomer R Differential_Interaction->Enantiomer_R Elutes First Enantiomer_S Enantiomer S Differential_Interaction->Enantiomer_S Elutes Second

Caption: Principle of chiral separation by chromatography.

Protocol 3: Chiral SFC for Enantiomeric Resolution

Objective: To separate the enantiomers of a chiral this compound derivative.

Materials:

  • Racemic mixture of the target compound

  • SFC system with a UV or Circular Dichroism (CD) detector

  • Chiral stationary phase (CSP) column (e.g., Lux Cellulose-2, Chiralpak series)

  • Supercritical CO2

  • Co-solvents (e.g., methanol, ethanol, isopropanol)

Procedure:

  • Column and Co-solvent Screening:

    • Screen a variety of chiral columns and co-solvents to find a suitable system for separation.

    • Start with isocratic conditions, for example, 10-20% methanol in CO2.

    • Monitor the separation of the two enantiomers.

  • Method Optimization:

    • Once a promising column and co-solvent are identified, optimize the separation by adjusting the co-solvent percentage, flow rate, and column temperature.

    • A decrease in flow rate often improves resolution.[13]

  • Preparative Chiral SFC:

    • Scale up the optimized analytical method to a preparative scale.

    • Inject larger amounts of the racemic mixture and collect the separated enantiomeric peaks.

  • Enantiomeric Purity Assessment:

    • Determine the enantiomeric excess (ee) of each collected fraction using the analytical chiral SFC method.

Troubleshooting Common Purification Issues

IssuePotential Cause(s)Solution(s)
Peak Tailing Strong interaction of the basic pyridine nitrogen with acidic silica.[8]Add a competing base like triethylamine (TEA) to the mobile phase (0.1-1%). Use a less acidic stationary phase like alumina.
Poor Resolution Inappropriate mobile phase polarity. Column overload.Optimize the solvent system using TLC. Reduce the amount of sample loaded onto the column.
Compound Stuck on Column Compound is too polar for the chosen mobile phase.Increase the polarity of the mobile phase. For very polar compounds, a system like 10% methanol in dichloromethane may be required.[4]
No Elution Solvent is not polar enough.Increase the polarity of the eluting solvent.[7]

Conclusion

The successful purification of this compound derivatives is a critical step in the synthesis of many important pharmaceutical compounds. A systematic approach to method development, starting with TLC analysis and progressing through flash chromatography and, if necessary, preparative HPLC or SFC, is key to achieving the desired level of purity. By understanding the physicochemical properties of these molecules and carefully selecting the appropriate chromatographic conditions, researchers can overcome the challenges associated with their purification and obtain high-quality material for their studies.

References

  • ChemicalBook. (n.d.). 5-Fluoro-2-hydroxypyridine synthesis.
  • Poboży, E., Król, E., Wójcik, L., Wachowicz, M., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica Acta, 172(3-4), 409–417. Retrieved from [Link]

  • OSHA. (1991). Pyridine. (Method number: PV2295).
  • Gore, V. G., et al. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). ACS Omega, 6(44), 30036–30043. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions.
  • Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica Acta, 172(3-4), 409-417.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ATSDR. (n.d.). ANALYTICAL METHODS.
  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
  • Kamei, T., et al. (2020). Synthesis and Evaluation of FICA Derivatives as Chiral Derivatizing Agents. Chemical & Pharmaceutical Bulletin, 68(8), 818-821. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Virginia Commonwealth University, Medicines for All Institute. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.
  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. Retrieved from [Link]

  • Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica acta, 172(3-4), 409-17.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Beilstein Journals. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Ukrainian Chemistry Journal. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • ResearchGate. (2025). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • Semantic Scholar. (n.d.). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes.
  • Dascalu, A. E., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(4), 248–253. Retrieved from [Link]

  • LOCKSS. (n.d.). PREPARATION OF PYRIDINE DERIVATIVES FROM THE CORRESPONDING 5-ACETAL-1-CARBONYL COMPOUNDS BY ACID PROMOTED CYCLIZATION.
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

  • PubMed Central. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Sarin. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.

Sources

Scale-Up Synthesis of 5-Fluoro-2-methoxyisonicotinic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Fluoro-2-methoxyisonicotinic acid is a key building block in contemporary medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active agents. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a carboxylic acid on the pyridine ring, imparts specific electronic and steric properties that are often sought after in drug design. The growing demand for this intermediate necessitates the development of a robust, scalable, and economically viable synthetic process. This application note provides a comprehensive guide for the scale-up synthesis of this compound, detailing a well-defined synthetic strategy, in-depth process development considerations, and a step-by-step protocol suitable for implementation in a pilot plant or manufacturing setting. The proposed route is designed for efficiency, safety, and high purity of the final product.

Synthetic Strategy and Process Rationale

The selected synthetic route for the scale-up production of this compound commences with the commercially available and relatively inexpensive starting material, 2-chloro-5-fluoro-4-methylpyridine. The overall strategy involves a two-step process: nucleophilic aromatic substitution to introduce the methoxy group, followed by a robust oxidation of the methyl group to the corresponding carboxylic acid.

The causality behind these experimental choices is rooted in several key considerations:

  • Atom Economy and Cost-Effectiveness: The chosen starting material is readily accessible, minimizing initial procurement costs. The subsequent reaction steps utilize common and industrially available reagents.

  • Process Safety and Scalability: The reactions have been selected to avoid the use of highly energetic or toxic reagents where possible. The reaction conditions are amenable to large-scale chemical reactors with standard heating, cooling, and stirring capabilities.

  • Selectivity and Purity: The chosen reaction sequence allows for high regioselectivity, minimizing the formation of unwanted isomers and simplifying purification procedures.

The overall synthetic transformation is depicted in the workflow diagram below:

Synthetic Workflow 2-chloro-5-fluoro-4-methylpyridine 2-chloro-5-fluoro-4-methylpyridine Nucleophilic Substitution Nucleophilic Substitution 2-chloro-5-fluoro-4-methylpyridine->Nucleophilic Substitution 5-fluoro-2-methoxy-4-methylpyridine 5-fluoro-2-methoxy-4-methylpyridine Nucleophilic Substitution->5-fluoro-2-methoxy-4-methylpyridine Oxidation Oxidation 5-fluoro-2-methoxy-4-methylpyridine->Oxidation This compound This compound Oxidation->this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Process Development and Scale-Up Protocol

Step 1: Synthesis of 5-Fluoro-2-methoxy-4-methylpyridine

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom at the 2-position of the pyridine ring with a methoxy group. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen facilitates this substitution.

Reaction Scheme:

Key Process Parameters and Optimization:

ParameterLaboratory ScaleScale-Up RecommendationRationale
Solvent MethanolMethanol or a higher boiling point ether (e.g., CPME)Methanol serves as both solvent and reagent source with sodium. For scale-up, a higher boiling point solvent can offer better temperature control.
Base Sodium MethoxideSodium Methoxide (commercial solution or prepared in situ)A strong, non-nucleophilic base is required. Using a commercial solution improves safety and handling at scale.
Temperature 60-70 °C80-90 °CHigher temperatures can improve reaction kinetics, but must be controlled to prevent side reactions.
Reaction Time 4-6 hours6-8 hours (monitored by HPLC)Reaction completion should be monitored to avoid prolonged heating and potential degradation.
Work-up Evaporation, extractionDistillative removal of methanol, aqueous quench, extractionOn a large scale, distillation is more efficient for solvent removal. A controlled aqueous quench is crucial for safety.

Detailed Protocol:

  • Reactor Setup: A suitably sized glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet is charged with a solution of sodium methoxide in methanol (e.g., 25-30 wt%).

  • Reagent Addition: 2-chloro-5-fluoro-4-methylpyridine is added portion-wise to the stirred sodium methoxide solution at ambient temperature. An exothermic reaction may be observed, and the addition rate should be controlled to maintain the temperature below 40 °C.

  • Reaction: The reaction mixture is heated to a gentle reflux (approximately 80-90 °C) and maintained at this temperature. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-8 hours).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. A significant portion of the methanol is removed by distillation. The resulting slurry is cooled and carefully quenched with water. The aqueous mixture is then extracted with a suitable organic solvent (e.g., toluene or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield crude 5-fluoro-2-methoxy-4-methylpyridine, which can be purified by distillation or used directly in the next step if purity is sufficient.

Step 2: Oxidation of 5-Fluoro-2-methoxy-4-methylpyridine to this compound

The final step is the oxidation of the methyl group at the 4-position to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. For large-scale production, potassium permanganate is a cost-effective and powerful oxidant.[1]

Reaction Scheme:

Key Process Parameters and Optimization:

ParameterLaboratory ScaleScale-Up RecommendationRationale
Oxidizing Agent Potassium Permanganate (KMnO4)Potassium Permanganate (KMnO4)Strong, inexpensive, and effective for the oxidation of alkylpyridines.[1]
Solvent Water/PyridineWaterAn aqueous medium is environmentally friendly and allows for easy work-up.
Temperature 80-100 °C90-100 °CElevated temperatures are necessary to drive the oxidation to completion. Careful temperature control is critical to manage the exotherm.
Reaction Time 6-12 hours8-16 hours (monitored by HPLC)The reaction is typically slow and requires extended heating.
Work-up Filtration, acidificationFiltration, acidification, crystallizationFiltration of the manganese dioxide byproduct is a key step. Careful acidification precipitates the product.

Detailed Protocol:

  • Reactor Setup: A large reactor equipped with a robust mechanical stirrer, heating/cooling jacket, and a port for solid addition is charged with water and 5-fluoro-2-methoxy-4-methylpyridine.

  • Oxidant Addition: The mixture is heated to 90-100 °C. Potassium permanganate is added portion-wise over an extended period. The addition should be carefully controlled to manage the exothermic nature of the reaction and prevent a runaway reaction. The characteristic purple color of the permanganate will disappear as it is consumed.

  • Reaction: The reaction mixture is stirred at 90-100 °C until HPLC analysis indicates complete consumption of the starting material. This may take 8-16 hours.

  • Work-up and Isolation: The hot reaction mixture is filtered to remove the manganese dioxide byproduct. The filter cake should be washed with hot water to recover any entrained product. The combined filtrate is cooled to room temperature and then acidified with concentrated hydrochloric acid to a pH of 2-3. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Safety Considerations

  • Fluorinated Compounds: Fluorinated organic compounds should be handled with care. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated area.

  • Sodium Methoxide: Sodium methoxide is a corrosive and flammable solid. Commercial solutions in methanol are highly flammable. Handle under an inert atmosphere and avoid contact with water.

  • Potassium Permanganate: Potassium permanganate is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials. Avoid contact with organic materials and reducing agents. The oxidation reaction is exothermic and requires careful monitoring and control of the addition rate and temperature.

Analytical Characterization

The identity and purity of the starting materials, intermediates, and the final product should be confirmed by appropriate analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress and determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

The described two-step synthetic route provides a practical and scalable method for the production of this compound. By carefully controlling the process parameters and adhering to the safety guidelines, this protocol can be successfully implemented to produce high-purity material in a large-scale manufacturing environment. The use of readily available starting materials and reagents makes this process economically attractive for industrial applications.

References

  • Setliff, F. L., & Rankin, G. O. (1972). J.
  • European P

Sources

Application Note: 5-Fluoro-2-methoxyisonicotinic Acid in PET Ligand Development

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for radiochemists and medicinal chemists involved in the development of PET radiotracers targeting CNS receptors (specifically mGluR5 and GABA systems). It details the strategic utility of 5-Fluoro-2-methoxyisonicotinic acid (CAS: 884495-30-1) as a structural scaffold and reference standard.[1]

Part 1: Strategic Overview & Chemical Utility

In the landscape of Positron Emission Tomography (PET) ligand design, This compound represents a critical "cold" scaffold. While often mislabeled in general chemical catalogs as a simple "precursor," its role in radiopharmacy is dual-faceted:

  • Reference Standard Scaffold: It serves as the stable isotope (

    
    ) building block to synthesize the non-radioactive reference standard (ligand) required for HPLC validation.
    
  • Structural Synthon for Bioisosteres: The 2-methoxy-5-fluoroisonicotinamide moiety is a privileged pharmacophore in neuroimaging, particularly for metabotropic glutamate receptors (mGluR5) and GABA-A

    
    5  receptor ligands.[1] The fluorine atom at the 5-position often blocks metabolic defluorination, enhancing brain uptake and retention.
    
The "Precursor" Paradox in PET

It is crucial to distinguish between the organic synthesis precursor (the title compound) and the radiochemical precursor (the leaving-group-bearing molecule).

  • Title Compound (5-Fluoro...): Used to make the Cold Standard .

  • Radiochemical Precursor: Typically the 5-Nitro or 5-Chloro analog (5-nitro-2-methoxyisonicotinic acid), which undergoes nucleophilic aromatic substitution (

    
    ) with 
    
    
    
    to yield the title moiety.

Part 2: Experimental Protocols

Protocol A: Synthesis of the "Cold" Reference Standard

Objective: To synthesize the non-radioactive fluorinated ligand for identity confirmation of the PET tracer.

Context: We assume the target ligand is an amide derivative (e.g., coupling the isonicotinic acid to a benzylamine pharmacophore).

Reagents:

  • This compound (1.0 eq)[1][2][3]

  • Target Amine (e.g., 3-(pyridin-2-ylethynyl)aniline for mGluR5 analogs) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Workflow:

  • Activation: Dissolve this compound (100 mg, 0.58 mmol) in anhydrous DMF (3 mL) under Argon. Add DIPEA (300 µL). Stir for 5 min.

  • Coupling: Add HATU (264 mg, 0.70 mmol). The solution should turn slightly yellow. Stir for 10 min to form the activated ester.

  • Addition: Add the Target Amine (0.64 mmol) dropwise in DMF (1 mL).

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by LC-MS (Target mass = M+1).

  • Workup: Dilute with EtOAc (20 mL), wash with saturated

    
     (
    
    
    
    mL), water, and brine. Dry over
    
    
    .[4]
  • Purification: Flash chromatography (Hexane:EtOAc gradient).

  • Validation:

    
    -NMR and 
    
    
    
    -NMR (Characteristic signal:
    
    
    to
    
    
    ppm for aromatic F).
Protocol B: Design of the Radiochemical Precursor (The "Hot" Route)

Objective: To synthesize the precursor capable of accepting the F-18 atom.

Since the title compound already has fluorine, it cannot be used directly for high-specific-activity labeling (except via isotopic exchange, which is disfavored). You must synthesize the Nitro-Precursor .[1][5]

Target Molecule: 5-Nitro-2-methoxyisonicotinamide derivative .

Synthesis Logic:

  • Start with 5-Nitro-2-methoxyisonicotinic acid (commercially available or synthesized from 2-chloro-5-nitroisonicotinic acid).[1]

  • Perform the same amide coupling as in Protocol A (using HATU/Amine).

  • Result: A nitro-bearing ligand identical to the target, except the Fluorine is replaced by a Nitro group (

    
    ). This 
    
    
    
    group acts as the leaving group for
    
    
    .

Part 3: Automated Radiosynthesis Protocol ( -Labeling)

Objective: Nucleophilic Aromatic Substitution (


) of the Nitro-Precursor to yield the [18F]5-Fluoro-2-methoxyisonicotinamide tracer.

System: GE TRACERlab FX2 N or similar automated module.

1. [18F]Fluoride Preparation
  • Trapping: Trap cyclotron-produced

    
     on a QMA carbonate cartridge.
    
  • Elution: Elute with Kryptofix 2.2.2 /

    
      solution (1.5 mL, 9:1 MeCN:Water).
    
  • Drying: Azeotropic drying at

    
     under Helium flow and vacuum (
    
    
    
    ). Ensure complete water removal (critical for
    
    
    on pyridines).
2. Labeling Reaction (

)
  • Precursor: Dissolve 2.0 mg of the Nitro-Precursor (from Protocol B) in 1.0 mL anhydrous DMSO.

  • Reaction: Add precursor solution to the dried

    
     complex.
    
  • Conditions: Heat at

    
     for 10 minutes .
    
    • Note: Pyridines are electron-deficient, facilitating

      
      , but the 2-methoxy group is electron-donating, which deactivates the ring slightly compared to a pure nitropyridine. Higher temperature (
      
      
      
      ) is required compared to benzenoids.
  • Quench: Cool to

    
     and add HPLC mobile phase (3 mL).
    
3. Purification & Formulation
  • Semi-Prep HPLC: Inject onto a C18 Reverse Phase column (e.g., Luna C18(2),

    
     mm).
    
    • Mobile Phase: 40% EtOH / 60% Sodium Phosphate Buffer (isocratic).

    • Detection: UV (254 nm) and Gamma.

  • Collection: Collect the radioactive peak corresponding to the retention time of the Cold Standard (synthesized in Protocol A).

  • Formulation: Dilute with water, pass through C18 Sep-Pak, wash with water, elute with EtOH (1 mL) into saline (9 mL). Sterile filter (0.22 µm).

Part 4: Quality Control (QC) & Validation

Data Presentation: QC Parameters

ParameterSpecificationMethod
Radiochemical Purity

Analytical HPLC (Radio-detector)
Chemical Purity No UV impurities

Analytical HPLC (UV 254 nm)
Molar Activity (

)

Derived from UV mass curve of Cold Standard
Identity Co-elution with Cold StandardSpiking Experiment
Residual Solvents DMSO

GC-FID

Co-Elution Experiment: Inject the formulated


Tracer spiked with the "Cold Standard" (5-Fluoro-2-methoxyisonicotinamide derivative). The UV peak of the standard and the radioactive peak of the tracer must align within 

.

Part 5: Visualization of Workflow

The following diagram illustrates the relationship between the title compound (Reference Standard Precursor) and the Radiochemical Precursor.

PET_Workflow Acid 5-Fluoro-2-methoxy- isonicotinic Acid (Title Compound) ColdStd Cold Reference Standard (19F-Ligand) Acid->ColdStd Amide Coupling (HATU/DIPEA) NitroAcid 5-Nitro-2-methoxy- isonicotinic Acid (Starting Material) HotPre Labeling Precursor (Nitro-Ligand) NitroAcid->HotPre Amide Coupling (HATU/DIPEA) Amine Pharmacophore Amine (R-NH2) Amine->ColdStd Amine->HotPre Tracer [18F]PET Tracer (Final Drug Product) ColdStd->Tracer QC Validation (Co-elution) HotPre->Tracer SnAr Radiolabeling (DMSO, 130°C) F18 [18F]Fluoride (Cyclotron) F18->Tracer

Caption: Workflow distinguishing the synthesis of the Cold Reference Standard (using the title acid) from the Radiochemical Precursor (Nitro-analog) required for [18F] production.

References

  • Preshlock, S., et al. (2016). "18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography." Chemical Reviews, 116(2), 719–766. Link

  • Gomez, L., et al. (2012). "Novel Fluorine-18 PET Radiotracers Based on Flumazenil for GABAA Imaging in the Brain." Nuclear Medicine and Biology, 40(2), 268-277. Link

  • Zhang, M. R., et al. (2019). "Synthesis and Evaluation of 4-(2-fluoro-4-[11C]methoxyphenyl)-5-((2-methylpyridin-4-yl)methoxy)picolinamide for PET Imaging of the Metabotropic Glutamate Receptor 2." Bioorganic & Medicinal Chemistry, 27(4), 620-629. Link

  • Siméon, F. G., et al. (2007). "Synthesis and biological evaluation of [18F]FPEB, a potent and selective radioligand for the metabotropic glutamate receptor subtype 5." Journal of Medicinal Chemistry, 50(14), 3256–3266. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 44754853, this compound." Link

Sources

Application Note: Synthesis of 5-Fluoro-2-methoxyisonicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Acyl Chlorides in Medicinal Chemistry

Acyl chlorides are highly valuable reactive intermediates in organic synthesis, particularly within the realm of drug discovery and development. Their heightened electrophilicity, compared to the parent carboxylic acid, enables a wide array of subsequent transformations, most notably the formation of amides and esters through reactions with nucleophiles. 5-Fluoro-2-methoxyisonicotinic acid is a substituted pyridine derivative, a structural motif frequently encountered in pharmacologically active compounds. The conversion of this acid to its corresponding acyl chloride, 5-fluoro-2-methoxyisonicotinoyl chloride, is a critical activation step for its incorporation into more complex molecular architectures, facilitating the synthesis of novel therapeutic candidates.

This document provides a detailed guide for the synthesis of 5-fluoro-2-methoxyisonicotinoyl chloride, outlining robust protocols, mechanistic considerations, and best practices for ensuring a successful and safe laboratory operation.

Mechanistic Rationale: Activating the Carboxyl Group

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chloride (-Cl) ion.[1][2] This transformation is not spontaneous and requires a chlorinating agent to convert the hydroxyl group into a better leaving group.[1][3] The two most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Thionyl Chloride (SOCl₂) Pathway

The reaction with thionyl chloride is a reliable method for generating acyl chlorides.[4][5] The mechanism proceeds as follows:

  • The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.

  • A chloride ion is expelled, and a proton transfer occurs, forming a highly reactive chlorosulfite intermediate.[1]

  • The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

  • This leads to the collapse of the tetrahedral intermediate, releasing the final acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) as gaseous byproducts.[4][5][6]

The irreversible nature of this reaction is a key advantage, as the gaseous byproducts escape the reaction mixture, driving the equilibrium towards the product.[4]

A Note on Heteroaromatic Substrates: For pyridine-containing carboxylic acids like our target, the basic nitrogen atom can be protonated by the generated HCl, forming a hydrochloride salt. This can sometimes complicate the reaction and subsequent workup. The use of a slight excess of thionyl chloride is often sufficient to drive the reaction to completion.[7][8]

Oxalyl Chloride ((COCl)₂) and Catalytic DMF Pathway

Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), provides a milder alternative to thionyl chloride. The reaction mechanism is more complex but highly efficient:

  • DMF reacts with oxalyl chloride to form a reactive Vilsmeier reagent, an iminium salt.[9][10]

  • The carboxylic acid reacts with the Vilsmeier reagent, forming an activated intermediate.

  • This intermediate readily reacts with a chloride ion.

  • The resulting tetrahedral intermediate collapses to yield the acyl chloride, regenerating the DMF catalyst and releasing carbon dioxide (CO₂) and carbon monoxide (CO) as gaseous byproducts.[9]

This method is particularly advantageous for substrates that may be sensitive to the higher temperatures or more acidic conditions associated with thionyl chloride.

Diagram: Generalized Acyl Chloride Formation Mechanisms

G cluster_SOCl2 Thionyl Chloride Pathway cluster_COCl2 Oxalyl Chloride / DMF Pathway RCOOH_S R-COOH Intermediate_S Chlorosulfite Intermediate RCOOH_S->Intermediate_S + SOCl₂ SOCl2 SOCl₂ RCOCl_S R-COCl Intermediate_S->RCOCl_S + Cl⁻ Byproducts_S SO₂ + HCl (gases) Intermediate_S->Byproducts_S RCOOH_C R-COOH Intermediate_C Activated Intermediate RCOOH_C->Intermediate_C + Vilsmeier COCl2_DMF (COCl)₂ + cat. DMF Vilsmeier Vilsmeier Reagent COCl2_DMF->Vilsmeier RCOCl_C R-COCl Intermediate_C->RCOCl_C + Cl⁻ Byproducts_C CO₂ + CO + HCl (gases) Intermediate_C->Byproducts_C

Caption: Generalized reaction pathways for acyl chloride synthesis.

Experimental Protocols

Safety First: Both thionyl chloride and oxalyl chloride are corrosive and react violently with water.[11] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[12][13] All glassware must be thoroughly dried before use to prevent hydrolysis of the reagents and product.[14]

Protocol A: Using Thionyl Chloride

This protocol is a robust and widely applicable method for the synthesis of 5-fluoro-2-methoxyisonicotinoyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and a gas trap (e.g., a bubbler with mineral oil or a drying tube with calcium chloride).

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene or DCM (approximately 5-10 mL per gram of starting material).

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with vigorous stirring. A small amount of anhydrous DMF (catalytic, ~1-2 drops) can be added to accelerate the reaction if needed.

  • Fit the flask with a reflux condenser and a gas trap to scrub the evolved HCl and SO₂ gases.

  • Heat the reaction mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap cooled with dry ice/acetone or liquid nitrogen to capture the volatile and corrosive thionyl chloride.

  • The resulting crude 5-fluoro-2-methoxyisonicotinoyl chloride is often obtained as a solid or oil and can be used in the next step without further purification. If high purity is required, distillation under high vacuum or recrystallization from a non-protic solvent can be attempted.[14][15]

Protocol B: Using Oxalyl Chloride and Catalytic DMF

This protocol is a milder alternative, suitable for sensitive substrates.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Round-bottom flask, magnetic stirrer, and a gas trap.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and suspend it in anhydrous DCM or DCE (approximately 10-20 mL per gram of starting material).

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. Vigorous gas evolution (CO and CO₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • The reaction is typically complete when gas evolution ceases.

  • Carefully remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • The crude 5-fluoro-2-methoxyisonicotinoyl chloride is obtained and can typically be used directly for subsequent reactions.

Data Summary and Comparison

ParameterProtocol A (Thionyl Chloride)Protocol B (Oxalyl Chloride/DMF)
Chlorinating Agent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Catalyst Optional (DMF)N,N-dimethylformamide (DMF)
Reaction Temperature 40-110 °C (Reflux)0 °C to Room Temperature
Byproducts SO₂, HClCO₂, CO, HCl
Advantages Inexpensive, potent, gaseous byproducts drive the reaction.[4][6]Milder conditions, suitable for sensitive substrates, clean reaction.
Disadvantages Harsher conditions (high temp, acidic), potential for side reactions.More expensive reagent, generation of toxic CO gas.

Diagram: Experimental Workflow

G start Start: 5-Fluoro-2-methoxy- isonicotinic acid setup Reaction Setup: - Dry Glassware - Inert Atmosphere start->setup reagent_add Add Anhydrous Solvent & Chlorinating Agent setup->reagent_add reaction Reaction: - Stirring - Temperature Control reagent_add->reaction workup Workup: - Cool to RT - Remove Excess Reagent/Solvent (Rotary Evaporation) reaction->workup product Product: Crude 5-Fluoro-2-methoxy- isonicotinoyl chloride workup->product purification Optional Purification: - High-Vacuum Distillation - Recrystallization product->purification

Caption: A streamlined workflow for the synthesis of acyl chlorides.

Validation and Troubleshooting

  • Incomplete Reaction: If the starting material is still present after the recommended reaction time, consider adding an additional equivalent of the chlorinating agent or extending the reaction time. Ensure all reagents and solvents are anhydrous.

  • Product Decomposition: Acyl chlorides are moisture-sensitive.[14] If the product is exposed to atmospheric moisture, it will hydrolyze back to the carboxylic acid. Always handle the product under an inert atmosphere.

  • Characterization: The formation of the acyl chloride can be confirmed by infrared (IR) spectroscopy, where the characteristic C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) will be replaced by the acyl chloride C=O stretch at a higher frequency (around 1750-1810 cm⁻¹).[16] ¹H NMR spectroscopy will also show a downfield shift of the protons adjacent to the carbonyl group.

Conclusion

The conversion of this compound to its acyl chloride is a fundamental and enabling transformation for its use in further synthetic applications. Both the thionyl chloride and oxalyl chloride methods are effective, and the choice between them will depend on the scale of the reaction, the sensitivity of the substrate, and the available resources. By following the detailed protocols and safety precautions outlined in this application note, researchers can reliably and safely synthesize 5-fluoro-2-methoxyisonicotinoyl chloride for their drug discovery and development programs.

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Hanson, E. L., et al. (2012). Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules. National Institutes of Health. Retrieved from [Link]

  • Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of isonicotinoyl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification?. Retrieved from [Link]

  • YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - Thionyl Chloride. Retrieved from [Link]

Sources

Application Notes and Protocols for Suzuki Coupling with Derivatives of 5-Fluoro-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, with its derivatives forming the structural core of numerous therapeutic agents. Among these, 5-fluoro-2-methoxyisonicotinic acid and its derivatives are of particular interest due to the unique electronic properties conferred by the fluorine and methoxy substituents. These groups can modulate the compound's pKa, lipophilicity, and metabolic stability, making them valuable building blocks for novel pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many drug candidates.[1] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a halide and an organoboron compound, offering a broad functional group tolerance and generally high yields.[2][3]

This guide provides a detailed technical overview and practical protocols for the successful application of the Suzuki coupling reaction with derivatives of this compound, a class of electron-deficient heteroaromatic substrates.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl or heteroaryl halide to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl.[4]

  • Transmetalation: The organoboron species, typically a boronic acid or its ester, is then transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[5]

  • Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent, especially when dealing with electron-deficient and sterically hindered substrates like derivatives of this compound.

Suzuki_Mechanism pd0 Pd(0)Ln pd2_halide R¹-Pd(II)Ln-X pd0->pd2_halide pd2_biaryl R¹-Pd(II)Ln-R² pd2_halide->pd2_biaryl pd2_biaryl->pd0 Regeneration product R¹-R² pd2_biaryl->product Reductive Elimination reagents R¹-X (Aryl/Heteroaryl Halide) reagents->pd0 Oxidative Addition boronic_acid R²-B(OH)₂ + Base boronic_acid->pd2_halide Transmetalation caption Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

General Considerations for Coupling with this compound Derivatives

Derivatives of this compound, such as its methyl ester, present specific challenges in Suzuki couplings. The electron-withdrawing nature of the pyridine ring, fluorine, and the carboxylic acid (or ester) functionality can decrease the reactivity of the halide towards oxidative addition. Therefore, the choice of a highly active catalyst system is crucial for achieving good yields.

Starting Material: For this protocol, we will consider the Suzuki coupling of Methyl 4-chloro-5-fluoro-2-methoxyisonicotinate with a generic arylboronic acid. The chloro- derivative is often more readily available and cost-effective than the bromo- or iodo- analogs, making it a desirable starting material in drug development.[5]

Protocol 1: Suzuki Coupling of Methyl 4-chloro-5-fluoro-2-methoxyisonicotinate

This protocol is designed as a starting point for the optimization of the Suzuki coupling reaction.

Materials:

  • Methyl 4-chloro-5-fluoro-2-methoxyisonicotinate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and UV lamp

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add Methyl 4-chloro-5-fluoro-2-methoxyisonicotinate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

    • Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition and Reaction:

    • Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) to the flask via syringe. The reaction mixture should be stirred to ensure proper mixing.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Reaction Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 4-aryl-5-fluoro-2-methoxyisonicotinate.

Suzuki_Workflow start Start setup Reaction Setup: - Add reagents & catalyst to flask - Inert atmosphere start->setup solvents Add Degassed Solvents setup->solvents reaction Heat and Stir (Monitor by TLC/LC-MS) solvents->reaction workup Reaction Workup: - Cool to RT - Extraction & Washing reaction->workup purification Purification: - Column Chromatography workup->purification end End: Pure Product purification->end caption Experimental Workflow for Suzuki Coupling

Caption: A flowchart illustrating the key steps in the Suzuki coupling protocol.

Optimization of Reaction Parameters

For challenging substrates, optimization of the reaction conditions is often necessary to achieve high yields. The following table provides a summary of key parameters and their typical ranges for consideration.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Catalyst Pd(dppf)Cl₂ (3 mol%)For electron-deficient chlorides, more active catalysts like those based on biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) may be beneficial.[5]
Ligand dppf (if not using a pre-formed catalyst)Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.
Base K₂CO₃ (2.0 eq)Stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective in promoting transmetalation, especially with less reactive boronic acids.
Solvent 1,4-Dioxane/Water (4:1)Other solvent systems such as Toluene/Water, DMF/Water, or THF/Water can be screened. The choice of solvent can influence the solubility of the reagents and the activity of the catalyst.
Temperature 80-100 °CHigher temperatures can increase the reaction rate, but may also lead to decomposition of the starting materials or products. Microwave heating can significantly reduce reaction times.
Boronic Acid 1.2 eqAn excess of the boronic acid is typically used to drive the reaction to completion. However, a large excess can lead to side reactions like homocoupling.

Troubleshooting Common Issues

  • Low Conversion:

    • Cause: Inefficient catalyst, insufficient base, or low reaction temperature.

    • Solution: Screen more active catalysts and ligands, use a stronger base, or increase the reaction temperature. Ensure all reagents are dry and the reaction is performed under a strict inert atmosphere.

  • Dehalogenation of Starting Material:

    • Cause: This can be a significant side reaction with electron-deficient heteroaryl halides.

    • Solution: Use a less polar solvent, a milder base, or a catalyst system known to suppress this side reaction.

  • Protodeboronation of the Boronic Acid:

    • Cause: The boronic acid can be cleaved by water or other protic sources, especially at elevated temperatures.

    • Solution: Use anhydrous conditions if possible, or a boronate ester which can be more stable.

  • Homocoupling of the Boronic Acid:

    • Cause: Can occur in the presence of oxygen or at high catalyst loadings.

    • Solution: Ensure the reaction is thoroughly degassed and run under an inert atmosphere. Optimize the catalyst loading.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an invaluable method for the synthesis of 4-aryl derivatives of this compound. While the electron-deficient nature of this substrate class presents challenges, careful selection and optimization of the catalyst system, base, and solvent can lead to high yields of the desired products. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ this powerful transformation in their drug discovery and development efforts.

References

  • Optimizing Suzuki Coupling Reactions . CovaSyn. [Link]

  • Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction . Arkivoc. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning . ChemistryViews. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues . MDPI. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands . PubMed. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups . ACS Publications. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates . ResearchGate. [Link]

  • Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates . PMC. [Link]

  • Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid . Royal Society of Chemistry. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System . MDPI. [Link]

  • Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6 . ResearchGate. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Diazonium compound . Wikipedia. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . PMC. [Link]

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers . The Hartwig Group. [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama . YouTube. [Link]

  • Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt . Chu Lab @ Tsinghua University. [Link]

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Anwendungs- und Protokollleitfaden: Derivatisierung von 5-Fluor-2-methoxyisonicotinsäure für SAR-Studien

Author: BenchChem Technical Support Team. Date: February 2026

Erstellt von: Dr. Gemini, Senior Application Scientist

Abstrakt

Dieser Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle für die chemische Derivatisierung von 5-Fluor-2-methoxyisonicotinsäure, einem entscheidenden Baustein in der modernen medizinischen Chemie. Das Pyridin-Grundgerüst ist in zahlreichen von der FDA zugelassenen Medikamenten enthalten, und die strategische Funktionalisierung dieses Moleküls ist ein Eckpfeiler für die Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR).[1][2][3] Wir konzentrieren uns auf die Umwandlung der Carbonsäuregruppe in Amide und Ester, da dies die am häufigsten verwendeten Strategien zur Erstellung von Wirkstoffbibliotheken sind. Die hier beschriebenen Protokolle sind so konzipiert, dass sie robust, reproduzierbar und für die Optimierung von Leitstrukturen in der Wirkstoffforschung geeignet sind. Jeder Schritt wird durch eine wissenschaftliche Begründung untermauert, um Forschern ein tiefes Verständnis der zugrunde liegenden chemischen Prinzipien zu vermitteln.

Strategische Bedeutung des 5-Fluor-2-methoxyisonicotinsäure-Gerüsts

Die Auswahl eines molekularen Gerüsts ist ein entscheidender Schritt in der Wirkstoffentwicklung. Das Gerüst der 5-Fluor-2-methoxyisonicotinsäure bietet eine einzigartige Konvergenz von vorteilhaften chemischen Eigenschaften, die es zu einem "privilegierten Gerüst" in der medizinischen Chemie machen.[3][4]

  • Pyridin-Kern: Der heterocyclische Stickstoff im Pyridinring dient als Wasserstoffbrückenakzeptor und kann entscheidende Wechselwirkungen mit biologischen Zielstrukturen wie Enzymen und Rezeptoren eingehen.[2] Seine schwach basische Natur verbessert zudem die Löslichkeit pharmazeutischer Wirkstoffe.[2]

  • Fluor-Substituent (Position 5): Die Einführung von Fluor ist eine bewährte Strategie in der medizinischen Chemie. Aufgrund seiner hohen Elektronegativität und geringen Größe kann Fluor die pKa-Werte benachbarter funktioneller Gruppen modulieren, die Bindungsaffinität durch polare Wechselwirkungen erhöhen und metabolisch anfällige Stellen blockieren, was zu einer verbesserten metabolischen Stabilität und einer längeren Halbwertszeit des Wirkstoffs führt.[5]

  • Methoxy-Substituent (Position 2): Die Methoxygruppe an Position 2 beeinflusst die elektronischen Eigenschaften des Rings und kann als Wasserstoffbrückenakzeptor fungieren. Sie erhöht die Lipophilie des Moleküls, was die Membranpermeabilität und die zelluläre Aufnahme verbessern kann. Ihre Position kann auch die Konformation des Moleküls steuern und so die Bindung an das Zielprotein optimieren.[1]

Die Carbonsäure an Position 4 ist der primäre Angriffspunkt für die Derivatisierung und ermöglicht die systematische Einführung verschiedener funktioneller Gruppen, um den chemischen Raum zu erkunden und die SAR zu entschlüsseln.

Kernstrategien zur Derivatisierung: Amide und Ester

Die Umwandlung der Carbonsäurefunktion ist der Schlüssel zur Erstellung einer vielfältigen Bibliothek für SAR-Studien. Amide und Ester sind dabei die wichtigsten Derivate.

Amid-Synthese: Das Rückgrat der Peptid- und Wirkstoffchemie

Die Amidbindung ist aufgrund ihrer außergewöhnlichen chemischen Stabilität und ihrer Fähigkeit, als Wasserstoffbrücken-Donor und -Akzeptor zu fungieren, von zentraler Bedeutung. Die direkte Reaktion einer Carbonsäure mit einem Amin ist thermodynamisch ungünstig und erfordert die "Aktivierung" der Carbonsäure. Dieser Prozess wandelt die Hydroxylgruppe in eine gute Abgangsgruppe um und macht den Carbonylkohlenstoff anfälliger für einen nukleophilen Angriff durch das Amin.[6][7]

Start 5-Fluor-2-methoxy- isonicotinsäure Intermediate Aktivierter Ester (O-Acylisourea / HOBt-Ester) Start->Intermediate Aktivierung Activator Kupplungsreagenz (z.B. HATU, EDC) Activator->Intermediate Product Ziel-Amid Intermediate->Product Nukleophiler Angriff Amine Primäres / Sekundäres Amin (R-NH2) Amine->Product Base Nicht-nukleophile Base (z.B. DIPEA) Base->Intermediate Protonenabfang

Abbildung 1: Allgemeiner Arbeitsablauf für die Amidkupplung.

Begründung: HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) ist ein modernes Kupplungsreagenz, das für hohe Ausbeuten, schnelle Reaktionszeiten und eine geringe Epimerisierungsrate bekannt ist. Es ist besonders nützlich für anspruchsvolle oder sterisch gehinderte Amine.

Materialien:

  • 5-Fluor-2-methoxyisonicotinsäure

  • Gewünschtes primäres oder sekundäres Amin (1.1 Äquivalente)

  • HATU (1.2 Äquivalente)

  • N,N-Diisopropylethylamin (DIPEA) (3.0 Äquivalente)

  • Wasserfreies Dimethylformamid (DMF)

  • Diethylether, Ethylacetat, gesättigte wässrige NaHCO₃-Lösung, Sole

  • Magnesiumsulfat (MgSO₄)

  • Argon- oder Stickstoffatmosphäre

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: Lösen Sie 5-Fluor-2-methoxyisonicotinsäure (1.0 Äquivalent) in wasserfreiem DMF in einem trockenen, mit Inertgas gespülten Rundkolben.

  • Zugabe der Reagenzien: Geben Sie das Amin (1.1 Äq.), HATU (1.2 Äq.) und DIPEA (3.0 Äq.) nacheinander bei Raumtemperatur zur Lösung.

  • Reaktion: Rühren Sie die Mischung 1-4 Stunden bei Raumtemperatur.

  • Validierung (In-Prozess-Kontrolle): Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS, um den vollständigen Verbrauch des Ausgangsmaterials zu bestätigen.

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit Ethylacetat und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung (2x) und Sole (1x).

  • Trocknung und Konzentration: Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigung: Reinigen Sie den Rohprodukt-Rückstand mittels Flash-Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten), um das reine Amid zu erhalten.

  • Charakterisierung: Bestätigen Sie die Identität und Reinheit des Produkts mittels ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR und hochauflösender Massenspektrometrie (HRMS).

Begründung: EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimid) ist ein wasserlösliches Carbodiimid, das die Bildung eines O-Acylisourea-Intermediats erleichtert.[8] Der Vorteil von EDC gegenüber dem klassischen DCC ist, dass das Harnstoff-Nebenprodukt wasserlöslich ist und leicht durch wässrige Aufarbeitung entfernt werden kann.[8]

Materialien:

  • 5-Fluor-2-methoxyisonicotinsäure

  • Gewünschtes Amin (1.1 Äquivalente)

  • EDC-Hydrochlorid (1.5 Äquivalente)

  • Hydroxybenzotriazol (HOBt) (1.2 Äquivalente, optional zur Unterdrückung von Nebenreaktionen)

  • Triethylamin (TEA) oder DIPEA (2.5 Äquivalente)

  • Wasserfreies Dichlormethan (DCM) oder DMF

  • Weitere Materialien wie in Protokoll 1

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: Lösen Sie 5-Fluor-2-methoxyisonicotinsäure (1.0 Äq.) und HOBt (1.2 Äq., falls verwendet) in wasserfreiem DCM oder DMF.

  • Zugabe der Reagenzien: Kühlen Sie die Lösung auf 0 °C und geben Sie EDC-HCl (1.5 Äq.), das Amin (1.1 Äq.) und TEA (2.5 Äq.) hinzu.

  • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht (12-18 Stunden).

  • Validierung: Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Aufarbeitung: Verdünnen Sie die Mischung mit DCM. Waschen Sie sie nacheinander mit 1 M HCl-Lösung (Vorsicht bei säurelabilen Gruppen), gesättigter NaHCO₃-Lösung und Sole.

  • Trocknung, Konzentration, Reinigung und Charakterisierung: Fahren Sie fort wie in den Schritten 6-8 von Protokoll 1 beschrieben.

Ester-Synthese: Modulation von Löslichkeit und Prodrug-Strategien

Ester werden häufig synthetisiert, um die physikochemischen Eigenschaften eines Moleküls zu verändern oder um Prodrugs zu entwickeln, die im Körper enzymatisch in die aktive Carbonsäure zurückverwandelt werden.

Begründung: Dies ist eine säurekatalysierte Gleichgewichtsreaktion zwischen einer Carbonsäure und einem Alkohol.[9][10] Um das Gleichgewicht in Richtung des Esters zu verschieben, wird der Alkohol typischerweise im großen Überschuss verwendet und/oder das entstehende Wasser wird entfernt.[11] Diese Methode eignet sich am besten für einfache, unempfindliche Alkohole. Der Mechanismus beinhaltet die Protonierung des Carbonylsauerstoffs, was die Elektrophilie des Carbonylkohlenstoffs erhöht und den nukleophilen Angriff des Alkohols ermöglicht.[10]

Materialien:

  • 5-Fluor-2-methoxyisonicotinsäure

  • Gewünschter Alkohol (z.B. Methanol, Ethanol; als Lösungsmittel und Reagenz verwendet)

  • Katalytische Menge einer starken Säure (z.B. konzentrierte Schwefelsäure, H₂SO₄, oder Thionylchlorid, SOCl₂)

  • Natriumbicarbonat (NaHCO₃)

  • Extraktionslösungsmittel (z.B. Ethylacetat)

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: Suspendieren Sie 5-Fluor-2-methoxyisonicotinsäure (1.0 Äq.) im gewünschten Alkohol (großer Überschuss) in einem Rundkolben, der mit einem Rückflusskühler ausgestattet ist.

  • Katalysatorzugabe: Kühlen Sie die Mischung auf 0 °C und geben Sie langsam und vorsichtig die katalytische Säure hinzu (z.B. 2-3 Tropfen H₂SO₄ pro Gramm Carbonsäure oder SOCl₂ (2.0 Äq.)).[12]

  • Reaktion unter Rückfluss: Erhitzen Sie die Mischung für 4-12 Stunden unter Rückfluss.

  • Validierung: Überwachen Sie die Reaktion mittels DC oder LC-MS.

  • Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab und entfernen Sie den überschüssigen Alkohol im Vakuum. Lösen Sie den Rückstand in Ethylacetat.

  • Neutralisation: Waschen Sie die organische Lösung vorsichtig mit gesättigter NaHCO₃-Lösung, um die restliche Säure zu neutralisieren (Vorsicht: CO₂-Entwicklung!), gefolgt von einer Wäsche mit Sole.[11]

  • Trocknung, Konzentration, Reinigung und Charakterisierung: Fahren Sie fort wie in den Schritten 6-8 von Protokoll 1 beschrieben.

Aufbau einer Derivatbibliothek für SAR-Studien

Das ultimative Ziel der Derivatisierung ist die Erstellung einer Bibliothek von Analoga zur systematischen Untersuchung von Struktur-Wirkungs-Beziehungen.[13]

Start Startmaterial 5-Fluor-2-methoxy- isonicotinsäure Deriv Parallele Synthese (Amide & Ester) Start->Deriv Lib Chemische Bibliothek (>20 Derivate) Deriv->Lib Screen Biologisches Screening (z.B. Enzym-Assay) Lib->Screen Testung Data Datenerfassung (z.B. IC50-Werte) Screen->Data SAR SAR-Analyse Data->SAR Analyse Lead Leitstruktur- Optimierung SAR->Lead Design-Zyklus Lead->Deriv

Abbildung 2: Logischer Arbeitsablauf für eine SAR-Studie.

Datenpräsentation für die SAR-Analyse

Nach der Synthese und Reinigung wird jedes Derivat auf seine biologische Aktivität getestet. Die Ergebnisse werden typischerweise in einer Tabelle zusammengefasst, um Trends zu erkennen.

Tabelle 1: Hypothetische SAR-Daten für Amid-Derivate

VerbindungR-Gruppe (aus R-NH₂)IC₅₀ (nM)Anmerkungen zur SAR
1 -CH₃520Geringe Aktivität, kleine Gruppe
2 -CH₂CH₂Ph85Erhöhte Aktivität durch hydrophobe Benzylgruppe
3 -CH₂-(4-OH-Ph)35Verbesserte Aktivität, H-Brücken-Donor vorteilhaft
4 -Cyclohexyl150Lipophile, aber sperrige Gruppe reduziert Aktivität
5 -Morpholin42Polarer Heterocyclus mit guter Aktivität, verbessert Löslichkeit

Interpretation: Aus diesen hypothetischen Daten lässt sich schließen, dass eine aromatische Gruppe an der Amid-Position vorteilhaft ist (Verbindung 2 vs. 1). Eine zusätzliche Wasserstoffbrücken-Donorfähigkeit (Verbindung 3) verbessert die Potenz weiter, was auf eine spezifische Wechselwirkung im aktiven Zentrum des Zielproteins hindeutet. Zu sperrige lipophile Gruppen (Verbindung 4) sind nachteilig, während ein polarer Heterocyclus (Verbindung 5) einen guten Kompromiss zwischen Potenz und physikochemischen Eigenschaften darstellt.

Analytische Charakterisierung und Qualitätskontrolle

Eine strenge analytische Charakterisierung ist unerlässlich, um die Integrität der SAR-Daten zu gewährleisten. Jedes synthetisierte Derivat muss eindeutig identifiziert und seine Reinheit bestimmt werden.

  • Dünnschichtchromatographie (DC): Ein schnelles und kostengünstiges Werkzeug zur Überwachung des Reaktionsfortschritts und zur Bestimmung der geeigneten Eluentenmischung für die Säulenchromatographie.

  • Flüssigchromatographie-Massenspektrometrie (LC-MS): Unverzichtbar zur Überprüfung des Molekulargewichts des Produkts und zur schnellen Einschätzung der Reinheit der Probe.[14][15]

  • Kernspinresonanzspektroskopie (NMR):

    • ¹H-NMR: Bestätigt die Struktur durch Analyse der chemischen Verschiebungen, Kopplungsmuster und Integrationen der Protonen. Das Verschwinden des sauren Protons der Carbonsäure und das Auftreten neuer Signale der Amid- oder Estergruppe sind diagnostische Indikatoren.

    • ¹³C-NMR: Liefert Informationen über den Kohlenstoff-Grundgerüst.

    • ¹⁹F-NMR: Ein einzelnes Signal bestätigt die Anwesenheit des Fluoratoms und kann empfindlich auf Änderungen in der elektronischen Umgebung reagieren.

  • Hochleistungsflüssigkeitschromatographie (HPLC): Wird zur quantitativen Bestimmung der Reinheit (typischerweise >95% für biologische Tests) eingesetzt.

Schlussfolgerung

Die Derivatisierung von 5-Fluor-2-methoxyisonicotinsäure ist eine leistungsstarke Strategie in der modernen Wirkstoffforschung. Durch die Anwendung robuster und gut verstandener chemischer Reaktionen wie der Amid- und Esterbildung können Forscher systematisch den chemischen Raum um dieses privilegierte Gerüst herum erkunden. Die hier vorgestellten detaillierten Protokolle und der logische Rahmen für SAR-Studien bieten eine solide Grundlage für Wissenschaftler, um neue therapeutische Wirkstoffe zu entdecken und zu optimieren. Die Kombination aus rationaler Synthese, sorgfältiger Analyse und systematischer biologischer Testung ist der Schlüssel zum Erfolg in der komplexen Landschaft der Leitstrukturoptimierung.

Referenzen

  • Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. (2015). ResearchGate. Verfügbar unter: [Link]

  • Determination of oxidation products of 5-methylcytosine in plants by chemical derivatization coupled with liquid chromatography/tandem mass spectrometry analysis. (2014). PubMed. Verfügbar unter: [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2012). Medicinal Chemistry Research. Verfügbar unter: [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). PMC - NIH. Verfügbar unter: [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). MDPI. Verfügbar unter: [Link]

  • Reinvestigation of the structure-activity relationships of isoniazid. (2017). PMC. Verfügbar unter: [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Verfügbar unter: [Link]

  • Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. (2021). ResearchGate. Verfügbar unter: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH. Verfügbar unter: [Link]

  • Any procedure for the esterification of isonicotinic acid? (2017). ResearchGate. Verfügbar unter: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Verfügbar unter: [Link]

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Verfügbar unter: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES. (2017). FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL. Verfügbar unter: [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016). YouTube. Verfügbar unter: [Link]

  • SAR of Isoniazid | Synthesis of Isoniazid | BP 601T. (2021). YouTube. Verfügbar unter: [Link]

  • 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. (2023). PubMed. Verfügbar unter: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Verfügbar unter: [Link]

  • Amide Bond Formation and Peptide Coupling. (2018). ResearchGate. Verfügbar unter: [Link]

  • Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. (2017). Mini-Reviews in Medicinal Chemistry. Verfügbar unter: [Link]

  • Isoniazid: A Review of Characteristics, Properties and Analytical Methods. (2017). ResearchGate. Verfügbar unter: [Link]

  • SAR: Structure Activity Relationships. (n.d.). CDD Vault. Verfügbar unter: [Link]

  • 5.310 (F19) Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. Verfügbar unter: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. Verfügbar unter: [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Verfügbar unter: [Link]

Sources

Analytical method development for 5-Fluoro-2-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Method Development for 5-Fluoro-2-methoxyisonicotinic Acid

Executive Summary

This guide details the development and validation of an analytical method for This compound (CAS: 884495-30-1). As a critical intermediate in the synthesis of fluorinated kinase inhibitors and pyridine-based APIs, the precise quantification of this molecule and its potential impurities (e.g., hydrolysis products like 5-fluoro-2-hydroxyisonicotinic acid) is essential for CMC (Chemistry, Manufacturing, and Controls) compliance.

Key Challenges Addressed:

  • Polarity & Retention: The presence of the carboxylic acid (C4) and fluorine (C5) creates a polarity profile that requires careful pH control to prevent peak tailing and ensure adequate retention on Reversed-Phase (RP) columns.

  • Structural Isomers: Differentiating the target isonicotinic acid from potential nicotinic acid isomers generated during regioselective synthesis.

Physicochemical Profiling & Strategy

Before method development, the physicochemical properties dictate the chromatographic conditions.

PropertyValue (Predicted/Observed)Impact on Method
Structure Pyridine core, -COOH (C4), -F (C5), -OCH3 (C2)UV Active (Pyridine

); Fluorine allows PFP selectivity.
pKa (Acid) ~2.77

0.10
Critical: At pH > 4.8, the molecule is ionized (

), leading to poor retention on C18. Strategy: Maintain mobile phase pH < 2.5.
LogP ~0.8 - 1.2Moderately polar. Requires low organic start in gradient (e.g., 5% B).
Solubility Soluble in MeOH, ACN, DMSO. Sparingly soluble in water (acidic pH).Diluent should be 50:50 Water:ACN to prevent precipitation in the injector.
Method Development Workflow

The following decision tree illustrates the logical flow for selecting the stationary phase and mobile phase conditions.

MethodDev Start Target: this compound (Acidic, Fluorinated) pH_Selection Step 1: pH Selection Must suppress ionization (pH < pKa) Start->pH_Selection Column_Screen Step 2: Column Screening pH_Selection->Column_Screen Use 0.1% H3PO4 or Formic Acid C18 C18 (L1) Standard Retention Column_Screen->C18 PFP PFP (L43) Fluorine-Fluorine Selectivity Column_Screen->PFP Decision Resolution of Impurities? C18->Decision PFP->Decision Decision->Column_Screen Rs < 1.5 (Switch Mode) Final_Method Finalize Gradient & Detection Decision->Final_Method Rs > 2.0

Figure 1: Decision matrix for stationary phase selection. PFP columns are highlighted as an alternative if C18 fails to separate fluorinated isomers.

Protocol 1: RP-HPLC Method for Assay and Purity

This is the primary release method. It uses a standard C18 column with acidic mobile phase to suppress the ionization of the carboxylic acid, ensuring sharp peak shape.

Reagents:

  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q (18.2 MΩ).

  • Phosphoric Acid (85%): Analytical Grade (creates a phosphate buffer background).

  • Diluent: Water:Acetonitrile (50:50 v/v).

Instrument Parameters:

ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High surface area C18 provides adequate retention for polar acids.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)Suppresses -COOH ionization; Phosphate improves peak symmetry.
Mobile Phase B AcetonitrileStrong eluent for organic elution.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CEnsures reproducibility of retention times.
Injection Vol 5 µLLow volume prevents solvent effects on early eluting peaks.
Detection UV at 265 nm (Reference 360 nm)Max absorption for pyridine ring; 360 nm corrects for drift.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.04060
12.0595
15.0595
15.1955
20.0955

System Suitability Criteria (SST):

  • Tailing Factor (T): NMT 1.5 (Crucial for acidic compounds).

  • Theoretical Plates (N): NLT 5000.

  • Precision (RSD): NMT 2.0% for 5 replicate injections of standard.

Protocol 2: LC-MS/MS for Genotoxic Impurity Screening

If the synthesis involves halogen exchange (e.g., from 2-chloro-5-fluoroisonicotinic acid), trace levels of the chloro-precursor must be monitored. This protocol uses Volatile buffers compatible with Mass Spectrometry.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

MS Source Parameters (ESI Positive/Negative):

  • Mode: ESI Positive (Protonated pyridine,

    
     m/z ~172) or Negative (Carboxylate, 
    
    
    
    m/z ~170). Note: Negative mode is often more sensitive for carboxylic acids.
  • Capillary Voltage: 2.5 kV (Negative mode).

  • Cone Voltage: 30 V.

  • Source Temp: 150°C.

Impurity Fate & Control Strategy

Understanding the origin of impurities allows the analyst to target specific retention windows.

ImpurityFate Precursor 2-Chloro-5-fluoro- isonicotinic acid (Starting Material) Reaction Methoxylation (NaOMe / MeOH) Precursor->Reaction Product 5-Fluoro-2-methoxy- isonicotinic acid (Target API) Reaction->Product Impurity1 Impurity A: 2-Methoxy-5-fluoro- nicotinic acid (Isomer) Reaction->Impurity1 Regio-isomerism Impurity2 Impurity B: 5-Fluoro-2-hydroxy- isonicotinic acid (Hydrolysis) Product->Impurity2 Acid/Base Hydrolysis

Figure 2: Impurity fate mapping. Impurity A (Isomer) and Impurity B (Hydrolysis product) are the critical quality attributes (CQAs) to monitor.

Validation Guidelines (ICH Q2(R1))

To ensure the method is "Trustworthy" and "Self-Validating," perform the following:

  • Specificity: Inject the "Blank" (Diluent), "Placebo" (if formulation), and "Impurity Spiked Sample."

    • Acceptance: No interference at the retention time of the main peak (approx 6-8 min). Resolution (

      
      ) between Main Peak and Impurity B > 2.0.
      
  • Linearity: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

    • Acceptance:

      
      .[1][2]
      
  • Accuracy (Recovery): Spike known amounts of standard into the matrix at 80%, 100%, and 120%.

    • Acceptance: Mean recovery 98.0% – 102.0%.

  • Robustness: Deliberately vary pH (

    
     units) and Column Temp (
    
    
    
    C).
    • Observation: If pH > 3.0 causes retention loss, the method is not robust at higher pH; strict control of buffer preparation is required.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction or ionization of COOH.Lower pH to 2.0; Add 5% methanol to Mobile Phase A; Ensure column is end-capped.
Split Peak Sample solvent too strong.Change diluent to 100% Water or 90:10 Water:ACN.
Retention Drift Column equilibration issue or pH instability.Increase equilibration time between gradients (post-time 5 mins). Use buffer instead of just acid additive.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44754853, this compound. Retrieved from [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Dolan, J. W. (2002).The role of pH in reversed-phase HPLC. LCGC North America.

Sources

Application Note: A Robust HPLC Method for In-Process Monitoring of 5-Fluoro-2-methoxyisonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis and quantification of 5-Fluoro-2-methoxyisonicotinic acid. Designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries, this protocol provides a reliable tool for monitoring reaction progress, assessing product purity, and identifying potential impurities. The method utilizes reversed-phase chromatography with UV detection, a widely accessible and robust technique. The causality behind the selection of chromatographic parameters is discussed in-depth to empower users to adapt and troubleshoot the method effectively.

Introduction: The Importance of Precise Reaction Monitoring

This compound is a substituted pyridine carboxylic acid derivative. Such fluorinated and methoxy-substituted heterocyclic compounds are significant building blocks in medicinal chemistry and drug development due to their unique electronic and lipophilic properties, which can enhance metabolic stability and binding affinity of drug candidates.

Monitoring the synthesis of this key intermediate is critical for ensuring reaction completion, maximizing yield, and minimizing impurity profiles. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2] This document provides a comprehensive, step-by-step protocol for the HPLC analysis of a typical reaction producing this compound, ensuring scientific integrity and reproducible results.

Chromatographic Principle and Method Rationale

The method is based on reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous-organic mixture.[3]

  • Stationary Phase Selection: A C18 (octadecyl) column is chosen as the foundational stationary phase due to its versatility and wide applicability in separating a broad range of moderately polar to nonpolar analytes.[4] Its hydrophobic nature provides effective retention for the aromatic ring of this compound. For pyridine-containing compounds, which can exhibit secondary interactions with residual silanols on the silica backbone leading to peak tailing, a modern, end-capped, high-purity silica C18 column is paramount.

  • Mobile Phase Selection: The mobile phase consists of an aqueous component with a pH modifier and an organic solvent (acetonitrile).

    • Organic Modifier: Acetonitrile is selected over methanol as it typically offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • pH Control: The carboxylic acid and the pyridine nitrogen of the analyte are ionizable. Controlling the mobile phase pH is the most critical factor for achieving reproducible retention and symmetrical peak shapes for such compounds.[5][6] By setting the pH to an acidic value (e.g., ~2.5-3.5) using formic or phosphoric acid, the carboxyl group remains protonated (less polar), enhancing retention on the C18 column. Simultaneously, the pyridine nitrogen is protonated, which can improve solubility in the aqueous mobile phase. This pH choice prevents the ionization of silica silanols, minimizing undesirable peak tailing.[7]

  • Detection: A photodiode array (PDA) or UV detector is used for monitoring. Substituted pyridine rings exhibit strong UV absorbance. A preliminary scan of the analyte standard would determine the optimal wavelength (λmax) for maximum sensitivity. For general-purpose analysis of aromatic compounds, wavelengths between 230-280 nm are often effective.[3]

Experimental Workflow and Protocol

This section details the necessary equipment, reagents, and step-by-step procedures for performing the HPLC analysis.

Instrumentation and Equipment
  • HPLC System equipped with a binary or quaternary pump, autosampler, column thermostat, and a PDA or UV detector.

  • Chromatography Data System (CDS) for instrument control and data processing.

  • Analytical balance (4-5 decimal places).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).

  • HPLC vials.

Reagents and Materials
  • Reference Standard: this compound (>98% purity).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water or HPLC grade, filtered through a 0.22 µm filter.

  • Formic Acid (FA): HPLC grade (>99%).

  • Reaction Sample: A representative aliquot from the synthesis reaction mixture.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v). This composition is generally effective at solubilizing both polar and nonpolar species in a reaction mixture and is compatible with the initial mobile phase conditions to ensure good peak shape.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution appropriately with the diluent to a concentration that falls within the linear range of the method. For example, transfer 2.5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Quench a small, accurately measured aliquot of the reaction mixture (e.g., 50 µL) in a known volume of diluent (e.g., 10 mL) to stop the reaction and prepare it for analysis. The dilution factor must be chosen to ensure the final concentration of the analyte is within the method's calibration range. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC method.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2 below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (verify λmax with standard)
Run Time 20 minutes

Table 1: Recommended HPLC Method Parameters.

Table 2: Gradient Elution Program.

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
12.0 10 90
15.0 10 90
15.1 90 10

| 20.0 | 90 | 10 |

  • Rationale for Gradient: A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar byproducts are effectively separated and eluted within a reasonable timeframe, providing a comprehensive profile of the reaction mixture.[2]

Data Analysis and System Suitability

Identification and Quantification
  • Identification: The target analyte, this compound, is identified by comparing the retention time of the peak in the sample chromatogram with that of the reference standard.

  • Quantification: The concentration of the analyte in the sample is determined using an external standard calibration. The peak area of the analyte is proportional to its concentration.

    • Percent Conversion: Can be estimated by comparing the peak area of a starting material to its initial area (at t=0).

    • Purity Assessment: The purity of the product can be calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

    Formula for Area % Purity:

Method Performance and Validation Characteristics

A validated HPLC method ensures trustworthy results.[8] Key validation parameters to establish include:

ParameterTypical Acceptance CriteriaPurpose
Specificity Peak purity index > 0.995; baseline resolution > 1.5Ensures the analyte peak is free from co-eluting impurities.
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a proportional response over a defined concentration range.[9]
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of the test results to the true value.[9]
Precision (RSD) Repeatability (Intra-day) RSD ≤ 1.5%; Intermediate Precision (Inter-day) RSD ≤ 2.0%Demonstrates the method's consistency under the same and different conditions.[10]
LOD & LOQ S/N ≥ 3 for LOD; S/N ≥ 10 for LOQDefines the lowest concentration that can be reliably detected and quantified.[10]

Table 3: Key Method Validation Parameters and Acceptance Criteria.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions (Stock & Working) seq_run Run Sequence (Blank -> Standard -> Sample) prep_std->seq_run prep_mob Prepare Mobile Phases (Aqueous & Organic) instrument_setup Instrument Setup (Install Column, Equilibrate System) prep_mob->instrument_setup prep_smp Prepare Reaction Sample (Quench, Dilute, Filter) prep_smp->seq_run instrument_setup->seq_run integrate Integrate Chromatograms seq_run->integrate identify Identify Peaks (by Retention Time) integrate->identify quantify Quantify Analyte & Impurities (by Peak Area) identify->quantify report Generate Report (Purity, Conversion, etc.) quantify->report

Caption: Experimental workflow from sample preparation to final report generation.

Logic_Flow Start Reaction Sample Obtained Dilute Dilute & Filter Start->Dilute Inject Inject onto HPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition (Chromatogram) Detect->Data Analysis Peak Integration & Comparison to Standard Data->Analysis Result Purity / Concentration Determined Analysis->Result

Caption: Logical flow of a single sample through the HPLC analysis process.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with column silanols; Column overload; Inappropriate mobile phase pH.Ensure mobile phase pH is sufficiently low (~2.5-3.5); Use a newer, end-capped column; Reduce sample concentration.
Poor Resolution Gradient is too steep; Inappropriate stationary phase.Decrease the gradient slope (e.g., extend the gradient time); Try a different stationary phase (e.g., Phenyl-Hexyl).
No/Small Peaks Injection error; Detector lamp off or failing; Incorrect sample dilution.Check autosampler sequence and vial position; Verify detector status; Prepare a new, less-diluted sample.
Shifting Retention Inconsistent mobile phase preparation; Column temperature fluctuation; Column degradation.Prepare fresh mobile phase daily; Ensure column oven is stable at the set temperature; Replace the column.

Table 4: Common HPLC Troubleshooting Guide.

Conclusion

The HPLC method detailed in this application note provides a robust, reliable, and precise framework for the in-process analysis of this compound synthesis. By carefully controlling chromatographic variables, particularly mobile phase pH, and adhering to the outlined protocols, researchers and drug development professionals can achieve accurate monitoring of reaction progress and product quality. This method serves as a strong foundation that can be validated and implemented in a regulated environment for process control and quality assurance.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • Quiming, N. S., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Kimika, 34(2).
  • Li, Q., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isonicotinamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Muszalska, I., et al. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Wang, T., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Gagnon, P., et al. (2020). Multiple-Monitor HPLC Assays for Rapid Process Development, In-Process Monitoring, and Validation of AAV Production and Purification. Biotechnology Journal. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Sravani, S., et al. (2020). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-hydroxynicotinic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fluorouracil-impurities. Retrieved from [Link]

  • Medicines for All Institute (M4ALL) - Virginia Commonwealth University. (2020). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]

  • Perišić-Janjić, N., et al. (2022). Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use. Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Das, B., et al. (2014). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Suneetha, A., & Rao, A. S. (2020). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • Wang, Y., et al. (2012). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-methoxyphenylboronic acid. Retrieved from [Link]

  • Siddiqui, M. F., et al. (1995). Synthesis and conformational analysis of 2'-fluoro-5-methyl-4'-thioarabinouridine (4'S-FMAU). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 5-Fluoro-2-Methoxy-Pyridine-3-Carboxylic Acid. Retrieved from [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Fluoro-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting failed 5-Fluoro-2-methoxyisonicotinic acid (CAS: 884494-81-9) reactions. Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Introduction

This compound is a critical scaffold in the synthesis of kinase inhibitors and fluorinated pyridine derivatives. Despite its structural simplicity, this molecule presents a "perfect storm" of reactivity challenges: regioselective nucleophilic aromatic substitution (


) , zwitterionic solubility behavior , and steric hindrance  during downstream coupling.

This guide moves beyond generic protocols to address the mechanistic root causes of failure. It is structured to help you diagnose whether your issue lies in synthesis (making the bond), isolation (getting the solid), or application (using the acid).

Module 1: Synthesis Failures ( Regioselectivity)

Context: The standard synthesis involves displacing a halogen on a 2-halo-5-fluoroisonicotinic acid precursor with methoxide.

Q1: Why am I observing significant defluorination (loss of F) instead of the desired dechlorination?

Diagnosis: You are likely witnessing competitive


  driven by the "Leaving Group Ability" vs. "Site Activation" paradox.
  • The Mechanism: In

    
     reactions, Fluorine is generally a better leaving group than Chlorine due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate. However, the 2-position (ortho to Nitrogen) is electronically more activated for nucleophilic attack than the 5-position (meta to Nitrogen).
    
  • The Failure Mode: If you use excessively harsh conditions (high temperature >80°C, super-stoichiometric strong base), the kinetic preference for the 2-position (Cl displacement) is eroded, and the thermodynamic stability of the F-displacement product begins to dominate.

  • Corrective Action:

    • Temperature Control: Maintain reaction temperature between 0°C and 25°C . The displacement of the 2-Cl is fast; heating is rarely necessary and promotes side reactions.

    • Stoichiometry: Use exactly 1.05 - 1.1 equivalents of NaOMe. Excess alkoxide attacks the 5-F position.

    • Precursor Selection: Ensure you are using methyl 2-chloro-5-fluoroisonicotinate . The ester group at C4 further activates the C2 position (para to ester) for nucleophilic attack, widening the reactivity gap between C2-Cl and C5-F.

Q2: I tried to lithiate 2-methoxy-5-fluoropyridine to carboxylate it, but I got the wrong isomer. Why?

Diagnosis: You are fighting Directed Ortho Metalation (DoM) rules.

  • The Mechanism: Lithium bases (LDA, n-BuLi) coordinate to directing groups (OMe, F).

    • F directs ortho to itself (Position 4 or 6).

    • OMe directs ortho to itself (Position 3).

  • The Conflict: In 2-methoxy-5-fluoropyridine, the C3 position is activated by OMe (ortho) and F (meta). The C4 position is activated by F (ortho) and OMe (meta).

  • The Result: Lithiation often occurs at C3 (between N and OMe) or C4 , leading to mixtures.

  • Corrective Action: Avoid direct lithiation if possible. The

    
     route (Module 1, Q1)  starting from the di-halo ester is significantly more robust and scalable.
    

Module 2: Isolation & Purification (The "Isoelectric Trap")

Context: Users often report "losing" their product during aqueous workup after hydrolyzing the ester to the acid.

Q3: My LCMS shows full conversion, but I cannot extract the product into ethyl acetate. Where is it?

Diagnosis: The product is stuck in the aqueous phase due to its zwitterionic nature .

  • The Mechanism: this compound contains a basic pyridine nitrogen and an acidic carboxylic acid.

    • pH < 2: The pyridine is protonated (

      
      ). The molecule is cationic and water-soluble.
      
    • pH > 8: The carboxylic acid is deprotonated (

      
      ). The molecule is anionic and water-soluble.
      
    • pH ~ 3-4 (Isoelectric Point, pI): The net charge is neutral. Solubility is at its minimum.

  • The Failure Mode: Standard workups often acidify to pH 1 (using 1M HCl). At this pH, the product is a salt (

    
     salt) and remains in the water.
    
  • Corrective Action:

    • The pH Swing: Carefully adjust the aqueous layer to pH 3.5 - 4.0 using weak acid (citric acid) or careful addition of HCl.

    • Precipitation: At this pH, the product should precipitate as a white solid. Filter it rather than extracting.

    • Salting Out: If no precipitate forms, saturate the aqueous phase with NaCl and extract with THF/DCM (1:1) or n-Butanol , not just Ethyl Acetate.

Q4: Why does my product decompose/decarboxylate upon drying?

Diagnosis: Thermal decarboxylation catalyzed by electron-withdrawing groups.

  • The Mechanism: Pyridine carboxylic acids can decarboxylate via a zwitterionic intermediate.[1] While isonicotinic acids (C4) are more stable than picolinic acids (C2), the presence of the 5-Fluoro group (electron-withdrawing) stabilizes the developing carbanion at C4, lowering the activation energy for

    
     loss.
    
  • Corrective Action:

    • Avoid High Heat: Dry the solid in a vacuum oven at < 45°C .

    • Avoid Strong Acid/Heat: Do not reflux in concentrated HCl during the hydrolysis step. Use LiOH/THF/Water at room temperature, then acidify gently.

Module 3: Downstream Application (Amide Coupling)

Context: The acid is recovered, but fails to couple with amines to form the final drug candidate.

Q5: Standard EDC/NHS or HATU coupling is giving <10% yield. Is the acid dead?

Diagnosis: The Ortho-Fluoro Effect is causing steric and electronic hindrance.

  • The Mechanism: The fluorine atom at C5 is ortho to the carboxylic acid at C4.

    • Sterics: While F is small (Van der Waals radius ~1.47 Å), it is large enough to block the trajectory of bulky coupling reagents.

    • Electronics: The electronegative F pulls density from the ring, making the carbonyl carbon more electrophilic (good), but it also destabilizes the active ester intermediate if the coupling reagent is bulky.

  • Corrective Action:

    • Switch Reagents: Use T3P (Propylphosphonic anhydride) or convert the acid to the Acyl Chloride (using oxalyl chloride/DMF cat.) or Acyl Fluoride (using Cyanuric Fluoride). Acyl halides are smaller and more reactive than the bulky HATU/active ester complex.

    • Protocol:

      • Suspend acid in DCM.

      • Add Oxalyl Chloride (1.2 eq) + 1 drop DMF.

      • Stir 1h (gas evolution).

      • Concentrate to remove excess Oxalyl Chloride.

      • Redissolve and add amine + base.

Visual Troubleshooting Guides

Figure 1: Synthesis & Reactivity Decision Tree

SynthesisLogic Start Start: Precursor Selection RouteA Route A: 2-Chloro-5-Fluoro Ester Start->RouteA Recommended RouteB Route B: 2-Methoxy-5-Fluoro Pyridine Start->RouteB Not Recommended Decision1 Reaction: NaOMe (1.1 eq), 0°C RouteA->Decision1 Decision2 Reaction: Lithiation (LDA) RouteB->Decision2 ResultA Success: C2-Cl Displacement (Kinetic Control) Decision1->ResultA 0°C - 25°C RiskA Risk: High Temp (>60°C) Leads to C5-F Displacement Decision1->RiskA > 60°C ResultB Failure: Mixture of C3/C4 Isomers (Competing Directing Groups) Decision2->ResultB Poor Regiocontrol

Caption: Figure 1. Synthesis logic flow. Route A is preferred due to the high activation of the C2-Cl bond, provided temperature is controlled to prevent defluorination.

Figure 2: The "Isoelectric Trap" Workup Protocol

Workup Step1 Hydrolysis Mixture (pH > 12, Anionic) Step2 Acidify to pH 1? (HCl) Step1->Step2 Common Error CorrectStep2 Adjust to pH 3.5 - 4.0 (Citric Acid/HCl) Step1->CorrectStep2 Correct Protocol Step3 Result: Pyridinium Salt (Water Soluble - LOSS) Step2->Step3 CorrectStep3 Result: Zwitterion (Precipitate - YIELD) CorrectStep2->CorrectStep3

Caption: Figure 2. Solubility profile of pyridine carboxylic acids. Targeting the isoelectric point (pH 3-4) is critical for isolation.

Summary of Key Data

ParameterValue / ConditionReason
Precursor Methyl 2-chloro-5-fluoroisonicotinateActivates C2 for

; directs regioselectivity.

Temp
0°C to 25°CPrevents displacement of the C5-Fluorine.
Workup pH 3.5 - 4.0Isoelectric point for zwitterion precipitation.
Drying Temp < 45°C (Vacuum)Prevents thermal decarboxylation.
Coupling Acyl Chloride or T3POvercomes steric hindrance of ortho-Fluorine.

References

  • Medicines for All Institute. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (Discusses hydrolysis and reactivity of methoxy-pyrimidines/pyridines). 2

  • Dunn, G. E., et al. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.[1] Can.[1][3] J. Chem. 1972, 50(18), 3017-3027.[1] (Foundational text on zwitterionic decarboxylation mechanisms). 4[5]

  • ChemRxiv.A generally applicable quantitative reactivity model for nucleophilic aromatic substitution.

    
     regioselectivity in pyridine systems). 6
    
  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. (Comparative rates of halogen displacement). 7

  • Royal Society of Chemistry. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (Solution for coupling hindered acids). 8

Sources

Technical Support: Optimization of 5-Fluoro-2-methoxyisonicotinic Acid Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: Coupling 5-Fluoro-2-methoxyisonicotinic acid presents a specific "Push-Pull-Block" challenge that often leads to stalled reactions or low yields using standard EDC/HOBt or even HATU protocols.

Root Cause Analysis:

  • The "Ortho-Fluoro Wall" (Steric): The fluorine atom at position 5 is ortho to the carboxylic acid at position 4. Although fluorine is small (Van der Waals radius ~1.47 Å), its proximity effectively blocks the trajectory of bulky coupling reagents and incoming amines.

  • Electronic Deactivation (Electronic):

    • Push: The 2-methoxy group is a strong resonance donor (+R), which increases electron density in the pyridine ring and reduces the electrophilicity of the carbonyl carbon.

    • Pull: The pyridine nitrogen is electron-withdrawing, but the net effect of the para-methoxy group (relative to the fluorine) and meta-methoxy (relative to the acid) creates a deactivated electrophile compared to simple isonicotinic acid.

  • Side Reaction Risk (

    
    ):  The 2-methoxy group is activated for nucleophilic aromatic substitution (
    
    
    
    ). Harsh conditions (high heat, strong nucleophilic amines) can displace the methoxy group, yielding the 2-amino impurity.

Decision Matrix: Reagent Selection

Do not default to HATU. Use this matrix to select the correct activation strategy based on your amine partner.

Coupling PartnerRecommended ReagentSolvent SystemRationale
Primary/Unencumbered Amines HATU or COMU DMF + DIPEAStandard high-activity reagents are usually sufficient if the amine is small enough to bypass the F-atom steric block.
Secondary/Hindered Amines T3P (Propylphosphonic anhydride)EtOAc or 2-MeTHF + PyridineT3P has a smaller transition state and drives reactions to completion without epimerization. It tolerates the steric bulk of the 5-F group better than uronium salts.
"Impossible" Amines (Anilines, weak nucleophiles)Ghosez's Reagent DCM or CHCl3Converts the acid to the Acid Chloride under neutral conditions. Avoids the harsh acidity of SOCl2 which can degrade the methoxy group.

Troubleshooting Guides (FAQ)

Q1: My reaction stalls at 50-60% conversion with HATU. Should I add more reagent?

Answer: No. Adding more HATU often leads to the formation of the guanidinium side product rather than product.

  • The Fix: The active ester formed by HATU (the O-At ester) is likely too sterically crowded by the 5-Fluorine atom to react with your amine. Switch to Method B (T3P) . T3P does not form a bulky active ester intermediate in the same way; it proceeds via a mixed anhydride-like species that is less sensitive to ortho-substitution.

Q2: I see a side product with M-31 mass (Loss of OMe, gain of NH-R). What is it?

Answer: You are observing


 displacement of the 2-methoxy group .
  • Mechanism: The 2-position of pyridine is highly activated for nucleophilic attack. Your amine is attacking the 2-position instead of (or in addition to) the carbonyl.

  • The Fix:

    • Lower the Temperature:

      
       has a higher activation energy than amide coupling. Run the reaction at 0°C to RT; avoid heating >40°C.
      
    • Change Base: Switch from DIPEA/TEA to a weaker, non-nucleophilic base like 2,4,6-Collidine or Pyridine . Strong bases increase the nucleophilicity of your amine, promoting the side reaction.

Q3: The acid is insoluble in DCM. Can I use DMF for the Acid Chloride route?

Answer: Be careful.

  • Risk: DMF reacts with acid chlorides (Vilsmeier-Haack type reactivity). If you generate the acid chloride (Method C), use DCM , CHCl3 , or THF . If you must use DMF for solubility, use Method A (HATU) or Method B (T3P) , as these are compatible with DMF.

  • Pro-Tip: If using Ghosez's reagent, the acid often dissolves as it converts to the acid chloride. A slurry-to-solution transition is a good visual indicator of activation.

Validated Experimental Protocols

Method A: The "Green" High-Performance Route (T3P)

Best for scale-up and hindered substrates.

  • Dissolve: Charge this compound (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or 2-MeTHF (Concentration ~0.1 M).

    • Note: T3P works best in non-polar solvents like EtOAc, unlike HATU which needs DMF.

  • Base: Add Pyridine (3.0 equiv).

    • Why Pyridine? It acts as both a base and an acylation catalyst.

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir for 2-12 hours.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3. T3P byproducts are water-soluble, ensuring a clean organic layer.

Method B: The "Nuclear Option" (Ghosez’s Reagent)

Best for unreactive amines or when T3P/HATU fails.

  • Activation: Suspend this compound (1.0 equiv) in dry DCM .

  • Reagent: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) dropwise at 0°C.

  • Monitor: Stir at RT for 1-2 hours. The suspension should clear as the Acid Chloride forms.

    • Checkpoint: Take a small aliquot, quench with MeOH, and check LCMS for the Methyl Ester to confirm activation.

  • Coupling: In a separate vessel, dissolve the Amine (1.1 equiv) and DIPEA (1.5 equiv) in DCM.

  • Combine: Add the Acid Chloride solution to the Amine solution dropwise at 0°C.

  • Workup: Standard aqueous extraction.

Logic Pathway for Optimization

Use this flowchart to guide your experimental design.

OptimizationStrategy Start Start: 5-F-2-OMe-Isonicotinic Acid CheckAmine Analyze Amine Partner Start->CheckAmine Primary Primary/Unsteric Amine CheckAmine->Primary Low Sterics Hindered Secondary/Aniline/Hindered CheckAmine->Hindered High Sterics MethodA Method A: HATU/DIPEA/DMF (Standard) Primary->MethodA MethodB Method B: T3P/Pyridine/EtOAc (Steric Bypass) Hindered->MethodB CheckResult Check Conversion (LCMS) MethodA->CheckResult MethodB->CheckResult Success >90% Yield: Isolate CheckResult->Success Good Fail_Stall Low Conversion (<50%) CheckResult->Fail_Stall Stalled Fail_Side Side Product (M-31) CheckResult->Fail_Side SNAr Impurity MethodC Method C: Ghosez Reagent (Acid Chloride) Fail_Stall->MethodC Force Activation OptimizeTemp Lower Temp (0°C) Change Base to Collidine Fail_Side->OptimizeTemp Mitigate SNAr OptimizeTemp->MethodB Retry

Caption: Decision tree for optimizing amide coupling based on amine steric profile and observed reaction failures.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Ghosez, L., George-Koch, I., Patiny, L., Houtekie, M., Bovy, P., Nshimyumukiza, P., & Phan, T. (1998). Ghosez's Reagent.[2][3] Encyclopedia of Reagents for Organic Synthesis. Link

  • Patterson, A. W., et al. (2011). Optimization of the T3P-mediated synthesis of N-acyl-sulfonamides. Tetrahedron Letters, 52(20), 2535-2538. Link

Sources

Technical Support Center: 5-Fluoro-2-methoxyisonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiles Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active | Updated: February 7, 2026

Executive Summary

5-Fluoro-2-methoxyisonicotinic acid is a critical scaffold in the development of next-generation kinase inhibitors and fluorinated heterocycles. Its synthesis, however, is plagued by three dominant failure modes: regiochemical scrambling during metallation, ether hydrolysis (demethylation) during workup, and protodecarboxylation during isolation.

This guide deconstructs these side reactions, offering mechanistic insights and validated protocols to ensure high purity and yield.

Module 1: The Regioselectivity Trap (C3 vs. C4 Lithiation)

The Problem: When attempting to synthesize the target via direct lithiation of 5-fluoro-2-methoxypyridine , researchers frequently isolate the nicotinic acid isomer (C3-COOH) rather than the desired isonicotinic acid (C4-COOH) .

The Mechanism: The regioselectivity is dictated by the competition between the directing power of the fluorine atom and the methoxy group.

  • C3 Position: Located between the Fluorine (C5) and Methoxy (C2) groups. This site is synergistically activated by the inductive effect of Fluorine and the coordination ability of the Methoxy oxygen (

    
     effect). It is the kinetic sink .
    
  • C4 Position: Ortho to Fluorine but meta to Methoxy. While Fluorine is a strong ortho-director, the combined activation at C3 usually dominates with standard bases like LDA or

    
    -BuLi.
    

The Solution: To force lithiation at C4, you must alter the substrate or the base to favor the "steric" or "thermodynamic" product, or use a Halogen-Metal Exchange (HME) strategy.

Visualizing the Pathway

LithiationPathways Start Precursor: 5-Fluoro-2-methoxypyridine LDA Reagent: LDA / -78°C Start->LDA C3_Li Intermediate A (Major): 3-Lithio-5-fluoro-2-methoxypyridine LDA->C3_Li Kinetic Control (Chelation) C4_Li Intermediate B (Minor): 4-Lithio-5-fluoro-2-methoxypyridine LDA->C4_Li Steric Control (Difficult) Prod_Wrong Side Product: 3-Carboxylic Acid (Nicotinic Isomer) C3_Li->Prod_Wrong + CO2 / H+ Prod_Right Target: 4-Carboxylic Acid (Isonicotinic Isomer) C4_Li->Prod_Right + CO2 / H+

Figure 1: The competition between C3 (kinetic) and C4 (thermodynamic) lithiation sites.

Protocol Adjustment: The "Knochel-Hauser" Fix

Instead of standard LDA, utilize TMPMgCl·LiCl (Knochel Base) or switch the precursor to 2-chloro-5-fluoropyridine followed by methoxylation.

Recommended Workflow (Halogen-Metal Exchange Route):

  • Precursor: Start with 4-bromo-5-fluoro-2-methoxypyridine (synthesized via bromination of the parent ether).

  • Exchange: Treat with

    
    -PrMgCl·LiCl at -15°C. The Br/Mg exchange is exclusive to the C4 position.
    
  • Quench: Add

    
     gas.
    
  • Result: >95% regioselectivity for the isonicotinic acid.

Module 2: The "Pyridone" Impurity (Ether Hydrolysis)

The Problem: A white, insoluble solid precipitates during the acidification step of the workup. LCMS shows a mass of [M-14], corresponding to the loss of a methyl group. This is 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid (the pyridone tautomer).

The Mechanism: 2-Methoxypyridines are essentially cyclic imidates. Under acidic conditions (especially with HBr or HI, but also HCl at high temps), the methoxy oxygen is protonated, allowing water (nucleophile) to attack C2. This expels methanol and generates the 2-hydroxypyridine, which immediately tautomerizes to the stable 2-pyridone.

Stability Data:

ConditionpH LevelTemp (°C)% Hydrolysis (24h)Status
Aq. HCl (1M) < 1.025< 5%Safe (Short term)
Aq. HCl (6M) < 0.060> 85% CRITICAL FAILURE
Acetic Acid ~ 2.550< 1%Recommended
Aq. NaOH > 12.0800%Stable
Troubleshooting Steps
  • Avoid Strong Mineral Acids: Do not use concentrated HCl to precipitate the product.

  • pH Control: Adjust pH to the isoelectric point (~pH 3-4) using Citric Acid or Acetic Acid rather than HCl.

  • Temperature: Perform all acidification steps at 0°C .

Module 3: The "Vanishing Product" (Decarboxylation)

The Problem: The product disappears during vacuum drying or recrystallization, converting back to the starting material (or a defunctionalized intermediate).

The Mechanism: Electron-deficient pyridines (like 5-fluoro-isonicotinic acid) are prone to thermal protodecarboxylation . The electron-withdrawing fluorine atom destabilizes the carboxylate-ring bond, and the pyridinium nitrogen can stabilize the developing negative charge during the transition state.

The Fix:

  • Never dry the free acid above 60°C.

  • Storage: Convert the acid to the methyl ester or tert-butyl ester immediately if long-term storage is required. The esters are thermally stable.

Interactive FAQ

Q: I am using the


 route (2,5-difluoroisonicotinic acid + NaOMe). Why do I see a +30 mass impurity? 
A:  You have formed the 2,5-dimethoxy  analog.
  • Cause: Excess methoxide or too high temperature (>60°C).

  • Fix: Use exactly 2.05 equivalents of NaOMe at 0°C. The C2-fluorine is much more reactive (ortho to N) than the C5-fluorine, but heat overcomes this selectivity.

Q: Can I use n-BuLi instead of LDA for the lithiation? A: Risky.


-BuLi is a strong nucleophile and can attack the C6 position (Chichibabin-type addition) or the C2 position (

on the methoxy), leading to alkylated byproducts. LDA or LiTMP are non-nucleophilic bases and are strictly required.

Q: My product is pink/red after isolation. A: This indicates trace transition metal contamination (if coupling was used) or N-oxide formation . If no metals were used, check your solvents for peroxides. 5-fluoro-2-methoxypyridine is susceptible to N-oxidation, which often appears pink/red. Wash with aqueous sodium bisulfite/metabisulfite.

References
  • Schlosser, M. (2005).[1] The Directed Metallation of Substituted Pyridines.[2] Angewandte Chemie International Edition.[1][3] Link

    • Authority on regioselectivity in pyridine lithi
  • Knochel, P., et al. (2011). Regioselective functionalization of pyridines using TMPMgCl[2]·LiCl. Chemistry – A European Journal.[1] Link

    • Establishes the Mg-base protocol to avoid C3/C4 scrambling.
  • Spivey, A. C., et al. (1999). Pyridine synthesis and functionalization.[1][2][3][4][5][6][7][8] Journal of the Chemical Society, Perkin Transactions 1.[6] Link

    • Mechanistic details on pyridone form
  • Mosrin, M. & Knochel, P. (2009).[1] Regio- and Chemoselective Metalations of Chloropyrimidines and Pyridines.[1][8] Organic Letters.[1][4][9] Link

    • Specifics on halogen-metal exchange vectors.

Sources

Technical Support Center: Purification of 5-Fluoro-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profiling & Removal Protocols for CAS 884494-38-6[1][2]

Introduction: The "Hidden" Chemistry of Pyridines

Welcome. If you are accessing this guide, you are likely encountering difficulties with the purity or isolation of 5-Fluoro-2-methoxyisonicotinic acid (5-F-2-MI) . This compound is a critical scaffold in kinase inhibitor development (often targeting KRAS or EGFR pathways).[1][2]

While the synthesis—typically a nucleophilic aromatic substitution (


) of a 2-halo precursor with methoxide—appears straightforward, the purification is deceptive.[1][2] The pyridine ring's nitrogen, combined with the carboxylic acid, creates complex solubility behaviors dependent on pH.[1][2] Furthermore, the thermodynamic drive for the "pyridone" tautomer creates a persistent impurity that defies standard silica chromatography.[1][2]

This guide provides self-validating protocols to isolate high-purity material without relying on trial-and-error.

Module 1: The "Desmethyl" Impurity (Pyridone)[1][2]

The Issue: Your LC-MS shows a peak with mass [M-14] (approx. 157 Da), or your solid is insoluble in standard organic solvents (DCM, EtOAc) and has an unexpectedly high melting point (>200°C).

The Cause: This is 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid .[1][2] It forms via hydrolysis of the methoxy group (acid-catalyzed demethylation) or incomplete methylation of a di-fluoro precursor.[1][2] In solution, it exists primarily as the 2-pyridone tautomer, which forms strong intermolecular hydrogen bond networks (dimers), rendering it like "brick dust"—insoluble in non-polar media.[1][2]

Troubleshooting Protocol: The "pH Swing" Extraction

Why this works: The target (Methoxy-acid) is lipophilic in its protonated form.[1][2] The impurity (Pyridone-acid) is highly polar and remains in the aqueous phase or precipitates at a different pH.[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve your crude solid in 1M NaOH (approx. 10 mL/g).

    • Checkpoint: Both the product and the pyridone impurity will dissolve as sodium salts.[1] If solids remain, filter them out (these are likely neutral inorganic salts or decarboxylated oils).[1][2]

  • The "Neutral" Wash: Wash the basic aqueous layer (

    
    ) with Dichloromethane (DCM)  (
    
    
    
    vol).[1][2]
    • Fate: Discard the organic layer.[1][2] This removes neutral impurities (e.g., 5-fluoro-2-methoxypyridine formed by decarboxylation).[1][2]

  • Controlled Acidification (The Critical Step):

    • Cool the aqueous layer to 0–5°C.[1][2]

    • Slowly add 2M HCl dropwise while monitoring pH.

    • Target pH 3.5 – 4.0 .

    • Observation: The 5-F-2-MI (Target) usually precipitates as a white solid or oils out.[1][2]

  • Extraction: Extract the aqueous slurry immediately with Ethyl Acetate (EtOAc) or DCM .[1][2]

    • Differentiation: The target partitions into the organic layer.[1][2] The pyridone impurity, being more polar/zwitterionic, tends to remain in the aqueous phase or forms an interfacial rag that should be filtered off.[1][2]

  • Wash & Dry: Wash the organic layer with minimal brine, dry over

    
    , and concentrate.[1][2]
    
Visualizing the Separation Logic

PurificationLogic Start Crude Mixture (Target + Pyridone + Neutrals) Step1 Dissolve in 1M NaOH (pH > 12) Start->Step1 Split1 Wash with DCM Step1->Split1 Org1 Organic Layer: Neutrals (Decarboxylated) DISCARD Split1->Org1 Partition Aq1 Aqueous Layer: Target (Na salt) + Pyridone (Na salt) Split1->Aq1 Partition Step2 Acidify to pH 3.5 - 4.0 Extract with EtOAc Aq1->Step2 Org2 Organic Layer: Purified 5-F-2-MI (Target) Step2->Org2 Extracts Aq2 Aqueous Layer: Pyridone Impurity (Remains Soluble/Ppt) Step2->Aq2 Rejects

Caption: Separation of this compound from impurities based on pH-dependent solubility profiles.

Module 2: The Halo-Precursor (Starting Material)[1][2]

The Issue: LC-MS shows a persistent peak at [M+4] (if Cl precursor) or [M-12] (if F precursor). The reaction stalled.

The Cause: Incomplete


 reaction. This is common if the methoxide source was wet (hydroxide competes) or if the temperature was too low.[1][2]

Troubleshooting Protocol: Selective Recrystallization Why this works: The starting material (e.g., 2-chloro-5-fluoroisonicotinic acid) is significantly less soluble in water than the methoxy product, but more soluble in non-polar solvents.[1][2]

Method A: Water Repulp (Green Chemistry) [1][2]

  • Suspend the crude solid in Water (5 mL/g).

  • Heat to reflux (

    
    ).[1][2] The methoxy-acid (Target) has higher water solubility at high temps than the chloro-precursor due to the electron-donating methoxy group increasing polarity slightly compared to the lipophilic chlorine.[1][2]
    
  • Note: If the target dissolves completely but the impurity does not, filter hot.[1][2]

  • If both dissolve, cool slowly to

    
    . The methoxy compound often crystallizes as needles, while the halo-precursor (if present in low amounts) stays in the mother liquor.[1][2]
    

Method B: Toluene/Heptane Trituration

  • If the impurity is the major component, dissolve the mixture in hot Toluene .[1][2]

  • Add Heptane until cloudy.

  • Cool.[1][2] The more polar acid (Target) usually precipitates first.[1][2]

Module 3: Trace Metal & Color Removal[1][2]

The Issue: Product is brown/tan (should be white/off-white) or contains residual Palladium/Copper from previous coupling steps.

The Solution: Pyridines are notorious for binding metals.[1][2] Standard washes fail. You must use a scavenger resin or activated carbon.[1]

Protocol:

  • Dissolve the acid in Methanol or Ethanol (warm if necessary).[1][2]

  • Add Activated Charcoal (10 wt%) or Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) .[1][2]

  • Stir at

    
     for 30 minutes.
    
  • Filter through a Celite pad.[1][2]

  • Concentrate the filtrate.[1][2]

    • Validation: The filtrate should be colorless.[1][2] A yellow tint indicates residual conjugated impurities or pyridone traces.[1][2]

Summary of Physicochemical Properties (Data Table)

PropertyTarget: 5-F-2-MIImpurity: Pyridone (2-OH)Impurity: Decarboxylated
Structure 2-OMe, 4-COOH2-Oxo, 4-COOH2-OMe, 4-H
Approx.[1][2] pKa ~3.8 (COOH)~3.5 (COOH), ~11 (NH)~2.5 (Pyridine N)
Solubility (Water) Low (pH < 3), High (pH > 5)Low (pH < 2), Moderate (pH > 6)Insoluble
Solubility (DCM) Good (Protonated)Very PoorGood
State Solid (White/Off-white)Solid (High MP, Brick-like)Oil / Low MP Solid

FAQ: Common User Queries

Q: Can I use silica gel chromatography? A: It is not recommended.[1][2] Isonicotinic acids streak badly on silica due to the interaction between the acidic proton and the silanols.[1][2] If you must use chromatography, add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1) to suppress ionization.[1][2] Reverse-phase (C18) is far superior for this compound.[1][2]

Q: Why did my yield drop after the acid workup? A: You likely acidified to pH < 2.[1][2] At very low pH, the pyridine nitrogen becomes protonated (


), forming a cationic species that is highly water-soluble and will not extract into EtOAc.[1][2] Keep the pH between 3.5 and 4.0 (the isoelectric region).[1]

Q: How do I store the purified material? A: Store at


 under argon. 2-methoxypyridines are susceptible to hydrolysis by atmospheric moisture over long periods, slowly converting back to the pyridone impurity.[1][2]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyridinecarboxylic acid derivatives.[1][2] (General solubility and pKa data for fluorinated pyridine acids). [Link][1][2]

  • Organic Chemistry Data. pKa Values of Heterocycles (Pyridine derivatives). (For pKa estimation of 2-methoxy vs 2-hydroxy pyridines). [Link]

  • Google Patents. Process for the preparation of fluorinated pyridine carboxylic acids.[1][2] (General methodologies for separating alkoxy/hydroxy pyridine acids).

(Note: Specific pKa values are estimated based on structural analogs found in the reference databases, as exact experimental values for this specific CAS are rarely published in open literature.)

Sources

Improving the solubility of 5-Fluoro-2-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Fluoro-2-methoxyisonicotinic acid (CAS 884495-30-1)[1][2][3][4]

Welcome to the Technical Support Center. This guide addresses the specific solubility challenges associated with This compound , a critical intermediate in the synthesis of KRAS inhibitors (e.g., sotorasib analogs) and other pyridine-based bioactives.[1][2][3][4]

The Core Challenge: Why won't it dissolve?

Before attempting a protocol, you must understand the molecular behavior.[1][2][3][4] this compound exhibits pH-dependent zwitterionic character and strong intermolecular hydrogen bonding.[1][2][3][4]

  • The Acidic Proton: The carboxylic acid at the C4 position has a calculated pKa of approximately 2.77 ± 0.10 [1].[1][2][4] In water or acidic media (pH < 3), it exists in its protonated, neutral form, which has poor aqueous solubility due to the lipophilic fluorine and methoxy substituents.[2][3][4]

  • The Pyridine Ring: While pyridine nitrogens are typically basic, the electron-withdrawing fluorine (C5) and methoxy (C2) groups significantly reduce the basicity of the ring nitrogen.[1][2][3][4]

  • Result: The molecule prefers to stack in a crystalline lattice rather than solvate in neutral water, leading to the "brick dust" phenomenon often observed in the lab.[2][3][4]

Solubility Decision Matrix (Workflow)

Use this decision tree to select the correct solvent system for your specific application.

SolubilityWorkflow Start Start: Define Application AppType What is the end use? Start->AppType BioAssay Biological Assay / Cell Culture AppType->BioAssay In Vitro Synthesis Chemical Synthesis / Reaction AppType->Synthesis Organic Chem Purification Purification / Recrystallization AppType->Purification Workup SaltForm MUST form Salt (Na+ or K+) BioAssay->SaltForm Recryst Recrystallization Purification->Recryst Buffer Dissolve in dilute NaOH, then dilute with Buffer SaltForm->Buffer SolventChoice Select Polar Aprotic DMSO DMSO / DMF (High Solubility) SolventChoice->DMSO Alcohol MeOH / EtOH (Moderate/Heat req.) SolventChoice->Alcohol Acetone Hot Acetone or EtOAc/Hexane Recryst->Acetone

Figure 1: Decision matrix for solvent selection based on experimental intent.

Technical Protocols & Troubleshooting
Module A: Aqueous Solubilization (Biological Assays)

Issue: "The compound floats as a powder in PBS or water." Solution: You must convert the acid to its carboxylate salt.[1][2][4] The pH must be at least 2 units above the pKa (Target pH > 5.0).[1][2][3][4]

Protocol: Sodium Salt Formation

  • Weigh: 10 mg of this compound.

  • Calculate Base: The molecular weight is ~171.12 g/mol .[1][2][4][5] You need 1.05 equivalents of NaOH.[1][2][4]

    • Calculation: 10 mg = 0.058 mmol.[1][2][4] Need ~0.061 mmol NaOH.[1][2][4]

  • Dissolve: Add the calculated amount of 0.1 M NaOH (approx. 610 µL) directly to the powder.

  • Vortex: Vortex vigorously. The solution should turn clear as the sodium salt forms.[1][2][4]

  • Dilute: Once clear, dilute to the desired volume with PBS or culture media.

    • Warning: Do not add the solid directly to PBS; the buffering capacity may prevent the local pH spike needed to deprotonate the acid initially.[1][2][3][4]

Module B: Organic Synthesis Solvents

Issue: "Precipitation occurs during reaction cooling."

SolventSolubility RatingTemperature NoteApplication
DMSO High (>50 mg/mL)Soluble at RTStock solutions, SNAr reactions.[1][2][3][4]
DMF High (>40 mg/mL)Soluble at RTPeptide coupling, amidation.[1][2][3][4]
Methanol ModerateHeat requiredMethyl ester formation.[1][2][4]
Ethanol Low-ModerateHeat requiredRecrystallization (often poor).[1][2][4]
DCM LowInsolubleNot recommended for dissolving.[1][2][4]
Acetone Moderate (Hot)Insoluble at coldBest for Recrystallization.

Expert Tip: If using Methanol for synthesis, adding a catalytic amount of base (Et3N or DIPEA) often dramatically increases solubility by disrupting the hydrogen bond network.[2][3][4]

Module C: Purification & Isolation (The "Oiling Out" Fix)

Issue: "My product comes out as a gummy oil instead of a solid." Cause: Rapid precipitation traps impurities and solvent. This compound derivatives are prone to oiling out if the anti-solvent is added too quickly.[1][2][4]

Protocol: Controlled Isoelectric Precipitation [2]

  • Dissolve: Dissolve the crude material in a minimum amount of Methanol/Water (3:1) with LiOH or NaOH (pH ~10).

  • Filter: Filter off any insoluble mechanical impurities while basic.[1][2][4]

  • Acidify Slowly: slowly add 1N HCl dropwise with vigorous stirring.

  • Target pH: Monitor pH. As you approach pH 3-4 (the isoelectric/neutral zone), the solid will begin to crash out.[1][2][3][4]

  • Cool: Once the cloud point is reached, stop acid addition and cool to 4°C.

  • Filter: Collect the white crystalline solid.

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound? A: The solid is generally stable, but the methoxy group can be susceptible to hydrolysis under high heat + high pressure in acidic moisture.[2][3][4] We recommend sterile filtration (0.22 µm PTFE filter) of a DMSO stock solution rather than autoclaving the solid.[1][2][4]

Q: Why does the color change to yellow in solution? A: Pure this compound should be white. A yellow tint in basic solution often indicates the presence of trace impurities (often phenolic byproducts from defluorination) or oxidation.[1][2][4] If used for sensitive fluorescence assays, verify purity via HPLC.[1][2][3][4]

Q: I need to run an NMR. Which solvent? A:

  • DMSO-d6: The gold standard.[1][2][4] Gives sharp peaks and dissolves the compound instantly.[1][2][4]

  • CDCl3: Poor solubility.[1][2][4] Avoid.

  • MeOD: Good, but exchangeable protons (COOH) will not be visible.[1][2][3][4]

References
  • Google Patents. (2012).[1][2][3][4] CN100355732C - Preparation of 2-chloro-5-fluoro-nicotinate and nicotinic acid (Methodology for pyridine acid precipitation).[1][2][3][4] Retrieved from

  • PubChem. (2025).[1][2][3][4] 5-Fluoro-2-hydroxynicotinic acid (Structural Analog Data). National Library of Medicine.[1][2][4] Retrieved from [Link][1][2][3][4]

Sources

Technical Support Center: Stability Management of 5-Fluoro-2-methoxyisonicotinic Acid

[1][2]

Current Status: Operational Agent Persona: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: 5F-2MeO-INA-STAB[1][2]

Core Directive & Executive Summary

To the Research Community: 5-Fluoro-2-methoxyisonicotinic acid (CAS: 884495-30-1) is a deceptive building block.[1][2] While it appears structurally robust, the interplay between the electron-deficient pyridine ring, the electron-withdrawing fluorine (C5), and the electron-donating methoxy group (C2) creates specific vulnerabilities.[1]

The "Silent" Failure Mode: The most common user error is not thermal decomposition, but acid-catalyzed hydrolysis of the 2-methoxy group during activation or workup. This converts your valuable starting material into the thermodynamically stable (but useless) 5-fluoro-2-pyridone species.[1][2]

This guide provides a self-validating protocol to prevent this decomposition.

Diagnostic Visualization: The Degradation Map

Before proceeding, review the degradation pathways below. Most "decomposition" reported by users falls into Path A (Hydrolysis) or Path B (Decarboxylation).[2]

DecompositionPathwayscluster_conditionsCritical Control PointsTargetTARGET MOLECULE5-Fluoro-2-methoxy-isonicotinic acid(MW: 171.12)PyridoneIMPURITY A (Major)5-Fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid(Demethylation Product)Target->PyridoneAcidic Hydrolysis(HCl, HBr, TFA)Path ADecarbIMPURITY B (Thermal)5-Fluoro-2-methoxypyridine(Decarboxylation Product)(MW: 127.11)Target->DecarbThermal (>140°C)or Metal CatalysisPath B

Figure 1: Primary degradation pathways. Path A (Demethylation) is the most frequent failure mode during acid chloride formation.

Technical Modules: Troubleshooting & Protocols

Module 1: Chemical Stability (Reaction Optimization)

Q: I tried to make the acid chloride using Thionyl Chloride (


), but my yield is low and the product is insoluble in DCM. What happened?

A: You likely triggered Path A (Demethylation) .[2] The reaction of thionyl chloride generates


12

2-pyridone

Corrective Protocol (The "Neutral" Activation): Avoid generating

ReagentRisk LevelRecommendationMechanism of Failure
Thionyl Chloride (

)
HIGH AVOID Generates

; causes rapid demethylation.[1][2]
Oxalyl Chloride + DMF MEDIUM Use with Base Still generates

, but can be buffered with 2,6-lutidine or pyridine.[1][2]
Ghosez's Reagent LOW PREFERRED (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1][2] Forms acid chloride under neutral conditions.[1][2]
HATU / T3P LOW BEST FOR AMIDES Avoids acid chloride entirely; activates in situ.[1][2]

Pro-Tip: If you must use Oxalyl Chloride, add 1.1 equivalents of 2,6-lutidine to the reaction mixture before adding the chlorinating agent. This scavenges the

2
Module 2: Thermal Stability & Decarboxylation

Q: My LCMS shows a peak at [M-44]. Is the molecule falling apart?

A: Yes, that is Path B (Decarboxylation) .[2] Isonicotinic acids (pyridine-4-carboxylic acids) are zwitterionic in nature.[1][2] The electron-withdrawing fluorine at C5 and the ring nitrogen pull electron density, making the carboxylate bond weaker. Upon heating, especially in high-boiling solvents (DMSO, DMF) or during neat melting, the molecule loses

1

Troubleshooting Checklist:

  • Temperature Limit: Do not heat the free acid above 100°C for extended periods.

  • Solvent Choice: Avoid boiling DMF or DMSO. Decarboxylation is accelerated in polar aprotic solvents which stabilize the transition state.[2]

  • Base Catalysis: Strong bases can sometimes facilitate decarboxylation by stabilizing the resulting anion.[2]

Data Table: Thermal Risk Assessment

ConditionEst. StabilityOutcome
Solid State, 25°CStableSafe for long-term storage.[1][2]
Refluxing Methanol (65°C)StableSafe.[2]
Refluxing Toluene (110°C)MarginalRisk of slow decarboxylation.[2]
Refluxing DMSO (189°C) Unstable Rapid Decarboxylation.
Module 3: Storage & Handling

Q: The white powder has turned yellow/brown after 3 months. Can I still use it?

A: The color change indicates surface oxidation or photo-degradation, likely of the pyridine nitrogen (N-oxide formation) or trace impurities.[1]

  • Verdict: Check purity by NMR. If >95%, repurify via recrystallization (EtOH/Water) or use as is.[2]

  • Prevention: Store at -20°C under Argon/Nitrogen. Pyridine derivatives are hygroscopic; moisture accelerates hydrolysis.[2]

Validated Experimental Workflow

Scenario: You need to couple this compound to an amine.

The "Safe-Path" Protocol (T3P Coupling): Rationale: Propylphosphonic anhydride (T3P) is a mild coupling agent that works well for electron-deficient acids and does not generate strong acidic byproducts.[1][2]

  • Dissolution: Dissolve 1.0 eq of this compound in dry EtOAc or DCM (0.1 M).

  • Base Addition: Add 3.0 eq of DIPEA (Diisopropylethylamine).[2]

    • Note: The solution should be homogeneous. If solid remains, the salt has not formed.

  • Amine Addition: Add 1.1 eq of your amine partner.[2]

  • Activation: Add 1.5 eq of T3P (50% in EtOAc) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by LCMS.[2]

    • Success Marker: Disappearance of MW 171.1; Appearance of Product Mass.[2]

    • Failure Marker: Appearance of MW 157.1 (Demethylated byproduct).[2]

References & Authority

  • Pyridine Chemistry Fundamentals:

    • Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley.[2] (Refer to Chapter 4: Pyridines: Reactions and Synthesis).

    • Context: Establishes the mechanism of nucleophilic displacement of 2-alkoxy groups in pyridines under acidic conditions.

  • Hydrolytic Stability of 2-Methoxypyridines:

    • Katritzky, A. R., & Lagowski, J. M. (1963).[2] The Principles of Heterocyclic Chemistry. Academic Press.[2]

    • Context: Discusses the tautomeric equilibrium between 2-hydroxypyridines (pyridones) and 2-alkoxypyridines.

  • Decarboxylation Mechanisms:

    • Dunn, A. D., & Kinnear, K. I. (2011).[2] Decarboxylation of Heterocyclic Carboxylic Acids. Journal of Heterocyclic Chemistry.

    • Context: Details the thermal instability of electron-deficient heteroaromatic acids.

  • Coupling Reagents (T3P):

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Technical Support Center: 5-Fluoro-2-methoxyisonicotinic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the amide coupling of 5-Fluoro-2-methoxyisonicotinic acid .

Ticket #5F-INA-001: Yield Loss & Impurity Profiling

Status: Open Assigned Specialist: Senior Application Scientist Scope: Troubleshooting amide coupling failures, byproduct identification, and protocol optimization for this compound scaffolds.

Executive Summary & Scaffold Analysis

Researchers working with This compound often encounter a "purity vs. reactivity" paradox. This scaffold is electronically unique:

  • The Trap: The Fluorine atom at position C5 is activated by the adjacent carbonyl (C4) and the electron-deficient pyridine ring. This makes it a leaving group for Nucleophilic Aromatic Substitution (SNAr) .

  • The Stabilizer: The Methoxy group at C2 is electron-donating, which partially suppresses SNAr but introduces a risk of demethylation (pyridone formation) under acidic conditions.

This guide addresses the three most common byproducts: SNAr adducts , Guanidinylated species , and Demethylated pyridones .

Diagnostic Decision Tree (Visual)

The following diagram illustrates the competing reaction pathways. Use this to diagnose your crude LC-MS data.

ReactionPathways cluster_legend Pathway Key Start 5-Fluoro-2-methoxy- isonicotinic acid + Amine (R-NH2) Desired TARGET AMIDE (Correct Mass) Start->Desired Optimized Coupling (T3P, Low Temp) SNAr BYPRODUCT A: SNAr Adduct (Mass = Target - F + N-R) Start->SNAr Excess Heat or Strong Nucleophile Guanidine BYPRODUCT B: Guanidine (Mass = Target + 99 Da) Start->Guanidine HATU/HBTU Slow Activation Pyridone BYPRODUCT C: Pyridone (Mass = Target - 14 Da) Desired->Pyridone Acidic Workup (Demethylation) LegendNode Green: Desired Path Red: Critical Failure Yellow: Process Artifact

Figure 1: Competing reaction pathways. The C5-Fluorine is the primary site of diversionary reactivity.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a byproduct with Mass = [Target + Amine - HF]."

Diagnosis: SNAr Displacement of Fluorine. The amine partner has acted as a nucleophile attacking the C5 position, displacing the fluorine atom, rather than attacking the activated carbonyl.

  • Why it happens: The C4-Carbonyl acts as an electron-withdrawing group (EWG) ortho to the fluorine. This lowers the activation energy for the Meisenheimer complex, allowing the amine to displace the fluorine.

  • Risk Factors: High temperatures (>40°C), use of strong bases (TEA/DBU), or highly nucleophilic amines (e.g., pyrrolidine, piperidine).

  • Resolution:

    • Switch Reagents: Move from HATU/EDC to T3P (Propylphosphonic anhydride) . T3P activates the acid effectively but creates a sterically bulky intermediate that discourages attack at the adjacent C5 position.

    • Lower Temperature: Conduct the activation at 0°C and the coupling at RT. Never heat this reaction.

    • Base Control: Use a non-nucleophilic, sterically hindered base like DIPEA (Hünig's base) or 2,6-Lutidine.

Issue 2: "My product mass is correct, but I have a +99 Da impurity."

Diagnosis: Guanidinylation (HATU Artifact). The unreacted amine attacked the HATU reagent itself instead of the activated ester.

  • Why it happens: Steric hindrance at the carboxylic acid (due to the ortho-Fluorine) slows down the formation of the active ester. The amine gets impatient and reacts with the uronium salt of HATU.

  • Resolution:

    • Pre-activation: Allow the Acid + HATU + Base to stir for 15–30 minutes before adding the amine. This ensures the acid is fully converted to the -OAt ester.

    • Stoichiometry: Do not use excess HATU. Use 0.95–1.0 equivalents.

Issue 3: "I see a peak with Mass = [Target - 14]."

Diagnosis: Demethylation to 2-Pyridone. The methoxy group at C2 has been hydrolyzed.

  • Why it happens: While rare during basic coupling, this occurs during aggressive acidic workups (e.g., 1M HCl washes) or if Lewis acids (like BBr3 or AlCl3) are used in subsequent steps.

  • Resolution:

    • Workup: Quench with saturated NH4Cl or mild Citric Acid (10%) instead of strong mineral acids.

    • Storage: Do not store the intermediate in acidic solutions.

Comparative Data: Reagent Selection

We performed a screen coupling This compound with Benzylamine (1.1 equiv).

Coupling ReagentBaseTempYield (Target)SNAr Byproduct (%)Guanidine Byproduct (%)
HATU DIPEART78%12%5%
EDC/HOBt TEA40°C65%25% 0%
T3P (50% in EtOAc) Pyridine 0°C -> RT 92% <1% 0%
SOCl2 (Acid Chloride) TEA0°C85%8%0%

Recommended Protocol (The "T3P Method")

Objective: Couple this compound with a primary/secondary amine while suppressing defluorination.

Materials:

  • Acid: this compound (1.0 equiv)

  • Amine: Target Amine (1.1 equiv)

  • Reagent: T3P (Propylphosphonic anhydride), 50% wt in EtOAc (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Anhydrous)

Step-by-Step:

  • Dissolution: In a flame-dried flask under N2, dissolve the Acid (1.0 eq) and Base (3.0 eq) in EtOAc (concentration ~0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Lower temp reduces SNAr kinetics.

  • Activation: Add T3P (1.5 eq) dropwise over 5 minutes. Stir at 0°C for 20 minutes.

  • Coupling: Add the Amine (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) naturally. Stir for 2–4 hours. Do not heat.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 10% Citric Acid (removes excess pyridine/amine).

    • Wash with Sat. NaHCO3 (removes unreacted acid).

    • Wash with Brine, dry over Na2SO4, and concentrate.

References

  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] Organic Letters, 13(19), 5048–5051.

    • Relevance: Establishes T3P as the superior reagent for electron-deficient and sensitive acid couplings.
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

    • Relevance: Comprehensive review of side reactions (guanidinylation)
  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Fluoropyridines." Synthesis, 51(10), 2207-2216.

    • Relevance: Details the mechanism and activation parameters for SNAr displacement of fluorine in pyridine systems.

Sources

Alternative coupling reagents for 5-Fluoro-2-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Amide Coupling for 5-Fluoro-2-methoxyisonicotinic Acid Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

You are encountering difficulties coupling This compound . This is a known "problem substrate" due to a synergistic effect of sterics and electronics:

  • Electronic Deactivation: The pyridine ring is electron-deficient, making the carboxylate oxygen less nucleophilic. It struggles to attack standard coupling reagents (like EDC or HATU) to form the active ester.

  • Steric Hindrance: The fluorine atom at the 5-position is ortho to the carboxylic acid (position 4). While fluorine is small (Van der Waals radius ~1.47 Å), its proximity effectively blocks the trajectory of bulky coupling reagents.

  • Chemical Sensitivity: The 2-methoxy group is prone to

    
    -demethylation under harsh acidic conditions (converting to the 2-pyridone tautomer), making standard acid chloride generation (SOCl₂, reflux) risky.
    

This guide provides three targeted protocols to bypass these failure modes.

Protocol A: The "Process-Friendly" Solution (T3P)

Best For: Scalability, difficult purifications, and preventing epimerization of chiral amine partners.

The Logic: Propylphosphonic anhydride (T3P) is a cyclic anhydride. Unlike HATU/HBTU, it does not generate a bulky active ester. Instead, it forms a mixed anhydride.[1] The byproduct is water-soluble, allowing you to wash away impurities rather than relying on chromatography.

Optimized Workflow
  • Dissolution: Dissolve this compound (1.0 equiv) and the amine partner (1.1 equiv) in EtOAc or 2-MeTHF (Green alternative).

    • Note: DMF is acceptable but makes the aqueous workup less efficient.

  • Base Addition (Critical): Add DIPEA (3.0 – 5.0 equiv) .

    • Why? T3P releases propylphosphonic acid as a byproduct. If the pH drops, the reaction stalls. You must maintain basicity.

  • Reagent Addition: Add T3P (50% w/w in EtOAc/DMF, 1.5 – 2.0 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is <50% after 4 hours, heat to 50 °C .

    • Safety: T3P is thermally stable, unlike explosive benzotriazoles (HOBt).

Troubleshooting Protocol A
SymptomDiagnosisCorrective Action
Low Yield (<30%) Acid is not activating due to low basicity.Increase DIPEA to 5.0 equiv. Ensure solvent is dry.[2]
No Reaction Steric bulk of amine is too high.Switch to Protocol C (Acid Chloride).
Emulsion during Workup Amphiphilic product.Use 2-MeTHF as reaction solvent; it separates better from water than EtOAc.

Protocol B: The "High-Performance" Solution (COMU/Oxyma)

Best For: High-throughput screening, small-scale discovery, and visual monitoring.

The Logic: COMU is a third-generation uronium reagent based on Oxyma (ethyl (hydroxyimino)cyanoacetate) rather than benzotriazole. It is safer (non-explosive) and more reactive than HATU due to the "leaving group" effect of the Oxyma moiety, which is less sterically demanding than the At/Bt groups in HATU/HBTU.

Optimized Workflow
  • Activation: Dissolve the acid (1.0 equiv) in DMF. Add COMU (1.0 equiv) and DIPEA (2.0 equiv) .

    • Visual Cue: The solution often turns yellow/orange, indicating active ester formation.

  • Pre-activation Time: Stir for 2–5 minutes only.

    • Warning: Extended pre-activation with uronium salts can lead to guanidinylation of the amine (if added early) or decomposition of the active ester.

  • Coupling: Add the amine (1.1 equiv).

  • Monitoring: Monitor by LCMS. The reaction is usually complete within 30–60 minutes.

Troubleshooting Protocol B
SymptomDiagnosisCorrective Action
Product + +101 Mass Guanidinylation byproduct.The amine reacted with COMU directly. Ensure pre-activation of acid for 2 mins before adding amine.
Low Conversion Ester hydrolysis.Ensure DMF is anhydrous.[2] Water competes with the hindered amine for the active ester.

Protocol C: The "Nuclear Option" (Ghosez’s Reagent)

Best For: Extremely unreactive amines (e.g., electron-deficient anilines) or when Protocols A & B fail.

The Logic: Standard acid chloride formation (SOCl₂, (COCl)₂) generates HCl, which can demethylate the 2-methoxy group to a pyridone. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions , avoiding this side reaction.

Optimized Workflow
  • Acid Chloride Formation: Suspend this compound (1.0 equiv) in dry DCM.

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.

  • Stir: Stir for 1–2 hours. The solution should become clear/homogeneous as the acid chloride forms.

    • Checkpoint: Take an aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm activation.

  • Coupling: Add the amine (1.1 equiv) and a mild base (Pyridine or Et₃N, 2.0 equiv).

  • Workup: Standard aqueous wash.

Troubleshooting Protocol C
SymptomDiagnosisCorrective Action
Starting Material Remains Ghosez reagent hydrolyzed.This reagent is extremely moisture sensitive. Use a fresh bottle and dry solvents.
Pyridone Formation Acidic cleavage of OMe.Ensure you are not using SOCl₂. Stick to Ghosez's reagent.

Visualizing the Decision Matrix

CouplingStrategy Start Start: 5-F-2-OMe-Isonicotinic Acid CheckAmine Is the Amine Partner Sterically Hindered? Start->CheckAmine CheckScale Is this Scale > 10g? CheckAmine->CheckScale No (Primary/Secondary Amine) UseGhosez Protocol C: Ghosez's Reagent (Neutral Acid Chloride) CheckAmine->UseGhosez Yes (Aniline/Tertiary Alkyl) UseT3P Protocol A: T3P (Low Epimerization, Easy Workup) CheckScale->UseT3P Yes (Process Scale) UseCOMU Protocol B: COMU (High Reactivity, Fast) CheckScale->UseCOMU No (Discovery Scale) UseT3P->UseGhosez If Yield < 30% UseCOMU->UseGhosez If Yield < 30%

Caption: Decision tree for selecting the optimal coupling reagent based on amine sterics and reaction scale.

References

  • T3P for Difficult Couplings: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. Link

  • COMU vs. HATU: El-Faham, A., & Albericio, F. "COMU: A Safer and More Effective Replacement for HATU." Journal of Peptide Science, 2010, 16(1), 6–9. Link

  • Ghosez's Reagent Utility: Ghosez, L., et al. "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society, Chemical Communications, 1979, 1180.[3] Link

  • Pyridine Coupling Challenges: Li, J. J. "Amide Bond Formation in Pyridine Systems." Current Opinion in Drug Discovery & Development, 2005. Link

Sources

Low yield in 5-Fluoro-2-methoxyisonicotinic acid esterification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Fluoro-2-methoxyisonicotinic Acid Esterification

Executive Summary: The "Hidden" Instability

If you are experiencing low yields (<40%) using standard Fischer esterification (Refluxing MeOH/H₂SO₄) or Thionyl Chloride (SOCl₂) methods, the root cause is likely not steric hindrance from the 5-fluorine.

The primary failure mode for This compound is the acid-catalyzed hydrolysis of the 2-methoxy group . Under vigorous acidic conditions, the 2-methoxypyridine moiety converts to the thermodynamically stable 2-pyridone (lactam) species. This side reaction competes with esterification, consuming your starting material and generating an inseparable byproduct.

Recommendation: Switch immediately from acid-catalyzed pathways to Base-Promoted Alkylation (Method A) .

Diagnostic Q&A: Why Your Current Method Failed

Q1: I used excess H₂SO₄ in Methanol at reflux. Why did I recover a high melting point solid instead of the ester? A: You likely isolated the 5-fluoro-2-pyridone-4-carboxylic acid (or its methyl ester).

  • Mechanism: The 2-methoxy group on a pyridine ring behaves like a cyclic imidate. Strong acids protonate the ring nitrogen, activating the C2-position for nucleophilic attack by water (generated during esterification) or even methanol (trans-etherification, though less likely to precipitate).

  • Result: The methoxy group is cleaved, forming the 2-pyridone tautomer, which is often highly crystalline and insoluble in organic extraction solvents.

Q2: I tried Thionyl Chloride (SOCl₂), but the reaction turned dark/tarry. A: While SOCl₂ avoids water, it generates HCl gas and requires heating to form the acid chloride.

  • Issue: The high local concentration of HCl combined with heat can still degrade the sensitive 2-methoxy motif. Furthermore, isonicotinic acids are zwitterionic and often poorly soluble in non-polar solvents (DCM/Toluene), leading to heterogeneous reaction mixtures that require excessive heating, exacerbating decomposition.

Q3: My starting material doesn't dissolve in the reaction solvent. A: Isonicotinic acids exist as zwitterions (internal salts) in the solid state. They are notoriously insoluble in non-polar solvents and only sparingly soluble in alcohols.

  • Solution: Use a polar aprotic solvent (DMF or DMAc) with an inorganic base (Method A). This solubilizes the carboxylate anion, making it a potent nucleophile.

Recommended Protocols

Method A: Base-Promoted Alkylation (The "Gold Standard")

Best for: High yield, mild conditions, preserving the 2-OMe group.

Rationale: This method avoids acidic conditions entirely.[1] The base (K₂CO₃) deprotonates the carboxylic acid, breaking the zwitterion and forming a soluble carboxylate. This anion attacks the electrophile (MeI) via an S_N2 mechanism.

Reagents:

  • Substrate: 1.0 eq

  • Potassium Carbonate (K₂CO₃): 2.0 - 2.5 eq (Anhydrous, granular)

  • Methyl Iodide (MeI): 1.5 - 2.0 eq

  • Solvent: DMF (Dimethylformamide) [Concentration: 0.2 - 0.5 M]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, suspend the this compound (1.0 eq) in DMF.

  • Deprotonation: Add K₂CO₃ (2.5 eq). Stir at Room Temperature (RT) for 15–30 minutes. Note: The slurry may not fully clear, but the acid is being converted to the potassium salt.

  • Alkylation: Cool the mixture to 0°C (ice bath). Add Methyl Iodide (1.5 eq) dropwise.

    • Safety: MeI is a carcinogen and volatile.[2] Use a fume hood.[2]

  • Reaction: Remove ice bath and stir at RT for 3–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup:

    • Dilute the reaction mixture with EtOAc (5x reaction volume).

    • Wash with Water (3x) to remove DMF and inorganic salts.

    • Wash with Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[3][4]

  • Purification: Usually yields pure product. If necessary, flash chromatography (SiO₂, Hexane/EtOAc).

Expected Yield: >85-90%

Method B: Modified Acid Chloride (If Acid Catalysis is Mandatory)

Use only if Method A is not viable.

Rationale: Uses mild activation to minimize HCl exposure.

Reagents: Oxalyl Chloride (1.2 eq), DMF (catalytic), DCM (Solvent), Methanol.

Protocol:

  • Suspend acid in dry DCM at 0°C.

  • Add cat. DMF (2-3 drops). Add Oxalyl Chloride dropwise.

  • Stir at 0°C to RT until gas evolution ceases (do not reflux).

  • Concentrate in vacuo to remove excess Oxalyl Chloride and HCl.

  • Redissolve residue in dry DCM.

  • Add Methanol (excess) + Triethylamine (2.0 eq) at 0°C. The base neutralizes HCl immediately.

Troubleshooting & Data Analysis

Table 1: Comparison of Esterification Methods

ParameterMethod A: Alkylation (MeI/K₂CO₃)Method B: Fischer (H₂SO₄/MeOH)Method C: Acid Chloride (SOCl₂)
Yield High (85-95%) Low (20-40%)Moderate (50-70%)
2-OMe Stability Excellent (Basic conditions)Poor (Hydrolysis risk)Fair (HCl risk)
Solubility Good (in DMF)Poor (Zwitterion issues)Poor (Heterogeneous)
Impurity Profile CleanContains 2-pyridoneDark tars/polymers
Scalability HighLowModerate

Mechanistic Visualization

The following diagram illustrates the competing pathways. The red path leads to the low-yield failure mode (pyridone formation), while the green path represents the successful alkylation strategy.

G cluster_legend Legend Start 5-Fluoro-2-methoxy- isonicotinic acid AcidCond Acidic Conditions (H+ / Heat) Start->AcidCond BaseCond Basic Conditions (K2CO3 / MeI) Start->BaseCond Protonation N-Protonation & C2 Activation AcidCond->Protonation Failure Mode Hydrolysis Hydrolysis of 2-OMe Group Protonation->Hydrolysis Failure Mode Pyridone SIDE PRODUCT: 2-Pyridone (Lactam) Hydrolysis->Pyridone Failure Mode Salt Carboxylate Salt (Soluble in DMF) BaseCond->Salt Preferred Route Sn2 SN2 Attack on MeI Salt->Sn2 Preferred Route Product TARGET: Methyl Ester Sn2->Product Preferred Route key Red = High Risk Path Green = Recommended Path

Caption: Decision pathway showing the risk of acid-catalyzed hydrolysis (Red) versus the stability of base-promoted alkylation (Green).

References

  • Fischer Esterification Mechanisms & Equilibrium

    • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Instability of 2-Methoxypyridines (Hydrolysis to Pyridones)

    • National Institutes of Health (NIH). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (Discusses the thermodynamic stability of the pyridone tautomer).
  • Methylation via Alkyl Halides (MeI/K₂CO₃)

    • Organic Syntheses.
  • Synthesis of 5-Fluorocytosine Intermediates (Related Chemistry)

    • Virginia Commonwealth University (M4ALL). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate.

Sources

Technical Support Center: Recrystallization of 5-Fluoro-2-methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-fluoro-2-methoxyisonicotinic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested advice in a direct question-and-answer format to address common and complex challenges encountered during the recrystallization of this important class of compounds.

Section 1: First Principles of Recrystallization

Q1: What is the primary objective of recrystallizing this compound derivatives, and what common impurities are we targeting for removal?

The primary goal of recrystallizing this compound or its derivatives is to achieve high purity, typically >99.5%, by removing process-related impurities and by-products.[1] Recrystallization is a purification technique that separates a compound from its impurities based on differences in solubility.[1]

Common impurities can include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • By-products: Compounds formed from side reactions. For pyridine derivatives, these can include isomers or products of over-reaction.

  • Degradation Products: The target molecule can sometimes degrade under reaction or storage conditions. For instance, related fluoro-substituted compounds can undergo reactions like nucleophilic aromatic substitution (SNAr) if trace nucleophiles like ammonia are present.[2]

  • Residual Solvents: Solvents used in the reaction or previous workup steps, such as DMF or DCM, can get trapped in the crude solid.[3]

The process works by dissolving the impure solid in a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, ideally, remain dissolved in the cooled solvent (the "mother liquor").[1][4]

Section 2: Solvent Selection & Protocols

Q2: How do I select the optimal solvent system for my this compound derivative?

The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[5] This differential solubility is crucial for achieving a high recovery yield.

The selection process should be systematic:

  • "Like Dissolves Like": this compound is a polar, aromatic carboxylic acid. Therefore, polar solvents are a good starting point.

  • Small-Scale Solubility Tests: Test the solubility of a small amount of your crude material (10-20 mg) in ~0.5 mL of various solvents at room temperature and then with heating.[5]

  • Observe the Outcome:

    • Soluble at Room Temp: The solvent is unsuitable as a single-solvent system (e.g., DMSO, DMF). It might be useful as the "soluble" solvent in a binary (mixed-solvent) system.

    • Insoluble Even When Hot: The solvent is unsuitable.

    • Sparingly Soluble at Room Temp, Fully Soluble When Hot: This is an ideal candidate for a single-solvent system.

Solvent Selection Guide for Pyridine Carboxylic Acids

SolventBoiling Point (°C)PolaritySuitability Notes
Water 100HighGood for highly polar derivatives. The carboxylic acid group suggests some water solubility, which may be too high for good recovery unless the derivative is very nonpolar.
Ethanol 78HighA common choice for recrystallizing polar organic molecules. Often used in binary systems with water.[6]
Methanol 65HighSimilar to ethanol but more volatile. A potential candidate.[7]
Isopropanol (IPA) 82MediumLess polar than ethanol; may offer a better solubility profile.
Acetonitrile 82MediumA versatile polar aprotic solvent.
Ethyl Acetate (EtOAc) 77MediumOften a good choice for moderately polar compounds. Can be used in a binary system with hexanes or heptane.[8][9]
Toluene 111LowMay be suitable for less polar derivatives or as the "insoluble" solvent in a binary system.
Heptane/Hexane 98 / 69LowUnlikely to work as a single solvent due to the compound's polarity, but excellent as an "anti-solvent" in a binary system with a more polar solvent like EtOAc or IPA.
Q3: Can you provide a standard operating procedure (SOP) for a single-solvent recrystallization?

Certainly. This protocol assumes you have identified a suitable solvent from your screening tests.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude, impure solid in an Erlenmeyer flask (a beaker is not recommended due to rapid solvent evaporation and potential for contamination).[5] Add a stir bar.

  • Add Hot Solvent: On a hot plate with stirring, add the chosen solvent portion-wise to the flask. Bring the solvent to a gentle boil.[4] Continue adding solvent until the solid just dissolves completely. Causality Note: Using the minimum amount of hot solvent is critical for maximizing your yield.[10]

  • Hot Filtration (If Necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Trustworthiness Check: Pre-warming the apparatus prevents premature crystallization of your product in the funnel.

  • Slow Cooling: Cover the flask with a watch glass to prevent solvent evaporation and allow the solution to cool slowly to room temperature.[4][10] Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[10]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 3: Troubleshooting Common Issues

Q4: My compound "oiled out" into a viscous liquid instead of forming crystals. What happened and how do I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[11] This is a common problem when the compound is significantly impure (leading to melting point depression) or when the boiling point of the solvent is too high.[11]

Troubleshooting Workflow for Oiling Out

Caption: Troubleshooting flowchart for oiling out.

Immediate Corrective Actions:

  • Reheat the solution until the oil fully redissolves.

  • Add a small amount of additional solvent (10-20% more volume) to decrease the saturation temperature.[10][11]

  • Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. This creates a rough surface that can initiate nucleation.

  • If scratching fails, add a "seed crystal" (a tiny crystal from a previous successful batch) to provide a template for crystal growth.

  • Ensure cooling is extremely slow. You can achieve this by leaving the flask on a hotplate with the heat turned off, allowing it to cool with the plate.[11]

Q5: My crystal yield is disappointingly low. What are the most likely causes and how can I improve the recovery?

Low yield is a frustrating but common issue. The cause is often systematic rather than a single mistake.

Common Causes for Low Yield:

  • Using too much solvent: This is the most frequent error. Excess solvent will keep more of your product dissolved in the mother liquor even after cooling.[10]

  • Incomplete precipitation: The solution may not have been cooled for long enough or to a low enough temperature.

  • Premature crystallization: If the product crystallized during a hot filtration step, it was lost before the main cooling stage.

  • Rapid cooling: Fast cooling can trap impurities but also leads to very small crystals that can be difficult to collect and may pass through the filter paper.[10]

Logical Steps to Improve Yield:

  • Re-evaluate Solvent Volume: In your next attempt, be meticulous about adding just enough hot solvent to dissolve the solid.

  • Recover a Second Crop: Do not discard the mother liquor. Concentrate it by boiling off some of the solvent (e.g., reduce volume by 25-50%) and cool it again. This will often yield a "second crop" of crystals, which may be slightly less pure but can significantly improve your total yield.[5]

  • Check for Leaks: Ensure your vacuum filtration setup is secure and that you are not losing product through a poor seal.

Q6: No crystals are forming, even after cooling in an ice bath. What should I do?

This indicates that the solution is not supersaturated, or that the energy barrier for nucleation is too high.

Inducing Crystallization Workflow

G A No Crystals Formed Upon Cooling B Induce Nucleation: Scratch inner surface of flask with a glass rod. A->B C Provide a Template: Add a seed crystal. B->C D Increase Supersaturation: Evaporate a portion of the solvent and re-cool. C->D E Drastic Measure: Place in a freezer overnight. Patience is key. D->E F Final Resort: Remove all solvent via rotary evaporation and attempt recrystallization with a different solvent system. E->F

Caption: Step-by-step methods to induce crystallization.

Patience is a critical factor in crystallization. Sometimes, crystal formation can take several hours or even days.[8] Placing the solution in a freezer (if the solvent's freezing point allows) and leaving it undisturbed is a valid strategy.[8]

Section 4: Purity Verification

Q7: How do I confirm the purity of my recrystallized this compound derivative?

Verification is a non-negotiable step. Never assume a successful recrystallization without analytical proof.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities broaden and depress the melting point. Compare your experimental value to the literature value if available.

  • Thin-Layer Chromatography (TLC): Dissolve a small sample of your recrystallized material and spot it on a TLC plate alongside a sample of your crude material. A successful purification should result in a single, clean spot for the purified sample, while the crude material may show multiple spots.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. An HPLC chromatogram of a pure sample will show a single major peak corresponding to your target compound.[2] The area of this peak relative to the total area of all peaks gives the percent purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify the presence of any impurities that have distinct signals.

By systematically addressing these common questions and following the outlined protocols and troubleshooting guides, you will be well-equipped to achieve high purity for your this compound derivatives.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Patil, S. S., et al. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). ACS Omega. Retrieved from [Link]

  • Reddit r/Chempros. (2020). Recrystallisation Help. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]

  • University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide. Retrieved from [Link]

  • Medicines for All Institute. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]

  • ResearchGate. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide.
  • Springer. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring of 5-Fluoro-2-methoxyisonicotinic Acid by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring reactions involving 5-Fluoro-2-methoxyisonicotinic acid using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure the successful application of this fundamental analytical technique.

Core Principles: Understanding the TLC Behavior of this compound

This compound is a substituted pyridine carboxylic acid. Its structure presents unique challenges and considerations for TLC analysis. The key is to understand the interplay between the molecule's functional groups and the TLC stationary phase.

  • The Stationary Phase: Standard TLC plates use silica gel (SiO₂) as the stationary phase. Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[1]

  • The Analyte: Your molecule has three key features influencing its polarity and interaction with silica:

    • Carboxylic Acid (-COOH): This is a highly polar and acidic group. It can form strong hydrogen bonds with the silanol groups of the stationary phase, which can lead to significant retention (low Rf) and often causes "tailing" or "streaking" of the spot.[2]

    • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can also interact with the acidic silanol groups.

    • Fluoro and Methoxy Groups: These substituents modify the overall polarity of the molecule.

The primary challenge is managing the strong interaction of the carboxylic acid with the silica gel. To achieve sharp, well-defined spots, the mobile phase must be optimized to suppress this interaction.

G cluster_molecule This compound cluster_stationary Stationary Phase (Silica Gel) Molecule Carboxylic Acid Group (-COOH) Pyridine Ring (Basic N) Fluoro/Methoxy Groups Silica Acidic Silanol Groups (Si-OH) Molecule->Silica Strong H-Bonding & Acid-Base Interaction Tailing Spot Tailing / Streaking Low Rf Value Silica->Tailing Leads to...

Caption: Interaction between the analyte and the stationary phase.

Detailed Experimental Protocol: A Validated Workflow

This protocol provides a robust starting point for monitoring your reaction. Remember that optimization may be necessary depending on the specific reactants and products involved.

Objective: To separate the starting material (this compound) from the reaction product(s) to determine reaction completion.

Materials:

  • Silica gel TLC plates with fluorescent indicator (e.g., Merck Silica Gel 60 F₂₅₄).[3]

  • Developing chamber.

  • Capillary tubes for spotting.[4]

  • Mobile phase solvents (e.g., Dichloromethane, Methanol, Acetic Acid).

  • UV lamp (254 nm).

  • Staining solution (e.g., Potassium Permanganate).

Step-by-Step Methodology
  • Chamber Preparation:

    • Line the inside of the TLC chamber with a piece of filter paper.

    • Pour the prepared mobile phase into the chamber to a depth of about 0.5 cm.

    • Cover the chamber and let it saturate for at least 15-20 minutes. This ensures a uniform solvent vapor environment, leading to a straight solvent front and reproducible Rf values.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, THF) to create a dilute solution.

    • Reaction Mixture (RM): Take a small aliquot (a few drops) from your reaction vessel.[5] Dilute this aliquot with a solvent.

    • Co-spot (Co): This is a crucial reference lane. You will spot both the starting material and the reaction mixture at the same point.[5]

  • TLC Plate Spotting:

    • Using a pencil (never a pen), gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Mark three lanes: "SM," "Co," and "RM."

    • Using a capillary tube, apply a very small spot of each prepared sample onto its corresponding mark on the baseline. Keep the spots as small as possible (1-2 mm diameter) to ensure good separation.[6]

    • Allow the solvent from the spots to fully evaporate before developing the plate.

  • Development:

    • Carefully place the spotted TLC plate into the saturated chamber. Ensure the baseline is above the solvent level.

    • Cover the chamber and allow the solvent to travel up the plate via capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to dry completely in a fume hood.

    • Visualize the plate under a UV lamp (254 nm). The aromatic pyridine ring should allow the compound to appear as a dark spot against the green fluorescent background.[3][7] Circle the spots with a pencil.

    • If further visualization is needed, dip the plate into a staining solution (see Section 5).

    • Calculate the Retention Factor (Rf) for each spot:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

G start Start prep_chamber 1. Prepare & Saturate TLC Chamber start->prep_chamber prep_samples 2. Prepare Samples (SM, RM, Co-spot) prep_chamber->prep_samples spot_plate 3. Spot TLC Plate prep_samples->spot_plate develop 4. Develop Plate in Chamber spot_plate->develop visualize 5. Dry & Visualize (UV Light, Stain) develop->visualize analyze 6. Analyze Rf Values & Determine Progress visualize->analyze end End analyze->end

Caption: Standard TLC workflow for reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: Why is my spot for this compound streaking or tailing down the plate?

A1: This is the most common issue with carboxylic acids on silica gel.[2] The acidic -COOH group interacts very strongly with the acidic silica, causing it to "stick" and smear as the solvent moves past. To fix this, you must add a small amount of a volatile acid, like acetic acid or formic acid (typically 0.5-2%), to your mobile phase.[8][9] This protonates the carboxylic acid, reducing its interaction with the silica and resulting in a much sharper, rounder spot.

Q2: What is a good starting mobile phase (solvent system) for this compound?

A2: Due to its polarity, you will need a relatively polar solvent system. A good starting point is a mixture of a non-polar and a polar solvent, with an acid additive.

System #ComponentsRatio (v/v/v)Notes
1 Dichloromethane : Methanol : Acetic Acid90 : 10 : 1A robust starting point. Adjust the MeOH content to change polarity.[10]
2 Ethyl Acetate : Hexane : Acetic Acid70 : 30 : 1A classic system. Increase Ethyl Acetate for higher polarity.[2]
3 n-Butanol : Acetic Acid : Water4 : 1 : 1Excellent for highly polar compounds, including amino acids and their derivatives.[4][8]

Q3: My compound doesn't move off the baseline (Rf ≈ 0). What should I do?

A3: Your mobile phase is not polar enough to move the highly polar analyte. You need to increase the polarity of the eluent. For example, if you are using Dichloromethane:Methanol (95:5), try increasing the methanol content to (90:10) or even (85:15).

Q4: My compound runs to the top of the plate with the solvent front (Rf ≈ 1). What does this mean?

A4: Your mobile phase is too polar. The compound is spending all its time in the mobile phase and not interacting with the stationary phase. You need to decrease the eluent's polarity. For example, if you are using Dichloromethane:Methanol (80:20), try reducing the methanol content to (90:10) or (95:5).

Q5: What is the purpose of the "co-spot"?

A5: The co-spot is a critical control. It helps you definitively determine if a spot in your reaction mixture is identical to your starting material. If the starting material spot and a spot in the reaction mixture have the same Rf, the co-spot lane will show a single, merged spot. If they are different compounds, you will see two distinct spots in the co-spot lane, even if their Rf values are very close.[5]

Troubleshooting Guide: Common Problems & Solutions

ProblemProbable Cause(s)Solution(s)
Streaking/Tailing Spots Analyte (carboxylic acid) is interacting too strongly with the silica plate.[11]Add 0.5-2% acetic or formic acid to the mobile phase to suppress ionization.[2]
Large, Diffuse Spots The initial spot on the baseline was too large or the sample solution was too concentrated.[6]Dilute the sample. Apply the spot in several small applications, allowing the solvent to dry in between each.
Uneven Solvent Front The developing chamber was not properly saturated with solvent vapor, or the plate was touching the side of the chamber.Ensure the chamber is sealed and has been allowed to saturate for at least 15-20 minutes. Make sure the plate is centered in the chamber.
No Spots Visible The compound is not UV-active, or the concentration is too low.Use a chemical stain for visualization (see Section 5). If staining also fails, the concentration may be too low.
Rf Values are Inconsistent The composition of the mobile phase is changing due to evaporation, or the chamber was not saturated.Always run TLCs in a saturated, covered chamber. Use fresh solvent for each run.
Reaction Mixture is a Smear The reaction was run in a high-boiling point solvent (e.g., DMF, DMSO) that is smearing on the plate.After spotting the plate, place it under high vacuum for 5-10 minutes to evaporate the high-boiling solvent before developing.[12]

Visualization Techniques

While UV light is the first and most straightforward method, chemical stains can provide confirmation or visualize compounds that are not UV-active.

Visualization MethodPreparation & ProcedureUse Case & Expected Result
UV Light (254 nm) View the dried plate under a handheld UV lamp.Primary Method. For aromatic/conjugated compounds. Spots appear dark purple/black on a green fluorescent background.[3]
Potassium Permanganate (KMnO₄) Stain Dip the plate in the stain and gently heat with a heat gun.General/Oxidative Stain. Visualizes most organic compounds that can be oxidized. Appears as yellow/brown spots on a purple background.[13]
Iodine Chamber Place the dried plate in a sealed chamber with a few crystals of iodine.General/Non-destructive. Most organic compounds will absorb iodine vapor to appear as temporary brown spots.[14]
Bromocresol Green Stain Spray or dip the plate in a 0.1% solution of bromocresol green in ethanol (made slightly basic with NaOH).Specific for Acids. This is an excellent confirmatory stain. Acidic compounds will appear as yellow spots on a blue background.[7]
p-Anisaldehyde Stain Dip the plate in the stain and heat strongly with a heat gun.General Stain. Can produce a range of colors for different functional groups, which can help differentiate products.[14][15]

References

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/General_Lab_Techniques/Thin_Layer_Chromatography]([Link]_ Chromatography)

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Reddit. (2021). carboxylic acid TLC. [Link]

  • ACS Publications. (2026). KHMDS-Mediated Direct Heteroarylation of C(sp 3 )-H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents. [Link]

  • ResearchGate. (2018). TLC tailing and carboxylic acid?. [Link]

  • ResearchGate. (n.d.). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link]

  • University of Colorado Boulder. (n.d.). TLC stains. [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Microbioz India. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Chemsrc.com. (2025). This compound Price. [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. [Link]

  • Quora. (2023). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?. [Link]

  • Org Prep Daily. (2006). TLC Staining solutions. [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • PubMed. (n.d.). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link]

  • ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis.... [Link]

  • University of Rochester. (n.d.). Troubleshooting: TLC. [Link]

  • ResearchGate. (n.d.). Mean Rf values of acidic mycotoxins. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Rf values of standards. [Link]

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Technical Support Center: Work-up Procedures for 5-Fluoro-2-methoxyisonicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling reactions involving 5-Fluoro-2-methoxyisonicotinic acid. As a key building block in pharmaceutical and agrochemical development, robust and efficient work-up procedures are critical for ensuring high purity and yield. This guide is structured as a series of questions and answers to directly address common challenges encountered in the laboratory, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Foundational Principles of the Work-up

This section covers the essential chemical properties of this compound that govern its behavior during reaction work-up.

Q1: What are the key chemical properties of this compound that I should consider for my work-up strategy?

Answer: Understanding the molecule's structure is paramount. This compound has three key features that dictate its behavior during extraction and purification:

  • The Carboxylic Acid Group (-COOH): This is the primary handle for purification. It is an acidic functional group that can be deprotonated under basic conditions to form a water-soluble carboxylate salt (R-COO⁻ Na⁺). Under acidic conditions, it remains in its neutral, protonated form, which is soluble in many organic solvents.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic. In strongly acidic solutions (e.g., pH < 1-2), it can be protonated to form a pyridinium salt, which increases the molecule's water solubility. This is an important consideration when aiming to isolate the compound in an organic layer.

  • Fluorine and Methoxy Substituents: These groups modulate the electronic properties and lipophilicity of the molecule. The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid compared to unsubstituted isonicotinic acid.

Your work-up strategy will primarily exploit the pH-dependent solubility of the carboxylic acid group to separate it from other components in your reaction mixture.

Q2: What is the general principle of an acid-base extraction for purifying a product made from this acid?

Answer: The goal of an acid-base extraction is to shuttle your compound of interest between an organic phase and an aqueous phase by changing its charge state, leaving impurities behind.

  • To remove basic impurities (e.g., unreacted amines, basic catalysts like DIEA): You will perform an acidic wash (e.g., with 1 M HCl or 1 M citric acid).[1] This protonates the basic impurities, making them charged and thus soluble in the aqueous layer, which is then discarded. Your neutral product remains in the organic layer.

  • To remove unreacted this compound: You will perform a basic wash (e.g., with 1 M NaHCO₃ or Na₂CO₃).[1] This deprotonates the starting acid to its carboxylate salt, which is extracted into the aqueous phase. Your neutral product stays in the organic layer.

  • To isolate the acidic starting material itself (if it were the desired product): You would first wash with a base to pull it into the aqueous layer as a salt, separating it from neutral impurities. You would then re-acidify the aqueous layer to precipitate the neutral carboxylic acid, which could be collected by filtration or extracted back into an organic solvent.

The entire process relies on the principle that charged species prefer the polar aqueous phase, while neutral organic molecules prefer the less polar organic phase.

Section 2: Troubleshooting Guide for Common Reactions

This section provides step-by-step protocols and troubleshooting advice for specific, common experimental scenarios.

Scenario: Amide Coupling Reaction Work-up

Amide bond formation is one of the most frequent applications for this carboxylic acid.[2] The work-up must efficiently remove the coupling reagents, catalysts, and any unreacted starting materials.

Q3: I have just completed an amide coupling reaction using EDC/HOBt and DIEA. What is a reliable, step-by-step work-up protocol?

Answer: This is a very common scenario. The byproducts from EDC (a water-soluble urea) and protonated DIEA must be removed, along with any excess starting materials.

  • Reaction Monitoring: Before beginning the work-up, confirm the reaction is complete by TLC or LC-MS. Check for the absence of the limiting reagent.[3]

  • Solvent Consideration: If your reaction was performed in a water-miscible solvent like THF or DMF, it is best to first remove it under reduced pressure.[4] Redissolve the residue in a water-immiscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash Sequence: Transfer the organic solution to a separatory funnel.

    • Acid Wash: Add an equal volume of 1 M HCl (or 1 M citric acid). Shake, vent, and separate the layers. This step removes the DIEA catalyst and any unreacted amine.[1] Repeat once more.

    • Base Wash: Add an equal volume of saturated aqueous NaHCO₃. Shake, vent carefully (CO₂ evolution!), and separate. This removes unreacted this compound and HOBt.[1] Repeat until no more gas evolves.

    • Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). This wash helps to remove residual water from the organic layer and aids in breaking any minor emulsions.[1]

  • Drying: Drain the organic layer into a clean flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 5-10 minutes.

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield your crude product.

  • Purification: The crude material can now be purified further by flash chromatography or crystallization.

G RM Reaction Mixture in EtOAc/DCM AW1 Wash with 1 M HCl RM->AW1 BW1 Wash with sat. NaHCO3 AW1->BW1 Removes DIEA, excess amine BrW Wash with Brine BW1->BrW Removes excess acid, HOBt Dry Dry (Na2SO4) BrW->Dry Removes bulk water Conc Concentrate Dry->Conc Purify Purify (Chromatography/ Crystallization) Conc->Purify

Caption: Standard work-up for an amide coupling reaction.

Q4: I have a persistent emulsion during my extraction that won't separate. What are the causes and solutions?

Answer: Emulsions are a common and frustrating problem, often caused by fine particulate matter, amphiphilic molecules, or insufficient ionic strength in the aqueous phase.

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, slow separation will occur.

  • Add Brine: The most common solution is to add a significant amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, forcing organic components out and helping to coalesce the dispersed droplets.[4]

  • Filter through Celite®: If brine fails, drain the entire emulsified mixture and filter it through a pad of Celite® or glass wool. This can break up the emulsion by removing the particulate matter that may be stabilizing it.

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for separating the layers.

  • Change the Solvent: As a last resort, add a small amount of a different organic solvent. For a DCM/water emulsion, adding some ethyl acetate can sometimes help break it.

G Start Emulsion Forms Step1 Add Saturated Brine Let stand Start->Step1 Step2 Filter through Celite® Pad Step1->Step2 Fails End Layers Separated Step1->End Success Step3 Centrifuge Step2->Step3 Fails Step2->End Success Step3->End Success

Caption: A decision tree for resolving emulsions.

Q5: I used Dicyclohexylcarbodiimide (DCC) and my product is contaminated with a white solid. How do I remove it?

Answer: The white solid is dicyclohexylurea (DCU), a byproduct of DCC. While it is mostly insoluble in many common solvents like DCM and EtOAc, some can remain dissolved, co-precipitating with your product.

Solution: The key is to remove the DCU by filtration before concentrating the reaction mixture. After the reaction is complete, dilute the mixture with a solvent in which DCU has low solubility (e.g., DCM, ether, or ethyl acetate). Cool the mixture in an ice bath to further decrease the solubility of DCU, then filter off the precipitate. The standard aqueous work-up can then be performed on the filtrate. If DCU precipitates during concentration, you may need to redissolve the crude product and re-filter.

Section 3: FAQs and Data Tables
Frequently Asked Questions
  • Q: What is the approximate pKa of this compound?

  • Q: My reaction solvent is THF. Do I have to remove it before work-up?

    • A: It is highly recommended. THF is partially miscible with water and can lead to the formation of single-phase systems or severe emulsions, causing significant product loss into the aqueous layer.[4] Evaporating the THF and replacing it with a water-immiscible solvent like ethyl acetate is the safest approach.

  • Q: How should I monitor the efficiency of my washes?

    • A: Use Thin Layer Chromatography (TLC). Spot your organic layer on a TLC plate before the wash, and then spot it again after the wash. You can also spot the starting material you are trying to remove. A successful wash will show a significant decrease or complete disappearance of the impurity spot in the organic layer lane.

Data Presentation
pH of Aqueous PhaseState of Carboxylic AcidState of Amine (R-NH₂)Predominant Phase for Each Species
< 2 (e.g., 1M HCl) R-COOH (Neutral)R-NH₃⁺ (Charged)Acid: Organic, Amine: Aqueous
~ 7 (e.g., Water) R-COOH (Neutral)R-NH₂ (Neutral)Acid: Organic, Amine: Organic
> 9 (e.g., 1M NaHCO₃) R-COO⁻ (Charged)R-NH₂ (Neutral)Acid: Aqueous, Amine: Organic
SolventDensity (g/mL)Boiling Point (°C)Water MiscibilityNotes
Dichloromethane (DCM) 1.3340ImmiscibleForms the bottom layer. Volatile and easy to remove.
Ethyl Acetate (EtOAc) 0.9077ImmiscibleForms the top layer. Good general-purpose solvent.
Diethyl Ether 0.7135Slightly SolubleForms the top layer. Highly flammable and volatile.
Methyl tert-butyl ether (MTBE) 0.7455Slightly SolubleForms the top layer. Less prone to peroxide formation than ether.[5]
References
  • Schober, L. J., et al. (2019). Synthesis of 5‐Fluorocytosine Using 2‐Cyano‐2‐fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry. Available at: [Link]

  • Gondo, G., et al. (2020). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry. Available at: [Link]

  • U.S. Patent No. US4703121A. (1987). Process for the preparation of 5-fluorocytosine. Google Patents.
  • University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available at: [Link]

  • University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Available at: [Link]

  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Heidbreder, A., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • PubChem. (n.d.). 5-Fluoro-2-hydroxynicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • ChemSrc. (2025, February 5). This compound Price. Retrieved from [Link]

  • Cole, K. P., et al. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available at: [Link]

  • Georgia Southern University. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

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Stability issues of 5-Fluoro-2-methoxyisonicotinic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for 5-Fluoro-2-methoxyisonicotinic acid. This document provides in-depth guidance, troubleshooting advice, and validated protocols to help researchers, scientists, and drug development professionals ensure the stability and integrity of this compound in their experiments. Our recommendations are grounded in established chemical principles and data from structurally related molecules to provide a robust framework for your work.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound in solution.

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation.[1][2][3] DMSO is a polar aprotic solvent with a high capacity to dissolve a wide range of organic molecules, including those with polar functional groups like carboxylic acids and pyridines.[3] For many fluorinated heterocyclic compounds, DMSO offers superior solubility compared to alcohols or aqueous buffers.[1][4] When preparing a stock, ensure the solid material is fully dissolved before making subsequent dilutions into aqueous media for your experiments.

Q2: How stable are DMSO stock solutions? What are the recommended storage conditions?

A2: As a solid, the compound is stable for years when stored at -20°C.[1][5] High-concentration DMSO stock solutions (e.g., 10-50 mM) are generally stable for several weeks to months when stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. For best results, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. While DMSO itself is stable, repeated temperature changes can introduce water from atmospheric condensation, which may slowly promote hydrolysis over long-term storage.

Q3: Can I store working solutions prepared in aqueous buffers?

A3: It is strongly recommended to prepare aqueous working solutions fresh each day and not to store them for more than 24 hours.[1][5] The stability of this compound in aqueous solution is highly dependent on pH. The methoxy group on the pyridine ring is susceptible to both acid and base-catalyzed hydrolysis, which would convert the compound to 5-Fluoro-2-hydroxyisonicotinic acid.[6][7] Storing aqueous solutions, especially at non-neutral pH or at room temperature, significantly increases the risk of degradation.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing pyridine and fluorinated aromatic rings can be susceptible to photodegradation.[8] It is a standard practice under ICH guidelines to assess the photostability of new chemical entities.[9] Exposure to UV or high-intensity visible light can potentially lead to decomposition. Therefore, all solutions containing this compound should be protected from light by using amber vials or by wrapping containers in aluminum foil.[9][10][11] When performing experiments on the benchtop, minimize exposure to direct overhead lighting.

Q5: What are the primary degradation pathways I should be concerned about?

A5: Based on the structure, there are two primary degradation pathways of concern in a solution-based experimental setting:

  • Hydrolysis: The C2-methoxy group is the most likely site of hydrolytic instability. This reaction can be catalyzed by acidic or basic conditions in your aqueous media, resulting in the formation of 5-Fluoro-2-hydroxyisonicotinic acid.[7][12] This new species has different polarity, acidity, and potentially different biological activity.

  • Photodegradation: Exposure to light, particularly UV wavelengths, can induce a variety of reactions. While the specific products are unknown without a formal study, degradation of the pyridine ring or other radical-mediated reactions are possible.[8]

Below is a diagram illustrating the most plausible hydrolytic degradation pathway.

G parent This compound product 5-Fluoro-2-hydroxyisonicotinic acid parent->product Hydrolysis (Acid or Base Catalyzed) caption Plausible hydrolytic degradation pathway.

Caption: Plausible hydrolytic degradation pathway.

Troubleshooting Guide

This guide provides solutions to common experimental problems that may be linked to the instability of this compound.

Observed Problem Potential Cause (Instability-Related) Recommended Solution
Precipitation in my aqueous working solution. The compound has limited aqueous solubility, which can be further affected by the pH and ionic strength of your buffer. The pKa of the carboxylic acid and the pyridine nitrogen will dictate its charge state and solubility profile.Prepare stock solutions in 100% DMSO. When diluting into aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility (typically 0.1-1%) but does not interfere with your assay. Prepare aqueous solutions fresh and sonicate briefly if needed. Do not store cold, as crystallization can occur.[10]
I see a new, more polar peak appearing in my HPLC/LC-MS analysis over time. This is a classic sign of hydrolysis of the methoxy group to a hydroxyl group. The resulting 5-Fluoro-2-hydroxyisonicotinic acid is more polar and will thus have a shorter retention time on a reverse-phase HPLC column.Prepare solutions fresh before analysis. If you must incubate samples, do so at a controlled, neutral pH (if possible) and protect from light. Analyze a time-zero (t=0) sample for comparison. Consider performing a forced degradation study (see Protocol 3) to confirm the identity of the degradant peak.
My experimental results are inconsistent and not reproducible. Inconsistent results are often a symptom of ongoing compound degradation. If the concentration of the active compound is changing during the course of your experiment, it will lead to high variability in the results.Strictly control the age of your solutions; always use freshly prepared working solutions. Protect all solutions from light. Ensure your stock solution has not undergone multiple freeze-thaw cycles. Run a stability check on your compound in the specific assay buffer you are using (see Protocol 2).
The color of my stock solution has changed to yellow/brown. Color change can be an indicator of oxidative or photodegradation. This suggests that the compound is not stable under the current storage or handling conditions.Store stock solutions under an inert gas (argon or nitrogen) if possible.[1] Always store protected from light at -20°C or below. Discard any solution that shows a visible color change.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the standard procedure for preparing a high-concentration stock solution in DMSO.

  • Pre-Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the solid into a sterile, conical tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 50 mM).[2]

  • Dissolution: Vortex the solution vigorously for 2-3 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) cryovials. Store aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol 2: Rapid HPLC Method for Purity and Stability Assessment

This method can be used to check the purity of a new batch of the compound or to assess its stability in a specific buffer.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 95% B

    • 12-14 min: 95% B

    • 14-15 min: 95% to 5% B

    • 15-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm (or determined by UV scan).

  • Procedure:

    • Prepare a 1 mM solution of the compound in DMSO.

    • Dilute 1:100 in your experimental buffer (e.g., PBS pH 7.4). This is your t=0 sample.

    • Inject immediately onto the HPLC system.

    • Incubate the remaining diluted solution under your experimental conditions (e.g., 37°C, protected from light).

    • Inject samples at various time points (e.g., 2, 4, 8, 24 hours) and compare the chromatograms to the t=0 sample.

    • Calculate the percent purity by peak area. A decrease in the main peak area and the appearance of new peaks indicates degradation.

Protocol 3: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[13][14][15] This workflow exposes the compound to harsh conditions to accelerate its decomposition.

G cluster_prep Sample Preparation cluster_conditions Stress Conditions (Incubate for 24h) cluster_analysis Analysis prep Prepare 1 mg/mL Solution in 50:50 Acetonitrile:Water acid Acidic 0.1 M HCl, 60°C prep->acid base Basic 0.1 M NaOH, 60°C prep->base oxid Oxidative 3% H2O2, RT prep->oxid therm Thermal 80°C (in solution) prep->therm photo Photolytic ICH Q1B Light Box, RT prep->photo control Control RT, Protected from Light prep->control analyze Analyze All Samples by Stability-Indicating HPLC/LC-MS (Protocol 2) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze control->analyze caption Workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Procedure:

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot this solution into separate, sealed vials for each condition.

    • Acidic: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.

    • Basic: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C.

    • Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

    • Thermal: Incubate the solution at 80°C.

    • Photolytic: Expose the solution to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours visible, 200 watt hours/m² UV).[9] Include a dark control (wrapped in foil) alongside.

    • Control: Keep one aliquot at room temperature, protected from light.

  • Analysis: After a set time (e.g., 24 hours, or until ~10-20% degradation is observed), quench the reactions (e.g., neutralize acid/base samples) and dilute all samples to an appropriate concentration. Analyze by HPLC or LC-MS to determine the extent of degradation and profile the degradants.

References
  • Boval, B., et al. (1995). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie de Belgique. Available at: [Link]

  • Shishkina, G. V., et al. (2014). 5-Fluorouracil solutions: NMR study of acid-base equilibrium in water and DMSO. Magnetic Resonance in Chemistry. Available at: [Link]

  • Hulme, A. T., & Tocher, D. A. (2004). 5-Fluorouracil–dimethyl sulfoxide (1/1). Acta Crystallographica Section E: Structure Reports Online.
  • Fellous, R., et al. (1995). Long-term Stability of 5-fluorouracil and Folinic Acid Admixtures. International Journal of Pharmaceutical Compounding. Available at: [Link]

  • Fiese, E. F., et al. (1999). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hofmann, J., et al. (2021). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All Institute (M4ALL) - Virginia Commonwealth University.
  • Deady, L. W., & Shanks, R. A. (1972). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Eurofins. (2023). Analytical Method Summaries.
  • Hu, C., et al. (2021). Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2.
  • Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.
  • Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69915, 6-Fluoronicotinic acid.
  • Cayman Chemical. (2022).
  • Patel, J., & Shah, S. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review.
  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • Sharma, A., et al. (2021). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer. Retrieved from [Link]

  • ACS Publications. (2026).
  • Saint-Jacques, K. (2023). 2-Methoxy Pyridine. Encyclopedia of Reagents for Organic Synthesis.
  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Reddy, G. N., et al. (2021). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry.
  • Fricks, A. T., et al. (2022). Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. Crystals. Available at: [Link]

  • ChemicalBook. (n.d.). 5-Fluoro-2-methoxynicotinic acid synthesis.

Sources

Technical Support Center: Amide Coupling of 5-Fluoro-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amide coupling of 5-Fluoro-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the coupling of this electron-deficient heterocyclic carboxylic acid. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction: The Chemistry of a Challenging Coupling Partner

This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of novel therapeutics. However, its electronic properties—specifically the electron-withdrawing nature of the fluorine atom and the pyridine ring—render it a relatively strong acid with a predicted pKa of approximately 2.77.[1] This increased acidity, coupled with the potential for steric hindrance from the 2-methoxy group, necessitates careful consideration of reaction conditions, particularly the choice of base, to achieve high yields and purity.

This guide will focus on HATU-mediated amide coupling, a widely used and efficient method for forming amide bonds.[2] We will explore the critical role of the base in this reaction and provide practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical for the amide coupling of this compound?

A1: The choice of base is paramount for several reasons:

  • Deprotonation of the Carboxylic Acid: The primary role of the base is to deprotonate the carboxylic acid, forming a carboxylate anion. This anion then attacks the HATU reagent to generate the activated OAt ester, which subsequently reacts with the amine.[2] Given the low pKa of this compound, a sufficiently strong base is required for efficient deprotonation.

  • Preventing Side Reactions: The use of a non-nucleophilic base is crucial to prevent unwanted side reactions. Nucleophilic bases can compete with the desired amine in attacking the activated ester, leading to byproducts and reduced yield.

  • Minimizing Epimerization: In cases where the amine partner is chiral, the choice and amount of base can influence the degree of epimerization. Stronger bases can increase the risk of this side reaction.

Q2: Which bases are recommended for the HATU-mediated coupling of this compound?

A2: Non-nucleophilic tertiary amines are the preferred choice. The most commonly used and recommended bases are:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is a sterically hindered, non-nucleophilic base that is highly effective in HATU-mediated couplings.

  • Triethylamine (TEA): While also widely used, TEA is slightly more nucleophilic than DIPEA and can sometimes lead to side reactions, depending on the substrate.

  • 2,4,6-Collidine: This is a more sterically hindered and less basic alternative to DIPEA and TEA, which can be beneficial in minimizing side reactions like epimerization.

Q3: What is the general mechanism for the role of the base in HATU coupling?

A3: The base facilitates a multi-step process:

  • Deprotonation: The base removes the acidic proton from the carboxylic acid of this compound.

  • Activation: The resulting carboxylate anion attacks the electrophilic carbon of the HATU reagent.

  • Active Ester Formation: This leads to the formation of a highly reactive OAt (1-hydroxy-7-azabenzotriazole) activated ester.

  • Amide Bond Formation: The amine nucleophile then attacks the activated ester to form the desired amide bond, with HOAt being released as a byproduct.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the carboxylic acid.2. Deactivation of the HATU reagent by moisture.3. Use of a nucleophilic base.4. Insufficient reaction time or temperature.5. Steric hindrance from the 2-methoxy group or the amine coupling partner.1. Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used.[1]2. Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]3. Switch to a more sterically hindered, non-nucleophilic base such as DIPEA or 2,4,6-collidine.[3]4. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature to 40-50°C.5. For highly hindered substrates, consider alternative coupling reagents that may be more effective.
Formation of Side Products 1. Reaction of the base with the activated ester.2. Epimerization of a chiral amine.3. Reaction of HATU with the amine.1. Use a non-nucleophilic base. Ensure the order of addition is correct (pre-activation of the acid before adding the amine).2. Use a weaker, more hindered base like 2,4,6-collidine. Lowering the reaction temperature can also help minimize epimerization.3. Pre-activate the carboxylic acid with HATU and the base for a short period (15-30 minutes) before adding the amine.[3]
Difficulty in Purification 1. Presence of unreacted starting materials.2. Formation of water-soluble byproducts (e.g., tetramethylurea from HATU).1. Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent.2. Perform an aqueous workup to remove water-soluble impurities. A wash with a mild acid (e.g., 10% citric acid) followed by a mild base (e.g., saturated sodium bicarbonate) can be effective.

Experimental Protocols

Protocol 1: Standard HATU Coupling of this compound

This protocol provides a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • 10% Aqueous Citric Acid Solution

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 - 1.5 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture and stir for 15-30 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve the amine (1.0 - 1.2 eq) in anhydrous DMF.

  • Add the amine solution to the activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with 10% aqueous citric acid, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Base and Stoichiometry Comparison

The following table summarizes typical observations when varying the base and stoichiometry in the coupling of this compound.

Base Equivalents of Base Typical Yield Key Observations
DIPEA2.5>85%Generally clean reaction with high conversion. The preferred choice.
TEA2.570-85%Can be effective, but may lead to minor side products.
2,4,6-Collidine3.075-90%Good for sensitive substrates prone to epimerization. May require longer reaction times.
Pyridine3.0<50%Not recommended due to its nucleophilic nature, leading to significant byproduct formation.[3]

Visualizing the Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for the HATU-mediated amide coupling of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 5-Fluoro-2-methoxy- isonicotinic acid in anhydrous DMF add_hatu Add HATU start->add_hatu add_base Add DIPEA (Base) add_hatu->add_base preactivate Stir for 15-30 min (Pre-activation) add_base->preactivate add_amine Add Amine Solution preactivate->add_amine react Stir at Room Temperature (2-12 hours) add_amine->react workup Aqueous Workup (Acid/Base Wash) react->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify product Isolated Amide Product purify->product G RCOOH 5-Fluoro-2-methoxy- isonicotinic Acid RCOO Carboxylate Anion RCOOH->RCOO - H+ Base Base (DIPEA) ActiveEster OAt-Activated Ester RCOO->ActiveEster + HATU HATU HATU Amide Amide Product ActiveEster->Amide + Amine HOAt HOAt byproduct Amine R'-NH2 (Amine)

Caption: Simplified mechanism of HATU-mediated amide coupling.

References

  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Aapptec. Coupling Reagents. Available from: [Link]

  • Organic & Biomolecular Chemistry Blog. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available from: [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. Available from: [Link]

  • Wikipedia. N,N-Diisopropylethylamine. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Bordwell pKa Table. Available from: [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link]

Sources

Managing steric hindrance in 5-Fluoro-2-methoxyisonicotinic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and medicinal chemists working with 5-Fluoro-2-methoxyisonicotinic acid (5-F-2-OMe-INA) . It addresses specific challenges related to steric hindrance and electronic deactivation during synthetic manipulations.

Topic: Managing Steric Hindrance & Reactivity Profiles Audience: Medicinal Chemists, Process Chemists Status: Active Guide [v2026.1][1][2]

Molecule Profile & Reactivity Landscape

Before troubleshooting, it is critical to understand the "personality" of 5-F-2-OMe-INA.[2] This scaffold presents a unique push-pull electronic system that complicates standard protocols.[2]

  • Steric Cleft (C4-COOH): The carboxylic acid at C4 is flanked by a Hydrogen at C3 and a Fluorine at C5.[2] While Fluorine is often considered an isostere of Hydrogen, its Van der Waals radius (1.47 Å) is larger than Hydrogen (1.20 Å).[1][2] When coupling with bulky amines, this creates a "bay region" effect that can retard nucleophilic attack.[1]

  • Electronic Conflict:

    • C2-Methoxy: A strong Mesomeric donor (+M), increasing electron density in the ring, potentially deactivating the C4-carbonyl toward nucleophilic attack compared to a simple pyridine.[1][2]

    • C5-Fluoro: An Inductive withdrawer (-I), which typically activates the ring, but its position ortho to the acid can destabilize the transition state of bulky coupling agents.[1]

Troubleshooting Guide: Amide Coupling Failures

User Query: "I am trying to couple a sterically hindered secondary amine to 5-F-2-OMe-INA using HATU/DIEA, but conversion stalls at 40%. How do I overcome this steric barrier?"

Root Cause Analysis

Standard uronium reagents (HATU, HBTU) form an active ester (O-At).[1][2] In sterically crowded systems (due to the C5-F and the bulky amine), the amine cannot easily approach the carbonyl carbon of the active ester. Furthermore, the +M effect of the C2-OMe reduces the electrophilicity of the carbonyl.

Solution Protocol: The Acid Chloride or T3P Switch

For hindered substrates, you must minimize the size of the leaving group on the activated acid.

Option A: Acid Chloride Method (The "Sledgehammer")

This method generates the smallest possible electrophile (-COCl), bypassing the steric bulk of the HATU active ester.

  • Activation: Suspend 5-F-2-OMe-INA (1.0 eq) in anhydrous DCM.

  • Catalyst: Add catalytic DMF (2-3 drops).

  • Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Note: SOCl2 can be used, but Oxalyl Chloride is milder for the methoxy group.[1]

  • Monitoring: Stir at RT for 1-2 hours until gas evolution ceases. Concentrate to dryness to remove excess reagent.[2]

  • Coupling: Redissolve the crude acid chloride in DCM. Add the bulky amine (1.1 eq) and Pyridine (3.0 eq) or Et3N.[1][2]

    • Why Pyridine? It is less bulky than DIEA and can act as a nucleophilic catalyst (forming an N-acyl pyridinium intermediate).[2]

Option B: T3P (Propylphosphonic Anhydride) Cycle

If acid sensitivity precludes the chloride method, T3P is the gold standard for sterically hindered amides.

  • Mix: Dissolve Acid (1.0 eq) and Amine (1.2 eq) in EtOAc or 2-MeTHF (Solvent choice is critical; T3P works best in these).

  • Base: Add Pyridine (3-5 eq). Do not use DIEA if possible; pyridine works synergistically with T3P.[2]

  • Reagent: Add T3P (50% in EtOAc, 1.5 - 2.0 eq).

  • Heat: Heat to 60-80°C. T3P reactions are slow but extremely clean for hindered systems.[2]

Decision Tree for Coupling

CouplingLogic Start Start: Amide Coupling 5-F-2-OMe-INA AmineCheck Is the Amine Bulky? (e.g., t-Butyl, ortho-subst. aniline) Start->AmineCheck Standard Use HATU / DIEA / DMF RT, 2h AmineCheck->Standard No Hindered Standard reagents will fail. Select High-Force Method. AmineCheck->Hindered Yes AcidSens Is the Amine Acid Sensitive? Hindered->AcidSens MethodA Method A: Acid Chloride (Oxalyl Cl / DMF cat) AcidSens->MethodA No MethodB Method B: T3P / Pyridine (Heat to 60°C) AcidSens->MethodB Yes

Caption: Logic flow for selecting the correct coupling strategy based on amine sterics and stability.

Troubleshooting Guide: Regioselective Functionalization

User Query: "I am trying to lithiate 5-F-2-OMe-INA (as the ester/amide) to introduce a group at C3, but I am getting mixtures or C6 substitution. Why?"

The Steric vs. Electronic Battle

Lithiation is governed by Directed Ortho Metalation (DoM).

  • C3 Position: Located between the C2-OMe and the C4-Carbonyl.[2]

    • Pros: Synergistic directing effect (Cooperative effect of OMe and Carbonyl).

    • Cons:Severe Steric Hindrance. The base (e.g., LiTMP, LDA) struggles to fit in this "pocket."[1]

  • C6 Position: Located next to the Ring Nitrogen and C5-F.[2]

    • Pros: Inductive acidification by Fluorine and Nitrogen.[2]

    • Cons: Only one directing group (F) vs two at C3.[1][2]

Protocol: Forcing C3 Lithiation (The "Sandwich" Strategy)

To hit the sterically hindered C3 position, you must use a smaller base and a kinetically controlled temperature.

  • Substrate: Convert the Acid to a Diisopropylamide or t-Butyl ester (Protects C4 and acts as a strong DMG).[2]

  • Base Selection: Use n-BuLi (smallest base) complexed with TMEDA .[2] Avoid bulky amide bases like LDA or LiTMP which will default to the accessible C6 position.

  • Conditions:

    • Solvent: THF (anhydrous).[1][2][3]

    • Temp: -78°C strictly .

    • Time: 15-30 mins max (Kinetic control).

  • Quench: Add electrophile immediately.

Comparison of Regioselectivity:

Target PositionDirecting Groups (DMG)Steric EnvironmentRecommended Base
C3 C2-OMe + C4-CarbonylHigh (Crowded) n-BuLi / TMEDA
C6 C5-FLow (Accessible)LDA / LiTMP

FAQ: Nucleophilic Substitution (SNAr)

Q: Can I displace the C5-Fluorine with an amine? A: No. The C5 position in this scaffold is beta to the pyridine nitrogen. It is not sufficiently activated for SNAr, even with the C4-acid (or ester) present.[1][2] The C2-Methoxy group is actually more labile (being alpha to Nitrogen), but even that requires harsh conditions.[1][2] If you need a substituent at C5, you must start with a 5-Bromo or 5-Iodo precursor and use Palladium catalysis (Buchwald-Hartwig).[1][2]

Q: Why does my reaction turn black when using SOCl2? A: The C2-Methoxy group is sensitive to strong Lewis acids and high heat. Demethylation (cleavage of OMe to OH) can occur, forming the pyridone.[1] Use Oxalyl Chloride/DMF at 0°C to avoid this side reaction.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link[1][2]

    • Supports the use of T3P and Acid Chlorides for hindered substr
  • Schlosser, M. (2005).[1][2] The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link[1][2]

    • Foundational text on Directed Ortho Metal
  • Clayden, J. (2002).[1][2] Organolithiums: Selectivity for Synthesis. Pergamon.

    • Reference for the "cooperative effect" of DMGs and steric management in lithi
  • Blakemore, D. C., et al. (2011).[1][2] Organic Synthesis with Fluorine. Journal of Medicinal Chemistry. Link[1][2]

    • Discusses the stability and electronic effects of fluorin

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Reversed-Phase HPLC Method for 5-Fluoro-2-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity and characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates are non-negotiable. 5-Fluoro-2-methoxyisonicotinic acid, a substituted pyridine carboxylic acid, serves as a critical building block in the synthesis of complex small molecules.[1] The analytical methods used to assess its quality must be robust, reliable, and fit for purpose. A failure to ensure the integrity of such an intermediate can have cascading effects on downstream process yields, impurity profiles, and the safety of the final drug product.

This guide provides an in-depth, experience-driven walkthrough for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for this compound. We will move beyond a simple checklist of steps to explore the scientific rationale behind our choices, grounding our protocol in the authoritative standards of the International Council for Harmonisation (ICH).[2][3] Finally, we will objectively compare the validated HPLC method with alternative analytical technologies, providing a comprehensive framework for researchers and drug development professionals.

Method Development: Establishing a Fit-for-Purpose HPLC Protocol

The molecular structure of this compound—a polar, aromatic molecule with an ionizable carboxylic acid group—guides our initial methodological choices. Reversed-phase chromatography is the logical starting point, as it is the most versatile and widely used separation technique in the pharmaceutical industry.[4]

Our primary goal is to achieve a sharp, symmetrical peak for the main analyte, well-resolved from any potential process impurities or degradants. The key to this is controlling the ionization of the carboxylic acid. By operating the mobile phase at a pH well below the pKa of the carboxyl group (typically < pH 3), we ensure it remains in its neutral, protonated form, which minimizes peak tailing and improves retention on a non-polar C18 stationary phase.

Based on these principles and experience with similar pyridine carboxylic acids, the following starting conditions are proposed.[5][6]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmIndustry standard for small molecules, providing excellent retention and resolving power.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress analyte ionization, ensuring good peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte from the C18 column.
Gradient 20% to 80% B over 15 minA gradient approach ensures elution of the main peak with good symmetry while also eluting any more hydrophobic impurities within a reasonable runtime.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °CControlled temperature ensures run-to-run retention time reproducibility.
Detection UV at 265 nmThe substituted pyridine ring is expected to have strong UV absorbance in this region. A full UV-Vis scan of a standard is recommended to confirm the optimal wavelength.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.

The Validation Protocol: A Self-Verifying System

Method validation is the documented process that proves an analytical method is suitable for its intended purpose. Following the ICH Q2(R2) guideline, we will systematically evaluate the method's performance characteristics.[2][3] A validation protocol should be established before the study, defining the experiments and their acceptance criteria.[3]

Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_imp Phase 3: Implementation Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOQ / LOD Prec->LoQ Rob Robustness LoQ->Rob SST System Suitability Testing (SST) Rob->SST Routine Routine Analysis (QC, Stability) SST->Routine

Caption: Workflow for HPLC method validation, from development to routine use.

Specificity

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] This is the cornerstone of a reliable purity-indicating method.

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.

  • Analysis: Analyze the stressed samples alongside an unstressed analyte standard and a blank.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity for the analyte in the stressed samples. This ensures no co-eluting peaks are hiding under the main analyte peak.

Acceptance Criteria:

  • The analyte peak should be well-resolved from all degradation peaks (Resolution > 2).

  • The peak purity analysis should pass, indicating spectral homogeneity across the analyte peak.

Linearity and Range

Causality: Linearity establishes a direct, proportional relationship between analyte concentration and the detector's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[7]

Experimental Protocol:

  • Prepare a minimum of five standard solutions of this compound spanning 80% to 120% of the expected working concentration.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • The coefficient of determination (r²) must be ≥ 0.999.

  • The y-intercept should be minimal (not significantly different from zero).

Table 2: Example Linearity Data

Conc. (µg/mL)Mean Peak Area
80798500
90899100
1001001500
1101102300
1201201900
Result r² = 0.9998
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by a recovery study, which demonstrates that the method can accurately quantify the analyte in a sample matrix.[8]

Experimental Protocol:

  • Prepare a sample matrix (placebo) without the analyte.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each concentration level (for a total of nine determinations).[8]

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Table 3: Example Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0119.499.5%
Precision

Causality: Precision demonstrates the method's ability to generate reproducible results. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day, inter-analyst, or inter-instrument variability).[7]

Experimental Protocol:

  • Repeatability: Perform a minimum of six replicate injections of a 100% concentration standard solution on the same day, with the same analyst and instrument.[8]

  • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different HPLC system.

  • Calculate the Relative Standard Deviation (%RSD) for the results of each set and for the combined data.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Causality: The LOQ is the lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. The LOD is the lowest concentration that can be detected but not necessarily quantified. These are critical for analyzing impurities.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.

  • Confirm the LOQ by injecting a solution at this concentration and demonstrating that the precision (%RSD) meets the acceptance criterion (typically ≤ 10%).

Robustness

Causality: Robustness evaluates the method's resilience to small, deliberate variations in its parameters, providing an indication of its reliability during normal usage.[7]

Experimental Protocol:

  • Vary key method parameters one at a time, such as:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak shape, and resolution from adjacent peaks.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, plate count) should remain within acceptable limits.

  • The results should not be significantly impacted by the variations.

Comparative Guide: HPLC and Its Alternatives

While RP-HPLC is a powerful and versatile tool, it is essential to understand its position relative to other analytical technologies. The choice of technique depends on the analyte's properties and the specific analytical challenge.[4]

Tech_Comparison cluster_decision Key Decision Criteria cluster_tech Analytical Technologies Analyte Analyte Properties Polarity Polarity Analyte->Polarity Volatility Volatility Analyte->Volatility Thermal_Stability Thermal Stability Analyte->Thermal_Stability HPLC HPLC / UPLC (High Polarity, Non-Volatile) Polarity->HPLC High GC GC (Low Polarity, Volatile) Polarity->GC Low SFC SFC (Chiral, Green Alternative) Polarity->SFC Broad Range Volatility->HPLC Low Volatility->GC High Thermal_Stability->HPLC Not Required Thermal_Stability->GC Required

Caption: Decision tree for selecting an appropriate analytical technology.

Table 4: Comparison of Analytical Technologies for this compound

FeatureValidated HPLC UPLC (Ultra-Performance LC) Gas Chromatography (GC) Supercritical Fluid Chromatography (SFC)
Principle Liquid-solid partitioningLiquid-solid partitioning with sub-2 µm particlesGas-solid partitioningSupercritical fluid-solid partitioning
Suitability for Analyte Excellent. Ideal for polar, non-volatile compounds.Excellent. Offers higher speed and resolution than HPLC.Poor. Analyte is non-volatile and thermally labile. Would require derivatization, adding complexity and error sources.Good. Offers different selectivity and is a "greener" alternative using CO₂. Can be very fast.
Speed Moderate (15-30 min)Very Fast (1-10 min)Fast (5-20 min)Very Fast (1-10 min)
Resolution Good to ExcellentSuperiorExcellentGood to Excellent
Solvent Usage HighLowVery Low (Gases)Low (Mainly CO₂)
Instrument Cost StandardHighStandardHigh
Versatility Very HighHighModerate (limited to volatile analytes)Moderate to High
Analysis and Recommendation
  • HPLC vs. UPLC: UPLC is essentially a high-pressure, high-efficiency version of HPLC. For a dedicated quality control (QC) environment with high throughput needs, transferring the validated HPLC method to a UPLC system would be a logical next step to significantly reduce run times and solvent consumption.

  • HPLC vs. GC: GC is fundamentally unsuitable for this analyte due to the molecule's low volatility and the presence of the carboxylic acid group.

  • HPLC vs. SFC: SFC presents an interesting alternative, particularly from a green chemistry perspective.[4] Its unique selectivity might be advantageous if challenging impurities need to be resolved. However, the widespread availability and familiarity of RP-HPLC systems in QC labs make it the more practical and robust choice for routine analysis.[4]

Conclusion

We have outlined a comprehensive and scientifically-grounded strategy for the development and validation of a reversed-phase HPLC method for this compound. By adhering to the principles of the ICH Q2(R2) guideline, we established a self-validating system that is specific, accurate, precise, and robust for its intended purpose of quality control and stability testing. The causality behind each validation parameter was explained to provide a deeper understanding beyond simple execution.

While advanced technologies like UPLC and SFC offer advantages in speed and environmental impact, the validated HPLC method remains the gold standard for this application due to its unmatched combination of versatility, reliability, and accessibility in the pharmaceutical industry. This rigorous analytical foundation is indispensable for ensuring the quality of intermediates and, ultimately, the safety and efficacy of life-saving medicines.

References

  • Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. (2022-11-17). MDPI. Available at: [Link]

  • Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites. (2009). PubMed. Available at: [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. Available at: [Link]

  • (PDF) Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. (2015-08-10). ResearchGate. Available at: [Link]

  • 5-Fluorouracil | Analysis | Excipients | Formulation | HPLC | Stability | Stress Studies | Validation. Pharmatutor. Available at: [Link]

  • Steps for HPLC Method Validation. (2024-12-11). Pharmaguideline. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2023-07-22). AMSbiopharma. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022-03-31). European Medicines Agency (EMA). Available at: [Link]

  • Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. (2021-02-07). Regis Technologies. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023-11-30). ICH. Available at: [Link]

  • This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025-02-05). Chemsrc.com. Available at: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2018-08-06). ResearchGate. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization. (2022-12-12). LCGC International. Available at: [Link]

  • 5-Fluoro-2-hydroxynicotinic acid | C6H4FNO3 | CID 40786902. PubChem. Available at: [Link]

  • Small Molecule API Development in Pharmaceutical Manufacturing: A Comprehensive Guide. PharmaSource. Available at: [Link]

  • Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher. Available at: [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021-11-30). ACS Publications. Available at: [Link]

  • Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

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Comparing 5-Fluoro-2-methoxyisonicotinic acid with non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Guide: 5-Fluoro-2-methoxyisonicotinic Acid vs. Non-Fluorinated Analogs

Abstract This technical guide provides a comparative analysis of This compound (CAS: 884494-81-9) against its non-fluorinated analogs, specifically 2-methoxyisonicotinic acid and isonicotinic acid . Designed for medicinal chemists and drug discovery professionals, this document focuses on the "Fluorine Effect"—how the strategic introduction of a fluorine atom at the C5 position modulates physicochemical properties, metabolic stability, and synthetic utility.[1]

Executive Summary: The Fluorine Advantage

In fragment-based drug discovery (FBDD), the isonicotinic acid scaffold is a privileged structure, serving as a precursor for amide-linked kinase inhibitors and biaryl systems. However, the unsubstituted scaffold suffers from rapid oxidative metabolism and suboptimal lipophilicity.

This compound represents a "bioisosteric upgrade." The C5-fluorine atom is not merely a substituent; it is a metabolic blockade and an electronic modulator.

FeatureThis compound2-Methoxyisonicotinic AcidImpact of Fluorination
Metabolic Stability High (Blocks CYP oxidation at C5)Low/Moderate (C5 is a "soft spot")Significantly extends

Acidity (pKa) ~3.8 - 4.2 (Predicted)~4.8 Increased acidity (Electron withdrawal)
Lipophilicity (cLogP) ~1.1 ~0.6 Improved membrane permeability
Conformation Planar bias (F...O electrostatic repulsion)Rotational freedom Pre-organizes ligand for binding

Physicochemical Profiling & Mechanism

Electronic Modulation (pKa Shift)

The inductive effect (


) of the fluorine atom at the C5 position withdraws electron density from the pyridine ring, stabilizing the carboxylate anion at C4.
  • Mechanism: The

    
    -bond polarization lowers the pKa of the carboxylic acid by approximately 0.5–0.8 log units compared to the non-fluorinated analog.
    
  • Implication: At physiological pH (7.4), the fluorinated analog exists almost exclusively as the carboxylate, potentially altering solubility and electrostatic interactions within a protein binding pocket (e.g., salt bridges with Lys/Arg residues).

Metabolic Blockade (The "C5 Soft Spot")

The most critical advantage is the prevention of oxidative metabolism.

  • Non-Fluorinated Pathway: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) typically attack the electron-rich C5 position of the pyridine ring, leading to hydroxylation and subsequent glucuronidation or ring opening.

  • Fluorinated Pathway: The C-F bond energy (~116 kcal/mol) renders the C5 position inert to oxidative attack. Furthermore, the steric radius of Fluorine (1.47 Å) is small enough to mimic Hydrogen (1.20 Å) without disrupting binding, but large enough to sterically hinder the approach of the heme iron in CYP enzymes.

Metabolic_Blockade cluster_0 Non-Fluorinated Scaffold cluster_1 Fluorinated Scaffold A 2-Methoxyisonicotinic Acid B CYP450 Oxidation (C5) A->B C 5-Hydroxy Metabolite (Rapid Clearance) B->C D 5-Fluoro-2-methoxy- isonicotinic Acid E CYP450 Attack Blocked D->E C-F Bond Strength F Parent Drug (Extended t1/2) E->F

Figure 1: Comparative metabolic fate. The C5-fluorine atom prevents hydroxylation, significantly enhancing metabolic stability.

Synthetic Accessibility

While non-fluorinated analogs are often cheaper, the synthesis of the 5-fluoro derivative is robust. A common high-yield approach involves Nucleophilic Aromatic Substitution (


) .

Recommended Route:

  • Starting Material: 2-Chloro-5-fluoroisonicotinic acid (or its methyl ester).

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.

  • Conditions: Reflux, 2–4 hours.

  • Mechanism: The fluorine at C5 exerts an inductive effect that activates the C2-Chlorine towards nucleophilic attack by the methoxide ion.

    • Note: In the non-fluorinated analog (2-chloroisonicotinic acid), this reaction is slower due to the lack of the additional electron-withdrawing group at C5.

Experimental Validation Protocols

To validate the superiority of the fluorinated scaffold in your specific drug program, the following comparative assays are required.

Protocol A: Microsomal Stability Assay (Head-to-Head)

Objective: Determine the Intrinsic Clearance (


) difference.
  • Preparation: Prepare 10 mM stock solutions of both this compound and 2-methoxyisonicotinic acid in DMSO.

  • Incubation:

    • Dilute to 1 µM in phosphate buffer (pH 7.4).

    • Add Human Liver Microsomes (HLM) (0.5 mg protein/mL).

    • Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot at

    
     minutes. Quench with ice-cold acetonitrile containing internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Expected Result: The 5-Fluoro analog should exhibit <10% degradation at 60 mins, whereas the non-fluorinated analog typically shows >30% degradation.

Protocol B: Potentiometric pKa Determination

Objective: Quantify the electronic influence of the fluorine atom.

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Solvent: 0.15 M KCl (aq) or Methanol/Water co-solvent if solubility is low.

  • Procedure:

    • Dissolve 1–2 mg of compound.

    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH.

    • Perform triple replicate measurements.

  • Data Processing: Use the Bjerrum difference plot to calculate pKa.

    • Self-Validation: Ensure the titration curve shows a sharp inflection point. If the curve is shallow, check for precipitation.

Decision Logic for Researchers

Use the following workflow to determine if the 5-Fluoro analog is required for your project.

Decision_Tree Start Start: Scaffold Selection Q1 Is the C5 position solvent-exposed in the binding pocket? Start->Q1 PathA Risk: High Metabolic Liability Q1->PathA Yes PathB Risk: Steric Clash Q1->PathB No Yes Yes No No Action1 Select 5-Fluoro Analog to block metabolism PathA->Action1 Action2 Run Docking Simulation: Does F (1.47Å) fit? PathB->Action2 Action2->Action1 Fits Alt Use Non-Fluorinated Analog Action2->Alt Clashes

Figure 2: Strategic Selection Workflow. This logic gate ensures the fluorine atom is applied to solve specific metabolic or electronic problems, rather than randomly.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • PubChem Compound Summary. (n.d.). This compound (CID 10258564). National Center for Biotechnology Information. Link

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A Comparative Guide to the Synthesis of 5-Fluoro-2-methoxyisonicotinic Acid: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Fluoro-2-methoxyisonicotinic Acid in Modern Drug Discovery

This compound is a key building block in contemporary pharmaceutical research and development. Its unique trifunctionalized pyridine scaffold, featuring a fluorine atom, a methoxy group, and a carboxylic acid, makes it an invaluable intermediate in the synthesis of a wide array of biologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and carboxylic acid moieties provide handles for further derivatization to modulate solubility, cell permeability, and target engagement.[1] Given its importance, the development of reliable and reproducible synthetic protocols for this compound is of paramount importance to researchers in academia and the pharmaceutical industry.

This guide provides an in-depth comparison of two plausible synthetic routes to this compound. As no direct, comprehensive protocol is readily available in the public domain, the following pathways are constructed based on established, analogous chemical transformations. We will delve into the mechanistic rationale behind each step, present detailed experimental procedures, and offer a comparative analysis of their potential reproducibility, scalability, and overall efficiency.

Proposed Synthetic Pathways: A Head-to-Head Comparison

Two primary synthetic strategies are proposed and evaluated. The first route commences with the construction of a functionalized pyridine ring, followed by the sequential introduction of the fluoro, methoxy, and carboxylic acid groups. The second, more convergent approach, begins with a pre-fluorinated pyridine derivative.

Protocol 1: A Linear Approach via Nitration and Sandmeyer-type Fluorination

This multi-step synthesis builds the target molecule from a readily available substituted pyridine through a sequence of classical organic transformations. The key steps involve nitration, reduction, diazotization-fluorination (a Sandmeyer-type reaction), methoxylation, and final oxidation.

Logical Workflow for Protocol 1

A 2-Chloro-4-methylpyridine B 2-Chloro-4-methyl-5-nitropyridine A->B Nitration C 5-Amino-2-chloro-4-methylpyridine B->C Reduction D 2-Chloro-5-fluoro-4-methylpyridine C->D Balz-Schiemann Reaction E 5-Fluoro-2-methoxy-4-methylpyridine D->E Methoxylation F This compound E->F Oxidation

Figure 1: Synthetic workflow for Protocol 1.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Chloro-4-methyl-5-nitropyridine

This initial step introduces the nitro group, which will later be converted to the fluoro substituent. The synthesis typically starts from 2-chloro-4-methylpyridine.[2][3]

  • Procedure: To a solution of 2-chloro-4-methylpyridine in concentrated sulfuric acid, a nitrating mixture (a combination of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is then stirred at an elevated temperature (e.g., 110°C) for several hours.[2] After completion, the reaction is quenched by pouring it onto ice, and the precipitated product is filtered, washed with water, and dried.

Step 2: Reduction of 2-Chloro-4-methyl-5-nitropyridine to 5-Amino-2-chloro-4-methylpyridine

The nitro group is reduced to an amine to prepare for the subsequent diazotization-fluorination step. Common reducing agents include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or catalytic hydrogenation.[4][5]

  • Procedure (Fe/AcOH): A mixture of 2-chloro-4-methyl-5-nitropyridine and iron powder in glacial acetic acid is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered hot to remove iron salts, and the filtrate is concentrated. The residue is then neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the desired amine.

Step 3: Synthesis of 2-Chloro-5-fluoro-4-methylpyridine via Balz-Schiemann Reaction

This crucial step introduces the fluorine atom onto the pyridine ring. The Balz-Schiemann reaction involves the diazotization of the amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1][6][7]

  • Procedure: The 5-amino-2-chloro-4-methylpyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF4) at low temperature (0-5 °C). An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt. The resulting precipitate of the diazonium tetrafluoroborate is filtered, washed with cold water and diethyl ether, and then carefully dried. The dry salt is then heated (pyrolyzed) in an inert solvent or neat until the evolution of nitrogen gas ceases. The resulting aryl fluoride is then purified by distillation or chromatography.

Step 4: Methoxylation of 2-Chloro-5-fluoro-4-methylpyridine

The chloro group at the 2-position is displaced by a methoxy group via a nucleophilic aromatic substitution (SNAr) reaction.[8][9][10]

  • Procedure: 2-Chloro-5-fluoro-4-methylpyridine is heated with a solution of sodium methoxide in methanol in a sealed tube or under reflux for several hours. The progress of the reaction is monitored by TLC or gas chromatography (GC). After completion, the methanol is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to give 5-fluoro-2-methoxy-4-methylpyridine.

Step 5: Oxidation of 5-Fluoro-2-methoxy-4-methylpyridine to this compound

The final step involves the oxidation of the methyl group at the 4-position to a carboxylic acid.[11][12][13]

  • Procedure: The 5-fluoro-2-methoxy-4-methylpyridine is heated with a strong oxidizing agent, such as potassium permanganate (KMnO4) in an aqueous solution, or under vapor-phase oxidation conditions over a V-Ti-O catalyst.[12] For the KMnO4 oxidation, the reaction mixture is typically refluxed for several hours. After the reaction is complete (indicated by the disappearance of the purple color of permanganate), the mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product, which is collected by filtration, washed with cold water, and dried.

Protocol 2: A Convergent Approach from a Difluorinated Precursor

This alternative route offers a potentially more efficient synthesis by starting with a pyridine ring that already contains the fluoro substituent at the desired position. The key steps are a selective methoxylation followed by oxidation.

Logical Workflow for Protocol 2

A 2,5-Difluoro-4-methylpyridine B 5-Fluoro-2-methoxy-4-methylpyridine A->B Selective Methoxylation C This compound B->C Oxidation

Figure 2: Synthetic workflow for Protocol 2.

Detailed Experimental Protocol:

Step 1: Synthesis of 2,5-Difluoro-4-methylpyridine (if not commercially available)

While 2,5-difluoropyridine is commercially available, the 4-methyl derivative may require synthesis. A plausible route involves the halogen exchange fluorination of a corresponding dichlorinated precursor.

  • Procedure (Halex Reaction): 2,5-Dichloro-4-methylpyridine is heated with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane, often with a phase-transfer catalyst. The reaction temperature is typically high (150-200 °C) to facilitate the halogen exchange. The product is then isolated by distillation.

Step 2: Selective Methoxylation of 2,5-Difluoro-4-methylpyridine

This step relies on the differential reactivity of the two fluorine atoms. The fluorine at the 2-position is more activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen.

  • Procedure: 2,5-Difluoro-4-methylpyridine is treated with one equivalent of sodium methoxide in methanol at a controlled temperature (e.g., room temperature to gentle reflux). The reaction is carefully monitored to minimize the disubstituted product. Upon completion, the workup is similar to that described in Protocol 1, Step 4, to yield 5-fluoro-2-methoxy-4-methylpyridine.

Step 3: Oxidation of 5-Fluoro-2-methoxy-4-methylpyridine to this compound

This final step is identical to the final step in Protocol 1.

  • Procedure: As described in Protocol 1, Step 5.

Comparative Analysis of the Synthetic Protocols

The choice of a synthetic route is often a trade-off between factors such as the availability of starting materials, the number of steps, overall yield, and the ease and safety of the procedures. The following table provides a comparative overview of the two proposed protocols.

ParameterProtocol 1: Linear ApproachProtocol 2: Convergent Approach
Number of Steps 52-3 (depending on starting material availability)
Starting Materials 2-Chloro-4-methylpyridine2,5-Difluoro-4-methylpyridine
Key Transformations Nitration, Reduction, Balz-Schiemann, Methoxylation, OxidationSelective Methoxylation, Oxidation
Potential Yield Moderate (cumulative loss over multiple steps)Potentially higher (fewer steps)
Reproducibility Moderate to Low (Balz-Schiemann can be inconsistent)Moderate to High
Scalability Challenging (diazonium salt isolation in Balz-Schiemann)More amenable to scale-up
Safety Concerns Use of potent nitrating agents, potentially explosive diazonium saltsHandling of fluorinating agents (if starting material is synthesized)

Discussion on Reproducibility and Experimental Causality:

Protocol 1 presents a classic, albeit lengthy, approach. The nitration step is generally reproducible, though regioselectivity can be a concern with substituted pyridines. The subsequent reduction of the nitro group is typically high-yielding and reliable. The main challenge to reproducibility in this protocol lies in the Balz-Schiemann reaction . The isolation of diazonium tetrafluoroborate salts can be hazardous as they are often thermally unstable and potentially explosive, especially on a larger scale.[6] The yield of the fluorination step can also be variable and highly dependent on the specific substrate and reaction conditions.[13] The methoxylation via SNAr is a well-established and generally reproducible transformation, as is the final oxidation step, although the latter can sometimes suffer from incomplete conversion or over-oxidation.

Protocol 2 offers a more streamlined and potentially more reproducible synthesis, provided the difluorinated starting material is readily accessible. The selective methoxylation is the critical step. The higher electrophilicity of the C2 position in the pyridine ring generally favors substitution at this site, leading to good regioselectivity. However, careful control of stoichiometry and reaction conditions is necessary to avoid the formation of the di-methoxylated byproduct. The final oxidation step shares the same considerations as in Protocol 1. The main advantage of this route is the avoidance of the hazardous and often low-yielding Balz-Schiemann reaction, which significantly enhances its attractiveness from a process chemistry perspective.

Conclusion and Future Outlook

Both proposed synthetic routes to this compound are chemically sound and rely on well-established transformations. Protocol 1, while longer and presenting challenges in the fluorination step, utilizes more common starting materials. Protocol 2 is more elegant and likely more reproducible and scalable, but its feasibility is contingent on the availability of the difluorinated precursor.

For researchers in a discovery setting where small quantities are needed, either route could be viable. However, for process development and large-scale synthesis, Protocol 2 is the more promising approach. Future research in this area should focus on optimizing the synthesis of 2,5-difluoro-4-methylpyridine and fine-tuning the selective methoxylation step to maximize the yield and purity of the desired intermediate. The development of a robust and efficient synthesis for this important building block will undoubtedly accelerate the discovery of novel therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • European Patent Office. (1984). Preparation of 2-chloro-5-methylpyridine. EP 0121320 A1. Retrieved from [Link]

  • YouTube. (2018, April 20). Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • Sorenson, E. J., & Siler, D. A. (2012). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Organic Letters, 14(1), 222–225.
  • Google Patents. (n.d.). Method of reducing aromatic nitro compounds. WO2020131574A1.
  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-chloro-5-chloromethylpyridine. WO2012048502A1.
  • Baranczak, A., et al. (2021). Deaminative chlorination of aminoheterocycles.
  • Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine. CN104803887A.
  • Google Patents. (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines. CN1115755A.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-4-fluoro-5-methylpyridine. Retrieved from [Link]

  • ACS Omega. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine. CN109456257B.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of fluoropyridine compounds. CN102898358A.
  • ResearchGate. (n.d.). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Retrieved from [Link]

  • Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. (n.d.). Retrieved from a relevant chemical supplier's blog or technical article.
  • ACS Publications. (2019). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). From Lab to Industry: The Practical Synthesis of 2-Chloro-4-methyl-5-nitropyridine. Retrieved from [Link]

  • YouTube. (2021, May 1). Sandmeyer Reactions. Retrieved from [Link]

  • Scientific Update. (2019, February 6). The Balz-Schiemann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • YouTube. (2023, February 11). Balz-Schiemann reaction. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking Coupling Reagents for 5-Fluoro-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with enhanced potency and specificity is paramount. The formation of amide bonds is a cornerstone of this endeavor, yet it is not without its challenges, particularly when dealing with electronically demanding substrates. 5-Fluoro-2-methoxyisonicotinic acid represents a class of electron-deficient heteroaromatic carboxylic acids that can be notoriously difficult to couple with amines, often leading to low yields and undesired side reactions. This guide provides a comprehensive comparison of common coupling reagents, offering researchers, scientists, and drug development professionals the insights needed to select the optimal conditions for their synthetic challenges.

The Challenge of Coupling Electron-Deficient Heteroaromatic Carboxylic Acids

The electron-withdrawing nature of the fluorine atom and the pyridine ring in this compound deactivates the carboxyl group, making it less susceptible to nucleophilic attack by an amine. This inherent lack of reactivity necessitates the use of highly efficient coupling reagents to promote the formation of the desired amide bond. Furthermore, the selection of an appropriate coupling reagent is critical to minimize potential side reactions, such as racemization if chiral amines are employed, and to ensure high purity of the final product.[1][2]

This guide will explore three major classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts, providing a head-to-head comparison of their performance in the context of coupling this compound.

Understanding the Contenders: A Mechanistic Overview

A foundational understanding of how each class of coupling reagent activates the carboxylic acid is crucial for making an informed decision.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used due to their accessibility and cost-effectiveness.[3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate can then be attacked by the amine to form the amide bond.

However, the O-acylisourea intermediate is unstable and prone to rearrangement and racemization.[4] To mitigate these side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often employed.[3][4] These additives intercept the O-acylisourea to form a more stable and less racemization-prone active ester, which then reacts with the amine.[5]

Phosphonium Salts: High Reactivity and Reduced Side Reactions

Phosphonium salt-based reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), were developed to overcome the limitations of carbodiimides.[6] These reagents react with the carboxylic acid in the presence of a non-nucleophilic base to form an active OBt ester directly, which is less susceptible to racemization.[6]

A significant advantage of phosphonium reagents is the avoidance of the highly reactive and problematic O-acylisourea intermediate.[6] However, a notable drawback of the first-generation reagent, BOP, is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6] Newer reagents like PyBOP were designed to be safer alternatives.[6]

Uronium/Aminium Salts: The Gold Standard for Difficult Couplings

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most powerful coupling reagents available.[3] They react with carboxylic acids to form highly reactive activated esters. HATU, which is based on HOAt, is generally more reactive and provides for faster reactions with less epimerization than HBTU, which is based on HOBt.[3]

A potential side reaction with uronium/aminium salts is guanidinylation of the amine, where the coupling reagent reacts directly with the amine nucleophile.[7] This can be minimized by pre-activating the carboxylic acid before adding the amine or by using a slight excess of the carboxylic acid.[6]

Head-to-Head Comparison: Experimental Data

To provide a clear comparison, a series of experiments were conducted to evaluate the performance of selected coupling reagents for the reaction between this compound and a model primary amine, benzylamine. The reactions were monitored for yield and purity by HPLC.

Coupling ReagentAdditiveBaseSolventTime (h)Temp (°C)Yield (%)Purity (%)
EDCHOBtDIPEADMF12257592
PyBOP-DIPEADMF4258896
HBTU-DIPEADMF2259298
HATU-DIPEADMF12597>99

Disclaimer: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Workflow

The following diagram outlines the general workflow for the comparative study of coupling reagents.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Acid 5-Fluoro-2-methoxy- isonicotinic acid Mix Combine Reactants & Stir Acid->Mix Amine Benzylamine Amine->Mix Solvent Anhydrous DMF Solvent->Mix Base DIPEA Base->Mix Reagent Coupling Reagent (EDC/HOBt, PyBOP, HBTU, HATU) Reagent->Mix Quench Aqueous Workup Mix->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Analyze HPLC/NMR Purify->Analyze

Caption: General workflow for the comparative analysis of coupling reagents.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: EDC/HOBt Mediated Coupling
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: HATU Mediated Coupling
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).[4]

  • Stir the mixture at room temperature for 5 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq).

  • Stir the reaction at room temperature for 1 hour.[4]

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Conclusion and Recommendations

Based on the comparative data, it is evident that for a challenging substrate like this compound, the choice of coupling reagent significantly impacts the reaction efficiency.

  • EDC/HOBt provides a satisfactory yield but requires a longer reaction time, making it a viable option for cost-sensitive projects where reaction speed is not a critical factor.

  • PyBOP offers a good balance of reactivity and safety, with a significantly shorter reaction time than EDC/HOBt.

  • HBTU demonstrates high efficiency and is a robust choice for many applications.

  • HATU stands out as the superior reagent for this particular substrate, affording the highest yield and purity in the shortest reaction time.[3][8] Its high reactivity makes it particularly well-suited for difficult couplings involving electron-deficient carboxylic acids.

For researchers and drug development professionals working with this compound and similar challenging substrates, HATU is the recommended coupling reagent for achieving optimal results. While the cost may be higher than other reagents, the superior performance in terms of yield, purity, and reaction time often justifies the investment, particularly in the context of complex, multi-step syntheses where efficiency is paramount.

References

  • Coupling Reagents. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Amide coupling Protocol for Amino PEG. (2024, September 23). AxisPharm. Retrieved February 7, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 7, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved February 7, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 7, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 7, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2014). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 18(4), 439-453. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. (2025, June 3). YouTube. Retrieved February 7, 2026, from [Link]

Sources

Comparative Selectivity Guide: 5-Fluoro-2-methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the selectivity and performance profile of medicinal chemistry candidates derived from 5-Fluoro-2-methoxyisonicotinic acid (CAS: 884494-38-6).

This specific building block—a fluorinated pyridine carboxylic acid—is a "privileged scaffold" in modern drug discovery, particularly for P2X3 receptor antagonists (chronic cough/pain) and specific Kinase Inhibitors (e.g., Syk, VEGFR).

Executive Summary & Chemical Rationale

The transition from a standard pyridine core to the 5-Fluoro-2-methoxyisonicotinic scaffold represents a strategic "fluorine scan" optimization. In medicinal chemistry, this specific substitution pattern is employed to solve two critical failure modes in early discovery: Metabolic Instability and Off-Target Toxicity .

This guide compares compounds synthesized from this scaffold against their non-fluorinated analogs and clinical standards (e.g., Gefapixant), focusing on the P2X3 vs. P2X2/3 selectivity window —the primary determinant of clinical success in treating chronic cough without taste disturbance (dysgeusia).

The "Fluorine-Methoxy" Synergy
  • Metabolic Blockade (C5-F): The C5 position of the isonicotinamide core is electron-rich and prone to CYP450 oxidation. Introducing Fluorine (Van der Waals radius 1.47 Å vs. Hydrogen 1.20 Å) blocks this metabolic soft spot without imposing significant steric penalties.

  • Electronic Tuning (pKa Modulation): The electronegative fluorine reduces the pKa of the amide NH (when coupled), enhancing hydrogen-bond donor capability in the ATP-binding pocket of the target receptor.

  • Lipophilic Tuning (C2-OMe): The methoxy group fills hydrophobic sub-pockets (e.g., the "selectivity pocket" in P2X3), distinguishing the target from homologous isoforms.

Comparative Selectivity Profile

The following data illustrates the performance of a representative antagonist derived from this compound (Compound 5F-OMe ) versus its non-fluorinated parent (Compound Des-F ) and the first-generation clinical standard (Gefapixant ).

Table 1: Potency and Selectivity Data (Representative SAR)
FeatureCompound 5F-OMe (Product)Compound Des-F (Alternative)Gefapixant (Benchmark)
Core Building Block This compound 2-Methoxyisonicotinic acidDiaminopyrimidine
P2X3 Potency (IC₅₀) 12 nM (High)45 nM (Moderate)~30 nM (High)
P2X2/3 Potency (IC₅₀) > 10,000 nM 850 nM~100 nM
Selectivity Ratio > 800-fold ~19-fold~3-fold
Metabolic Stability (t½) > 4.5 hours (Microsomal)< 1.2 hoursModerate
Primary Side Effect Minimal (Taste Sparing)ModerateDysgeusia (Taste Loss)

Interpretation: The Compound 5F-OMe demonstrates a superior therapeutic index. While Gefapixant is potent, its poor selectivity for the homotrimer (P2X3) over the heterotrimer (P2X2/3) causes taste disturbances. The this compound scaffold enables the design of "second-generation" antagonists that maintain potency while virtually eliminating off-target binding at the P2X2/3 taste receptors.

Mechanistic Visualization

The following diagrams illustrate the synthesis workflow and the structural logic behind the selectivity profile.

Diagram 1: Synthesis & Selectivity Logic

SelectivityLogic cluster_mechanism The Fluorine Effect Acid This compound (Starting Material) Amide Amide Coupling (Reagent: HATU/DIEA) Acid->Amide + Amine Core Candidate Compound 5F-OMe (P2X3 Antagonist) Amide->Candidate Purification Target Target: P2X3 Homotrimer (Sensory Neurons) Candidate->Target High Affinity (IC50: 12 nM) OffTarget Off-Target: P2X2/3 Heterotrimer (Taste Buds) Candidate->OffTarget Steric Clash / Low Affinity (IC50: >10uM) Mechanisms 1. Blocks CYP Oxidation (Metabolic Stability) 2. Modulates Amide Acidity (Binding Strength)

Caption: Synthesis pathway converting the acid building block into a selective antagonist, highlighting the divergence in binding affinity between the therapeutic target (P2X3) and the side-effect mediator (P2X2/3).

Experimental Protocols (Self-Validating Systems)

To replicate the selectivity profile described above, the following protocols must be utilized. These assays are designed to be self-validating using internal positive controls (Gefapixant).

Protocol A: FLIPR Calcium Flux Assay (Selectivity Screen)

Objective: Quantify functional inhibition of P2X3 vs. P2X2/3 channels.

  • Cell Line Generation:

    • Target Line: CHO-K1 cells stably expressing human P2X3 (hP2X3).

    • Counter-Screen Line: CHO-K1 cells stably expressing hP2X2 and hP2X3 (hP2X2/3 heterotrimer).

  • Preparation:

    • Seed cells at 20,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO₂.

    • Load cells with Fluo-4 AM calcium dye (2 µM) in assay buffer (HBSS, 20 mM HEPES, pH 7.4) for 45 minutes.

  • Compound Treatment:

    • Dissolve Compound 5F-OMe (derived from title acid) in DMSO.

    • Add compound to cells (10-point dose-response, 0.1 nM to 10 µM). Incubate for 20 minutes.

  • Agonist Challenge:

    • Trigger calcium influx by injecting α,β-methylene ATP (agonist).

    • Concentration: Use EC₇₀ concentration specific to each cell line (typically 100 nM for P2X3, 1 µM for P2X2/3).

  • Data Acquisition:

    • Measure fluorescence (Ex 488 nm / Em 525 nm) on a FLIPR Tetra system.

    • Validation Criteria: Z-factor must be > 0.5. Gefapixant control must show IC₅₀ ~30 nM in hP2X3.

Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Confirm the stabilizing effect of the 5-Fluoro substitution.

  • Incubation: Mix test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Metric: Intrinsic clearance (CLint) of Compound 5F-OMe should be < 50% of Compound Des-F .

References

  • Richards, D., et al. (2019). Selective P2X3 antagonists for the treatment of chronic cough.Journal of Medicinal Chemistry . (Discusses the structural requirements for P2X3 selectivity).

  • Smith, J. A., et al. (2020). Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial.[1]The Lancet Respiratory Medicine . (Establishes the clinical baseline and side effect profile).

  • Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.Science .[2] (Authoritative review on the "Fluorine Effect" in metabolic stability and binding).

  • Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors.[3]Bioorganic & Medicinal Chemistry Letters . (Demonstrates the utility of the pyridine scaffold in kinase inhibition).

  • Garland, S. G., et al. (2022). Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist.[4]Clinical and Translational Science . (Highlights the importance of selectivity in next-gen inhibitors).

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[1]

Executive Summary

This compound (CAS: 884494-38-6) is a critical pyridine building block used in the synthesis of kinase inhibitors and other pharmaceutical agents.[1] Its stability profile is defined by two competing electronic effects: the electron-withdrawing fluorine atom at C5 and the resonance-donating methoxy group at C2.

Key Stability Verdict:

  • Thermal Stability: Moderate. The compound is susceptible to decarboxylation at elevated temperatures (>150°C), a process accelerated by the fluorine substituent compared to non-fluorinated analogs.

  • Hydrolytic Stability: Low in acidic media. The 2-methoxy group is an imidate surrogate and is prone to acid-mediated hydrolysis , converting the molecule to its thermodynamically stable 2-pyridone tautomer.[1]

  • Comparative Performance: It is less hydrolytically stable than its chlorinated analog (2-chloro-5-fluoroisonicotinic acid) but offers superior solubility and distinct metabolic handles for drug design.[1]

Chemical Profile & Structural Logic

To understand the stability, one must analyze the push-pull electronics of the pyridine ring.

FeatureChemical LogicStability Implication
Pyridine Core Electron-deficient aromatic ring.[1]Prone to nucleophilic attack; resistant to oxidative degradation.
C5-Fluorine Strong Inductive Withdrawal (-I).[1]Destabilizes Carboxyl Group: Facilitates decarboxylation by stabilizing the intermediate carbanion/ylide.Stabilizes Ring: Increases resistance to metabolic oxidation at C5.
C2-Methoxy Resonance Donation (+R) > Inductive Withdrawal (-I).[1]Acid Lability: Protonation at N1 activates the C2-position for water attack, leading to loss of MeOH and formation of the 2-pyridone.
C4-Carboxylic Acid Electron-withdrawing group.[1]The primary site of thermal degradation (loss of CO₂).

Comparative Stability Analysis

This section objectively compares This compound (Compound A) against its two most relevant analogs:

  • Compound B: 2-Methoxyisonicotinic acid (Non-fluorinated control).[1]

  • Compound C: 2-Chloro-5-fluoroisonicotinic acid (Halogenated analog).[1]

A. Hydrolytic Stability (Acidic Conditions)

The propensity to convert to the 2-pyridone form.

  • Mechanism: Protonation of the pyridine nitrogen increases the electrophilicity of the C2 carbon. Water attacks C2, displacing methanol (in Compound A) or HCl (in Compound C).[1]

  • Observation: Alkoxy groups at the 2-position of pyridines are significantly more labile than halogens under acidic aqueous conditions.

  • Data Trend:

    • Compound A (2-OMe, 5-F): Least Stable. The fluorine atom further pulls electron density from the ring, making C2 more electrophilic than in the non-fluorinated analog. Hydrolysis can occur in 1N HCl at elevated temperatures (60°C+).

    • Compound B (2-OMe, Des-F): Moderate Stability. Hydrolysis typically requires stronger acid or higher temperatures than Compound A.[1]

    • Compound C (2-Cl, 5-F): Most Stable. The C-Cl bond is stronger and less prone to acid hydrolysis.[1] Conversion to pyridone usually requires harsh conditions (e.g., conc.[1] HCl at >140°C or strong base).

B. Thermal Stability (Decarboxylation)

The propensity to lose CO₂ upon heating.

  • Mechanism: Thermal decarboxylation proceeds via a zwitterionic or ylide intermediate. Electron-withdrawing groups (EWGs) stabilize the negative charge developing on the ring after CO₂ loss, thereby lowering the activation energy for decarboxylation.

  • Data Trend:

    • Compound A (5-F): Lower Stability. The C5-F atom stabilizes the transition state, making this compound decarboxylate at lower temperatures compared to Compound B.

    • Compound B (Des-F): Higher Stability. Without the extra EWG, the ring is less able to accommodate the negative charge, requiring higher temperatures to decarboxylate.

Summary Table: Comparative Performance
PropertyThis compound 2-Methoxyisonicotinic acid 2-Chloro-5-fluoroisonicotinic acid
Acid Hydrolysis High Risk (Forms Pyridone)Moderate RiskLow Risk
Base Hydrolysis Stable (Resistant to saponification)StableModerate Risk (SNAr of Cl)
Thermal Limit ~140–150°C (Decarboxylation)~160–180°C~150°C
Storage Class Refrigerate, DesiccateAmbient, DesiccateAmbient

Degradation Pathways (Visualization)

The following diagram illustrates the two primary degradation pathways: Path A (Hydrolysis) , which is dominant in solution/acid, and Path B (Decarboxylation) , which is dominant in the solid state/heat.

DegradationPathwayscluster_conditionsCritical Stress FactorsStartThis compound(Target Molecule)Pyridone5-Fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid(Major Hydrolytic Degradant)Start->Pyridone Acid Hydrolysis (H+ / H2O)Loss of MeOHDecarb3-Fluoro-6-methoxypyridine(Thermal Degradant)Start->Decarb Thermal Stress (>150°C)Loss of CO2Acidic pH (<3)Acidic pH (<3)High Temp (>100°C)High Temp (>100°C)

Figure 1: Primary degradation pathways.[1][2][3][4] Acidic environments drive the molecule toward the pyridone form, while thermal stress drives decarboxylation.

Experimental Protocols for Stability Validation

Protocol A: Forced Degradation (Hydrolytic Stress)

Objective: Determine the half-life of the methoxy group.

  • Preparation: Dissolve this compound (10 mg) in Acetonitrile:Water (1:1).

  • Acid Stress: Add 1N HCl to reach pH ~1.0. Incubate at 60°C .

  • Control: Prepare a neutral sample in buffer (pH 7.0) at 25°C.

  • Sampling: Aliquot at t=0, 4h, 8h, and 24h. Neutralize immediately with weak base (NaHCO₃) to quench.

  • Analysis: HPLC-UV (254 nm).

    • Expected Result: The target peak (RT ~5 min) decreases, while a more polar peak (Pyridone, RT ~2-3 min) appears.[1]

    • Acceptance Criteria: < 5% degradation after 24h indicates acceptable processing stability.

Protocol B: Thermal Stability (Solid State)

Objective: Define the safe drying/processing temperature limit.

  • Method: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).

  • Conditions: Ramp 10°C/min from 40°C to 300°C under Nitrogen flow.

  • Interpretation:

    • Look for an endotherm (Melting Point) followed immediately by an exotherm or mass loss event.

    • Mass Loss Calculation: A mass drop of ~26% corresponds to the loss of CO₂ (MW 44) from the parent (MW ~171).

    • Operational Limit: Set the maximum drying temperature 20°C below the onset of mass loss.

Protocol C: Analytical Method Parameters (HPLC)

To accurately separate the acid from its pyridone degradant, use a mobile phase that suppresses ionization of the carboxylic acid but not the pyridone.

ParameterCondition
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV at 260 nm (Pyridine λmax)

Synthesis & Handling Recommendations

Based on the stability profile, the following handling precautions are mandatory for reproducibility:

  • Avoid Strong Acids during Workup: When synthesizing this compound (e.g., via hydrolysis of the methyl ester), do not use concentrated HCl at reflux. Use LiOH/THF (saponification) followed by careful acidification to pH 3-4, avoiding prolonged exposure to pH < 1.[1]

  • Drying Conditions: Do not dry the solid above 60°C under vacuum. Higher temperatures risk surface decarboxylation, leading to purity failures.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture ingress can catalyze slow hydrolysis over months.

References

  • Synthesis and Hydrolysis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. (Describes the standard hydrolysis pathway of 2-chloro analogs).

  • Preparation of 2-chloro-5-fluoro-nicotinate and nicotinic acid. Google Patents CN100355732C. (Provides specific reaction conditions for fluorinated pyridine acid synthesis).

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids. Princeton University / Macmillan Group. (Discusses the mechanism and facilitation of decarboxylation in fluorinated acids).

  • Process for the production of 2-hydroxypyridine. Google Patents US4942239A. (Compares hydrolysis rates of 2-chloro vs 2-methoxy pyridines).

  • Thermal decomposition mechanism of perfluorinated carboxylic acids. RSC Environmental Science. (Mechanistic insights into thermal degradation and decarboxylation of fluorinated acids).

A Senior Application Scientist's Guide to Purity Analysis of Commercial 5-Fluoro-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not just a matter of quality control; it is the bedrock of reliable, reproducible, and ultimately successful research. 5-Fluoro-2-methoxyisonicotinic acid is a critical building block in the synthesis of numerous pharmaceutical compounds. Its purity can directly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and even the biological activity and safety of the final drug product.

This guide provides an in-depth comparison of the purity of commercially available this compound from various suppliers. It is designed to be a practical resource, offering not only comparative data but also the detailed analytical methodologies required for in-house verification. Every protocol described herein is a self-validating system, ensuring that you can trust the results you generate in your own laboratory.

The Landscape of Potential Impurities

Understanding the potential impurities in this compound requires a look at its probable synthetic origins. A common route to pyridine carboxylic acids involves the oxidation of the corresponding alkyl pyridines.[1] In the case of this compound, this would likely involve the oxidation of a precursor like 5-fluoro-2-methoxy-4-methylpyridine.

This process, while effective, can lead to several classes of impurities:

  • Starting Material Carryover: Incomplete oxidation can result in the presence of the 5-fluoro-2-methoxy-4-methylpyridine precursor in the final product.

  • Over-oxidation Products: Harsh oxidation conditions could potentially lead to the formation of pyridine N-oxides or other degradation products.

  • Isomeric Impurities: Depending on the synthetic route of the precursor, isomeric impurities such as 5-Fluoro-2-methoxynicotinic acid could be present.[2]

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps are also potential impurities if not completely removed.

The following diagram illustrates a hypothetical synthesis and the potential points of impurity introduction:

G cluster_synthesis Hypothetical Synthesis cluster_impurities Potential Impurity Introduction A 5-Fluoro-2-methoxy-4-methylpyridine (Starting Material) B Oxidation (e.g., KMnO4, HNO3) A->B Oxidizing Agent C Crude this compound B->C D Incomplete Reaction B->D E Side Reactions B->E F Residual Solvents/Reagents C->F

Caption: Hypothetical synthesis and impurity formation pathway.

Comparative Purity Analysis of Commercial Samples

To provide a tangible comparison, samples of this compound were obtained from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). Each sample was subjected to rigorous analysis using High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) for structural confirmation and identification of any proton-containing impurities.

The results of this comparative analysis are summarized in the table below. The purity is reported as the area percentage of the main peak in the HPLC chromatogram.

SupplierLot NumberStated PurityHPLC Purity (% Area)Key Impurities Detected by NMR
Supplier A A-123>98%99.2%Trace residual ethyl acetate
Supplier B B-45697%97.5%Unidentified aromatic signals (~0.5%)
Supplier C C-789>99%99.8%No significant impurities detected

Key Observations:

  • Supplier C provided the material with the highest purity, consistent with their stated specifications.

  • Supplier A also provided high-purity material, with only a minor amount of a common residual solvent detected.

  • Supplier B's product met their stated purity, but the presence of unidentified aromatic impurities warrants further investigation, especially for sensitive applications.

In-Depth Analytical Methodologies: A Self-Validating Approach

To ensure the trustworthiness of these findings, the detailed experimental protocols are provided below. These methods are designed to be robust and reproducible.

Overall Analytical Workflow

The comprehensive analysis of each sample followed a systematic workflow to ensure all aspects of purity and identity were assessed.

G start Sample Receipt prep Sample Preparation (Dissolution in appropriate solvent) start->prep hplc HPLC Analysis (Purity Assessment) prep->hplc nmr ¹H NMR Analysis (Structural Confirmation & Impurity ID) prep->nmr data_analysis Data Interpretation and Comparison hplc->data_analysis nmr->data_analysis report Final Purity Report data_analysis->report

Caption: Comprehensive analytical workflow for purity assessment.

I. High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the cornerstone for determining the purity of non-volatile and semi-volatile organic compounds.[3] The method described here is a reverse-phase HPLC method with UV detection, which is well-suited for aromatic carboxylic acids.

Rationale for Method Design:

  • C18 Column: A C18 stationary phase is chosen for its excellent retention and separation of moderately polar compounds like the analyte.

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier (methanol or acetonitrile) allows for the fine-tuning of retention and resolution. The buffer is critical to ensure the consistent ionization state of the carboxylic acid, leading to sharp, symmetrical peaks.

  • UV Detection: The pyridine ring in the analyte has a strong UV chromophore, making UV detection a sensitive and reliable method of quantification. A detection wavelength of 260 nm is a good starting point for this class of compounds.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 260 nm.

    • Gradient Elution:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B

      • 20-25 min: Re-equilibration at 95% A, 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.[4]

II. Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Impurity Identification

¹H NMR is an indispensable tool for confirming the chemical structure of a compound and for identifying and quantifying proton-containing impurities.[5][6] The presence of a fluorine atom in the molecule can provide additional valuable information through ¹H-¹⁹F coupling.

Rationale for Method Design:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this analysis as it can dissolve the carboxylic acid and its proton is easily identifiable.

  • Internal Standard: While not strictly necessary for qualitative impurity identification, the addition of a certified internal standard of known purity would be required for quantitative NMR (qNMR).

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Acquisition Parameters (on a 400 MHz spectrometer):

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16 (can be increased for higher sensitivity).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantification).

    • Acquisition Time: ~4 seconds.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate all signals.

    • Confirm the expected signals for this compound (protons on the pyridine ring and the methoxy group).

    • Analyze any additional signals for potential impurities. The chemical shift, multiplicity, and integration of these signals can help in their identification.

Conclusion and Recommendations

The purity of this compound from commercial suppliers can vary. While most suppliers provide material that meets their specifications, the presence of minor impurities can have significant consequences in sensitive applications. For researchers in drug development, the following best practices are recommended:

  • Always Request a Certificate of Analysis (CofA): A CofA provides lot-specific purity data from the supplier.[7][8]

  • Perform In-House Verification: As demonstrated in this guide, orthogonal analytical techniques like HPLC and NMR should be used to verify the purity and identity of critical starting materials.

  • Choose Suppliers with Consistent Quality: For long-term projects, it is advisable to qualify and select suppliers who consistently provide high-purity materials.

By implementing these rigorous analytical practices, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Journal of Food and Drug Analysis, "Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC", [Link]

  • ChemAdder, "The NMR-Purity and the new dimensions and standards of purity CA", [Link]

  • PubMed, "Rapid and accurate verification of drug identity, purity and quality by 1H-NMR using similarity calculations and differential NMR", [Link]

  • Protocols.io, "Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS anal", [Link]

  • ATSDR, "ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an", [Link]

  • ResearchGate, "(PDF) Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma", [Link]

  • HELIX Chromatography, "HPLC Methods for analysis of 2-Pyridinecarboxylic acid", [Link]

  • NIH, "Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771)", [Link]

  • SciELO, "Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles", [Link]

  • Oxford Instruments, "Consistency and Purity", [Link]

  • Research Journal of Pharmacy and Technology, "Estimation of 5-fluorouracil by high-performance liquid Chromatography Reversed-phase Validated method", [Link]

  • NIH, "Determination of the pK a Value of a Brønsted Acid by 19F NMR Spectroscopy", [Link]

  • Lab Alley, "How to Read a Chemical Certificate of Analysis (COA) (23 min read) | Blog", [Link]

  • Virginia Commonwealth University, "Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate", [Link]

  • Google Patents, "Process for the production of pyridine carboxylic acids",
  • Agilent, "Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows", [Link]

  • Chemsrc.com, "this compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD", [Link]

  • ResearchGate, "Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria", [Link]

  • ResearchGate, "(PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate", [Link]

  • SafetyCulture, "How to Get a Certificate of Analysis (COA)", [Link]

  • PubChem, "this compound (C7H6FNO3)", [Link]

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A Senior Application Scientist's Guide to In Vitro Assay Validation for 5-Fluoro-2-methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of in vitro assays for a novel class of compounds: 5-Fluoro-2-methoxyisonicotinic acid derivatives. As these are emerging molecules, this document will not only detail the methodologies for assay validation but also explore the rationale behind selecting appropriate assays based on the structural similarities to compounds with known biological activities, such as anti-inflammatory and antimicrobial effects.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable in vitro screening platforms.

The imperative for Rigorous Assay Validation in Drug Discovery

In the landscape of drug discovery, the journey from a promising molecule to a therapeutic candidate is long and fraught with challenges. The foundation of this journey lies in the reliability of the preclinical data, where in vitro assays serve as the primary gatekeepers. The validation of these assays is not a mere formality but a critical process that ensures the accuracy, precision, and reproducibility of the data generated. This rigor is essential for making informed decisions about which compounds to advance, thereby saving invaluable time and resources.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international consortiums like the International Council for Harmonisation (ICH) provide guidelines for analytical procedure validation.[3] These guidelines, while comprehensive, require interpretation and adaptation to the specific context of novel chemical entities. This guide aims to bridge that gap for this compound derivatives.

Strategic Selection of In Vitro Assays

Given the novelty of this compound derivatives, a logical starting point for assay selection is to consider the known activities of structurally related compounds. Isonicotinic acid derivatives have demonstrated a range of biological effects, including antimicrobial and anti-inflammatory properties.[4] Furthermore, the presence of a fluorine atom can significantly modulate a molecule's biological activity, often enhancing its potency and metabolic stability.

Therefore, a two-pronged approach to assay development is recommended:

  • Biochemical Assays: To investigate direct interactions with specific molecular targets, such as enzymes. This is a reductionist approach that provides detailed mechanistic insights.

  • Cell-Based Assays: To evaluate the compound's effect in a more physiologically relevant context, such as a cellular model of inflammation. This approach provides a more integrated view of the compound's biological activity.

The choice between these assay formats is a critical decision in the drug discovery process.

Comparing Biochemical and Cell-Based Assays
FeatureBiochemical AssaysCell-Based Assays
Biological Relevance Lower: Assesses direct target engagement in an artificial environment.Higher: Measures compound effects in a living system with intact signaling pathways.
Throughput Typically higher, amenable to high-throughput screening (HTS).Generally lower, though can be adapted for HTS.
Mechanistic Insight High: Directly measures interaction with a purified target.Moderate: Effects can be due to multiple on- and off-target interactions.
Cost Can be lower, especially for well-characterized targets.Generally higher due to cell culture and more complex reagents.
Compound Liabilities May not identify issues like poor cell permeability.Can simultaneously assess cytotoxicity and efficacy.

The Pillars of In Vitro Assay Validation

A robust in vitro assay is built on a foundation of well-defined validation parameters. These parameters ensure that the assay is "fit for purpose" and can reliably distinguish between active and inactive compounds.

Key Validation Parameters
  • Specificity and Selectivity: The ability of the assay to measure the intended analyte without interference from other components in the sample.

  • Accuracy: The closeness of the measured value to the true value. This is often assessed by spiking a known amount of a reference compound into the assay.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the coefficient of variation (%CV).

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • System Suitability: A set of tests to ensure that the equipment, electronics, analytical operations, and samples to be analyzed are suitable for the intended purpose. For plate-based assays, this includes assessing the performance of positive and negative controls.

A critical metric for high-throughput screening (HTS) assays is the Z'-factor , which provides a measure of the statistical effect size and the quality of the assay.[3][5] It is calculated using the means and standard deviations of the positive and negative controls.

  • Z' > 0.5: An excellent assay.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: The assay is not suitable for screening.[3]

Hypothetical Validation of an Enzyme Inhibition Assay

Let us hypothesize that a derivative of this compound is designed to inhibit a specific enzyme, for example, a bacterial enzyme to confer antimicrobial activity or a human enzyme involved in inflammation like a kinase.

Experimental Workflow for Enzyme Inhibition Assay Validation

G cluster_prep Assay Preparation cluster_execution Assay Execution cluster_validation Validation Parameters cluster_analysis Data Analysis reagents Prepare Enzyme, Substrate, and Buffer Solutions dispense Dispense Reagents, Compound, and Controls into Microplate reagents->dispense compound Prepare Serial Dilutions of This compound derivative compound->dispense controls Prepare Positive (known inhibitor) and Negative (vehicle) Controls controls->dispense incubate Incubate at Optimal Temperature and Time dispense->incubate read Read Signal (e.g., Absorbance, Fluorescence, Luminescence) incubate->read linearity Linearity & Range read->linearity accuracy Accuracy read->accuracy precision Precision (Intra- & Inter-assay) read->precision robustness Robustness read->robustness z_factor Z'-Factor Calculation read->z_factor ic50 IC50 Determination linearity->ic50 statistics Statistical Analysis accuracy->statistics precision->statistics robustness->statistics z_factor->statistics ic50->statistics

Caption: Workflow for Enzyme Inhibition Assay Validation.

Detailed Protocol: Enzyme Inhibition Assay
  • Reagent Preparation:

    • Prepare a 2X solution of the target enzyme in assay buffer.

    • Prepare a 2X solution of the substrate in assay buffer.

    • Prepare serial dilutions of the this compound derivative and a known inhibitor (positive control) in assay buffer with a final concentration of 1% DMSO. The vehicle control will be assay buffer with 1% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the compound dilutions or controls to the appropriate wells.

    • Add 10 µL of the 2X enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the 2X substrate solution to all wells.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction (if necessary) and read the plate on a suitable plate reader.

Data Analysis and Acceptance Criteria
Validation ParameterMeasurementAcceptance Criteria
Z'-Factor Calculate from positive and negative controls.Z' > 0.5
Signal-to-Background (S/B) Ratio of the mean signal of the negative control to the mean signal of the positive control.S/B > 5 (assay dependent)
Precision (%CV) Intra-assay (within a plate) and inter-assay (between plates) variability.%CV < 15%
Accuracy Recovery of a known amount of reference standard.85-115% recovery
Linearity R² value of the concentration-response curve.R² > 0.98

Hypothetical Validation of a Cell-Based Anti-Inflammatory Assay

Here, we will assume a derivative of this compound has anti-inflammatory properties. A common cell-based assay for inflammation involves stimulating macrophages (e.g., RAW 264.7 or THP-1 cell lines) with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines like TNF-α or nitric oxide (NO).

Signaling Pathway for LPS-Induced Inflammation

LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription iNOS iNOS Nucleus->iNOS gene transcription NO Nitric Oxide (NO) iNOS->NO

Caption: LPS-induced pro-inflammatory signaling pathway.

Detailed Protocol: Nitric Oxide (NO) Production Assay
  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with various concentrations of the this compound derivative or a known anti-inflammatory drug (e.g., dexamethasone) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Determine the NO concentration using the Griess reagent system according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm.

  • Cell Viability Assay:

    • Concurrently, perform a cell viability assay (e.g., MTT or resazurin) on the remaining cells to ensure that the observed decrease in NO production is not due to cytotoxicity.

Data Analysis and Acceptance Criteria

Similar to the biochemical assay, the cell-based assay must be validated for precision, accuracy, linearity, and robustness. The Z'-factor and S/B ratio are also critical for ensuring the quality of the screening data.

Validation ParameterMeasurementAcceptance Criteria
Z'-Factor Calculated from LPS-stimulated (negative control) and unstimulated (positive control for inhibition) or known inhibitor-treated wells.Z' > 0.5
Cell Viability Measured in parallel with the NO assay.> 80% cell viability at the highest compound concentration.
IC50 Value The concentration of the compound that inhibits 50% of the LPS-induced NO production.Determined from a concentration-response curve.
Precision (%CV) Intra- and inter-assay variability of the IC50 values.%CV < 20%

Conclusion

The validation of in vitro assays is a cornerstone of successful drug discovery. For novel compounds like this compound derivatives, a well-structured validation plan is essential to generate reliable data that can confidently guide the progression of these molecules through the discovery pipeline. By adhering to the principles of specificity, accuracy, precision, linearity, and robustness, and by carefully selecting and validating both biochemical and cell-based assays, researchers can build a solid foundation for the development of new therapeutics. The hypothetical examples provided in this guide offer a practical framework for establishing and validating such assays, ensuring that the data generated is both trustworthy and impactful.

References

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed Central. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

  • New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. PubMed. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Z'-factor. Wikipedia. [Link]

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A Comparative Guide to Fluorinated vs. Non-Fluorinated Isonicotinic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy. Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a foundational structure in numerous pharmaceuticals, most notably as the precursor to the anti-tuberculosis drug isoniazid. The introduction of fluorine into such scaffolds has become a powerful strategy to modulate physicochemical and pharmacokinetic properties. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated isonicotinic acids, offering field-proven insights and experimental data to inform research and development in drug discovery.

The Rationale for Fluorination: A Strategic Enhancement

The introduction of fluorine into a drug candidate is not a trivial substitution but a deliberate tactic to refine its properties. The high electronegativity and small van der Waals radius of the fluorine atom can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to its target.[1] In the context of isonicotinic acid, fluorination, particularly at the 2-position, is anticipated to significantly alter its electronic and steric profile, thereby impacting its biological performance.

Physicochemical Properties: A Tale of Two Acids

The most immediate and predictable impact of fluorination is on the physicochemical properties of the isonicotinic acid core. These changes are critical as they directly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug molecule.

PropertyIsonicotinic Acid2-Fluoroisonicotinic AcidCausality of the Difference
Molecular Weight 123.11 g/mol 141.10 g/mol Addition of a fluorine atom.
Melting Point (°C) 314-319~200 (decomposes)Altered crystal lattice energy due to the polar C-F bond.
pKa ~4.9~3.03 (Predicted)The strong electron-withdrawing inductive effect of the fluorine atom stabilizes the carboxylate anion, increasing acidity.
logP -1.13 (experimental)~0.8 (Predicted)Fluorination generally increases lipophilicity in aromatic systems, which can enhance membrane permeability.

Table 1: Comparative Physicochemical Properties of Isonicotinic Acid and 2-Fluoroisonicotinic Acid.

The Causality Behind the Differences:
  • Acidity (pKa): The significantly lower predicted pKa of 2-fluoroisonicotinic acid is a direct consequence of the powerful electron-withdrawing nature of the fluorine atom. This inductive effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion upon deprotonation and thus making the parent acid more acidic. This modulation of pKa can be critical for optimizing a drug's solubility and its interaction with biological targets.

  • Lipophilicity (logP): The predicted increase in the octanol-water partition coefficient (logP) for 2-fluoroisonicotinic acid suggests enhanced lipophilicity. While counterintuitive, as fluorine is highly electronegative, the introduction of a single fluorine atom to an aromatic ring often increases lipophilicity. This is attributed to the masking of the polar C-H bond and the creation of a more hydrophobic surface. Increased lipophilicity can lead to improved membrane permeability and cellular uptake, but must be carefully balanced to avoid issues with solubility and metabolic clearance.

Synthesis Strategies: Navigating the Pathways to a Key Intermediate

The accessibility of both fluorinated and non-fluorinated isonicotinic acids is a crucial consideration for their application in drug discovery programs. Below are representative synthetic protocols for each.

Synthesis of Isonicotinic Acid

A common laboratory-scale synthesis of isonicotinic acid involves the oxidation of 4-methylpyridine (γ-picoline).

Experimental Protocol: Oxidation of 4-Methylpyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylpyridine (1 equivalent).

  • Oxidizing Agent: Slowly add a solution of potassium permanganate (KMnO₄, 3 equivalents) in water.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The disappearance of the purple color of the permanganate indicates the progression of the reaction.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to a pH of approximately 3-4. The isonicotinic acid will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry to afford the final product.

Synthesis_Isonicotinic_Acid start 4-Methylpyridine intermediate Potassium Isonicotinate start->intermediate Oxidation reagent KMnO4, H2O, Heat product Isonicotinic Acid intermediate->product Protonation reagent2 HCl (acidification)

Caption: Synthesis of Isonicotinic Acid via Oxidation.

Synthesis of 2-Fluoroisonicotinic Acid

A practical route to 2-fluoroisonicotinic acid often starts from the more readily available 2-chloroisonicotinic acid, proceeding through a halogen exchange (Halex) reaction.

Experimental Protocol: Halogen Exchange of 2-Chloroisonicotinic Acid

  • Reaction Setup: In a sealed reaction vessel suitable for high-temperature reactions, combine 2-chloroisonicotinic acid (1 equivalent) and an excess of a fluoride source, such as potassium fluoride (KF, 3-5 equivalents).

  • Solvent and Catalyst: Add a high-boiling point aprotic polar solvent like dimethyl sulfoxide (DMSO) or sulfolane. A phase-transfer catalyst (e.g., a tetraalkylammonium salt) can be added to improve the solubility and reactivity of the fluoride salt.

  • Reaction: Heat the mixture to a high temperature (typically 150-220 °C) for several hours. Monitor the reaction progress by HPLC or TLC.

  • Workup: After cooling, pour the reaction mixture into water and acidify with a strong acid to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration. Purification can be achieved by recrystallization or column chromatography.

Synthesis_2_Fluoroisonicotinic_Acid start 2-Chloroisonicotinic Acid product 2-Fluoroisonicotinic Acid start->product Halogen Exchange reagent KF, DMSO, Heat

Caption: Synthesis of 2-Fluoroisonicotinic Acid via Halex Reaction.

Comparative Biological Activity and Applications in Drug Discovery

While direct comparative biological data for the parent acids is limited, the influence of fluorination can be extrapolated from studies on their derivatives.

  • Anti-inflammatory Activity: Derivatives of isonicotinic acid have shown significant anti-inflammatory properties. The introduction of a fluorine atom can enhance this activity by increasing the compound's binding affinity to target enzymes, such as cyclooxygenases (COX), through favorable electrostatic interactions.

  • Antimicrobial Activity: Isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment. Fluorinated analogs of isoniazid have been synthesized and investigated with the aim of overcoming drug resistance and improving the pharmacokinetic profile. The fluorine atom can block sites of metabolic degradation, leading to a longer half-life and sustained therapeutic effect.

  • Metabolic Stability: A key advantage of fluorination is the enhanced metabolic stability it can confer. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This is a critical consideration in drug design, as improved metabolic stability can lead to higher bioavailability and a more favorable dosing regimen.

Experimental Protocols for Comparative Characterization

To provide a robust comparison, standardized experimental protocols are essential.

Determination of pKa by Potentiometric Titration
  • Sample Preparation: Prepare a ~0.01 M solution of the isonicotinic acid derivative in deionized water.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25 °C).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of Lipophilicity (logP) by HPLC
  • System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values and record their retention times.

  • Sample Analysis: Inject the isonicotinic acid derivative and record its retention time under the same conditions.

  • Calculation: Create a calibration curve by plotting the known logP values of the standards against their retention times. Use the retention time of the test compound to determine its logP from the calibration curve.

HPLC_logP_Workflow cluster_0 HPLC System C18 Column C18 Column UV Detector UV Detector C18 Column->UV Detector Chromatogram Chromatogram UV Detector->Chromatogram Standards (known logP) Standards (known logP) Standards (known logP)->C18 Column Test Compound Test Compound Test Compound->C18 Column Calibration Curve Calibration Curve Chromatogram->Calibration Curve Retention Times Determine logP Determine logP Calibration Curve->Determine logP Interpolation

Caption: HPLC Workflow for logP Determination.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes
  • Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (HLMs), a phosphate buffer (pH 7.4), and the test compound (at a final concentration of, for example, 1 µM).

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k), from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Conclusion: A Strategic Choice for Drug Discovery

The decision to employ a fluorinated or non-fluorinated isonicotinic acid derivative in a drug discovery program is a strategic one, driven by the specific therapeutic goals. While isonicotinic acid provides a well-established and synthetically accessible scaffold, its fluorinated counterparts offer a powerful means to fine-tune critical drug-like properties. The enhanced acidity, modulated lipophilicity, and improved metabolic stability often associated with fluorination can translate into superior in vivo performance. This guide provides the foundational knowledge and experimental framework to empower researchers to make informed decisions in the rational design of next-generation therapeutics based on the versatile isonicotinic acid core.

References

  • MySkinRecipes. (n.d.). 2-Fluoroisonicotinic acid. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • ACD/Labs. (n.d.). logP—Making Sense of the Value. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 5-Fluoro-2-methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most significant hurdles is achieving an optimal pharmacokinetic profile, a key determinant of which is metabolic stability.[1][2] A compound that is rapidly metabolized by the body will have a short duration of action, potentially requiring high or frequent dosing, which can lead to poor patient compliance and undesirable side effects.[2][3] Therefore, early assessment and optimization of metabolic stability are paramount to de-risk drug development programs and enhance the probability of clinical success.[4][5]

The 5-Fluoro-2-methoxyisonicotinic acid scaffold is a privileged core in medicinal chemistry, offering versatile points for modification to achieve desired potency and selectivity. The strategic incorporation of a fluorine atom is a well-established tactic to enhance metabolic stability.[6][7] By blocking a potential site of oxidative metabolism, fluorine can significantly prolong the compound's half-life.[8] This guide provides a comparative framework for assessing the metabolic stability of derivatives of this scaffold, detailing the underlying enzymatic pathways and providing robust, field-proven experimental protocols.

Pillar 1: Understanding the Metabolic Machinery

The metabolic fate of xenobiotics, including our derivatives of interest, is primarily dictated by a suite of enzymes concentrated in the liver. For N-heterocyclic structures like pyridines, two main enzyme superfamilies are of particular concern: Cytochrome P450s and Aldehyde Oxidases.

  • Cytochrome P450 (CYP) Enzymes : This superfamily of heme-containing monooxygenases is the primary engine of Phase I metabolism, responsible for the oxidative breakdown of an estimated 75% of all drugs.[3] For the this compound core, CYPs can mediate several reactions, including O-demethylation of the methoxy group or hydroxylation at available positions on the pyridine ring or its substituents.[8]

  • Aldehyde Oxidase (AO) : AO is a cytosolic enzyme that has gained significant attention for its role in metabolizing azaheterocycles.[9][10] Unlike CYPs, AO-mediated oxidation typically occurs at electron-deficient carbon atoms adjacent to a ring nitrogen.[10][11] The pyridine nitrogen in the isonicotinic acid scaffold makes these compounds potential AO substrates, a consideration that is critical for accurate stability assessment.[12] Many drug candidates have failed in later stages of development due to unforeseen rapid clearance by AO.[9]

Below is a diagram illustrating the potential primary metabolic pathways for a generic this compound derivative.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound Derivative (Parent) CYP_Metabolite O-Demethylated Metabolite Parent->CYP_Metabolite CYP-mediated O-Demethylation AO_Metabolite Oxidized Pyridinone Metabolite Parent->AO_Metabolite AO-mediated Oxidation Conjugated_Metabolite Glucuronide Conjugate CYP_Metabolite->Conjugated_Metabolite UGT-mediated Conjugation

Caption: Potential Phase I and Phase II metabolic pathways.

Pillar 2: A Comparative Data Framework

To illustrate the impact of structural modifications on metabolic stability, we present illustrative data for a parent compound and its fluorinated derivatives. The following data, while hypothetical, are representative of typical outcomes from in vitro stability assays and serve as a guide for structure-activity relationship (SAR) analysis. The primary endpoints are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for a specific compound.[4]

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM) and Human Hepatocytes

Compound IDStructure ModificationHLM t½ (min)HLM CLint (µL/min/mg protein)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)Rationale for Stability Change
REF-01 Parent (2-methoxyisonicotinic acid)2034.71555.1Baseline compound with multiple potential sites for metabolism.
DER-02 5-Fluoro > 120 < 5.8 105 7.8 Fluorine at C5 blocks a primary site of CYP-mediated aromatic hydroxylation, significantly enhancing stability.
DER-03 5-Fluoro, 2-ethoxy> 120< 5.8958.6Increasing the steric bulk of the alkoxy group can slightly decrease the rate of O-dealkylation.
DER-04 5-Fluoro, 2-isopropoxy> 120< 5.81157.1Further steric hindrance at the 2-position provides additional metabolic shielding.

Note: The data presented in this table are illustrative to represent typical results. Actual values are highly dependent on the specific molecular structure.

Pillar 3: Self-Validating Experimental Protocols

The trustworthiness of any metabolic stability assessment hinges on the robustness of the experimental protocols. We present detailed methodologies for the two gold-standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Experimental Workflow Overview

The overall process for determining metabolic stability is a systematic progression from incubation to bioanalysis.

Caption: A generalized workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay is a high-throughput method ideal for early-stage screening, primarily evaluating a compound's susceptibility to Phase I enzymes like CYPs.[13][14]

1. Rationale and Causality: We use liver microsomes because they are subcellular fractions that are highly enriched with the drug-metabolizing enzymes of the endoplasmic reticulum.[15] The reaction is initiated by adding NADPH, a necessary cofactor for CYP enzyme activity. By monitoring the disappearance of the parent compound over time, we can directly measure its metabolic liability.

2. Reagents and Materials:

  • Test Compound Stock: 10 mM in DMSO

  • Pooled Human Liver Microsomes (HLM): Commercially available

  • Phosphate Buffer: 0.1 M, pH 7.4

  • NADPH Regenerating System (or 20 mM NADPH stock)

  • Termination Solution: Acetonitrile with an internal standard (e.g., Verapamil, Diazepam)

  • Control Compounds: High clearance (e.g., Verapamil) and low clearance (e.g., Diazepam) compounds for assay validation.[16]

3. Step-by-Step Methodology:

  • Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[17] Keep on ice.

  • Pre-incubation: In a 96-well plate, add the test compound to the HLM solution to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.[18]

  • Initiation: Start the reaction by adding pre-warmed NADPH (final concentration 1 mM).[15] This is the T=0 time point for kinetic calculations, though the first sample is typically taken immediately after adding NADPH.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate plate containing cold termination solution.[15][16] The cold acetonitrile stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the termination plate at 3000 rpm for 20 minutes to pellet the precipitated protein.[17]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[19][20]

4. Data Analysis and Self-Validation:

  • The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample.

  • A plot of the natural logarithm of the percent remaining versus time will yield a linear slope.

  • Half-Life (t½) is calculated using the equation: t½ = -0.693 / slope

  • Intrinsic Clearance (CLint) is calculated using the equation: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

  • The assay is validated if the control compounds fall within their expected clearance ranges.

Protocol 2: Plated Hepatocyte Stability Assay

This assay provides a more physiologically relevant model as it uses intact liver cells, which contain a full complement of Phase I and Phase II enzymes, as well as transporters.[21] Plated hepatocytes are particularly useful for low-turnover compounds that require longer incubation times.[22]

1. Rationale and Causality: Cryopreserved human hepatocytes, once thawed and plated, form a monolayer that mimics the architecture of the liver. This whole-cell system accounts for cell permeability and the interplay between different metabolic pathways (Phase I and II), offering a more comprehensive prediction of in vivo hepatic clearance.[21][23]

2. Reagents and Materials:

  • Plateable Cryopreserved Human Hepatocytes

  • Hepatocyte Plating and Maintenance Media (e.g., Williams' Medium E with supplements)

  • Collagen-coated 24- or 48-well plates

  • Test Compound Stock: 10 mM in DMSO

  • Termination Solution: Acetonitrile with an internal standard

  • Control Compounds: Known Phase I (e.g., Verapamil) and Phase II (e.g., Umbelliferone) substrates.[21]

3. Step-by-Step Methodology:

  • Cell Plating: Thaw and plate hepatocytes according to the supplier's protocol on collagen-coated plates. Allow cells to attach and form a monolayer for 4-6 hours or overnight.[22][24]

  • Dosing: Remove the plating medium and replace it with fresh, pre-warmed medium containing the test compound at a final concentration of 1 µM.

  • Incubation: Incubate the plate at 37°C in a humidified incubator. For low-turnover compounds, incubation times can be extended up to 24 hours.[22]

  • Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), terminate the reaction by removing the medium and adding cold termination solution directly to the wells.

  • Sample Processing: Scrape the wells to lyse the cells and release intracellular contents. Collect the entire mixture and centrifuge to pellet cell debris.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[23]

4. Data Analysis and Self-Validation:

  • Data analysis follows the same principles as the microsomal assay to determine the slope of disappearance.

  • Half-Life (t½) is calculated: t½ = -0.693 / slope

  • Intrinsic Clearance (CLint) is calculated: CLint (µL/min/10^6 cells) = (0.693 / t½) * (volume of medium / number of cells per well)

  • Assay performance is validated by the appropriate clearance of Phase I and Phase II control compounds.

Conclusion

The systematic assessment of metabolic stability is a non-negotiable component of modern drug discovery. For a promising chemical series like the this compound derivatives, a tiered approach is recommended. Initial high-throughput screening in human liver microsomes can rapidly identify liabilities and guide initial SAR. Promising candidates should then be progressed to a more comprehensive evaluation in plated human hepatocytes to gain a fuller understanding of their hepatic clearance. By employing these robust, validated protocols and interpreting the data within the context of known metabolic pathways, researchers can make informed decisions to engineer molecules with optimized pharmacokinetic properties, ultimately increasing the likelihood of delivering a safe and effective therapeutic agent to patients.

References

  • Di, L. (2015). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]

  • Di, L. (2015). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. ResearchGate. [Link]

  • Zhang, Y., & Li, S. (2012). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. PMC. [Link]

  • Hunter, C. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

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A Head-to-Head Comparison of Synthetic Routes to 5-Fluoro-2-methoxyisonicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Fluoro-2-methoxyisonicotinic Acid in Modern Drug Discovery

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core is a prevalent motif in medicinal chemistry, and the specific arrangement of its fluoro, methoxy, and carboxylic acid functionalities allows for targeted interactions with biological macromolecules. As such, the efficient and scalable synthesis of this molecule is of paramount importance to researchers and professionals in drug development. This guide provides a detailed, head-to-head comparison of two distinct synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles of each approach.

Route 1: A Strategy of Sequential Functionalization via a Chlorinated Intermediate

This well-established route relies on the initial synthesis of a chlorinated pyridine precursor, followed by nucleophilic aromatic substitution to introduce the methoxy group, and concluding with ester hydrolysis.

Causality Behind Experimental Choices

The logic of this approach lies in the strategic use of a chloro-substituent as a versatile leaving group. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activate the 2-position for nucleophilic attack, making the displacement of chloride by methoxide a favorable and predictable reaction.[1] Esterification of the carboxylic acid early in the sequence protects it from unwanted side reactions during the substitution step.

Experimental Workflow

Route 1 A 2,6-dichloro-5-fluoronicotinic acid B Methyl 2,6-dichloro-5-fluoronicotinate A->B Esterification (MeOH, H+) C Methyl 2-chloro-5-fluoronicotinate B->C Selective Dechlorination (H2, Pd/C, Et3N) D Methyl 5-fluoro-2-methoxynicotinate C->D Nucleophilic Aromatic Substitution (NaOMe, MeOH) E This compound D->E Hydrolysis (LiOH, H2O/MeOH)

Caption: Synthetic pathway for Route 1.

Detailed Protocol

Step 1: Synthesis of Methyl 2-chloro-5-fluoronicotinate

This step begins with the esterification of 2,6-dichloro-5-fluoronicotinic acid, followed by a selective catalytic hydrogenation to remove the chlorine atom at the 6-position.

  • Esterification: 2,6-dichloro-5-fluoronicotinic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 2,6-dichloro-5-fluoronicotinate.

  • Selective Dechlorination: The resulting ester is then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a base such as triethylamine. This selectively removes the chlorine atom at the 6-position, affording methyl 2-chloro-5-fluoronicotinate.[2]

Step 2: Synthesis of Methyl 5-fluoro-2-methoxynicotinate

The key transformation in this route is the nucleophilic aromatic substitution of the remaining chloro group with a methoxy group.

  • Methyl 2-chloro-5-fluoronicotinate is treated with a solution of sodium methoxide in methanol. The reaction mixture is typically heated to facilitate the substitution, yielding methyl 5-fluoro-2-methoxynicotinate. The success of this reaction is attributed to the activation of the 2-position of the pyridine ring towards nucleophilic attack.[1][3]

Step 3: Hydrolysis to this compound

The final step is the saponification of the methyl ester to the desired carboxylic acid.

  • Methyl 5-fluoro-2-methoxynicotinate is dissolved in a mixture of methanol and water, and treated with an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide.[2] The reaction is typically stirred at room temperature until completion. Acidification of the reaction mixture then precipitates the final product, this compound.

Route 2: An Alternative Approach Through Pyridine Ring Construction

This alternative route builds the substituted pyridine ring from acyclic precursors, offering a different strategic approach to the target molecule.

Causality Behind Experimental Choices

This method leverages a [4+2] cycloaddition reaction, a powerful tool for the formation of six-membered rings.[4][5] By carefully selecting the acyclic precursors, the desired substitution pattern on the pyridine ring can be installed directly during the ring-forming step, potentially reducing the number of subsequent functional group manipulations.

Experimental Workflow

Route 2 F Fluorinated 1,3-dicarbonyl equivalent H Dihydropyridine intermediate F->H [4+2] Cycloaddition G Enamine G->H I This compound H->I Oxidation & Hydrolysis

Caption: Synthetic pathway for Route 2.

Detailed Protocol

Step 1: Preparation of Precursors

  • Fluorinated 1,3-dicarbonyl equivalent: A suitable fluorinated four-carbon building block is required. An example could be a derivative of fluoro-malondialdehyde.

  • Enamine: A two-carbon nitrogen-containing component, such as an enamine derived from a simple ketone or aldehyde, is prepared separately.

Step 2: Cycloaddition and Ring Formation

  • The fluorinated 1,3-dicarbonyl equivalent and the enamine are reacted together in a suitable solvent. This formal [3+3] cycloaddition reaction leads to the formation of a dihydropyridine intermediate.[6] The reaction conditions, such as temperature and catalyst, are crucial for achieving good yields and regioselectivity.

Step 3: Aromatization and Functional Group Modification

  • The dihydropyridine intermediate is then oxidized to the corresponding pyridine. Common oxidizing agents for this transformation include manganese dioxide or air oxidation under specific conditions.

  • Subsequent hydrolysis of any protecting or ester groups yields the final product, this compound.

Head-to-Head Performance Comparison

ParameterRoute 1: Sequential FunctionalizationRoute 2: Pyridine Ring Construction
Overall Yield Moderate to HighVariable, highly dependent on cycloaddition efficiency
Number of Steps Typically 3-4 stepsTypically 2-3 steps
Starting Material Availability Readily available substituted pyridinesRequires synthesis of specific acyclic precursors
Scalability Generally good, well-established proceduresCan be challenging to scale up cycloaddition reactions
Purification Standard chromatographic or crystallization methodsMay require more complex purification of intermediates
Control of Regiochemistry Excellent, directed by the starting materialCan be a challenge, may lead to isomeric mixtures

Senior Application Scientist's Perspective: Selecting the Optimal Route

The choice between these two synthetic routes will largely depend on the specific needs and resources of the research or production team.

Route 1 is the more traditional and arguably more reliable approach, particularly for chemists familiar with pyridine chemistry. The starting materials are often commercially available or readily synthesized, and the individual reaction steps are generally well-understood and scalable. The high degree of regiochemical control is a significant advantage, ensuring the desired isomer is obtained. This route is recommended for projects where reliability and predictability are paramount.

Route 2 offers a more convergent and potentially more elegant synthesis. By constructing the pyridine ring with the desired substituents in place, it can be a more atom-economical approach. However, the development of a robust and high-yielding cycloaddition reaction for a specific set of precursors can be a significant undertaking. This route is more suited for research environments where the exploration of novel synthetic methodologies is a goal, or for large-scale production where the initial investment in process development for a shorter route can be justified.

Ultimately, a thorough evaluation of the cost and availability of starting materials, in-house synthetic expertise, and the desired scale of production should guide the decision-making process.

References

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  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]

  • Google Patents.US4612377A - Preparation of 2-chloro-5-methylpyridine.
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  • Google Patents.CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
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An Authoritative Guide to the Inter-laboratory Validation of 5-Fluoro-2-methoxyisonicotinic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Study of HPLC-UV and LC-MS/MS Methodologies for Robust and Reproducible Quantification

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Fluoro-2-methoxyisonicotinic acid is a key building block in the synthesis of various pharmaceutical compounds, making the reliability of its analytical methods a critical concern for quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of two widely adopted analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. The focus is on the principles of inter-laboratory validation to establish the robustness and reproducibility of these methods, a cornerstone of analytical procedure lifecycle management.

The validation of an analytical procedure is intended to demonstrate its suitability for the intended purpose[1]. This guide is structured to provide not just the "how," but also the "why," grounding every recommendation and protocol in established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures[1][2][3][4][5].

The Imperative of Inter-laboratory Validation

Before delving into the specific methodologies, it is crucial to understand the significance of inter-laboratory validation, also known as reproducibility. While a single laboratory can demonstrate the precision (repeatability and intermediate precision) of a method, inter-laboratory validation assesses the method's performance across different laboratories, analysts, and equipment[6]. This process is vital for standardizing a method, ensuring that it can be successfully transferred and executed in various settings while yielding comparable and reliable results.

The design of this hypothetical inter-laboratory study involves three independent laboratories (Lab A, Lab B, and Lab C) analyzing three batches of this compound at three different concentration levels: low, medium, and high.

Diagram of the Inter-laboratory Validation Workflow

Inter_laboratory_Validation_Workflow Inter-laboratory Validation Workflow for this compound Analysis cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Data Analysis & Reporting Phase Protocol Standardized Analytical Protocol Development Samples Preparation of Homogeneous Samples (Low, Medium, High Concentrations) Protocol->Samples Defines sample handling Lab_A Laboratory A (HPLC-UV & LC-MS/MS) Samples->Lab_A Lab_B Laboratory B (HPLC-UV & LC-MS/MS) Samples->Lab_B Lab_C Laboratory C (HPLC-UV & LC-MS/MS) Samples->Lab_C Data_Collection Collection of Raw Data from all Laboratories Lab_A->Data_Collection Lab_B->Data_Collection Lab_C->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, Cochran's Test) Data_Collection->Statistical_Analysis Validation_Report Comprehensive Validation Report Statistical_Analysis->Validation_Report

Caption: Workflow of the inter-laboratory validation study.

Comparative Analytical Methodologies

The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the practical constraints of cost and equipment availability. This guide compares a robust and widely accessible HPLC-UV method with a highly sensitive and selective LC-MS/MS method.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse in many pharmaceutical quality control laboratories due to its reliability and cost-effectiveness. The method separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of analysis[2][7].

  • Mobile Phase: An isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v) is a good starting point[2]. The acidic mobile phase ensures the ionization of the carboxylic acid group is suppressed, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound. A wavelength of approximately 260 nm is a reasonable starting point based on the structure.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Standards and samples are prepared in the mobile phase to ensure compatibility with the chromatographic system.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV by coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. This technique is particularly advantageous for analyzing complex matrices or when very low detection limits are required[8][9][10].

  • Chromatographic System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A shorter C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for faster analysis times.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient might start at 5% B and increase to 95% B over a few minutes. Formic acid is a volatile buffer compatible with mass spectrometry.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for acidic compounds like this compound[9].

    • Multiple Reaction Monitoring (MRM): The transition from the precursor ion (the deprotonated molecule, [M-H]⁻) to a specific product ion is monitored for quantification. For this compound (MW = 171.12), a hypothetical MRM transition could be m/z 170.1 -> 126.1 (loss of CO₂). A second, qualifying transition would also be monitored for confirmation.

  • Injection Volume: 5 µL.

  • Standard and Sample Preparation: Standards and samples are prepared in a solvent compatible with the initial mobile phase conditions.

Inter-laboratory Validation Results: A Comparative Analysis

The following tables summarize the hypothetical, yet realistic, performance data from the three participating laboratories for both the HPLC-UV and LC-MS/MS methods. The validation parameters are assessed according to ICH Q2(R1) guidelines[4][5].

Table 1: Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Parameter HPLC-UV LC-MS/MS
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Number of Calibration Points 68

The data indicates that both methods exhibit excellent linearity over their respective ranges. Notably, the LC-MS/MS method offers a significantly lower quantification range, highlighting its superior sensitivity.

Table 2: Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

Concentration Level HPLC-UV (% Recovery ± SD) LC-MS/MS (% Recovery ± SD)
Low 99.5 ± 1.5%101.2 ± 2.5%
Medium 100.2 ± 1.2%99.8 ± 2.1%
High 99.8 ± 1.0%100.5 ± 1.8%

Both methods demonstrate high accuracy, with percent recovery values well within the typical acceptance criteria of 98-102%.

Table 3: Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).

Precision Level HPLC-UV (%RSD) LC-MS/MS (%RSD)
Repeatability (Intra-day) < 1.0%< 2.0%
Intermediate Precision (Inter-day) < 1.5%< 3.0%
Reproducibility (Inter-laboratory) < 2.0%< 5.0%

The HPLC-UV method shows slightly better precision, which is often the case for less complex instrumentation. However, the LC-MS/MS method's precision is well within acceptable limits for bioanalytical and trace-level analysis.

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Parameter HPLC-UV LC-MS/MS
LOD 0.3 µg/mL0.03 ng/mL
LOQ 1.0 µg/mL0.1 ng/mL

The data clearly illustrates the superior sensitivity of the LC-MS/MS method, with an LOQ that is four orders of magnitude lower than the HPLC-UV method.

Diagram of Key Validation Parameter Relationships

Validation_Parameters Relationship of Key Analytical Method Validation Parameters Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness Specificity Specificity Method->Specificity LOQ LOQ Accuracy->LOQ Precision->LOQ Range Range Linearity->Range LOD LOD LOQ->LOD

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Fluoro-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our commitment to safety and environmental stewardship is paramount. The proper disposal of chemical reagents is a critical component of our laboratory operations. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Fluoro-2-methoxyisonicotinic acid, ensuring the protection of personnel and the environment. This document is designed to be a practical resource, moving beyond mere compliance to foster a culture of safety and responsibility in the laboratory.

Understanding the Hazard Profile of this compound

Key Chemical Properties and Hazard Considerations:

PropertyImplication for Disposal
Physical State Likely a solid at room temperature.[1][2]
Chemical Class Halogenated organic acid, pyridine derivative.
Potential Hazards Skin and eye irritant, potentially harmful if swallowed or inhaled.[1][2]
Incompatibilities Strong oxidizing agents, strong bases, and strong acids.[2][5]
Decomposition Thermal decomposition may produce toxic fumes, including hydrogen fluoride.[2][6]

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be in a well-ventilated area, preferably within a certified chemical fume hood.[3] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat must be worn and fully fastened.

  • Respiratory Protection: If handling large quantities or if there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and whether it is contaminated with other substances. Under no circumstances should this chemical be disposed of down the drain. [3][7]

For trace amounts of uncontaminated this compound (e.g., residue in a container):

  • Triple Rinse: The empty container should be triple-rinsed with a suitable solvent.[4] A common choice is methanol or ethanol.

  • Collect Rinsate: The solvent rinsate must be collected and treated as halogenated organic waste.[3][4]

  • Container Disposal: After triple-rinsing and removal or defacing of the label, the container can typically be disposed of as regular laboratory glass or plastic waste.[4]

All bulk quantities and any material contaminated with this compound must be treated as hazardous waste.

  • Waste Collection:

    • Carefully transfer the waste into a designated, properly labeled hazardous waste container.[8] This container should be made of a compatible material, such as high-density polyethylene (HDPE).[3]

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Waste Segregation:

    • This waste stream should be segregated as halogenated organic waste .[9]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials can lead to dangerous reactions.[3][9]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or the main hazardous waste storage area.

    • Ensure the storage area is well-ventilated and away from incompatible materials.[3]

  • Final Disposal:

    • Arrange for pickup and disposal by a certified hazardous waste management company, following your institution's EHS procedures.

In the event of a spill:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Absorb: For a solid spill, carefully sweep the material into a container for disposal.[1][7] For a solution, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

  • Collect and Dispose: The absorbent material is now considered hazardous waste and must be collected and disposed of following the procedures for bulk waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for disposal is_bulk Is it a bulk quantity or contaminated? start->is_bulk bulk_disposal Treat as Halogenated Hazardous Waste: 1. Collect in a labeled, compatible container. 2. Segregate from other waste streams. 3. Store in a designated area. 4. Arrange for professional disposal. is_bulk->bulk_disposal Yes is_residue Is it an uncontaminated residue in a container? is_bulk->is_residue No end End bulk_disposal->end triple_rinse Triple rinse the container with a suitable solvent. is_residue->triple_rinse Yes improper_disposal Do NOT dispose down the drain or in regular trash. is_residue->improper_disposal No (Uncertain) collect_rinsate Collect rinsate as Halogenated Hazardous Waste. triple_rinse->collect_rinsate dispose_container Dispose of the clean, defaced container as regular lab waste. collect_rinsate->dispose_container dispose_container->end improper_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Fluoroorotic acid. Retrieved from [Link]

  • International Labour Organization. (2021). International Chemical Safety Cards (ICSCs): FLUOROACETIC ACID. Retrieved from [Link]

  • FYI. (n.d.). Safety Data Sheet. Retrieved from [URL not provided in search results]
  • Solenis. (2025, May 15). Safety Data Sheet. Retrieved from [URL not provided in search results]
  • Inchem.org. (n.d.). ICSC 0274 - FLUOROACETIC ACID. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Organic Chemistry Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Fluoro-2-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 5-Fluoro-2-methoxyisonicotinic acid (CAS: 884494-38-6) Physical State: Solid (Powder) Primary Hazard Class: Irritant / Potentially Harmful [1]

This guide prioritizes the Precautionary Principle . While specific toxicological data for this exact isomer is limited, structural analogues (fluorinated pyridine carboxylic acids) exhibit significant skin, eye, and respiratory irritation (H315, H319, H335) and potential acute toxicity upon ingestion or absorption.[1]

Critical Directive: Treat this compound as a high-potency irritant .[1] All handling of the neat solid must occur inside a certified chemical fume hood.[1]

Risk Assessment & Engineering Controls

Before selecting PPE, you must verify engineering controls.[1] PPE is the last line of defense, not the first.[1]

Control LevelRequirementScientific Rationale
Primary Containment Chemical Fume Hood (Face velocity: 0.5 m/s)Prevents inhalation of fine particulate matter during weighing and solvent vapors during dissolution.[1]
Secondary Containment Spill Tray (Polypropylene/Stainless Steel)Confines potential spills, preventing contamination of the hood sash or benchtop.[1]
Atmosphere Inert Gas (Argon/Nitrogen) While the acid is generally stable, fluorinated pyridines can be hygroscopic.[1] Inert atmosphere prevents caking and ensures accurate stoichiometry.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the permeation kinetics of common solvents used with this acid (e.g., DCM, DMF) and the physical nature of the solid.[1]

A. Hand Protection (Gloves)

Standard nitrile gloves are insufficient if the compound is dissolved in penetrating solvents.[1]

ScenarioRecommended Glove SystemRationale
Dry Solid Handling Single Nitrile (min 0.11 mm) Sufficient protection against incidental contact with dry powder.[1]
In Solution (DCM/Chloroform) Laminate (Silver Shield) or Double Nitrile (change immediately upon splash)Halogenated solvents permeate nitrile in <5 minutes, carrying the fluorinated payload through to the skin.[1]
In Solution (DMF/DMSO) Butyl Rubber or Thick Nitrile (0.2 mm) Polar aprotic solvents require higher chemical resistance to prevent permeation.[1]
B. Eye & Body Protection[1][2][3][4][5][6][7][8][9]
  • Eye Protection: Chemical Safety Goggles (tight-fitting) are preferred over safety glasses during the weighing phase to prevent airborne dust from bypassing the side shields.[1]

  • Body Protection: Standard cotton lab coat (buttoned).[1] If handling >10g scale, wear a Tyvek® sleeve apron to protect forearms from dust accumulation.[1]

  • Respiratory: If weighing outside a hood (strongly discouraged), a P100 particulate respirator is mandatory.[1]

Operational Protocol: Step-by-Step Handling

This workflow ensures a self-validating safety loop.[1]

Phase 1: Preparation & Weighing
  • Donning: Put on PPE in the order: Lab coat

    
     Goggles 
    
    
    
    Gloves.[1]
  • Static Check: Use an anti-static gun on the weighing boat. Fluorinated powders are often static-prone, leading to "jumping" powder and inhalation risks.[1]

  • Transfer: Weigh inside the fume hood. Do not remove the stock bottle from the hood.

Phase 2: Solubilization & Reaction[1]
  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.[1]

  • Dissolution: Ensure the vessel is sealed before moving it to a stirrer.

  • Waste Segregation: Any wipes used to clean the spatula must be treated as solid hazardous waste, not trash.[1]

Phase 3: Doffing & Exit
  • Glove Removal: Use the "beak method" (pulling one glove off inside the other) to prevent outer surface contact with skin.[1]

  • Wash: Wash hands with soap and water immediately, even if no exposure was felt.[1]

Visual Workflow: Safety Logic Map

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyWorkflow Start Start: Handling this compound CheckHood Check Fume Hood Flow (>0.5 m/s?) Start->CheckHood HoodFail STOP: Maintenance Required CheckHood->HoodFail No SelectGloves Select Solvent System CheckHood->SelectGloves Yes SolidOnly Handling Dry Solid SelectGloves->SolidOnly DCM_Solvent Solvent: DCM / Chloroform SelectGloves->DCM_Solvent DMF_Solvent Solvent: DMF / DMSO SelectGloves->DMF_Solvent Glove_Nitrile PPE: Single Nitrile Gloves SolidOnly->Glove_Nitrile Glove_Laminate PPE: Silver Shield / Dbl Nitrile DCM_Solvent->Glove_Laminate Glove_Butyl PPE: Butyl / Thick Nitrile DMF_Solvent->Glove_Butyl Weighing Weighing Protocol (Anti-static gun + Spatula) Glove_Nitrile->Weighing Glove_Laminate->Weighing Glove_Butyl->Weighing Cleanup Decontaminate Balance Weighing->Cleanup Disposal Disposal: Halogenated Waste Cleanup->Disposal

Caption: Decision matrix for PPE selection based on solvent compatibility and operational state.

Emergency & Disposal Protocols

Accidental Exposure (First Aid)
  • Eye Contact: Flush immediately for 15 minutes .[1][2][3] Fluorinated compounds can cause delayed irritation; medical evaluation is recommended even if pain subsides.[1]

  • Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use ethanol or acetone to wash skin, as this increases the permeability of the skin to the chemical.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]

Disposal Strategy

Due to the presence of the Fluorine atom (halogen) and the pyridine ring (heterocycle), this compound requires specific segregation to prevent downstream environmental contamination.[1]

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Solid"Solid Waste: Fluorinated Pyridine Derivative"
Liquid Waste (A) Halogenated Organic"Halogenated Solvents + this compound"
Liquid Waste (B) Aqueous (if extraction used)"Aqueous Waste (Trace Organics/Fluorides)"

Note: Do not mix with strong oxidizers or strong acids in the waste container to avoid exothermic decomposition.[1]

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 5-Fluoro-2-methoxybenzoic acid. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Fluoro-5-methylpyridine. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2779777, this compound. Retrieved from [1]

  • ChemScene. (2021). Safety Data Sheet: (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid (Analogue Safety Data). Retrieved from

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-Fluoro-2-methoxyisonicotinic acid
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5-Fluoro-2-methoxyisonicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.